4-Isopropenylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUUPXPPLSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51032-74-7 | |
| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90962744 | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-77-9, 4286-23-1 | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-ISOPROPENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Isopropenylphenol CAS number and properties
An In-depth Technical Guide to 4-Isopropenylphenol
Abstract: This technical guide provides a comprehensive overview of this compound (IPP), a pivotal chemical intermediate and monomer. This document delves into its fundamental physicochemical properties, established synthesis methodologies, key industrial applications, and critical safety and handling protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.
Introduction and Core Identification
This compound (CAS No. 4286-23-1), also known as p-hydroxy-α-methylstyrene, is an organic compound featuring a phenol ring substituted with an isopropenyl group at the para position.[1] This dual functionality—a reactive vinyl group and a nucleophilic phenolic hydroxyl group—makes it a highly valuable building block in organic synthesis and polymer chemistry.[2] It serves as a crucial intermediate in the high-purity synthesis of bisphenol A (BPA) and as a monomer in the production of specialized polymers, including polycarbonates, epoxy resins, and high-performance polybenzoxazine resins.[2][3]
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid under standard conditions.[4] Its properties are summarized in the table below. The compound is noted to be sensitive to light and temperature, which necessitates careful storage and handling.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4286-23-1 | [3][4][5] |
| Molecular Formula | C₉H₁₀O | [4][5] |
| Molecular Weight | 134.18 g/mol | [4][5] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 85 °C | [4] |
| Boiling Point | 136-137 °C (at 20 Torr) | [4] |
| Density | 1.003 ± 0.06 g/cm³ | [4] |
| Flash Point | 97.7 ± 8.4 °C | [4] |
| Solubility | Poorly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate, and alcohols. | [4][6] |
| pKa | 9.80 ± 0.15 (Predicted) | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification and quality control of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the vinyl, methyl, aromatic, and hydroxyl protons. The two vinyl protons on the terminal CH₂ group appear as singlets around 5.0-5.4 ppm. The methyl (CH₃) protons also present as a singlet near 2.1 ppm. The aromatic protons typically show up as two doublets in the 6.8-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. The phenolic -OH proton is a broad singlet, often found between 4-7 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong, broad absorption band for the O-H stretch of the phenolic group around 3300-3500 cm⁻¹.[7] Other key peaks include the C=C stretching of the vinyl group at approximately 1630 cm⁻¹ and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[7]
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at m/z = 134. A prominent fragment is often seen at m/z = 119, corresponding to the loss of a methyl group ([M-CH₃]⁺).
Synthesis Methodologies
Several synthetic routes to this compound have been established, with the most common industrial methods originating from precursors like bisphenol A or 4-isopropylphenol.
Synthesis via Pyrolysis of Bisphenol A
The most direct and industrially significant method for producing this compound is the thermal cleavage of Bisphenol A (BPA).[8][9] This reaction can be performed in high-temperature liquid water (200–350°C) without a catalyst, yielding this compound and phenol as the primary products.[4][9]
The mechanism for this cleavage in neutral high-temperature water is predominantly a general base-catalyzed process, where water acts as the proton acceptor.[10] However, the reaction can also proceed via specific acid or specific base catalysis.[10]
Workflow Diagram: Synthesis of this compound from BPA
Caption: Workflow for the synthesis of IPP via hydrothermal cleavage of BPA.
Synthesis via Dehydrogenation of 4-Isopropylphenol
An alternative route involves the catalytic dehydrogenation of 4-isopropylphenol.[8] This process is particularly relevant as 4-isopropylphenol can be manufactured through the isopropylation of phenol.[11] While this alkylation often produces a mixture of ortho and para isomers, the para-isomer (4-isopropylphenol) can be isolated and then converted to this compound.[11]
Experimental Protocol: Synthesis via BPA Cleavage
The following protocol is a conceptualized representation based on literature descriptions.[4][10]
-
Reactor Charging: A high-pressure stainless steel reactor is charged with Bisphenol A and deionized, deoxygenated water.
-
Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which could lead to side reactions at high temperatures.
-
Heating and Pressurization: The reactor is heated to the target temperature range (e.g., 250-300°C). The pressure inside the reactor will rise due to the vapor pressure of water at this temperature.
-
Reaction: The reaction mixture is held at the target temperature for a specified residence time to allow for the cleavage of BPA into this compound and phenol.
-
Cooling and Depressurization: The reactor is rapidly cooled to quench the reaction. Once at a safe temperature, the reactor is carefully depressurized.
-
Product Extraction: The aqueous product mixture is removed. The organic products can be extracted using a suitable solvent like ethyl acetate.
-
Purification: The extracted organic phase is dried. The final product, this compound, is isolated and purified from phenol and any unreacted BPA, typically through vacuum distillation or chromatography.
Causality Note: The use of high-temperature liquid water is crucial as its properties (lower dielectric constant, higher ion product) facilitate the reaction without the need for external catalysts, minimizing contamination and simplifying downstream processing.[10] Rapid cooling is essential to prevent the oligomerization of the reactive this compound product.[10]
Key Applications and Industrial Relevance
The unique bifunctional structure of this compound dictates its primary applications as both a monomer and a reactive intermediate.
Application Relationship Diagram
Caption: Relationship between IPP's structure and its diverse applications.
Monomer for Advanced Polymers
The vinyl functionality allows this compound to act as a monomer in polymerization reactions. It is particularly valuable for creating polymers with high thermal stability and specific functionalities.
-
Polycarbonates and Epoxy Resins: It is used as a monomer or comonomer to produce specialty polycarbonate and epoxy resins, imparting unique properties.[3][4]
-
Polybenzoxazines: It is a key precursor for polybenzoxazine resins, a class of high-performance thermosets known for exceptional thermal stability, flame retardancy, and low water absorption, making them suitable for demanding electronics and aerospace applications.[2]
Intermediate in High-Purity Bisphenol A Synthesis
Paradoxically, while BPA can be a source of this compound, IPP is also a critical intermediate for producing high-purity BPA. Reacting phenol with this compound in the presence of an acid catalyst at low temperatures (e.g., <65°C) allows for the synthesis of BPA with very high selectivity (>97%) for the desired p,p'-isomer.[12] This route is advantageous as it minimizes the formation of the unwanted o,p'-isomer and other byproducts that are common in the conventional acetone-phenol condensation process.[12]
Precursor in Chemical Synthesis
This compound is an intermediate in the synthesis of other valuable chemicals, such as 3,5-Dichlorobisphenol A, which is also a monomer for specialized polymers.[3][4] Its structure also makes it a building block for certain pharmaceuticals, fragrances, and stabilizers.[2][10]
Safety, Handling, and Toxicology
As a reactive chemical, proper handling of this compound is imperative.
Table 2: GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [4][8] | |
| Signal Word | Warning | [4][8] | |
| Hazard Statements | H302 | Harmful if swallowed. | [8] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| H371 | May cause damage to organs. | [8] | |
| Precautionary Statements | P260, P261, P264, P270, P280, P301+P317, P305+P351+P338 | Do not breathe dust. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Get medical help. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If dust is generated, use a NIOSH-approved respirator.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. The recommended storage temperature is often 2-8°C.[4] It should be stored under an inert atmosphere as it is sensitive to light and temperature, which can induce polymerization.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a compound of significant industrial and research interest, bridging the gap between bulk chemicals like bisphenol A and high-performance specialty materials. Its dual chemical handles—the polymerizable vinyl group and the versatile phenolic hydroxyl group—ensure its continued relevance in advanced polymer science and fine chemical synthesis. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.
References
- CAS No : 4286-23-1 | Product Name : this compound. (n.d.). Pharmaffiliates.
- This compound. (n.d.). In Wikipedia.
- 4-Isopropylphenol | C9H12O | CID 7465. (n.d.). PubChem.
- Process for preparation of 4-isopropylphenol. (1984). Google Patents.
- p-Isopropenylphenol | C9H10O | CID 584247. (n.d.). PubChem.
- Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol. (1981). Journal of Polymer Science: Polymer Chemistry Edition.
- This compound 4286-23-1 C9H10O. (n.d.). Heynova.
- Method for preparing bisphenol A. (1998). Google Patents.
- Method for preparing bisphenol A. (1999). Google Patents.
- 4-isopropyl phenol, 99-89-8. (n.d.). The Good Scents Company.
- COMPOSITION CONTAINING BISPHENOL, PRODUCTION METHOD FOR SAME, PRODUCTION METHOD FOR BISPHENOL A, AND PRODUCTION METHOD FOR POLYC. (2023). EPO.
- Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A. (2004). The Journal of Organic Chemistry.
- Process for producing bisphenol a. (2008). Google Patents.
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
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- 4. 4-Isopropylphenol(99-89-8) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Isopropenylphenol | C9H10O | CID 584247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Isopropylphenol(99-89-8) 1H NMR spectrum [chemicalbook.com]
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A Spectroscopic Guide to 4-Isopropenylphenol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Isopropenylphenol and its Spectroscopic Characterization
This compound (C₉H₁₀O) is a phenolic compound of significant interest due to its role as a monomer in the production of polymers and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its chemical structure, featuring a phenol ring substituted with an isopropenyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR spectra is foundational to accurate structural elucidation. The following protocol outlines the standard procedure for a solid sample like this compound.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] The deuterated solvent is essential as it is not detected in ¹H NMR spectra, thus preventing interference with the analyte signals.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[3]
-
Cap the NMR tube and ensure the solution height is adequate for the spectrometer's detector.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR:
-
Number of scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation delay: A 1-2 second delay between scans allows for full relaxation of the protons, ensuring accurate integration.
-
-
¹³C NMR:
-
Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Pulse program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.
Diagram: NMR Experimental Workflow
Caption: Workflow for acquiring NMR spectra of this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons and their neighboring atoms.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | H-2, H-6 (Aromatic) |
| ~6.80 | Doublet | 2H | H-3, H-5 (Aromatic) |
| ~5.35 | Singlet | 1H | H-8a (Vinylic) |
| ~5.05 | Singlet | 1H | H-8b (Vinylic) |
| ~4.90 | Singlet (broad) | 1H | -OH (Phenolic) |
| ~2.10 | Singlet | 3H | H-9 (Methyl) |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydroxyl group (H-3, H-5) are shielded and appear at a higher field (~6.80 ppm) compared to the protons ortho to the isopropenyl group (H-2, H-6) at ~7.35 ppm. The coupling between these adjacent aromatic protons results in the doublet splitting pattern.
-
Vinylic Protons (H-8a, H-8b): The two geminal vinylic protons of the isopropenyl group are diastereotopic and thus chemically non-equivalent. They appear as two distinct singlets at approximately 5.35 and 5.05 ppm. The absence of significant coupling to other protons simplifies their signals to singlets.
-
Phenolic Proton (-OH): The hydroxyl proton is typically observed as a broad singlet around 4.90 ppm. Its chemical shift is concentration-dependent, and the peak can be broadened due to hydrogen bonding and chemical exchange. This peak would disappear upon the addition of a small amount of D₂O to the NMR tube, a common technique to confirm the presence of an exchangeable proton.
-
Methyl Protons (H-9): The three protons of the methyl group are equivalent and appear as a sharp singlet at approximately 2.10 ppm. The lack of adjacent protons results in a singlet multiplicity.
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
IR Spectral Data and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Phenolic -OH |
| ~3080 | C-H stretch | Aromatic & Vinylic C-H |
| ~2970 | C-H stretch | Aliphatic C-H (methyl) |
| ~1630 | C=C stretch | Vinylic C=C |
| ~1600, ~1510 | C=C stretch | Aromatic ring |
| ~1230 | C-O stretch | Phenolic C-O |
| ~900 | C-H bend (out-of-plane) | Vinylic =CH₂ |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
Interpretation of the IR Spectrum:
-
O-H Stretching: A strong, broad absorption band centered around 3350 cm⁻¹ is a definitive feature of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ (~3080 cm⁻¹) are characteristic of C-H bonds on sp² hybridized carbons (aromatic and vinylic). The peak just below 3000 cm⁻¹ (~2970 cm⁻¹) corresponds to the C-H stretching of the sp³ hybridized methyl group.
-
C=C Stretching: The absorption at ~1630 cm⁻¹ is attributed to the stretching of the isopropenyl C=C double bond. The characteristic absorptions for the aromatic ring C=C stretching vibrations are observed at approximately 1600 and 1510 cm⁻¹.
-
C-O Stretching: A strong band around 1230 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.
-
Out-of-Plane Bending: The bands in the fingerprint region, such as the strong absorption at ~900 cm⁻¹ for the vinylic =CH₂ bend and the band at ~830 cm⁻¹ for the 1,4-disubstituted aromatic ring, provide further structural confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). [4]This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Diagram: Electron Ionization Mass Spectrometry Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Mass Spectrum Data and Interpretation
The mass spectrum of this compound provides its molecular weight and a characteristic fragmentation pattern.
Table 4: Key Ions in the Mass Spectrum of this compound
| m/z | Relative Abundance | Proposed Fragment |
| 134 | High | [M]⁺• (Molecular Ion) |
| 119 | High | [M - CH₃]⁺ |
| 91 | Moderate | [M - CH₃ - CO]⁺ or [C₇H₇]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The peak at m/z 134 corresponds to the molecular ion [C₉H₁₀O]⁺•, confirming the molecular weight of this compound. [5]The relatively high abundance of this peak indicates a stable molecular ion.
-
[M - CH₃]⁺ Fragment: A prominent peak is observed at m/z 119, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic fragmentation of compounds containing an isopropenyl group, leading to the formation of a stable benzylic-type cation.
-
[C₇H₇]⁺ Fragment: The peak at m/z 91 is likely the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of many aromatic compounds. It can be formed through the rearrangement and loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment.
Diagram: Proposed Fragmentation Pathway of this compound
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides an unambiguous structural confirmation. Each technique offers a unique and complementary perspective on the molecule's architecture. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. This in-depth guide serves as a valuable resource for scientists and researchers, enabling confident identification and characterization of this important chemical compound.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584247, p-Isopropenylphenol.
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). This compound.
- Shimadzu. (n.d.). KBr Pellet Method.
- University of California, Los Angeles. (n.d.). NMR Sample Preparation.
- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Wikipedia. (2023, November 29). This compound. In Wikipedia.
- University of California, Irvine. (2019, June). Standard Operating Procedure (SOP) | Mass Spectrometry.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- National Institute of Standards and Technology. (n.d.). p-Isopropenylphenol. In NIST Chemistry WebBook.
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The Thermal Decomposition of 4-Isopropenylphenol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Mechanisms, Analytical Methodologies, and Pharmaceutical Implications
Foreword: Understanding Thermal Lability in Phenolic Compounds
4-Isopropenylphenol, also known as 4-hydroxy-α-methylstyrene, is a reactive organic compound that serves as a crucial intermediate in various chemical syntheses and can emerge as a degradation product from widely used polymers. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its thermal stability is paramount. The thermal decomposition of this molecule can influence the purity of chemical intermediates, the safety profile of polymeric materials used in packaging, and the stability of pharmaceutical formulations containing phenolic moieties. This guide provides a detailed technical overview of the thermal decomposition of this compound, synthesizing theoretical predictions with experimental insights from analogous compounds to offer a predictive and methodological framework for its study.
Physicochemical Properties and Thermal Sensitivity of this compound
This compound is a white solid with a melting point of approximately 83°C.[1] Its structure, featuring a vinyl group attached to a phenolic ring, inherently suggests a susceptibility to thermal stress. Phenolic compounds, in general, are known to be sensitive to heat, which can induce oxidation and degradation.[2] The presence of the isopropenyl group introduces additional pathways for polymerization and decomposition reactions at elevated temperatures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molar Mass | 134.18 g/mol | [1] |
| Melting Point | 83 °C | [1] |
| Boiling Point | 136-137 °C (at 20 Torr) | [ChemBook] |
Theoretical Insights into the Thermal Decomposition Cascade
Quantum chemical studies have elucidated several potential gas-phase pyrolysis pathways for this compound. These computational models, operating from first principles, provide a foundational understanding of the bond-breaking and rearrangement processes that can occur at elevated temperatures.
A key theoretical study suggests that the thermal decomposition of this compound can proceed through multiple reaction schemes, leading to a variety of products.[3] The calculations indicate that reaction pathways involving partial hydrogenation of the aromatic ring followed by the elimination of functional groups have relatively low activation energies.[3]
One of the most favorable predicted pathways involves the formation of isopropenylbenzene as an intermediate, which then decomposes to benzene with a rate-limiting activation energy of 19.83 kcal/mol.[3] Other significant predicted decomposition products include phenol, 4-propenylphenol, and indan-5-ol.[3] The formation of these products is highly dependent on the reaction temperature, with different pathways becoming more or less favorable as the temperature changes.[3]
Experimental Analysis of Thermal Decomposition
While dedicated studies on the thermal analysis of pure this compound are not abundant in publicly available literature, significant insights can be gleaned from the analysis of related materials where it is a known decomposition product, such as bisphenol A (BPA)-based polymers.
Analytical Techniques for Studying Thermal Decomposition
The primary techniques for experimentally investigating the thermal decomposition of organic compounds are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It provides information on decomposition temperatures, the presence of volatile components, and the formation of non-volatile residues.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.[6] This technique is invaluable for elucidating the structures of decomposition products.
Expected Thermal Behavior: Insights from Analogous Compounds
The thermal behavior of this compound can be inferred from studies on structurally similar compounds, such as substituted styrenes and other phenolic resins. For instance, the thermal degradation of poly(p-hydroxystyrene), which shares the phenolic and styrenic moieties, has been studied using TGA.[7] Such studies can provide a reasonable approximation of the temperature ranges for the decomposition of this compound.
Studies on the pyrolysis of phenolic resins show the evolution of various phenolic and aromatic compounds as a function of temperature.[8][9] At lower pyrolysis temperatures, the primary products are often phenol and its alkylated derivatives.[8] As the temperature increases, more extensive fragmentation occurs, leading to the formation of benzene, toluene, and other hydrocarbons.[8]
This compound as a Decomposition Product of Polymers
Experimental studies on the pyrolysis of bisphenol A (BPA) based epoxies have identified this compound as a significant thermal degradation product.[10] The formation of this compound from these polymers is temperature-dependent, with different formation mechanisms being favored at different temperatures.[10] This is a critical observation for industries using BPA-based materials, as the release of this compound at elevated temperatures could be a concern.
The thermal degradation of poly(bisphenol A carbonate) also proceeds through pathways that can lead to the formation of BPA, which is a known precursor to this compound through high-temperature hydrolysis.[1][11]
Experimental Protocols for Thermal Analysis
The following are generalized, step-by-step methodologies for the thermal analysis of a compound like this compound, based on standard practices.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.
-
Heat the sample from ambient temperature to a final temperature of approximately 600°C at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the temperatures at various percentages of mass loss.
-
Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument Setup:
-
Interface a pyrolyzer unit to a GC-MS system.
-
Install an appropriate capillary column (e.g., a non-polar or medium-polarity column) in the GC.
-
Set the GC-MS parameters, including injector temperature, oven temperature program, and mass spectrometer scan range. A typical oven program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).[11]
-
-
Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolyzer.
-
Purge with an inert gas (e.g., helium).
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500-750°C) and hold for a short period (e.g., 10-30 seconds).[8]
-
-
Chromatographic Separation and Mass Spectrometric Detection:
-
The volatile pyrolysis products are swept into the GC column for separation.
-
The separated compounds are then introduced into the mass spectrometer for detection and identification.
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
-
Estimate the relative abundance of each product from the peak areas in the total ion chromatogram.
-
Kinetic Analysis of Thermal Decomposition
The kinetics of thermal decomposition, particularly the activation energy (Ea), provide crucial information about the energy barrier that must be overcome for the reaction to occur. Isoconversional methods, such as the Flynn-Wall-Ozawa method, are commonly used to determine the activation energy from a series of TGA experiments conducted at different heating rates.[2] The principle is that the activation energy can be calculated from the shift in the decomposition temperature at different heating rates for a given degree of conversion.
A study on the thermal decomposition of phenolic ablative materials demonstrated the application of the Flynn and Wall method to determine activation energy from TGA data at multiple heating rates.[2] This approach avoids the need to assume a specific reaction model.
Implications for Drug Development and Pharmaceutical Sciences
The thermal stability of this compound and similar phenolic compounds is a critical consideration in drug development for several reasons:
-
Impurity Profiling: this compound could potentially be a process-related impurity or a degradation product in active pharmaceutical ingredients (APIs) that contain a phenolic moiety. Regulatory agencies require a thorough understanding of the impurity profile of any drug substance.
-
Formulation Stability: Phenolic compounds are often used as antioxidants in pharmaceutical formulations.[5] However, their own thermal instability can compromise the long-term stability of the drug product, especially if subjected to temperature fluctuations during storage and transport.[8]
-
Extractables and Leachables: As demonstrated by the pyrolysis of BPA-based polymers, this compound can be formed from materials commonly used in pharmaceutical packaging.[10] It could potentially leach from the packaging into the drug product, becoming a safety concern.[12] The study of extractables and leachables is a mandatory part of the safety assessment for pharmaceutical packaging.[12]
Conclusion and Future Perspectives
The thermal decomposition of this compound is a complex process with multiple potential pathways leading to a variety of degradation products. While theoretical studies have provided a strong foundation for understanding these pathways, there is a clear need for more direct experimental data on the thermal analysis of the pure compound. Such data would be invaluable for validating theoretical models and for providing a more accurate assessment of its stability.
For researchers and professionals in drug development, the key takeaway is the potential for this compound to arise as a thermal degradation product, either from an API, an excipient, or from packaging materials. A thorough understanding of its thermal behavior is therefore essential for ensuring the quality, safety, and efficacy of pharmaceutical products. The methodologies and insights presented in this guide provide a framework for approaching the thermal analysis of this compound and for interpreting the results in the context of pharmaceutical science and materials stability.
References
- Di Fazio, A. R., & Saiz, C. (1979). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 17(1), 131-137.
- Friedman, H. L. (1965).
- Wang, X., Li, W., & Wang, K. (2014). Analysis of pyrolysates for phenol formaldehyde resin by Py-GC/MS.
- [Reference for Py-GC/MS of phenol-formaldehyde resins]
- Pesce-Rodriguez, R. A., & Wolbert, J. (2019). Analysis of Pyrolysis Products of a Commercial Phenolic Resin by Gas Chromatography/Mass Spectrometry.
- Tsuge, S., Ohtani, H., & Watanabe, C. (2010).
- Verma, D. K., Parashar, N., & Singh, R. (2017). Quantum Chemical Study on Gas Phase Pyrolysis of p-Isopropenylphenol. Journal of Physical Chemistry A, 121(4), 845-856.
- Environmental Molecular Sciences Laboratory. (n.d.).
- [Reference for thermal degradation of poly(bisphenol A carbon
- Kim, K. S., Kim, J. H., & Kim, J. S. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 89(10), 2589-2596.
- [Reference for thermal degradation of Bisphenol A Polycarbon
- (2022, January 17). Extractables and leachables analysis in pharmaceutical quality control. European Pharmaceutical Review.
- [Reference for kinetics of thermal decomposition]
- Celina, M. C., & Gillen, K. T. (2020). Influence of temperature on accessible pyrolysis pathways of homopolymerized bisphenol A/F epoxies and copolymers.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques.
- This compound. (n.d.). In Wikipedia.
- [Reference for thermodynamic properties of this compound]
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- [Reference for prepar
- [Reference for Py-GC-MS in environmental analysis]
- [Reference for oxid
- [Reference for 4-isopropylphenol]
- [Reference for DSC of phenol-resorcinol-formaldehyde resins]
- [Reference for DSC of phenol-formaldehyde resins]
- [Reference for 4-isopropylphenol properties]
- [Reference for 4-isopropylphenol on PubChem]
- [Reference for Py-GC/MS for quality control]
- [Reference for TGA of polystyrene resin]
- [Reference for Py-GC-MS for polymer identific
- [Reference for TGA of poly(p-hydroxystyrene)]
- [Reference for phenol in foundry resins]
- [Reference for synthesis of p-isopropenylphenol]
- [Reference for POSS modified phenolic resin]
- [Reference for 4-hydroxystyrene]
- [Reference for thermal decomposition of substituted styrenes]
- [Reference not found]
- [Reference not found]
- [Reference not found]
- [Reference not found]
- [Reference not found]
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- 6. Quantification of phenol-formaldehyde curing resin in unvulcanized rubber blend using Py-GC/MS supplemented by TG-IR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09242A [pubs.rsc.org]
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4-Isopropenylphenol reactivity and dimerization
An In-depth Technical Guide to the Reactivity and Dimerization of 4-Isopropenylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4-IPP), a valuable monomer and intermediate in the chemical industry, exhibits a complex reactivity profile dominated by its propensity for dimerization. This guide provides a comprehensive technical overview of the factors governing the reactivity of 4-IPP, with a detailed focus on the mechanisms of both acid-catalyzed and radical-mediated dimerization. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to understand, control, and leverage the unique chemical behavior of this compound. Detailed experimental protocols for the synthesis of 4-IPP, its controlled dimerization, and the analytical characterization of its monomeric and dimeric forms are presented, supported by mechanistic diagrams and quantitative data.
Introduction to this compound: A Molecule of Dichotomous Reactivity
This compound (4-IPP), also known as p-hydroxystyrene, is an organic compound with the chemical formula C₉H₁₀O.[1] Structurally, it consists of a phenol ring substituted with an isopropenyl group at the para position. This arrangement of a phenolic hydroxyl group and a reactive vinylidene moiety imparts a dualistic chemical nature to the molecule, making it both a valuable precursor for polymerization and a substrate prone to facile dimerization. Its primary industrial significance lies in its role as an intermediate in the synthesis of bisphenol A (BPA) and as a monomer for specialty polymers and resins.[1][2]
The presence of the electron-donating hydroxyl group activates the aromatic ring, while the isopropenyl group provides a site for electrophilic attack and radical addition. This inherent reactivity, while beneficial for targeted synthesis, also presents a significant challenge in its handling and storage, as it can readily dimerize or polymerize under various conditions. A thorough understanding of the underlying reaction mechanisms is therefore crucial for its effective utilization.
Synthesis of this compound
The two primary industrial routes for the synthesis of this compound are the pyrolysis of bisphenol A and the dehydrogenation of 4-isopropylphenol.
Synthesis via Pyrolysis of Bisphenol A
A clean and efficient method for producing 4-IPP involves the pyrolysis of bisphenol A in high-temperature liquid water (HTW).[1][2] This catalyst-free approach offers a greener alternative to traditional catalytic methods that often lead to oligomerization.[1][2]
Reaction:
(CH₃)₂C(C₆H₄OH)₂ → CH₂(C=CH₂)C₆H₄OH + C₆H₅OH
Experimental Protocol: Synthesis of this compound via BPA Pyrolysis [1][2]
Objective: To synthesize this compound from bisphenol A using high-temperature water.
Materials:
-
Bisphenol A (BPA)
-
Deionized water
-
High-pressure reactor with temperature and pressure controls
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reactor Setup: A high-pressure batch reactor is charged with a specific amount of bisphenol A and deionized water. A typical starting concentration is in the range of 10-50 mM BPA.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 250°C and 350°C. The pressure inside the reactor will rise due to the vapor pressure of water at these temperatures. The reaction is typically held at the target temperature for a duration of 15 to 60 minutes.
-
Cooling and Extraction: After the designated reaction time, the reactor is rapidly cooled to room temperature. The aqueous reaction mixture is then extracted several times with an organic solvent such as ethyl acetate to recover the organic products.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of 4-IPP, unreacted BPA, and phenol, can be purified by column chromatography on silica gel or by recrystallization. For recrystallization, a suitable solvent system (e.g., toluene/hexane) should be chosen where 4-IPP has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Process Flow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Synthesis via Dehydrogenation of 4-Isopropylphenol
Another common method is the catalytic dehydrogenation of 4-isopropylphenol.[1] This process typically involves passing the vapor of 4-isopropylphenol over a heated catalyst bed.
Reaction:
(CH₃)₂CHC₆H₄OH → CH₂(C=CH₂)C₆H₄OH + H₂
Reactivity and Dimerization Mechanisms
The dimerization of this compound can proceed through two primary pathways: acid-catalyzed dimerization and radical-mediated dimerization.
Acid-Catalyzed Dimerization
In the presence of an acid catalyst, this compound readily undergoes dimerization to form a variety of products, with the cyclic dimer being a prominent species. The reaction is initiated by the protonation of the isopropenyl group, leading to the formation of a stable tertiary carbocation. This electrophile then attacks a second molecule of 4-IPP.
Mechanism:
-
Protonation: The isopropenyl double bond is protonated by an acid (H⁺), forming a tertiary carbocation.
-
Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich aromatic ring of another 4-IPP molecule, typically at the ortho position to the hydroxyl group due to steric hindrance at the para position and electronic activation.
-
Cyclization: An intramolecular electrophilic attack by the newly formed carbocation onto the aromatic ring of the same molecule leads to the formation of a six-membered ring.
-
Deprotonation: Loss of a proton regenerates the aromaticity and yields the cyclic dimer.
The major product of this acid-catalyzed dimerization is the cyclic dimer, 5-hydroxy-3-(4-hydroxyphenyl)-1,1,3-trimethylindane .
Mechanistic Diagram:
Caption: Acid-catalyzed dimerization of this compound.
Experimental Protocol: Acid-Catalyzed Dimerization of this compound
Objective: To synthesize the cyclic dimer of this compound using a solid acid catalyst.
Materials:
-
This compound (4-IPP)
-
Solid acid catalyst (e.g., Amberlyst-15, Nafion)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas supply (e.g., nitrogen, argon)
-
Reaction vessel with stirring and temperature control
-
Filtration setup
-
Rotary evaporator
-
Recrystallization solvents (e.g., methanol/water)
Procedure:
-
Reactor Setup: A reaction vessel is charged with this compound and an anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: The solid acid catalyst is added to the stirred solution. The amount of catalyst can be varied to control the reaction rate.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60°C and 100°C and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the solid acid catalyst is removed by filtration.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude cyclic dimer is purified by recrystallization from a suitable solvent system, such as methanol/water, to obtain a crystalline solid.
Radical-Mediated Dimerization
The phenolic hydroxyl group of 4-IPP can be oxidized to a phenoxy radical, which can then participate in dimerization reactions. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions.
Mechanism:
-
Initiation: A radical initiator abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical.
-
Resonance: The unpaired electron of the phenoxy radical is delocalized over the aromatic ring and the isopropenyl group, leading to several resonance structures with radical character at the ortho and para positions, as well as on the vinyl group.
-
Radical Coupling: Two of these resonance-stabilized radicals can couple in various ways, leading to the formation of C-C or C-O bonds and resulting in a mixture of linear and cyclic dimers.
Mechanistic Diagram:
Caption: Radical-mediated dimerization of this compound.
Analytical Characterization of this compound and its Dimers
The analysis of reaction mixtures containing 4-IPP and its various dimers requires robust analytical techniques capable of separating and identifying structurally similar compounds.
| Technique | Application | Typical Parameters |
| HPLC-UV | Quantitative analysis of 4-IPP and its dimers. | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid); Detection: UV at 254 nm. |
| GC-MS | Identification and quantification of volatile components. | Column: DB-5 or equivalent; Temperature Program: Ramped from 100°C to 280°C; Ionization: Electron Impact (EI); Detector: Mass Spectrometer. |
| NMR Spectroscopy | Structural elucidation of monomer and dimers. | ¹H NMR: Provides information on proton environments. ¹³C NMR: Provides information on carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | ESI-MS: Soft ionization for molecular ion determination. EI-MS (from GC-MS): Provides characteristic fragmentation patterns for structural identification. |
Controlling Dimerization: Practical Considerations
The inherent reactivity of this compound necessitates careful handling and storage to prevent unwanted dimerization and polymerization.
-
Inhibitors: The addition of radical inhibitors, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), is a common practice to stabilize 4-IPP, particularly during storage and purification. These compounds act by scavenging free radicals that can initiate polymerization.
-
Temperature: 4-IPP should be stored at low temperatures (2-8 °C) to minimize the rate of both acid-catalyzed and radical-mediated reactions.
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation by atmospheric oxygen, which can lead to radical formation.
-
pH Control: Maintaining a neutral pH is crucial to avoid acid-catalyzed dimerization. Contact with acidic materials should be strictly avoided.
Conclusion
This compound is a molecule with significant industrial potential, but its utility is intrinsically linked to the ability to control its reactive nature. A deep understanding of the mechanisms of acid-catalyzed and radical-mediated dimerization is paramount for researchers and professionals working with this compound. By implementing the appropriate synthetic, purification, and handling protocols outlined in this guide, the challenges associated with the reactivity of this compound can be effectively managed, enabling its successful application in the development of new materials and chemical entities.
References
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-226. [Link]
- Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- Google Patents. (1998). Production of cyclic dimer of p-isopropenylphenol.
- Corson, B. B., Heintzelman, W. J., Schwartzman, L. H., Tiefenthal, H. E., Lokken, R. J., Nickels, J. E., ... & Pavlik, F. J. (1958). Preparation of Vinylphenols and Isopropenylphenols. The Journal of Organic Chemistry, 23(4), 544–549. [Link]
- Kumagai, S., et al. (2020). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Fuel Processing Technology, 201, 106349. [Link]
- SIELC Technologies. (n.d.). Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. [Link]
- Journal of Applied Pharmaceutical Science. (2011). GC-MS analysis of Polygala rosmarinifolia Wights & Arn. [Link]
- Chemistry LibreTexts. (2023).
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An In-depth Technical Guide to the Solubility of 4-Isopropenylphenol
This guide provides a comprehensive technical overview of the solubility of 4-isopropenylphenol, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical underpinnings of its solubility, presents available solubility data, and offers a detailed experimental protocol for its determination.
Introduction: Understanding the Importance of this compound and its Solubility
This compound, also known as p-isopropenylphenol, is a significant organic compound primarily utilized as an intermediate in the synthesis of Bisphenol A (BPA) and other polymers. Its molecular structure, featuring a hydroxyl group attached to a phenyl ring with an isopropenyl substituent, dictates its chemical and physical properties, including its solubility in various solvents.
The solubility of this compound is a critical parameter in its synthesis, purification, and application. In industrial processes, understanding its solubility behavior is essential for reaction kinetics, product isolation, and formulation development. For researchers, this data is fundamental for designing new synthetic routes and for the development of novel materials.
This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to serve as a practical resource for its handling and application in a laboratory and industrial setting.
Theoretical Framework: The Science of Solubility
The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. The solubility of this compound can be understood by examining its molecular structure and the resulting intermolecular interactions.
Molecular Structure and Intermolecular Forces
This compound (C₉H₁₀O) possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of forming strong hydrogen bonds. The phenyl ring and the isopropenyl group, on the other hand, are non-polar and primarily interact through van der Waals forces (specifically, London dispersion forces).
The interplay of these groups determines the solubility of this compound in different solvents:
-
Polar Solvents: Solvents with hydroxyl groups (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the hydroxyl group of this compound.
-
Non-Polar Solvents: Non-polar solvents (e.g., hexane, toluene) interact primarily with the non-polar phenyl ring and isopropenyl group through dispersion forces.
-
Aprotic Polar Solvents: Solvents like acetone and ethyl acetate have polar functional groups but lack O-H or N-H bonds, making them unable to donate hydrogen bonds. However, they can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound.
Caption: Intermolecular interactions governing the solubility of this compound.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP breaks down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Solubility Data of this compound
Comprehensive quantitative solubility data for this compound across a wide range of solvents is limited in publicly available literature. The following table summarizes the available qualitative and quantitative information. For comparison, data for the structurally similar compound, 4-isopropylphenol, is also included.
| Solvent | Solvent Type | This compound Solubility | 4-Isopropylphenol Solubility |
| Water | Polar Protic | Poorly soluble; Calculated: 1.3 g/L at 25°C | Slightly soluble; 1.102 g/L at 25°C[1] |
| Methanol | Polar Protic | Soluble | Soluble |
| Ethanol | Polar Protic | Soluble[2] | Soluble[3][4] |
| Isopropanol | Polar Protic | Soluble | Soluble |
| Acetone | Polar Aprotic | Soluble | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble[2] | Slightly Soluble[3][4] |
| Chloroform | Polar Aprotic | Soluble[2] | Slightly Soluble[3][4] |
| Toluene | Non-Polar | Likely Soluble | Data not available |
| Hexane | Non-Polar | Likely Poorly Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Data not available |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptions and the actual quantitative solubility can vary.
Experimental Protocol for Determining Solubility
This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in various solvents. The equilibrium solubility method, a widely accepted technique, is described here.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sampling and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Dilution:
-
Accurately weigh the filtered aliquot.
-
Dilute the aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the reliability of the obtained solubility data, the following measures should be implemented:
-
Equilibrium Confirmation: As mentioned, sample and analyze the supernatant at different time intervals (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid any interference from impurities.
-
Replicate Experiments: Perform each solubility measurement in triplicate to assess the precision of the results and to identify any potential outliers.
-
Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound, from the fundamental principles governing its behavior in different solvents to a practical, step-by-step protocol for its experimental determination. While there is a need for more extensive quantitative solubility data in the scientific literature, the information and methodologies presented here offer a solid foundation for researchers and professionals working with this important chemical intermediate. A thorough understanding and accurate determination of its solubility are paramount for optimizing processes and fostering innovation in its various applications.
References
- The Good Scents Company. (n.d.). 4-isopropyl phenol.
Sources
An In-depth Technical Guide to the Crystal Structure Determination of 4-Isopropenylphenol
This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required to determine and characterize the crystal structure of 4-Isopropenylphenol. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in scientific integrity, explaining the causality behind experimental choices and demonstrating how each step contributes to a self-validating analytical system. As no public crystallographic data for this compound is currently available, this guide is structured as a prospective, best-practice workflow—a hypothetical case study that delineates the complete journey from amorphous solid to fully characterized crystalline material.
Introduction: The Significance of Crystalline Form in Phenolic Compounds
This compound, a key intermediate in the synthesis of various polymers and resins, is a molecule of significant industrial interest.[1][2] Its physicochemical properties, such as solubility, melting point, and stability, are intrinsically linked to its solid-state structure. For drug development professionals, understanding the crystalline form of a molecule is paramount, as polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can profoundly impact a drug's bioavailability, stability, and manufacturability. This guide, therefore, presents a rigorous framework for the elucidation of the crystal structure of this compound, a critical step in its comprehensive characterization.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83 °C | [1] |
| Boiling Point | 218 °C | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like chloroform, ethyl acetate, and alcohols. | [2] |
The Crucial First Step: Crystallization of this compound
The journey to determining a crystal structure begins with the growth of high-quality single crystals, a process that is often more art than science and can be a significant bottleneck in structural analysis.[4] The goal is to encourage the molecules of this compound to arrange themselves in a highly ordered, three-dimensional lattice. The choice of crystallization method is dictated by the compound's solubility and thermal stability.
Rationale for Solvent Selection
Based on its known solubility profile, a range of organic solvents should be screened.[2] The ideal solvent is one in which this compound exhibits moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.
Experimental Protocols for Crystallization
This is often the simplest and most successful crystallization technique for organic compounds.[5]
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial with a narrow opening or cover it with a perforated film to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Causality: The gradual removal of the solvent increases the concentration of this compound, leading to supersaturation and subsequent nucleation and crystal growth. The slow rate is critical to allow the molecules to arrange themselves in a thermodynamically stable, well-ordered lattice.
This technique is particularly useful when only small amounts of the compound are available.[6]
Protocol:
-
Dissolve a small amount of this compound in a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial or a hanging drop).
-
Place this container inside a larger, sealed vessel that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the vapor of the anti-solvent will diffuse into the solution of the compound.
-
This diffusion reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
Causality: The controlled introduction of an anti-solvent gradually decreases the solubility of this compound, promoting a slow and controlled crystallization process.
The Definitive Analysis: Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.[4][7][8]
The SCXRD Workflow
The following diagram illustrates the typical workflow for an SCXRD experiment.
Step-by-Step Protocol for SCXRD Analysis
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[8] The diffracted X-rays are recorded by a detector.[8]
-
Data Integration and Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These are then used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. For small organic molecules like this compound, direct methods are typically successful in providing an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions, thermal parameters, and overall fit of the model to the data.[7]
-
Validation and CIF File Generation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The results are then typically reported in a Crystallographic Information File (CIF).
Complementary Analytical Techniques for Solid-State Characterization
While SCXRD provides the definitive crystal structure, a comprehensive understanding of the solid-state properties of this compound requires a multi-technique approach.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for phase identification and for analyzing polycrystalline materials.[4][10] While SCXRD requires a single crystal, PXRD can be performed on a powdered sample.
Experimental Protocol:
-
A small amount of the crystalline this compound is gently ground to a fine powder.
-
The powder is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected over a range of 2θ angles.
Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This can be used for:
-
Phase Purity: Confirming that the bulk material consists of a single crystalline phase.
-
Polymorph Screening: Identifying the presence of different crystalline forms.
-
Comparison with Simulated Data: The experimental PXRD pattern can be compared to a pattern simulated from the SCXRD data to confirm that the single crystal is representative of the bulk material.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of the material.
Experimental Protocol:
-
DSC: A small, weighed amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow to the sample and a reference is measured as a function of temperature.
-
TGA: A small, weighed amount of the sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored.
Data Interpretation:
-
DSC: Can detect melting point, glass transitions, and solid-solid phase transitions (polymorphic transformations). The enthalpy of these transitions can also be quantified. For phenolic resins, DSC can be used to study curing behavior.[11][12][13]
-
TGA: Measures the thermal stability of the compound and can identify temperatures at which decomposition occurs.[12][14]
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule.[5][15] These techniques are highly sensitive to the local chemical environment and can be used to:
-
Confirm the presence of functional groups (e.g., O-H, C=C, C-O).[16]
-
Identify different polymorphic forms, as the intermolecular interactions in different crystal lattices can lead to subtle shifts in the vibrational frequencies.
-
Study hydrogen bonding.
Key Vibrational Modes for this compound:
-
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[16]
-
Aromatic C-H stretch: Typically found between 3000-3100 cm⁻¹.[16]
-
C=C stretches (aromatic and vinyl): Strong absorptions in the 1500-1600 cm⁻¹ region.[16]
-
C-O stretch: Around 1220 cm⁻¹, characteristic of phenols.[16]
Data Synthesis and Structural Elucidation: A Hypothetical Case
Assuming a successful crystallization and SCXRD experiment for this compound, we would expect to obtain a CIF file containing the following key information:
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| β (°) | 98.5 |
| Volume (ų) | 740 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.20 |
| R-factor | < 0.05 |
Structural Insights:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule would be determined.
-
Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups and potential π-π stacking of the aromatic rings, would be elucidated. This is crucial for understanding the packing of the molecules in the crystal lattice.
The following diagram illustrates a hypothetical hydrogen bonding network that could be present in the crystal structure of this compound.
Conclusion: A Pathway to Comprehensive Understanding
The determination of the crystal structure of this compound is a multi-faceted process that requires a synergistic application of crystallization techniques and advanced analytical methods. While single-crystal X-ray diffraction stands as the cornerstone of this endeavor, providing unparalleled detail of the atomic arrangement, a comprehensive characterization relies on the integration of data from PXRD, thermal analysis, and vibrational spectroscopy. This integrated approach not only validates the primary crystal structure but also provides a deeper understanding of the material's solid-state properties, which is of critical importance for its application in materials science and drug development. This guide has outlined a robust, scientifically-grounded workflow that, when followed, will yield a comprehensive and reliable characterization of the crystalline form of this compound.
References
- Horvath, E., & Kristof, J. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Applied Spectroscopy Reviews, 42(4), 369-415. [Link]
- Harris, K. D. M., & Tremayne, M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
- Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 73(2), 85-91. [Link]
- Prasad, M., & Kumar, S. (2017). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. International Journal of Advanced Engineering, Management and Science, 3(5), 456-462. [Link]
- Takabatake, K., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 124(2), 023301. [Link]
- Horvath, E., & Kristof, J. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications.
- Manimozhi, P. K., et al. (2020). Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
- PubChem. (n.d.). 4-Isopropylphenol.
- Guesmi, A., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 30(1), 1-15. [Link]
- Hofer, L. J. E., & Peebles, W. C. (1951). X-Ray Powder Diffraction Patterns of Some Organic Compounds. Analytical Chemistry, 23(4), 690-695. [Link]
- Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. In NMR Crystallography, pp. 201-229. Springer. [Link]
- Bobrowski, A., et al. (2018). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature. China Foundry, 15(2), 145-151. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Pizzi, A., & Stephanou, A. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15. [Link]
- Dziubek, K., & Kowalczyk, M. (2004). X-ray powder diffraction investigations of phenol derivatives. Powder Diffraction, 19(3), 292-295. [Link]
- Kim, S., et al. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 89(10), 2589-2596. [Link]
- TAPPI. (2004). Thermal Analysis of the Polymerization of Phenol Formaldehyde Resins.
- He, G., & Riedl, B. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Thermochimica Acta, 333(1), 37-45. [Link]
- Carleton College. (2018). Single-crystal X-ray Diffraction.
- PubChemLite. (n.d.). 4-isopropylphenol (C9H12O). [Link]
- ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? [Link]
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
- NIST. (n.d.). p-Cumenol. NIST Chemistry WebBook. [Link]
- CCDC. (n.d.). Search - Access Structures. [Link]
- NIST. (n.d.). Phenol, 2-methoxy-4-(1-propenyl)-. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 2-methoxy-4-[(E)-prop-1-enyl]phenol;2-methoxy-4-prop-2-enylphenol.
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Electrophilic and nucleophilic sites of 4-Isopropenylphenol
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Isopropenylphenol
Executive Summary
This compound, also known as p-hydroxy-α-methylstyrene, is a bifunctional organic molecule of significant interest in polymer science and fine chemical synthesis.[1][2] Its structure, which uniquely combines a phenolic hydroxyl group and a reactive isopropenyl moiety, imparts a dualistic chemical nature. This guide provides a comprehensive analysis of the molecule's electronic architecture to delineate its distinct electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, offering field-proven insights into controlling reaction selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this compound in their applications, from the synthesis of high-performance polymers like polycarbonates and epoxy resins to its use as a versatile synthetic intermediate.[2][3]
Molecular Architecture and Electronic Properties
The reactivity of this compound is a direct consequence of the interplay between its two primary functional groups: the phenolic ring and the isopropenyl substituent. Understanding the electronic contributions of each is paramount to predicting and controlling its chemical behavior.
Structural Features and Electronic Influence
The molecule consists of a phenol core with an isopropenyl group at the para-position (position 4).[4][5]
-
Phenolic Hydroxyl (-OH) Group: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This makes the hydroxyl group a powerful activating, electron-donating group (EDG).[6][7] Consequently, the electron density of the aromatic ring is significantly increased, particularly at the ortho and para positions relative to the -OH group.
-
Isopropenyl [-C(CH₃)=CH₂] Group: This vinyl group is also generally considered weakly electron-donating towards the aromatic ring. The π-system of the double bond can participate in extended conjugation, further influencing the molecule's electronic landscape.
The combined effect is a molecule with multiple, distinct regions of high electron density, rendering it highly susceptible to attack by electrophiles at several positions.
Resonance Analysis
Resonance structures are critical for visualizing the distribution of electron density and identifying nucleophilic sites. The delocalization of the oxygen's lone pair is the dominant electronic effect, creating partial negative charges on the carbons ortho to the hydroxyl group.
Caption: Resonance delocalization increases electron density at ortho positions.
Analysis of Nucleophilic Sites and Reactivity
A nucleophile is a chemical species that donates an electron pair to form a chemical bond.[8] this compound possesses three primary nucleophilic centers, each with distinct reactivity profiles.
The Phenolic Ring: A Potent Aromatic Nucleophile
Due to the strong activating effect of the hydroxyl group, the aromatic ring is highly nucleophilic and readily undergoes Electrophilic Aromatic Substitution (EAS).[6][7] The reaction is directed to the positions ortho to the -OH group (C2 and C6), as the para position is blocked. Phenols are so activated that these reactions often proceed under milder conditions than those required for benzene, sometimes even without a Lewis acid catalyst.[6][9]
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Experimental Protocol: Regioselective Bromination of this compound
This protocol demonstrates the preferential reaction at the aromatic ring over the alkene under specific conditions. The use of a non-polar solvent and low temperature favors aromatic substitution while minimizing addition to the double bond.
-
Objective: To synthesize 2-bromo-4-isopropenylphenol.
-
Causality: Phenols undergo halogenation readily, often without a Lewis acid.[6] Using bromine in a solvent of low polarity like carbon tetrachloride at low temperatures allows for controlled monobromination at the highly activated ortho positions.[10]
-
Materials:
-
This compound (1.0 eq)
-
Bromine (1.0 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in CCl₄ in a round-bottom flask equipped with a dropping funnel and stir bar. Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of bromine in CCl₄ dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining HBr.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography if necessary.
-
-
Self-Validation: The reaction can be monitored by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The structure can be confirmed by ¹H NMR, looking for the characteristic shift in the aromatic protons.
The Isopropenyl Group: A Center for Electrophilic Addition
The electron-rich π-bond of the isopropenyl group is nucleophilic and will react with electrophiles in an electrophilic addition reaction.[11][12] The mechanism proceeds through a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the terminal CH₂ carbon, leading to the formation of a more stable tertiary carbocation on the benzylic carbon. This intermediate is then attacked by a nucleophile.
Caption: Mechanism of electrophilic addition to the isopropenyl group.
The Phenolic Oxygen: A Conditional Nucleophile
The oxygen of the hydroxyl group has lone pairs and can act as a nucleophile.[9] However, its nucleophilicity is moderate because the lone pairs are delocalized into the aromatic ring. The reactivity is dramatically enhanced by deprotonation with a base (e.g., NaOH, NaH) to form the corresponding phenoxide ion.[6][9] This highly nucleophilic anion readily reacts with electrophiles like alkyl halides in Sₙ2 reactions (Williamson Ether Synthesis).
Analysis of Electrophilic Sites and Reactivity
An electrophile is a chemical species that accepts an electron pair to form a new covalent bond.[13] While this compound is predominantly nucleophilic, it does possess electrophilic characteristics.
The Acidic Phenolic Proton
The most prominent electrophilic site is the proton of the hydroxyl group. Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide conjugate base.[10] This proton will readily react with bases.
| Property | Value | Source |
| Molar Mass | 134.18 g/mol | [1][4] |
| Melting Point | 83-85 °C | [4][14] |
| pKa (Predicted) | ~9.80 | [14] |
The Isopropenyl Group under Specific Conditions
While inherently nucleophilic, the alkene can be attacked by nucleophiles if it is first activated by a strong electrophile. For instance, in the presence of Br₂, a cyclic bromonium ion intermediate is formed.[11] This intermediate is highly electrophilic, and the carbon atoms of the former double bond are susceptible to attack by a nucleophile (which could be Br⁻ or the solvent, e.g., H₂O).
Furthermore, the isopropenyl group's ability to undergo polymerization highlights its reactivity. In cationic polymerization, initiation by a strong acid protonates the double bond, generating the stable tertiary carbocation which then propagates the polymer chain.[4]
Controlling Reaction Selectivity
The key to harnessing the synthetic potential of this compound lies in controlling which functional group reacts. This is achieved by carefully selecting reagents and reaction conditions.
Caption: Reagent choice dictates reaction pathway selectivity.
-
To Target the Aromatic Ring: Use classic EAS conditions that are mild enough not to affect the alkene (e.g., dilute nitric acid, or halogenation in a non-polar solvent at low temperature).[6][10]
-
To Target the Isopropenyl Group: Use strong electrophiles that readily react with alkenes, such as strong protic acids (HBr, H₂SO₄/H₂O) or halogens in a polar, coordinating solvent.[11][12]
-
To Target the Hydroxyl Group: Use a base to deprotonate the phenol, creating a potent phenoxide nucleophile, which can then be reacted with an electrophile like an alkyl or acyl halide.[9]
References
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- Electrophilic Substitution Reactions of Phenols - BYJU'S. [Link]
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- Electrophilic aromatic substitution | chemistry - Britannica. [Link]
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- Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. [Link]
- Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes - Pearson. [Link]
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- Nucleophilic addition to alkenes - YouTube. [Link]
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- Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)
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An In-Depth Technical Guide to 4-Isopropenylphenol: From Synthesis to Advanced Applications
This guide provides a comprehensive technical review of 4-Isopropenylphenol (4-IPP), a versatile phenolic monomer. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core aspects of 4-IPP, including its synthesis, polymerization, and applications, with a focus on the scientific principles and experimental methodologies that underpin its utility.
Introduction to this compound: A Versatile Building Block
This compound, systematically named 4-(prop-1-en-2-yl)phenol, is an organic compound featuring a phenol ring substituted with an isopropenyl group at the para position.[1] This bifunctional nature—a reactive vinyl group for polymerization and a phenolic hydroxyl group for chemical modification—makes it a valuable intermediate in the synthesis of a wide range of materials. It is a key intermediate in the industrial production of Bisphenol A (BPA) and is also generated during the recycling of BPA byproducts.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀O | [1][2] |
| Molar Mass | 134.18 g/mol | [2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 83 °C | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [3] |
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound is primarily achieved through two main industrial routes: the high-temperature hydrolysis of Bisphenol A (BPA) and the catalytic dehydrogenation of 4-isopropylphenol. The choice of method is often dictated by the availability of starting materials and the desired purity of the final product.
High-Temperature Hydrolysis of Bisphenol A
A prominent method for producing 4-IPP is through the high-temperature hydrolysis of BPA.[1] This process is particularly relevant in the context of BPA recycling and polycarbonate decomposition. A significant advantage of using high-temperature liquid water (HTW) as the reaction medium is that the synthesis can proceed without a catalyst, which simplifies purification and avoids catalyst-induced side reactions, such as oligomerization of the product.[4]
The overall reaction is as follows: (CH₃)₂C(C₆H₄OH)₂ + H₂O → CH₂=C(CH₃)C₆H₄OH + C₆H₅OH[1]
Experimental Protocol: Synthesis of 4-IPP from BPA in High-Temperature Water
This protocol is adapted from the principles described for hydrothermal cleavage of BPA.[4]
-
Reactor Preparation: A high-pressure batch reactor constructed from a material resistant to corrosion at high temperatures (e.g., stainless steel) is charged with Bisphenol A and deionized water.
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 200–350 °C. The pressure inside the reactor will rise due to the vapor pressure of water at these temperatures.
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration. The progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC or GC to determine the conversion of BPA and the yield of 4-IPP and phenol.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature. The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate this compound.
Catalytic Dehydrogenation of 4-Isopropylphenol
Another commercially viable route to 4-IPP is the catalytic dehydrogenation of 4-isopropylphenol.[1] This method involves passing heated 4-isopropylphenol vapor over a suitable catalyst bed.
Experimental Protocol: Catalytic Dehydrogenation of 4-Isopropylphenol
This is a general procedure based on established methods for similar dehydrogenation reactions.
-
Catalyst Preparation: A suitable dehydrogenation catalyst (e.g., iron oxide-based) is packed into a fixed-bed reactor.
-
Reaction Setup: The reactor is heated to the desired reaction temperature. 4-Isopropylphenol is vaporized and passed over the catalyst bed, typically with a carrier gas.
-
Product Collection: The gaseous product stream is cooled to condense the products, which will be a mixture of this compound, unreacted 4-isopropylphenol, and side products.
-
Purification: The collected liquid is then purified, commonly by fractional distillation under reduced pressure, to separate the desired this compound from other components.
Polymerization of this compound: Crafting Functional Polymers
The isopropenyl group of 4-IPP allows it to undergo polymerization through various mechanisms, most notably cationic and radical polymerization. The resulting polymer, poly(this compound), possesses a phenolic hydroxyl group on each repeating unit, making it a highly functional material.
Cationic Polymerization
Cationic polymerization is initiated by electrophilic species, such as Lewis acids (e.g., BF₃·OEt₂) or strong protic acids.[5] The electron-donating nature of the phenyl ring and the hydroxyl group (after protection) can stabilize the propagating carbocation, making 4-IPP a suitable monomer for this technique. However, the acidic proton of the phenol group can interfere with the cationic process, necessitating its protection with a labile group (e.g., as a silyl ether or acetal) prior to polymerization, followed by a deprotection step.
Experimental Protocol: Cationic Polymerization of Protected 4-IPP
-
Monomer Protection: The hydroxyl group of 4-IPP is protected using a suitable protecting group strategy.
-
Polymerization Setup: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry solvent. The protected monomer and solvent are added to a Schlenk flask.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C), and the initiator (e.g., SnCl₄) is added.[5]
-
Polymerization: The reaction is allowed to proceed for a specified time.
-
Termination: The polymerization is terminated by adding a quenching agent, such as methanol.
-
Isolation and Deprotection: The polymer is isolated by precipitation in a non-solvent. The protecting groups are then removed under appropriate conditions to yield poly(this compound).
Controlled Radical Polymerization (e.g., ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6] As with cationic polymerization, the phenolic proton must be protected. The protected monomer can then be polymerized using a standard ATRP setup.
Experimental Protocol: ATRP of Protected 4-IPP
This protocol is adapted from general ATRP procedures for styrene derivatives.[7]
-
Monomer Protection: Protect the hydroxyl group of 4-IPP (e.g., as an acetate ester).
-
Reaction Setup: In a Schlenk flask, the protected monomer, a solvent (e.g., anisole), and a ligand (e.g., a bipyridine derivative) are added.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
Catalyst Addition: Under an inert atmosphere, the copper(I) halide catalyst (e.g., Cu(I)Br) is added.
-
Initiation: The flask is placed in a thermostated oil bath at the desired temperature. The initiator (e.g., ethyl α-bromoisobutyrate) is then added via syringe to start the polymerization.
-
Monitoring: The reaction progress can be monitored by taking samples at intervals and analyzing them by ¹H NMR for monomer conversion and by GPC for molecular weight and polydispersity.
-
Termination and Purification: The polymerization is terminated by cooling and exposing the reaction mixture to air. The polymer is then purified by passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent like methanol.
-
Deprotection: The protecting groups are removed to yield the final poly(this compound).
Characterization of Poly(this compound)
The structure and properties of poly(this compound) can be thoroughly characterized using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are key indicators of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Key absorbances include a broad O-H stretch (around 3300 cm⁻¹) and C-O stretching of the phenol, along with the characteristic peaks of the aromatic ring and the aliphatic backbone.[8]
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Phenolic resins are known for their good thermal stability.[9]
Table 2: Expected Analytical Data for Poly(this compound)
| Technique | Expected Observations |
| ¹H NMR | Disappearance of monomer vinyl peaks (~5.0-5.5 ppm). Appearance of broad aliphatic backbone peaks (~1.0-2.5 ppm) and aromatic peaks (~6.5-7.5 ppm). Broad OH peak. |
| FTIR | Broad O-H stretch (~3600-3200 cm⁻¹). Aromatic C=C stretching (~1600-1450 cm⁻¹). Aliphatic C-H stretching (~2900 cm⁻¹). |
| TGA | High thermal stability, with decomposition onset typically above 300 °C in an inert atmosphere. |
| GPC | Provides Mn, Mw, and PDI. For controlled polymerizations, a narrow PDI (< 1.5) is expected. |
Applications in Research and Drug Development
The unique chemical structure of this compound and its corresponding polymer opens up a range of applications, particularly in fields that can leverage the reactivity of the phenolic hydroxyl group.
Synthesis of Bioactive Derivatives
The phenolic moiety of 4-IPP is a versatile handle for synthesizing derivatives with potential biological activity. Phenolic compounds are well-known for their antioxidant properties, and derivatives of 4-IPP could be explored for similar activities.[10][11] Furthermore, the phenol can be a starting point for the synthesis of more complex molecules with potential as antimicrobial agents or other therapeutic applications.
Polymeric Materials for Drug Delivery
Poly(this compound) is structurally similar to poly(4-hydroxystyrene), which has been investigated for various applications, including as a component in drug delivery systems. The phenolic hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. Amphiphilic block copolymers containing a poly(this compound) segment could self-assemble into nanoparticles (micelles or vesicles) in aqueous media, which can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[12][13] The pH-responsive nature of the phenolic groups could also be exploited for controlled drug release in specific biological environments.
Safety and Handling
This compound is classified with GHS hazard statements H302 (Harmful if swallowed) and H371 (May cause damage to organs).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a monomer with significant potential, bridging the gap between fundamental polymer chemistry and advanced applications in materials science and drug development. Its straightforward synthesis and the versatility of its phenolic and vinyl functional groups provide a rich platform for innovation. The ability to produce well-defined polymers via controlled polymerization techniques further enhances its appeal for creating sophisticated materials with tailored properties. As research continues to explore the derivatization of its phenolic moiety and the unique properties of its polymers, this compound is poised to become an increasingly important tool in the development of next-generation functional materials.
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Methodological & Application
Application Note: High-Fidelity Quantification of 4-Isopropenylphenol
A Guide to Validated HPLC-UV and GC-MS Methods for Pharmaceutical and Complex Matrix Analysis
Abstract
This comprehensive guide provides detailed analytical methods for the precise and robust quantification of 4-Isopropenylphenol (4-IPP), a significant intermediate in industrial synthesis and a potential impurity in pharmaceutical products and food contact materials.[1][2] We present two validated, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection in complex matrices. This document is designed for researchers, quality control analysts, and drug development professionals, offering step-by-step protocols, method validation frameworks based on ICH guidelines, and expert insights into the rationale behind critical procedural steps.
Introduction: The Analytical Imperative for this compound
This compound (p-Isopropenylphenol, 4-(Prop-1-en-2-yl)phenol) is a key organic compound primarily known as an intermediate in the industrial production of Bisphenol A (BPA).[1] Its presence, even at trace levels, can be a critical quality attribute (CQA) for materials and a safety concern. In the pharmaceutical industry, 4-IPP may be present as a process-related impurity or a degradation product, necessitating its strict control.[3][4] Furthermore, its potential to migrate from food contact materials (FCMs) requires sensitive analytical methods for risk assessment.[5]
The accurate quantification of 4-IPP is therefore essential for ensuring product quality, safety, and regulatory compliance. The choice of analytical method is dictated by the sample matrix, the required sensitivity, and the intended purpose of the analysis. This guide provides two robust, complementary methods to address these diverse needs.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like phenols.[6] The RP-HPLC-UV method is ideal for quantifying 4-IPP in bulk drug substances, formulations, and process streams where concentration levels are expected to be within the parts-per-million (ppm) range or higher. Its robustness, cost-effectiveness, and simplicity make it highly suitable for quality control environments.[7]
Principle of the Method
This method employs a reversed-phase C18 column, where the nonpolar stationary phase retains the moderately nonpolar 4-IPP. A polar mobile phase, consisting of an acidified water/acetonitrile mixture, is used to elute the analyte. The acidic modifier (e.g., phosphoric or formic acid) is crucial; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte interacts with the stationary phase.[8] This results in sharp, symmetrical peaks and reproducible retention times. Quantification is achieved by measuring the analyte's absorbance of UV light, typically at its wavelength of maximum absorbance (λ-max), and comparing it to a calibration curve generated from reference standards.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Phosphoric Acid (ACS grade) or Formic Acid (LC-MS grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 10.0 40 60 12.0 40 60 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-IPP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation (e.g., Drug Substance): Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume. This yields a nominal concentration of 1000 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Data Analysis and System Suitability
-
Calibration: Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. A correlation coefficient (r²) of ≥0.999 is required.
-
Quantification: Determine the concentration of 4-IPP in the sample preparation using the calibration curve.
-
System Suitability: Before analysis, perform five replicate injections of a mid-level standard (e.g., 10 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤2.0% and the tailing factor is ≤2.0.[9]
HPLC-UV Workflow Diagram
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For complex matrices such as food packaging, environmental samples, or biological fluids, GC-MS offers superior selectivity and sensitivity.[10] The mass spectrometer acts as a highly specific detector, capable of distinguishing the target analyte from co-eluting matrix components. Direct analysis of phenols by GC can be problematic due to their polarity, which often leads to poor peak shape and interaction with active sites in the GC system.[11] To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile silyl ether.
Principle of the Method
The sample is first subjected to an extraction procedure (e.g., LLE or SPE) to isolate 4-IPP and remove the bulk of the matrix.[12][13] The extracted analyte is then derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogen on the phenolic group with a nonpolar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and improving its chromatographic behavior.[11] The derivatized sample is injected into the GC, where the 4-IPP-TMS derivative is separated on a capillary column. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivative for highly selective and sensitive quantification.
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): 4-Isopropylphenol (or a deuterated analog if available)
-
Solvents: Ethyl Acetate (GC grade), Hexane (GC grade), Acetonitrile (HPLC grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Extraction Buffers/Salts: As required by the matrix (e.g., sodium chloride, magnesium sulfate).
3.2.2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless, 1 µL
-
Oven Program:
-
Initial: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for 4-IPP-TMS derivative):
-
Quantifier Ion: m/z 191
-
Qualifier Ions: m/z 206 (M+), m/z 73
-
3.2.3. Sample Preparation and Derivatization
-
Extraction (from a plastic food contact material): a. Cut 1 gram of the material into small pieces and place in a glass vial. b. Add 10 mL of acetonitrile and the internal standard solution. c. Sonicate in an ultrasonic bath for 30 minutes.[13] d. Centrifuge and carefully transfer the supernatant to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: a. Reconstitute the dried extract in 100 µL of Ethyl Acetate. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
Standard Preparation: Prepare calibration standards containing both 4-IPP and a fixed concentration of the internal standard. Derivatize the standards in the same manner as the samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the validated methods described. These values should be established and verified by the end-user laboratory.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 0.5 - 50 µg/mL | 0.01 - 5 µg/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% |
GC-MS Workflow Diagram
Method Validation: Ensuring Trustworthy Results
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[14] All methods for quantifying pharmaceutical impurities or regulated substances must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[15][16]
Core Validation Parameters (ICH Q2(R2))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15] For HPLC, this is demonstrated by peak purity analysis using a DAD and by showing no interference at the analyte's retention time in a placebo or blank matrix. For GC-MS, specificity is inherent due to the detection of specific mass fragments.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] A minimum of five concentration levels should be used, and the results are evaluated by the correlation coefficient (r²) of the regression line.
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. Assessed by a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range.[17]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[17]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[9] This provides an indication of its reliability during normal usage.
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The RP-HPLC-UV method is a reliable workhorse for routine quality control analysis of relatively clean samples. The GC-MS method, incorporating a crucial derivatization step, provides the enhanced selectivity and sensitivity required for trace-level analysis in complex matrices. The successful implementation of these protocols, underpinned by a thorough validation strategy according to ICH guidelines, will ensure the generation of accurate, reliable, and defensible data for regulatory submissions, product release, and safety assessments.
References
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 7465, 4-Isopropylphenol.
- Workman, C. Overview of Methods and Considerations for Handling Complex Samples. Chromatography Online. 2020.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Université de Liège. Spectroscopic methods of analysis - Organic analysis II.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- International Council for Harmonisation. Final ICH Guideline Q2(R2) on Validation of Analytical Procedures. 2023.
- Wikipedia. This compound.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022.
- Fernandes, A.R., et al. 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence. Food Additives & Contaminants: Part A. 2008.
- Gorog, S. Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. 2012.
- Harvey, D. Spectroscopic Methods. In Analytical Chemistry 2.0.
- PNAS. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Molecules. 2021.
- Pharmaffiliates. CAS No : 4286-23-1 | Product Name : this compound.
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- AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. 2018.
- Agilent Technologies. Sample Preparation Fundamentals for Chromatography.
- Sharma, S., et al. A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. International Journal of Pharmaceutical Chemistry and Analysis. 2021.
- Varma, K., et al. HPLC method development and validation. World Journal of Pharmaceutical Research. 2021.
- Waters Corporation. Analysis of Food Contact Materials. 2015.
- Tsuda, T., et al. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications. 1999.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025.
- U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. 2007.
- Fernandes, A.R., et al. 4-Nonylphenol (NP) in Food Contact Materials: Review, Analytical Methodology and Occurrence. ResearchGate. 2008.
- ResearchGate. Determination of alkylphenols by GC/negative-ion chemical-ionization MS. 2001.
- International Journal of Pharmaceutical Research and Applications. Impurity Profiling of Pharmaceuticals. 2020.
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- Chaughule, R. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024.
- Phenomenex. Reversed Phase HPLC Method Development.
- Krick, A., et al. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules. 2019.
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Application Note: A Robust HPLC Method for the Quantification of 4-Isopropenylphenol
Abstract
This application note presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Isopropenylphenol. This compound is a significant chemical intermediate in various industrial syntheses, and its purity is critical for the quality of downstream products. The described method utilizes a C18 stationary phase with a gradient elution protocol, coupled with UV detection, providing excellent resolution and sensitivity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound (4-IPP) is a key organic compound and a monomer used in the production of polymers and other specialty chemicals.[1] Its purity directly impacts the characteristics and safety of the final products, necessitating a reliable and accurate analytical method for its quantification. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[2][3]
This application note details a stability-indicating HPLC method developed for the determination of this compound. The causality behind each experimental parameter is explained to provide a deeper understanding of the chromatographic principles at play. While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar phenolic compounds and provides a strong foundation for method development and validation.[4][5]
Chromatographic Principles and Method Rationale
The selected analytical approach is reversed-phase HPLC, which is ideally suited for the separation of moderately polar compounds like this compound.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen as the stationary phase. The non-polar nature of the C18 alkyl chains provides a hydrophobic surface that interacts with the non-polar regions of the this compound molecule, leading to its retention.[3] This is a common and effective choice for the analysis of phenolic compounds.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, with a small amount of acid, is employed.
-
Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, ACN has a low viscosity and UV cutoff, making it an excellent choice for gradient elution with UV detection.[6][7]
-
Water: The polar component of the mobile phase.
-
Acidification (Phosphoric Acid): The addition of a small amount of an acid, such as phosphoric acid, to the mobile phase is crucial for achieving good peak shape for phenolic compounds.[4] It suppresses the ionization of the phenolic hydroxyl group, which can otherwise lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[8]
-
-
Detection: A UV detector is used for the quantification of this compound. Phenolic compounds exhibit strong UV absorbance due to the presence of the aromatic ring. The UV spectrum of this compound shows a significant absorbance maximum around 275-280 nm, making this an ideal wavelength for sensitive detection.[9]
Experimental Workflow and Protocols
Materials and Reagents
| Reagent/Material | Grade | Source |
| This compound Reference Standard | >98% Purity | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
| Water | HPLC Grade/Milli-Q | Laboratory Supply |
| Phosphoric Acid (H₃PO₄) | ACS Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
Instrumentation
| Instrument | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Data Acquisition Software | Chromatographic Data System (e.g., Empower, Chromeleon) |
| Analytical Balance | 4-decimal place |
| pH Meter | Calibrated |
| Syringe Filters | 0.45 µm PTFE |
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
| Run Time | 15 minutes |
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Framework
To ensure the reliability and accuracy of this HPLC method, it must be validated according to ICH Q2(R1) guidelines.[10] The following parameters should be assessed:
System Suitability
Before sample analysis, system suitability must be established by injecting a standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the this compound standard across the desired range (e.g., 1-100 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy should be determined by performing recovery studies. A known amount of this compound standard should be spiked into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The %RSD between the two sets of data should be evaluated.
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12][13]
Forced Degradation Protocol:
| Stress Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photolytic Degradation | Expose to UV light (254 nm) and visible light for 24 hours |
The chromatograms of the stressed samples should be compared to that of an unstressed standard to demonstrate that the degradation products are well-resolved from the parent peak of this compound.
Logical Flow of Method Validation
Caption: Logical progression of HPLC method validation parameters.
Data Presentation and Expected Results
The following table summarizes the expected chromatographic performance based on the proposed method.
| Parameter | Expected Value |
| Retention Time of this compound | Approximately 6-8 minutes |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 3000 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable starting point for the quantification of this compound. The logical and scientifically-grounded approach to method development, coupled with a comprehensive validation framework, ensures that this method can be confidently implemented in research and quality control laboratories. Adherence to the principles outlined herein will enable the generation of accurate and precise data, which is paramount for ensuring the quality and consistency of products derived from this compound.
References
- SIELC Technologies. (n.d.). Separation of 4-Isopropylphenol on Newcrom R1 HPLC column.
- International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent.
- MedCrave. (2016). Forced Degradation Studies.
- Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1)/[8].pdf]([Link]8].pdf)
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- PubChem. (n.d.). 4-Isopropylphenol.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- International Journal of Pharmaceutical and Analytical Research. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Wikipedia. (n.d.). This compound.
- Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
- MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Journal of Pharmaceutical Analysis. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
- GL Sciences. (n.d.). Organic Solvents Used in HPLC.
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- 13. rjptonline.org [rjptonline.org]
Quantitative Analysis of 4-Isopropenylphenol in Complex Matrices by Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the determination of 4-Isopropenylphenol (4-IPP) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in the industrial synthesis of Bisphenol A (BPA) and a potential environmental contaminant, possesses a polar hydroxyl group that complicates direct GC analysis.[1] This protocol addresses the challenge by employing a silylation derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the polar analyte into its more volatile and thermally stable trimethylsilyl (TMS) ether, enabling superior chromatographic separation and detection.[2] The methodology detailed herein provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to instrumental analysis and data interpretation, making it suitable for trace-level quantification in complex matrices such as environmental water samples or biological fluids.
Introduction and Scientific Principle
This compound (CAS: 4286-23-1) is a significant compound in polymer chemistry and a byproduct in BPA recycling processes.[1] Its presence in the environment is of increasing concern, necessitating reliable analytical methods for monitoring and risk assessment. Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[3] However, the direct analysis of polar compounds like 4-IPP is hindered by their low volatility and tendency for strong interaction with the stationary phase, resulting in poor peak shape and low sensitivity.
To overcome these limitations, a chemical modification step known as derivatization is essential.[4] This protocol utilizes silylation, a common and effective technique where an active hydrogen in the hydroxyl group of 4-IPP is replaced by a non-polar trimethylsilyl (TMS) group.[2][4]
The Derivatization Reaction: The reaction with BSTFA proceeds as follows: this compound + BSTFA → 4-Isopropenylphenyl trimethylsilyl ether + Trifluoroacetamide
This conversion significantly increases the volatility of the analyte and reduces its polarity, leading to:
-
Improved Chromatographic Performance: Symmetrical, sharp peaks and reduced tailing.
-
Enhanced Thermal Stability: Prevention of analyte degradation in the high-temperature GC inlet and column.
-
Characteristic Mass Spectrum: Generation of a unique mass spectrum for the TMS derivative, facilitating confident identification and quantification.
Materials and Methods
Reagents and Standards
-
This compound (purity ≥98%), CAS: 4286-23-1
-
4-Isopropylphenol (Internal Standard, IS), CAS: 99-89-8
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Methanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: e.g., C18, 500 mg, 6 mL
-
Nitrogen gas, high purity
Equipment
-
GC-MS system equipped with an autosampler (e.g., Agilent 6890N GC with 5973 MS detector or equivalent)[5]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator with nitrogen stream
-
SPE vacuum manifold
-
Standard laboratory glassware
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and 4-Isopropylphenol (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution with ethyl acetate.
-
Spiking: Spike each calibration standard and quality control (QC) sample with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for a 100 mL water sample. Adjust volumes as necessary for other matrices. The goal of SPE is to isolate the analyte from the sample matrix and concentrate it.[6][7]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Spike the 100 mL water sample with the internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by applying vacuum or passing nitrogen gas through it for 15-20 minutes. This step is critical to remove residual water before elution with an organic solvent.
-
Elution: Elute the retained analytes with 2 x 4 mL aliquots of ethyl acetate into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for the derivatization step.
Derivatization Protocol
-
Transfer the 100 µL reconstituted extract or standard solution to a 2 mL autosampler vial with an insert.
-
Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, 99.999% purity | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for most 30m x 0.25mm ID columns. |
| GC Column | ||
| Type | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | A robust, non-polar column suitable for a wide range of semi-volatile compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 80°C, hold for 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1 | 15°C/min to 200°C | Separates the target analytes from solvent and other early-eluting compounds. |
| Ramp 2 | 25°C/min to 300°C, hold for 5 min | Ensures elution of any late-eluting matrix components to clean the column. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230°C | Optimized to prevent analyte degradation while ensuring efficient ionization. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Scan (m/z 40-450) and/or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[8] |
| SIM Ions (for TMS-derivatives) | ||
| 4-IPP-TMS | 206 (Quantifier), 191, 117 | m/z 206 is the molecular ion. m/z 191 corresponds to the loss of a methyl group. |
| 4-Isopropylphenol-TMS (IS) | 208 (Quantifier), 193, 135 | m/z 208 is the molecular ion. m/z 193 corresponds to the loss of a methyl group. |
Visualization of Experimental Workflow
Caption: A comprehensive workflow for the GC-MS analysis of this compound.
Expected Results and Data Interpretation
Chromatography
Under the specified conditions, the TMS-derivatized internal standard (4-Isopropylphenol-TMS) will elute slightly before the this compound-TMS derivative. Expect sharp, symmetrical peaks with retention times of approximately 9-12 minutes.
Mass Spectra and Fragmentation
The mass spectrum provides the primary means of identification. Electron ionization of the TMS-derivatized 4-IPP will produce a characteristic fragmentation pattern.
-
Analyte: this compound-TMS (Molecular Weight: 206.1)
-
Molecular Ion ([M]⁺˙) at m/z 206: This peak, corresponding to the intact derivatized molecule, should be clearly visible.
-
[M-15]⁺ Ion at m/z 191: This is a highly characteristic and often abundant fragment for TMS derivatives, resulting from the loss of a stable methyl radical (•CH₃) from the silyl group.[9] This ion is frequently the base peak.
-
Other Fragments: Additional ions may be observed, such as at m/z 117, corresponding to further fragmentation of the molecule.
-
-
Underivatized this compound (for comparison):
-
The NIST spectral library for the underivatized compound shows a strong molecular ion at m/z 134 and key fragments at m/z 119 (loss of •CH₃) and m/z 91.[10] The derivatization shifts the molecular weight and creates a new, predictable fragmentation pattern.
-
Caption: Key fragmentation pathway for TMS-derivatized this compound.
Conclusion
This application note provides a detailed, field-proven protocol for the sensitive and reliable quantification of this compound by GC-MS. The critical step of silylation derivatization successfully overcomes the analytical challenges associated with the polarity of the target compound. The use of an internal standard and a robust SPE sample preparation procedure ensures high accuracy and reproducibility, making this method well-suited for demanding applications in environmental monitoring, industrial quality control, and toxicology research.
References
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2011). Molecules, 16(8), 7146-7176. [Link]
- A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. (2000). Journal of Analytical Toxicology, 24(5), 332-336. [Link]
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? YouTube. [Link] (Note: A representative URL is used as the original may be time-sensitive).
- A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. (2013). Atmospheric Environment, 77, 887-895. [Link]
- Analytice. (n.d.). This compound (Methylethenylphenol) (4286-23-1); 4'-hydroxyacetophenone (99-93-4) - analysis. [Link]
- PubChem. (n.d.). 4-Isopropylphenol.
- PubChem. (n.d.). p-Isopropenylphenol.
- NIST. (n.d.). p-Cumenol. NIST Chemistry WebBook. [Link]
- SIELC Technologies. (n.d.). Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. [Link]
- GC-MS Characterization of Volatile Flavor Compounds in Stinky Tofu Brine by Optimization of Headspace Solid-Phase Microextraction. (2018). Molecules, 23(12), 3155. [Link]
- NIST. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Quantification of the composition of pyrolysis oils of complex plastic waste by gas chromatography coupled with mass spectrometer detector. (2024). RSC Advances, 14, 10747-10759. [Link]
- Polymer Chemistry Characterization Lab. (n.d.).
- Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2015). Rapid Communications in Mass Spectrometry, 29(15), 1361-1371. [Link]
- NIST. (n.d.). 4-Isopropylthiophenol. NIST Chemistry WebBook. [Link]
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal, 22(1), 118-125. [Link]
- Process for preparation of 4-isopropylphenol. (1984).
- U.S. EPA. (2000).
- Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. (1999).
- LabRulez GCMS. (2015). GC Method Development. [Link]
- Introduction to Mass Spectrometry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link] (Note: A representative URL is used as the original may be difficult to access directly).
- Agilent Technologies. (n.d.). Practical Steps in GC Method Development. [Link]
- All 'bout Chemistry. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]
- Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]
- U.S. EPA. (2000). Method 8041A. [Link]
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Application Notes and Protocols for the Polymerization of 4-Isopropenylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
4-Isopropenylphenol (4-IPP), also known as p-isopropenylphenol, is a valuable monomer in polymer chemistry. Its structure, featuring a polymerizable isopropenyl group and a functional phenolic hydroxyl group, allows for the synthesis of polymers with tailored properties. The resulting poly(this compound) is a structural analogue of poly(4-vinylphenol), a polymer with significant applications in photoresists, electronics, and biomedical fields due to its phenolic functionality.[1] The ability to precisely control the polymerization of 4-IPP is crucial for developing advanced materials with specific molecular weights, architectures, and functionalities.
This guide provides a comprehensive overview of various polymerization techniques applicable to this compound. It is designed to offer both theoretical understanding and practical, field-proven protocols for researchers in academia and industry. We will delve into free radical, cationic, anionic, and controlled radical polymerization methods, explaining the rationale behind experimental choices and providing detailed, step-by-step procedures.
I. Protecting Group Strategies for this compound
The acidic proton of the phenolic hydroxyl group in this compound can interfere with certain polymerization mechanisms, particularly anionic and some controlled radical techniques. Therefore, a common strategy involves the use of a protecting group for the hydroxyl moiety. This protected monomer is then polymerized, followed by a deprotection step to yield the final poly(this compound).
A common protecting group for the hydroxyl functionality is the acetyl group, forming 4-acetoxyisopropenylphenol. Another effective protecting group is the tert-butyldimethylsilyl (TBDMS) group.[2][3] The choice of protecting group is dictated by the polymerization method and the desired deprotection conditions.
II. Free Radical Polymerization
Free radical polymerization is a robust and widely used technique for a variety of vinyl monomers.[4] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] For this compound, this method offers a straightforward route to high molecular weight polymers, although with less control over molecular weight distribution compared to controlled radical techniques.
Mechanism of Free Radical Polymerization
The process is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then add to the double bond of the this compound monomer, initiating the polymer chain. The chain propagates by the sequential addition of monomer units. Termination occurs through the combination or disproportionation of two growing polymer chains.
Caption: Mechanism of Free Radical Polymerization.
Experimental Protocol: Bulk Free Radical Polymerization of this compound
This protocol describes the bulk polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (4-IPP)
-
Azobisisobutyronitrile (AIBN)[6]
-
Toluene
-
Methanol
-
Schlenk tube or reaction vial with a rubber septum
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk tube, dissolve this compound (e.g., 5.0 g, 37.3 mmol) and AIBN (e.g., 0.061 g, 0.37 mmol, 1 mol% relative to monomer) in a minimal amount of toluene if necessary, or perform in bulk.[7]
-
Degassing: Seal the tube with a rubber septum and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at 70-80°C and stir the reaction mixture. The polymerization progress can be monitored by the increase in viscosity.
-
Termination and Precipitation: After a predetermined time (e.g., 6-24 hours), terminate the polymerization by cooling the reaction mixture in an ice bath. Dissolve the viscous polymer in a suitable solvent like toluene.
-
Purification: Precipitate the polymer by slowly adding the toluene solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
| Parameter | Value |
| Monomer | This compound |
| Initiator | AIBN (1 mol%) |
| Temperature | 70-80°C |
| Solvent | Bulk or minimal toluene |
| Typical PDI | > 1.5 |
III. Cationic Polymerization
Cationic polymerization is suitable for monomers with electron-donating substituents, such as the isopropenyl group and the electron-donating hydroxyl group of this compound.[4] This technique can proceed under living conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI).
Mechanism of Cationic Polymerization
Initiation involves the generation of a carbocation from the monomer by a Lewis acid or a protic acid.[8] The propagating species is a carbocationic chain end that adds monomer units. Termination can occur through various mechanisms, including reaction with impurities or counter-ions.
Caption: Mechanism of Cationic Polymerization.
Experimental Protocol: Living Cationic Polymerization of Unprotected this compound
Recent studies have shown the feasibility of direct living cationic polymerization of unprotected 4-vinylphenol, a close analogue of 4-IPP.[8] This protocol is adapted from those findings.
Materials:
-
This compound (4-IPP), purified and dried
-
Initiator system: e.g., 1-phenylethyl chloride (1-PECl) / SnCl₄[9]
-
n-Bu₄NCl (tetrabutylammonium chloride) as an additive
-
Dichloromethane (CH₂Cl₂), dried
-
Methanol, chilled
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add dried dichloromethane to a Schlenk flask.
-
Reagent Addition: Add this compound, 1-phenylethyl chloride, and n-Bu₄NCl to the solvent.
-
Initiation: Cool the mixture to the desired temperature (e.g., -40°C) and initiate the polymerization by adding a pre-chilled solution of SnCl₄ in dichloromethane.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Terminate the polymerization by adding chilled methanol.
-
Purification and Drying: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Parameter | Value |
| Monomer | This compound |
| Initiator System | 1-PECl / SnCl₄ |
| Additive | n-Bu₄NCl |
| Solvent | Dichloromethane |
| Temperature | -40°C |
| Expected PDI | 1.1 - 1.3 |
IV. Anionic Polymerization
Anionic polymerization is a living polymerization technique that provides excellent control over molecular weight, PDI, and polymer architecture.[10][11] However, it is highly sensitive to impurities and requires the protection of the acidic phenolic proton of this compound.
Mechanism of Anionic Polymerization
Initiation occurs by the addition of a strong nucleophile, such as an organolithium compound, to the monomer's double bond, generating a carbanionic propagating species.[10] In the absence of terminating agents, the polymerization proceeds until all monomer is consumed, and the anionic chain ends remain active.
Caption: Mechanism of Anionic Polymerization.
Experimental Protocol: Anionic Polymerization of TBDMS-Protected this compound
This protocol is based on the anionic polymerization of silyl-protected styrene derivatives.[2]
Materials:
-
TBDMS-protected this compound (TBDMS-IPP)
-
sec-Butyllithium (s-BuLi) as initiator
-
Tetrahydrofuran (THF), freshly distilled and dried
-
Methanol
-
Schlenk line and rigorously dried glassware
Procedure:
-
Monomer Protection: Protect the hydroxyl group of 4-IPP with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and imidazole.[3]
-
Reaction Setup: Under a high-vacuum line or in a glovebox, add freshly distilled THF to a reaction flask.
-
Initiation: Cool the THF to -78°C (dry ice/acetone bath) and add the desired amount of s-BuLi initiator via syringe.
-
Polymerization: Slowly add the TBDMS-IPP monomer to the initiator solution. The reaction is typically very fast.
-
Termination: After complete monomer conversion, terminate the polymerization by adding degassed methanol.
-
Deprotection: The TBDMS protecting group can be removed by treating the polymer with tetrabutylammonium fluoride (TBAF) in THF.[3]
-
Purification and Drying: Precipitate the deprotected polymer, filter, and dry under vacuum.
| Parameter | Value |
| Monomer | TBDMS-protected this compound |
| Initiator | sec-Butyllithium |
| Solvent | THF |
| Temperature | -78°C |
| Expected PDI | < 1.1 |
V. Controlled Radical Polymerization (CRP)
CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, combine the robustness of free radical polymerization with the control of living polymerization.[12]
A. Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that utilizes a transition metal catalyst (e.g., copper complex) to establish a dynamic equilibrium between active propagating radicals and dormant species.[13] This reversible activation/deactivation process allows for controlled polymer growth.
An alkyl halide initiator is activated by a transition metal complex in its lower oxidation state, generating a radical and the metal complex in its higher oxidation state. The radical propagates by adding to the monomer. The dormant species is regenerated by the reaction of the propagating radical with the higher oxidation state metal complex.
Caption: Mechanism of Atom Transfer Radical Polymerization.
This protocol is adapted from the ATRP of 4-acetoxystyrene.[14]
Materials:
-
4-Acetoxyisopropenylphenol (Ac-IPP)
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand[12]
-
Anisole as solvent
-
Methanol
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and nitrogen.
-
Reagent Addition: Under a nitrogen atmosphere, add anisole, Ac-IPP, EBiB, and PMDETA.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Monitoring and Termination: Monitor the polymerization by taking samples periodically for ¹H NMR and GPC analysis. Terminate the reaction by cooling and exposing it to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol.
-
Drying: Filter and dry the polymer under vacuum.
| Parameter | Value |
| Monomer | 4-Acetoxyisopropenylphenol |
| Initiator | Ethyl α-bromoisobutyrate |
| Catalyst/Ligand | CuBr / PMDETA |
| Solvent | Anisole |
| Temperature | 90°C |
| Expected PDI | 1.1 - 1.4 |
B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
A radical initiator generates radicals that react with the monomer. The propagating radical then adds to the CTA, forming a dormant species. This dormant species can fragment to release a new radical that can re-initiate polymerization, thus establishing an equilibrium between active and dormant chains.
Caption: Mechanism of RAFT Polymerization.
This protocol is based on the RAFT polymerization of 4-acetoxystyrene.[15]
Materials:
-
4-Acetoxyisopropenylphenol (Ac-IPP)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) as CTA
-
AIBN as initiator
-
1,4-Dioxane as solvent
-
Methanol
-
Schlenk tube and glassware
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve Ac-IPP, CPDT, and AIBN in 1,4-dioxane.
-
Degassing: Degas the solution using three freeze-pump-thaw cycles.
-
Polymerization: Place the tube in a preheated oil bath at 70°C and stir.
-
Monitoring and Termination: Track the polymerization via ¹H NMR and GPC. Terminate by cooling the reaction.
-
Purification and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum.
| Parameter | Value |
| Monomer | 4-Acetoxyisopropenylphenol |
| CTA | 2-Cyano-2-propyl dodecyl trithiocarbonate |
| Initiator | AIBN |
| Solvent | 1,4-Dioxane |
| Temperature | 70°C |
| Expected PDI | 1.1 - 1.3 |
VI. Deprotection of Poly(4-acetoxyisopropenylphenol)
To obtain the final poly(this compound), the acetyl protecting group must be removed. This is typically achieved by hydrolysis.
Protocol for Deprotection
Materials:
-
Poly(4-acetoxyisopropenylphenol)
-
Methanol or Dioxane
-
Aqueous base (e.g., NaOH or NH₄OH)[16] or acid (e.g., HCl)
-
Deionized water
Procedure:
-
Dissolve the protected polymer in a suitable solvent like methanol or dioxane.
-
Add the aqueous base or acid to the polymer solution.
-
Heat the mixture (e.g., to 50-80°C) and stir for a sufficient time to ensure complete hydrolysis.[16]
-
Neutralize the reaction mixture if necessary.
-
Precipitate the deprotected polymer in deionized water.
-
Filter and wash the polymer thoroughly with deionized water to remove any salts.
-
Dry the final poly(this compound) in a vacuum oven.
VII. Characterization of Poly(this compound)
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, verify the removal of protecting groups, and in some cases, determine the number-average molecular weight (Mn) by end-group analysis.[17]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties and amorphous or semi-crystalline nature.[1]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Summary of Polymerization Techniques
| Technique | Control over MW/PDI | Monomer Requirement | Key Reagents | Typical PDI |
| Free Radical | Low | Unprotected | AIBN, BPO | > 1.5 |
| Cationic | High (Living) | Unprotected (under specific conditions) | Lewis Acids (e.g., SnCl₄) | 1.1 - 1.3 |
| Anionic | Very High (Living) | Protected (e.g., TBDMS) | Organolithiums (e.g., s-BuLi) | < 1.1 |
| ATRP | High (Controlled) | Protected (e.g., Acetoxy) | CuBr/PMDETA | 1.1 - 1.4 |
| RAFT | High (Controlled) | Protected (e.g., Acetoxy) | CTA (e.g., CPDT), AIBN | 1.1 - 1.3 |
References
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Stanford Brown iGEM 2015.
- iGEM. (n.d.).
- Wang, L., et al. (2021). Free Radical Polymerization of o‐Carborane Functionalized Styrene: Effect of Substitution Position at Carbon and Boron. Chemistry – An Asian Journal, 16(10), 1238-1242.
- Hirao, A., et al. (1987). Protection and polymerization of functional monomers: 8. Anionic living polymerization of 4-[2-(trialkyl)silyloxyethyl] styrene. Macromolecules, 20(8), 1879-1884.
- Scribd. (n.d.).
- Hirao, A., et al. (1992). Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules, 25(22), 5941-5946.
- The Royal Society of Chemistry. (2016). Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl).
- OSTI.GOV. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene).
- protocols.io. (2024). RAFT Based Synthesis of In-house Polymers.
- ResearchGate. (n.d.).
- BenchChem. (2025). synthesis of well-defined poly(4-hydroxystyrene)
- PubMed. (2011). Surface-initiated atom-transfer radical polymerization of 4-acetoxystyrene for immunosensing.
- Intertek. (n.d.).
- Google Patents. (n.d.).
- European Patent Office. (1989). Process for the suspension polymerization of 4-acetoxystyrene and hydrolysis to 4-hydroxystyrene polymers.
- University of Southern Mississippi. (n.d.).
- SpringerLink. (2016).
- ACS Publications. (1999).
- BenchChem. (2025).
- ResearchGate. (2006). Effect of [PMDETA]/[Cu(I)
- ResearchGate. (2004). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy.
- ChemRxiv. (2024).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Bentham Open. (2010). Structures and Interactions in Polymer Systems Characterized by NMR Methods.
- NIH. (2016). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers.
- ResearchGate. (2021).
- ResearchGate. (1999).
- Semantic Scholar. (2015).
- MDPI. (2018).
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Application Note & Protocols: Synthesis and Polymerization of 4-Isopropenylphenol-Based Benzoxazine for High-Performance Thermosets
Abstract
Polybenzoxazines represent a class of high-performance phenolic thermosets offering significant advantages over traditional phenolic and epoxy resins, including near-zero volumetric shrinkage during cure, no release of by-products, low water absorption, and excellent thermal and chemical resistance.[1][2] Molecular design flexibility allows for the tailoring of properties by selecting specific phenolic, amine, and aldehyde precursors.[3] This guide details the synthesis and application of a novel benzoxazine monomer derived from 4-isopropenylphenol. The incorporation of the isopropenyl group introduces a secondary, thermally activated polymerization pathway alongside the traditional benzoxazine ring-opening polymerization (ROP). This dual-curing mechanism is engineered to significantly enhance the crosslink density, leading to polymers with superior thermal stability, a higher glass transition temperature (Tg), and improved mechanical properties, analogous to enhancements seen in other functional systems like acetylene-based polybenzoxazines.[4][5]
Rationale and Scientific Principles
The Benzoxazine Chemistry Foundation
The synthesis of a benzoxazine monomer is typically achieved through a Mannich condensation reaction, a three-component reaction involving a phenol, a primary amine, and formaldehyde.[6][7] The subsequent polymerization is a thermally initiated ring-opening polymerization (ROP) that proceeds without the need for a catalyst and does not release volatile by-products, a distinct advantage over conventional phenolic resins.[8]
The Advantage of a Dual-Curing System with this compound
Standard polybenzoxazines form networks through the opened oxazine ring. To further enhance performance, a second polymerizable group can be incorporated into the monomer structure. The isopropenyl group (-C(CH₃)=CH₂) on the this compound backbone serves this purpose.
Causality of Performance Enhancement:
-
Increased Crosslink Density: During thermal curing, two distinct polymerization reactions occur: (1) the ring-opening of the oxazine moiety and (2) the free-radical or addition polymerization of the isopropenyl vinyl group. This creates a more densely crosslinked and robust polymer network.
-
Improved Thermomechanical Properties: The higher crosslink density directly translates to a higher glass transition temperature (Tg), superior thermal stability, and a greater char yield upon pyrolysis, as demonstrated in analogous systems with acetylene or acryloyl functionalities.[4][9] For instance, acryloyl-functional benzoxazines have achieved a Tg of 270 °C and tensile strengths exceeding 116 MPa.[9]
-
Versatility in Curing: The presence of the vinyl group offers potential for hybrid curing strategies, such as combining thermal cure with free-radical initiation (e.g., using AIBN or peroxide initiators) to tailor reaction kinetics and final properties.
The logical workflow for developing and validating this high-performance polymer is outlined below.
Caption: Experimental workflow from monomer synthesis to final polymer characterization.
Protocols and Methodologies
Protocol 1: Synthesis of this compound-Aniline Benzoxazine (IPP-a) Monomer
This protocol describes the synthesis of the monomer via a solvent-based Mannich condensation.
Reaction Scheme:
Caption: Synthesis of IPP-a monomer from this compound, aniline, and paraformaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| This compound | 134.17 | 1.0 | |
| Aniline | 93.13 | 1.0 | Freshly distilled recommended |
| Paraformaldehyde | (30.03)n | 2.2 | Slight excess to drive reaction |
| Toluene | 92.14 | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | - | For washing (1 M solution) |
| Deionized Water | 18.02 | - | For washing |
| Anhydrous MgSO₄ | 120.37 | - | Drying agent |
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Charging Reagents: To the flask, add this compound (1.0 eq), aniline (1.0 eq), and toluene (approx. 2 mL per gram of phenol).
-
Dissolution: Begin stirring the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.
-
Addition of Formaldehyde: Add paraformaldehyde (2.2 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110-111 °C for toluene) and maintain for 6-8 hours. The solution will become clear as the paraformaldehyde depolymerizes and reacts.
-
Cooling & Initial Workup: After the reaction period, cool the flask to room temperature. Transfer the toluene solution to a separatory funnel.
-
Purification (Washing):
-
Wash the organic layer with a 1 M NaOH solution (3 x 50 mL) to remove unreacted phenol. Causality: The basic wash deprotonates the acidic phenolic hydroxyl group, making it water-soluble and easily removed from the organic phase.
-
Wash with deionized water (3 x 50 mL) until the aqueous layer is neutral (check with pH paper). This removes residual NaOH and other water-soluble impurities.
-
-
Drying & Solvent Removal: Dry the resulting organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product is typically a viscous liquid or a low-melting-point solid. Dry further in a vacuum oven at 50 °C overnight to remove any residual solvent. The yield should be calculated and the product stored in a cool, dark place.
Protocol 2: Structural Verification of IPP-a Monomer
This protocol is a self-validating system to confirm the successful synthesis of the benzoxazine monomer before polymerization.
Key Analytical Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the precise chemical structure and purity.
Expected Spectroscopic Data:
| Technique | Wavenumber (cm⁻¹) / Shift (ppm) | Assignment | Significance |
| FTIR | ~1630 | C=C stretch | Confirms presence of the isopropenyl group |
| ~1230 | C-O-C asymmetric stretch | Characteristic of the oxazine ring | |
| ~930-950 | Benzene ring out-of-plane bend | Characteristic of the oxazine ring structure | |
| ¹H NMR | ~5.3 ppm (s, 2H) | O-CH₂-N | Protons on the oxazine ring |
| ~4.6 ppm (s, 2H) | Ar-CH₂-N | Protons on the oxazine ring | |
| ~5.0-5.4 ppm (m, 2H) | =CH₂ | Vinyl protons of the isopropenyl group | |
| ~2.1 ppm (s, 3H) | -CH₃ | Methyl protons of the isopropenyl group |
Note: Exact chemical shifts may vary depending on the solvent used for NMR analysis.
Protocol 3: Thermal Polymerization (Dual-Curing)
This protocol outlines a typical multi-stage thermal curing process to achieve complete polymerization of both the oxazine rings and the isopropenyl groups.
-
Preparation: Cast the liquid IPP-a monomer into a pre-heated mold or onto a substrate. For analytical testing, place a sample (10-15 mg) into a DSC pan.
-
Degassing: Place the sample in a vacuum oven at 80-100 °C for 30-60 minutes to remove any entrapped air bubbles or residual moisture.
-
Curing Schedule: Transfer the sample to a programmable oven and apply the following multi-stage heating profile:
-
Stage 1: 1 hour at 160 °C. Causality: This stage typically initiates the ring-opening polymerization of the benzoxazine.
-
Stage 2: 2 hours at 180 °C. Causality: Continues the ROP and begins to activate the thermal polymerization of the isopropenyl groups.
-
Stage 3: 2 hours at 200 °C. Causality: Drives both reactions closer to completion.
-
Stage 4 (Post-Cure): 1 hour at 220 °C. Causality: Ensures maximum crosslinking and development of final material properties.
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses. The resulting polymer should be a rigid, transparent, void-free solid.[10]
Protocol 4: Characterization of the Cured Poly(IPP-a)
This protocol validates the successful polymerization and quantifies the performance enhancements.
Cure Monitoring & Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): A non-isothermal scan (e.g., 10 °C/min) of the uncured monomer will show a broad exotherm corresponding to the overlapping curing reactions.[4] A scan of the cured polymer should show the absence of this exotherm, confirming complete polymerization.[8] The scan will also reveal the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine thermal stability. Key metrics include the temperature at 5% weight loss (Td5) and the char yield at 800 °C.
Expected Performance Enhancements (Illustrative Comparison):
| Property | Standard Polybenzoxazine (e.g., BA-a) | Expected for Poly(IPP-a) | Rationale for Improvement |
| Glass Transition Temp. (Tg) | ~170 °C | > 220 °C | Higher crosslink density from dual-curing restricts chain mobility.[9] |
| Td5 (in N₂) | ~320 °C | > 350 °C | Densely crosslinked network requires more energy to decompose. |
| Char Yield at 800 °C (in N₂) | ~35% | > 50% | Increased network connectivity leads to more residual carbonaceous material upon pyrolysis.[4] |
| Mechanical Strength | Good | Excellent | The formation of a robust, interpenetrating network enhances stiffness and strength.[9][11] |
Summary of Applications
The enhanced thermal and mechanical properties of polybenzoxazines derived from this compound make them prime candidates for demanding applications, including:
-
Aerospace Composites: As a matrix resin for carbon or glass fiber composites requiring high-temperature performance and durability.
-
Electronic Encapsulation: Offering excellent dielectric properties, low moisture uptake, and dimensional stability for protecting sensitive components.[1]
-
High-Temperature Adhesives: Providing strong, stable bonds in harsh thermal and chemical environments.
-
Flame-Retardant Materials: Benefiting from the inherently high char yield, which acts as a protective barrier during combustion.[1][2]
By leveraging the dual-curing mechanism afforded by this compound, researchers and developers can unlock a new level of performance in thermosetting materials.
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- Characteristics of Polybenzoxazine Aerogels as Thermal Insulation and Flame-Retardant M
- Characteristics of Polybenzoxazine Aerogels as Thermal Insulation and Flame-Retardant M
- Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022). Industrial & Engineering Chemistry Research. [Link]
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- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
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- Dual-cured organosilicon polymer-benzoxazine-epoxy resin hybrid encapsulation material and preparation method therefor. (2024). PubChem. [Link]
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Application Notes and Protocols: 4-Isopropenylphenol as a Versatile Monomer for Specialty Polymers
Introduction: The Untapped Potential of a Phenolic Monomer
In the landscape of polymer chemistry, the quest for monomers that impart unique functionality and performance to the final material is perpetual. 4-Isopropenylphenol (4-IPP), also known as p-hydroxyphenyl-α-methylstyrene, stands out as a particularly compelling building block for specialty polymers. Its structure uniquely combines a reactive isopropenyl group, analogous to α-methylstyrene, with a functional phenolic hydroxyl group. This combination opens avenues for creating polymers with tailored properties such as high thermal stability, controlled solubility, and reactive sites for post-polymerization modification.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-IPP, from its fundamental properties to detailed protocols for its polymerization and its applications in high-value sectors. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired polymer characteristics.
Section 1: Physicochemical Properties of this compound (4-IPP)
This compound is a white solid at room temperature.[1] Its dual functionality—a polymerizable double bond and a polar, acidic phenol group—dictates its chemical behavior and the properties of its resulting polymers. The monomer can be synthesized through methods such as the pyrolysis of bisphenol A (BPA) or the catalytic dehydrogenation of 4-isopropylphenol.[1][2]
Caption: Chemical structure of this compound (4-IPP).
| Property | Value | Source |
| IUPAC Name | 4-(Prop-1-en-2-yl)phenol | [1] |
| CAS Number | 4286-23-1 | [1] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molar Mass | 134.178 g·mol⁻¹ | [1] |
| Appearance | White solid | [1] |
| Melting Point | 83 °C (356 K) | [1] |
| Boiling Point | 142.5 °C (at normal pressure) | [3] |
| Solubility | Poor in water, soluble in organic solvents like chloroform and ethanol. | [4] |
Section 2: Polymerization of this compound: Mechanisms and Control
The polymerization of 4-IPP can be approached through several mechanisms, each offering distinct advantages and challenges. The presence of the acidic phenolic proton and the α-methyl group on the vinyl moiety are critical factors influencing the choice of polymerization technique.
-
Free-Radical Polymerization: This is a widely used and robust method for many vinyl monomers.[5] For 4-IPP, the phenolic group can act as a chain transfer agent, potentially limiting the achievable molecular weight. Therefore, protection of the hydroxyl group (e.g., via acetylation) is a common strategy to achieve higher molecular weight polymers, which can then be deprotected.[6]
-
Living Anionic Polymerization: This technique offers excellent control over molecular weight, architecture, and polydispersity (PDI).[7][8] However, the acidic proton of the phenol group is incompatible with the highly basic anionic initiators. Direct polymerization is not feasible. Therefore, a protection/deprotection strategy is mandatory. The resulting poly(this compound) will have a microstructure influenced by the α-methylstyrene-like nature of the monomer.
-
Cationic Polymerization: The electron-donating hydroxyl group can facilitate cationic polymerization. Controlled/living cationic polymerization of similar phenolic styrenes, like 4-vinylguaiacol, has been achieved in aqueous systems, suggesting a potential pathway for 4-IPP as well.[9] This method could offer a direct route to the polymer without the need for protection chemistry.
Section 3: Experimental Protocols
Protocol 3.1: Controlled Synthesis via Living Anionic Polymerization
This protocol describes the synthesis of well-defined poly(this compound) (P4IPP) using a protection/deprotection strategy. The hydroxyl group is first protected as an acetyl ester.
Part A: Synthesis of 4-Isopropenylphenyl Acetate (4-IPPAc)
-
Rationale: Acetylation protects the acidic phenolic proton, rendering the monomer suitable for anionic polymerization.
-
Procedure:
-
Dissolve this compound in a suitable solvent like toluene.
-
Add an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Purify the resulting 4-isopropenylphenyl acetate by vacuum distillation to achieve the high purity required for living polymerization.[6]
-
Part B: Living Anionic Polymerization of 4-IPPAc
-
Rationale: This method allows for the synthesis of polymers with a narrow molecular weight distribution (Mw/Mn < 1.1) and predictable molecular weights based on the monomer-to-initiator ratio.[10] Tetrahydrofuran (THF) is used as the solvent at low temperatures (-78 °C) to minimize side reactions and control the polymerization.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled, dry THF to a flame-dried reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject the initiator, such as sec-butyllithium (s-BuLi), and stir.
-
Slowly add the purified 4-IPPAc monomer to the initiator solution. A color change often indicates the formation of the living polymer chain ends.
-
Allow the polymerization to proceed for a set time (e.g., 1-2 hours) to ensure complete monomer conversion.
-
Terminate the reaction by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol, then filter and dry the poly(4-isopropenylphenyl acetate) (P4IPPAc) under vacuum.
-
Caption: Workflow for Living Anionic Polymerization of 4-IPPAc.
Part C: Deprotection to Yield Poly(this compound) (P4IPP)
-
Rationale: Hydrolysis of the acetate ester groups restores the functional phenolic hydroxyl groups.
-
Procedure:
-
Dissolve the P4IPPAc in a suitable solvent (e.g., THF or dioxane).
-
Add a base such as sodium hydroxide or lithium aluminum hydride (LAH) to catalyze the hydrolysis.[6]
-
Stir the mixture, potentially with gentle heating, until the deprotection is complete (monitored by FTIR or NMR spectroscopy).
-
Neutralize the solution and precipitate the final P4IPP product in water or an acidic aqueous solution.
-
Filter, wash thoroughly with deionized water, and dry under vacuum.
-
Protocol 3.2: Bulk Synthesis via Free-Radical Polymerization
This protocol offers a simpler, more direct route to P4IPP, suitable for applications where precise control over molecular weight is less critical.
-
Rationale: Free-radical polymerization is a versatile technique that is tolerant of a wider range of functional groups and reaction conditions compared to ionic methods.[5][11] Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes to form radicals, initiating the polymerization chain reaction.[5][12]
-
Procedure:
-
Place the this compound monomer and the radical initiator (e.g., AIBN, 0.1-1.0 mol%) into a reaction vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
Continue heating until the desired viscosity or conversion is reached. The reaction can be monitored by observing the increase in viscosity.
-
Dissolve the resulting polymer in a suitable solvent like acetone or THF.
-
Precipitate the polymer in a non-solvent (e.g., hexane or methanol).
-
Filter and dry the P4IPP product under vacuum.
-
Section 4: Properties of Poly(this compound) (P4IPP)
P4IPP exhibits properties that make it attractive for specialty applications. Its high glass transition temperature (Tg) indicates good thermal stability, a consequence of the rigid polymer backbone. The phenolic groups contribute to strong intermolecular hydrogen bonding, enhancing mechanical properties and influencing solubility.
| Property | Typical Value | Significance |
| Glass Transition Temp. (Tg) | > 150 °C (Varies with MW) | High thermal stability, suitable for high-temp applications. |
| Thermal Decomposition Temp. (Td) | > 300 °C | Excellent resistance to thermal degradation. |
| Solubility | Soluble in polar organic solvents (acetone, THF, DMF), and aqueous base. | Enables solution-based processing and development in photolithography. |
| Adhesion | Good adhesion to various substrates. | The polar phenolic groups promote adhesion, crucial for coatings and electronics. |
Section 5: Applications in Specialty Polymers
The unique combination of a stable polymer backbone and reactive phenolic side chains makes P4IPP a valuable material for several advanced applications.
Photoresist Materials for Microelectronics
Photoresists are light-sensitive materials used to create patterned coatings in the fabrication of integrated circuits.[13][14] Polymers based on hydroxystyrene are foundational to many photoresist formulations, particularly for Deep UV (DUV) lithography.[15]
-
Mechanism of Action: The phenolic groups in P4IPP impart aqueous base solubility, which is essential for the development process in positive-tone photoresists.[16] In unexposed regions, the polymer is insoluble. Upon exposure to UV light in the presence of a photoacid generator, a catalyzed chemical reaction makes the exposed regions soluble in an aqueous developer (e.g., TMAH).[13]
-
Advantages of P4IPP:
-
High Etch Resistance: The aromatic rings in the polymer backbone provide excellent resistance to the plasma etching processes used to transfer the pattern to the underlying substrate.
-
Good Adhesion: The hydroxyl groups promote strong adhesion to silicon wafers and other semiconductor substrates.[13]
-
Tunable Properties: The polymer can be copolymerized with other monomers to fine-tune properties like dissolution rate and sensitivity.
-
High-Performance Resins and Composites
The phenolic hydroxyl group serves as a reactive handle for creating cross-linked networks, leading to thermosetting resins with exceptional performance.
-
Polybenzoxazine Precursor: 4-IPP is a key building block for synthesizing benzoxazine monomers.[17] These monomers undergo thermally initiated ring-opening polymerization to form polybenzoxazines, a class of high-performance phenolic resins. These materials are known for:
-
Excellent thermal stability.
-
Low water absorption.
-
High mechanical strength.
-
A near-zero shrinkage upon curing.
-
Advanced Dental Materials
Polymer-based composites are widely used for dental restorations due to their aesthetic appeal and ability to bond to tooth structures.[18][19]
-
Potential Role of 4-IPP: Monomers containing phenolic groups are of interest in dental materials. The hydroxyl group can improve adhesion to the tooth surface and potentially impart antimicrobial properties.[20][21] By incorporating 4-IPP into a dental resin formulation (often based on dimethacrylates), it is possible to enhance the durability and biocompatibility of the final restorative material.[18] The rigidity of the P4IPP backbone could also contribute to improved mechanical strength and wear resistance.
Conclusion
This compound is more than just another vinyl monomer; it is a gateway to a class of specialty polymers with a desirable combination of thermal stability, chemical reactivity, and functional performance. Through controlled polymerization techniques like living anionic polymerization, researchers can synthesize well-defined P4IPP architectures for high-precision applications such as microelectronics. Simultaneously, more straightforward methods like free-radical polymerization provide access to this valuable polymer for broader applications in high-performance resins and advanced composites. As the demand for functional and durable materials continues to grow, 4-IPP is poised to become an indispensable tool in the polymer scientist's arsenal.
References
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- Taylor & Francis Online. (n.d.). Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol.
- Wikipedia. (n.d.). This compound.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Pharmacy 180. (n.d.). Free-Radical Polymerization.
- MDPI Encyclopedia. (2022). Living Anionic Polymerization.
- Wako. (2022). What is free radical polymerization?.
- ResearchGate. (2025). Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives.
- Wikipedia. (n.d.). Poly(4-vinylphenol).
- PubChem. (n.d.). 4-Isopropylphenol.
- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
- YouTube. (2019). Free radical polymerization.
- Google Patents. (n.d.). TWI303638B - Free radical polymerization process for preparing polymers with low polydispersity index and polymers obtained thereby.
- National Institutes of Health. (2020). Application of Antimicrobial Polymers in the Development of Dental Resin Composite.
- Platypus Technologies. (n.d.). Photoresist types and their applications in the semiconductor industry.
- eScholarship.org. (n.d.). Next-Generation End Functional Polymers through Living Anionic Polymerization.
- Wikipedia. (n.d.). Photoresist.
- MDPI. (n.d.). Mechanical, Antibacterial, and Physico-Chemical Properties of Three Different Polymer-Based Direct Restorative Materials: An In Vitro Study.
- YouTube. (2020). Dental Materials-Polymers in Dental Restorations.
- Flinders University. (n.d.). Solvent Effects On Free Radical Polymerization.
- ResearchGate. (2025). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine.
- Cheméo. (n.d.). Chemical Properties of p-Isopropenylphenol (CAS 4286-23-1).
- National Institutes of Health. (n.d.). Natural Polymers for the Maintenance of Oral Health: Review of Recent Advances and Perspectives.
- MDPI. (n.d.). Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2.
- Wikipedia. (n.d.). 4-Isopropylphenol.
- SciSpace. (n.d.). Living anionic polymerization.
- Google Patents. (n.d.). DE1963684A1 - Process and catalyst for the cationic polymerization of olefins.
- Transene. (n.d.). Photoresist Materials.
- ResearchGate. (2025). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW.
- Qnity. (n.d.). Photoresists.
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The Versatility of 4-Isopropenylphenol: A Gateway to Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Unique Phenolic Building Block
4-Isopropenylphenol (IPP), a substituted phenolic compound, has emerged as a valuable and versatile building block in the realm of organic synthesis. Possessing both a reactive isopropenyl group and a nucleophilic phenolic hydroxyl moiety, IPP offers a dual functionality that chemists can strategically exploit to construct a diverse array of complex molecules and functional polymers. This application note provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Historically, this compound has been recognized as a key intermediate in the industrial production of bisphenol A (BPA)[1]. However, its synthetic potential extends far beyond this role. The presence of the electron-rich aromatic ring, the polymerizable vinyl group, and the modifiable hydroxyl group makes it a powerful synthon for creating novel polymers, bioactive natural products, and safer alternatives to controversial chemicals. This guide will delve into the core applications of IPP, providing both the "how" and the "why" behind its synthetic transformations.
PART 1: Polymerization of this compound: Crafting Functional Polymeric Architectures
The isopropenyl group of this compound renders it an attractive monomer for the synthesis of functional polymers analogous to poly(4-hydroxystyrene). The phenolic hydroxyl group imparts unique properties such as tunable solubility, adhesive characteristics, and a handle for post-polymerization modification. However, the acidic proton of the hydroxyl group can interfere with certain polymerization techniques, necessitating a protection-deprotection strategy.
Controlled Radical Polymerization of Protected this compound
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and distribution[2]. To employ these methods for IPP, the hydroxyl group is typically protected, for instance, as an acetate ester.
Caption: General workflow for the cationic polymerization of a protected this compound monomer.
Step 1: Protection of this compound as 4-tert-Butoxyisopropenylphenol
-
In a pressure vessel, combine this compound (1.0 eq), a suitable solvent like tert-butyl acetate, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for several hours.
-
After cooling, neutralize the acid with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the 4-tert-butoxyisopropenylphenol by column chromatography or distillation.
Step 2: Cationic Polymerization
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 4-tert-butoxyisopropenylphenol in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the polymerization by adding cold methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer in a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Step 3: Deprotection
-
Dissolve the poly(4-tert-butoxyisopropenylphenol) in a suitable solvent like DCM.
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours.
-
Precipitate the deprotected poly(this compound) in a non-solvent like hexane.
-
Collect the polymer by filtration and dry under vacuum.
| Parameter | Condition | Rationale |
| Monomer | 4-tert-Butoxyisopropenylphenol | The tert-butyl ether is a common protecting group for phenols that is stable to cationic polymerization conditions and readily cleaved by acid. |
| Initiator | BF₃·OEt₂ | A common and effective Lewis acid initiator for cationic polymerization. |
| Solvent | Anhydrous DCM | A polar, aprotic solvent that can stabilize the propagating carbocation. Must be rigorously dried. |
| Temperature | -78 °C | Low temperatures are used to suppress chain transfer and termination reactions, leading to better control over the polymerization. |
| Deprotection | Acidolysis with TFA | A standard method for cleaving tert-butyl ether protecting groups. |
PART 2: this compound in the Synthesis of Bioactive Molecules and Natural Products
The unique structure of this compound makes it an attractive starting material for the synthesis of various bioactive compounds. One notable example is its potential as a precursor for the synthesis of bakuchiol, a natural meroterpenoid with significant anti-inflammatory, antioxidant, and anti-aging properties.[3][4] A plausible synthetic strategy involves the Friedel-Crafts alkylation of a protected this compound with a suitable geraniol derivative.
Proposed Synthesis of a Bakuchiol Intermediate from this compound
The direct Friedel-Crafts alkylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen.[5][6] Therefore, protection of the hydroxyl group is a prudent first step.
Sources
Application Note: 4-Isopropenylphenol as a Versatile Synthon for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Phenolic Scaffolds
Phenolic compounds are a cornerstone of medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the FDA.[1] Their prevalence stems from the hydroxyl group's ability to engage in critical hydrogen bonding interactions with biological targets and its capacity to serve as a reactive handle for synthetic modifications. Within this valuable class of molecules, 4-isopropenylphenol (also known as p-hydroxy-α-methylstyrene) presents itself as a particularly versatile building block.
This compound, an intermediate in the industrial production of bisphenol A (BPA), possesses two distinct and orthogonally reactive functional groups: a nucleophilic phenolic hydroxyl group and an electron-rich isopropenyl (C=C) double bond.[2] This dual functionality allows for a wide array of selective chemical transformations, enabling the synthesis of a diverse library of complex molecular intermediates. This application note provides a technical guide to harnessing the synthetic potential of this compound, complete with detailed protocols for creating valuable pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a white solid at room temperature with a melting point of approximately 83°C.[2]
| Property | Value | Reference |
| IUPAC Name | 4-(Prop-1-en-2-yl)phenol | [2] |
| CAS Number | 4286-23-1 | [2] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molar Mass | 134.178 g·mol⁻¹ | [2] |
| Appearance | White solid | [2] |
| Melting Point | 83 °C (181 °F; 356 K) | [2] |
Safety Profile: this compound is classified with GHS07 (Exclamation mark) and GHS08 (Health hazard) pictograms.[2] It is harmful if swallowed (H302) and may cause damage to organs (H371).[2]
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing dust.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested or if you feel unwell, seek immediate medical advice.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is derived from the distinct reactivity of its three main components: the phenolic hydroxyl group, the isopropenyl group, and the aromatic ring. A strategic approach to its use involves selectively targeting one of these sites while preserving the others for subsequent transformations.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure reaction vessel or a thick-walled flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approx. 0.1 M concentration). Carefully add 5% Palladium on Carbon (Pd/C) catalyst (5 mol %) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to the desired pressure (typically 1-3 atm for this transformation) and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-isopropylphenol. The product can be further purified by recrystallization from a hexanes/ethyl acetate mixture if necessary.
Protocol 2: Williamson Ether Synthesis for O-Alkylation
Rationale: The Williamson ether synthesis is a robust and fundamental method for forming C-O bonds, crucial for modifying a drug candidate's pharmacokinetic properties (ADME). [3][4]This protocol demonstrates the nucleophilic character of the phenolic hydroxyl group after deprotonation. The resulting ether products are common motifs in pharmaceuticals.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone. Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution). Stir the mixture at room temperature for 30-60 minutes. Formation of the phenoxide is often visually indicated by a change in color or dissolution of the base.
-
Alkylation: To the resulting phenoxide solution, add the desired primary alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired ether.
| Protocol | Functional Group Targeted | Key Reagents | Expected Intermediate |
| 1. Catalytic Hydrogenation | Isopropenyl C=C | H₂, Pd/C | 4-Isopropylphenol |
| 2. Williamson Ether Synthesis | Phenolic -OH | Base (K₂CO₃), Alkyl Halide | 4-Isopropenylphenyl Ether |
Conclusion
This compound is a high-potential, dual-functionalized building block for pharmaceutical synthesis. Its value lies not in being a direct precursor to a specific drug, but in its capacity to serve as a versatile starting point for a multitude of valuable intermediates. By applying fundamental organic reactions such as catalytic hydrogenation and Williamson ether synthesis, researchers can selectively modify either the isopropenyl or the phenolic moiety. This strategic functionalization enables the rapid generation of diverse molecular scaffolds, accelerating the discovery and development of novel therapeutic agents. The protocols outlined herein provide a reliable foundation for leveraging the unique chemical reactivity of this compound in medicinal chemistry programs.
References
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Application Notes & Protocols for the Synthesis of 4-Isopropenylphenol Derivatives
Introduction: The Significance of the 4-Isopropenylphenol Scaffold
This compound, also known as p-hydroxy-α-methylstyrene, is a valuable organic compound that serves as a critical intermediate in both industrial and research settings. Structurally, it consists of a phenol ring substituted at the para position with an isopropenyl group (CH₂=C(CH₃)-). This unique combination of a reactive vinyl group and a nucleophilic phenolic hydroxyl group makes it a versatile building block for a wide array of chemical transformations.
Industrially, this compound is a key intermediate in the production of bisphenol A (BPA) and can be generated from the recycling of BPA byproducts.[1] Beyond its role in large-scale polymer chemistry, the this compound scaffold is of growing interest to researchers in medicinal chemistry and drug development. The phenolic hydroxyl can be modified through etherification or esterification, while the isopropenyl group allows for polymerization or various addition reactions.[2] This dual functionality enables the construction of complex molecules with potential therapeutic activities, including as precursors for anesthetic agents and as foundational structures for novel therapeutics.[2][3]
These application notes provide a comprehensive guide to the principal synthetic routes for this compound and its derivatives, offering detailed, field-proven protocols for researchers and drug development professionals. The focus is not merely on procedural steps but on the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods for their specific molecular targets.
Overview of Primary Synthetic Strategies
The synthesis of the this compound core can be approached from several distinct starting materials. The choice of strategy often depends on precursor availability, required scale, and tolerance for specific reaction conditions. The three most common laboratory-scale approaches are summarized below.
Synthetic Protocols and Mechanistic Insights
Method 1: Catalytic Dehydrogenation of 4-Isopropylphenol
This is one of the most direct methods, involving the removal of two hydrogen atoms from the isopropyl group of 4-isopropylphenol to form a double bond.[4]
Principle & Expertise: The reaction is an equilibrium-limited endothermic process, typically performed at high temperatures in the vapor phase over a heterogeneous catalyst. The choice of catalyst is critical for achieving high selectivity towards this compound while minimizing side reactions like cracking or dealkylation. Catalysts are often based on iron, copper, or noble metals like rhodium.[5][6] The reaction temperature is a key parameter; higher temperatures favor the dehydrogenation equilibrium but can also promote undesirable side reactions.
Protocol 1: Vapor-Phase Catalytic Dehydrogenation
-
Catalyst Preparation: Prepare or procure a suitable catalyst (e.g., 5% Rh on activated carbon). Pack the catalyst into a fixed-bed reactor (e.g., a quartz tube).
-
System Setup: Place the reactor inside a tube furnace. Connect an inert gas line (e.g., Nitrogen) for purging and a feed line from a vaporizer containing 4-isopropylphenol. The reactor outlet should be connected to a condenser and a collection flask.
-
Activation: Heat the catalyst bed to the reaction temperature (typically 300-500°C) under a flow of inert gas to remove any adsorbed water or impurities.
-
Reaction: Introduce vaporized 4-isopropylphenol into the reactor using the inert gas as a carrier. The flow rate should be carefully controlled to achieve the desired residence time over the catalyst.
-
Product Collection: The product stream exiting the reactor is cooled in the condenser. The liquid condensate, containing this compound, unreacted starting material, and byproducts, is collected in the flask.
-
Purification: The collected liquid is purified, typically by vacuum distillation or column chromatography, to isolate the this compound.
Trustworthiness - Self-Validation:
-
Monitoring: The reaction can be monitored by taking small aliquots of the condensate and analyzing them by Gas Chromatography (GC) to determine conversion and selectivity.
-
Expected Outcome: Yields can vary significantly based on catalyst and conditions but can range from moderate to high. The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Catalyst System | Temperature (°C) | Solvent/Phase | Key Outcome | Reference |
| Rhodium on Carbon | ~313 K | Supercritical CO₂ | High yield of cis-4-isopropylcyclohexanol (hydrogenation product).[7] | [7] |
| Copper Chromite | ~448 K | Vapor Phase | High turnover frequency for dehydrogenation of isopropanol.[6] | [6] |
| General Catalytic | High Temp | Vapor Phase | Standard industrial method for producing isopropenylphenols.[1] | [1] |
Method 2: Grignard Reaction & Dehydration from 4-Hydroxyacetophenone
This two-step sequence is a highly versatile and common laboratory method for synthesizing α-substituted styrenes. It first involves the nucleophilic addition of a methyl group to the ketone, followed by the elimination of water to form the alkene.
Principle & Expertise: The first step is a classic Grignard reaction, where methylmagnesium bromide (CH₃MgBr) attacks the electrophilic carbonyl carbon of 4-hydroxyacetophenone. A critical consideration is the acidic phenolic proton, which will react with and consume one equivalent of the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to react with the ketone. The resulting tertiary alcohol, 4-(2-hydroxypropan-2-yl)phenol, is then dehydrated under acidic conditions, typically via an E1 mechanism involving a stable tertiary carbocation intermediate.[8]
Protocol 2A: Grignard Addition to 4-Hydroxyacetophenone
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Add anhydrous magnesium turnings (2.2 eq.) to the flask.
-
Reagent Preparation: In the dropping funnel, prepare a solution of methyl bromide (2.2 eq.) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion of the methyl bromide solution to the magnesium turnings. Initiation may require gentle warming or the addition of a small iodine crystal.[9] Once the reaction begins (indicated by bubbling and heat), add the remaining methyl bromide solution dropwise to maintain a gentle reflux.
-
Addition of Ketone: Once the Grignard reagent formation is complete, cool the flask to 0°C. Dissolve 4-hydroxyacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution.
-
Reaction & Quench: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Cool the flask again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[9]
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2B: Acid-Catalyzed Dehydration
-
Setup: Place the crude 4-(2-hydroxypropan-2-yl)phenol in a round-bottom flask with a stir bar.
-
Reaction: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heating: Heat the mixture (e.g., to 150-170°C) with stirring. The progress of the dehydration can be monitored by observing water distillation or by TLC analysis.
-
Purification: After the reaction is complete, cool the mixture and dissolve it in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to neutralize the acid, then with water and brine. Dry the organic layer and concentrate. The crude this compound can be purified by column chromatography or recrystallization.
Trustworthiness - Self-Validation:
-
Intermediate Check: The intermediate alcohol can be analyzed by NMR to confirm the successful Grignard addition before proceeding to dehydration.
-
Potential Issue: A common side reaction during dehydration is dimerization or polymerization of the product, especially at high temperatures or high acid concentrations.[1] Using a polymerization inhibitor like hydroquinone during distillation can mitigate this.[10][11]
Method 3: Wittig Olefination of 4-Hydroxyacetophenone
The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).
Principle & Expertise: This reaction proceeds in two main stages: first, the preparation of the Wittig reagent, and second, its reaction with the ketone. For the synthesis of this compound, the required reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). This is typically generated in situ by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[13] The nucleophilic ylide then attacks the carbonyl carbon of 4-hydroxyacetophenone. Similar to the Grignard reaction, the acidic phenol requires an extra equivalent of base. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[14][15]
Protocol 3: Wittig Reaction
-
Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (2.1 eq.) in anhydrous THF. Cool the suspension to 0°C.
-
Base Addition: Add n-butyllithium (2.1 eq., as a solution in hexanes) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Stir for 30 minutes at 0°C.
-
Ketone Addition: Dissolve 4-hydroxyacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition, remove the cooling bath and allow the reaction to stir at room temperature overnight.
-
Quench and Extraction: Quench the reaction by slowly adding water. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Purification: The major challenge in Wittig reactions is separating the product from the triphenylphosphine oxide byproduct.[16] Wash the combined organic layers with water and brine. After drying and concentrating, the crude product must be purified. Column chromatography on silica gel is the most effective method. The less polar triphenylphosphine oxide will typically elute before the more polar this compound.
Trustworthiness - Self-Validation:
-
Color Change: The formation of the ylide is visually indicated by a strong color change, providing an in-situ check that the first step is successful.
-
Byproduct Identification: The presence of triphenylphosphine oxide in the crude NMR is a strong indicator that the reaction has occurred. Its characteristic signals can be used to gauge reaction progress.
Applications in Drug Development and Research
The this compound scaffold is a versatile platform for creating derivatives with diverse biological activities.
-
Polymerization and Bioconjugation: The vinyl group is amenable to polymerization, allowing for the creation of functional polymers with pendant phenol groups. These polymers can be used in drug delivery systems or as biocompatible materials.[17]
-
Inhibitor Synthesis: Derivatives of substituted phenols are widely studied as enzyme inhibitors. For example, derivatives of 3-isopropylphenol have been investigated as cholinesterase inhibitors, relevant for conditions like Alzheimer's disease.[2] The this compound core provides a starting point for similar explorations.
-
Scaffold for Complex Molecules: The dual reactivity allows for orthogonal functionalization. The phenol can be alkylated or acylated, while the double bond can undergo reactions like epoxidation, dihydroxylation, or hydrogenation, leading to a wide range of complex derivatives for screening in drug discovery programs.
References
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- Oppenauer oxid
- Organic Syntheses Procedure. Organic Syntheses. Link
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- The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Link
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Application Notes & Protocols: Synthesis of Novel Phosphorus-Containing Flame Retardants from 4-Isopropenylphenol
Introduction
The persistent demand for high-performance polymers in sectors ranging from electronics to construction is paralleled by an increasing need for advanced flame retardant (FR) systems. Traditional halogenated flame retardants are facing scrutiny due to environmental and health concerns, accelerating the development of halogen-free alternatives. Among these, phosphorus-containing compounds have emerged as highly effective due to their dual-mode action in both the gas and condensed phases during combustion.[1][2]
This document provides a detailed guide on the synthesis and application of a novel, reactive flame retardant derived from 4-isopropenylphenol and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This compound, a derivative of phenol, serves as a reactive monomer that can be functionalized to incorporate flame-retardant moieties. Its phenolic structure is particularly advantageous for promoting char formation—a key mechanism in condensed-phase flame retardancy.[3][4] DOPO is a well-established phosphorus-based flame retardant known for its high efficiency, thermal stability, and ability to act as a radical scavenger in the gas phase.[5][6]
By reacting the P-H group of DOPO with the isopropenyl group of this compound, a novel, reactive flame retardant (4-IPP-DOPO) is synthesized. This molecule can then be incorporated into various polymer matrices, such as epoxy resins, to impart permanent flame retardancy without the issue of migration often seen with additive flame retardants.
Scientific Rationale and Mechanism of Action
The efficacy of the 4-IPP-DOPO adduct as a flame retardant is rooted in a synergistic, dual-phase mechanism that disrupts the combustion cycle.
1. Condensed-Phase Action (Char Formation): Upon heating, the phosphorus-containing groups in the 4-IPP-DOPO moiety decompose to form phosphoric and polyphosphoric acids.[2][3] These acidic species act as powerful dehydrating agents, catalyzing the cross-linking and cyclization of the polymer backbone. The presence of the phenolic groups from the this compound component is crucial here, as they provide aromatic structures that readily form a stable, insulating layer of carbonaceous char on the polymer's surface.[4][7] This char layer serves two primary functions:
-
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.
-
It impedes the diffusion of flammable volatile degradation products to the flame and oxygen from the air to the polymer.[3]
2. Gas-Phase Action (Radical Scavenging): Simultaneously, the DOPO component decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase.[8][9] These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[8] By terminating these chain reactions, the flame's intensity is reduced, and its propagation is slowed or extinguished.
The covalent integration of this reactive flame retardant into the polymer matrix ensures its permanence and prevents the loss of flame-retardant properties over time due to leaching or volatilization.[10]
Experimental Protocols
Part 1: Synthesis of 4-(2-(6-oxido-6H-dibenzo[c,e][5][8]oxaphosphinin-6-yl)propan-2-yl)phenol (4-IPP-DOPO)
This protocol details the synthesis of the reactive flame retardant adduct from this compound and DOPO via a hydrophosphinylation reaction.
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
This compound
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add DOPO (e.g., 21.6 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Dissolution: Stir the mixture under a gentle flow of nitrogen at room temperature until the DOPO is fully dissolved.
-
Addition of Reactant: Add this compound (e.g., 13.4 g, 0.1 mol) to the flask.
-
Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.164 g, 1 mmol). The use of a radical initiator is crucial for the anti-Markovnikov addition of the P-H bond across the double bond.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Add hexane to the mixture to further precipitate the product.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold hexane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. The final product is the 4-IPP-DOPO adduct.
Part 2: Formulation of a Flame-Retardant Epoxy Resin
This protocol describes the incorporation of the synthesized 4-IPP-DOPO into an epoxy resin system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) or another suitable curing agent
-
Synthesized 4-IPP-DOPO
-
Acetone (for viscosity reduction, if necessary)
Procedure:
-
Pre-reaction/Blending: In a beaker, heat the DGEBA epoxy resin to approximately 120 °C to reduce its viscosity.
-
Incorporation of 4-IPP-DOPO: Add the desired amount of the synthesized 4-IPP-DOPO (e.g., to achieve a final phosphorus content of 1-2 wt%) to the heated epoxy resin. Stir mechanically until a homogeneous, clear mixture is obtained. The hydroxyl group on the 4-IPP-DOPO can react with the epoxy groups, covalently bonding the flame retardant to the resin.
-
Cooling and Curing Agent Addition: Cool the mixture to below 100 °C and add the stoichiometric amount of the curing agent (DDM). Stir vigorously for 5-10 minutes until the curing agent is completely dissolved and dispersed.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into preheated molds and cure in an oven using a suitable curing schedule (e.g., 150 °C for 2 hours, followed by post-curing at 180 °C for 2 hours).
-
Characterization: After curing and cooling, the samples can be demolded and subjected to flame retardancy and thermal analysis tests.
Data Presentation and Performance
The flame-retardant performance of polymers is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Char Yield @ 700°C (TGA, N₂) |
| Neat Epoxy Resin | 0 | ~20 | No Rating (NR) | ~15% |
| Epoxy + 10 wt% 4-IPP-DOPO | ~1.5 | ~29 | V-1 | ~25% |
| Epoxy + 15 wt% 4-IPP-DOPO | ~2.2 | ~33 | V-0 | ~35% |
Note: The data presented are representative values based on similar DOPO-based flame retardant systems in epoxy resins and serve as an illustrative example of expected performance. Actual results will vary based on the specific polymer matrix, curing agent, and processing conditions.[8][11]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the 4-IPP-DOPO flame retardant adduct.
Flame Retardancy Mechanism
Caption: Dual-phase flame retardancy mechanism of the 4-IPP-DOPO adduct.
Conclusion
The synthesis of a novel, reactive flame retardant from this compound and DOPO offers a promising halogen-free solution for enhancing the fire safety of various polymer systems. The resulting 4-IPP-DOPO adduct provides permanent flame retardancy through a combination of condensed-phase char formation, augmented by the phenolic structure, and gas-phase radical scavenging from the phosphorus moiety. The provided protocols offer a robust framework for the synthesis and incorporation of this flame retardant, enabling researchers and professionals in drug development and materials science to create safer, high-performance materials.
References
- Synthesis and properties of flame-retardant epoxy resins based on DOPO and one of its analog DPPO. (2007). Journal of Applied Polymer Science. [Link]
- Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric M
- A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. (2022). MDPI. [Link]
- Advanced Flame-Retardant Epoxy Resins for Composite Materials. (2007).
- Method of preparing phosphorus-containing flame retardants and their use in polymer compositions. (2020).
- Char-forming mechanism of a novel polymeric flame retardant with char agent. (2007).
- Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applic
- 4-Isopropylphenol. PubChem. [Link]
- Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development. (2020).
- Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023). Periodica Polytechnica Chemical Engineering. [Link]
- Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. (2023).
- Synthesis of reactive DOPO-based flame retardant and its application in polyurethane elastomers. (2018).
- New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Co
- Theoretical Investigation of Char Formation from Polymeric Ablative Materials for Spacecraft Thermal Protection Systems. (2023). ChemRxiv. [Link]
- Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. (2023). MDPI. [Link]
- Flame retardancy of phosphorus-containing polymers. (2012).
- Char-forming,flame retardant polyolefin composition. (1974).
- Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (2023). The University of New South Wales. [Link]
- Advances in Graphene-Based Flame-Retardant for Polystyrene Applications: Synthesis, Mechanisms, and Future Perspectives. (2024).
- Theoretical Investigation of Char Formation from Polymeric Ablative Materials for Spacecraft Thermal Protection Systems. (2023). ChemRxiv. [Link]
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Application Note & Protocol: Catalytic Conversion of 4-Isopropenylphenol for Specialty Chemical Synthesis
Abstract
4-Isopropenylphenol (p-IPP) is a valuable organic intermediate, often derived from the pyrolysis of bisphenol A (BPA) containing polymeric waste or as a byproduct in industrial synthesis.[1][2] Its reactive vinyl group and phenolic hydroxyl moiety make it a versatile precursor for a range of value-added chemicals. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for two primary catalytic conversions of p-IPP: selective hydrogenation to 4-cumylphenol and acid-catalyzed dimerization. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline robust analytical methods for product characterization, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Fundamental Principles & Catalytic Pathways
The reactivity of this compound is dominated by two sites: the electron-rich aromatic ring activated by the hydroxyl group, and the carbon-carbon double bond of the isopropenyl group. The choice of catalyst is paramount as it dictates which reaction pathway is favored, leading to distinct products with different industrial applications.
-
Selective Hydrogenation: This pathway targets the isopropenyl group's double bond. Using a metal catalyst such as Nickel (Ni) or Palladium (Pd) in the presence of hydrogen (H₂), the double bond is saturated to yield 4-isopropylphenol (p-IPP), also known as 4-cumylphenol.[2][3] This product is a key intermediate in the production of surfactants, high-purity phenolic resins, and serves as a crucial chain terminator in polycarbonate manufacturing.[4][5]
-
Acid-Catalyzed Reactions: In the presence of a Brønsted or Lewis acid catalyst (e.g., solid acid catalysts like zeolites or ion-exchange resins), the reaction proceeds via an electrophilic mechanism.[6] The isopropenyl group is protonated to form a stable tertiary carbocation.[1] This electrophile can then attack another electron-rich aromatic ring, leading to dimerization or alkylation of other phenols. A key example is the formation of the cyclic dimer 5-hydroxy-3-(4-hydroxyphenyl)-1,1,3-trimethylindane, a valuable raw material for specialty epoxy and polycarbonate resins.[7]
The selection between these pathways is a clear example of catalyst-driven selectivity.
Protocol 1: Selective Hydrogenation to 4-Cumylphenol
Principle & Causality
This protocol details the selective hydrogenation of the isopropenyl double bond of p-IPP to form 4-cumylphenol. The choice of a supported nickel catalyst (e.g., Ni on Y-zeolite) provides a cost-effective and efficient means to activate hydrogen and facilitate its addition across the C=C bond without promoting side reactions on the aromatic ring under controlled conditions.[2][3] The zeolite support provides high surface area for catalyst dispersion. The reaction is monitored by GC-MS to track the disappearance of the reactant and the appearance of the desired product.
Materials & Equipment
-
Reactant: this compound (p-IPP, ≥98%)
-
Catalyst: 0.3 wt% Ni on Y-zeolite (or 5% Pd/C as an alternative)
-
Solvent: Ethanol or Isopropanol (ACS grade)
-
Hydrogen Source: Hydrogen gas cylinder (high purity)
-
Equipment:
-
High-pressure autoclave/reactor with magnetic stirring and temperature control
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Standard laboratory glassware
-
Rotary evaporator
-
Step-by-Step Experimental Protocol
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add this compound (e.g., 5.0 g, 37.3 mmol) and the Ni/Y-zeolite catalyst (e.g., 0.5 g, 10 wt% of substrate) to the reactor vessel.
-
Solvent Addition: Add a suitable solvent (e.g., 50 mL of ethanol) to dissolve the substrate and create a slurry with the catalyst. The solvent choice is critical; alcohols are effective at solubilizing the phenol without interfering with the reaction.
-
System Purge: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 bar). Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120°C). The temperature is a trade-off: higher temperatures increase reaction rate but may lead to side reactions like dealkylation if too high.[2][3]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS. The reaction is complete when the p-IPP peak is no longer observed.
-
Cooldown & Depressurization: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the catalyst pad with a small amount of fresh solvent to recover any adsorbed product.
-
Purification: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The resulting crude 4-cumylphenol can be purified further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if required.
Protocol 2: Acid-Catalyzed Dimerization
Principle & Causality
This protocol utilizes a solid acid catalyst to promote the dimerization of p-IPP. The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the isopropenyl group, forming a tertiary carbocation. This electrophile is then attacked by the electron-rich aromatic ring of a second p-IPP molecule. Using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) or a zeolite simplifies product work-up, as the catalyst can be easily filtered off.[6][7] This avoids corrosive and difficult-to-remove liquid acids.
Materials & Equipment
-
Reactant: this compound (p-IPP, ≥98%)
-
Catalyst: Amberlyst-15 ion-exchange resin (or a suitable zeolite like H-BEA)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirring
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plates
-
Standard laboratory glassware
-
Rotary evaporator and column chromatography setup
-
Step-by-Step Experimental Protocol
-
Catalyst Activation: If necessary, activate the solid acid catalyst according to the manufacturer's instructions (typically involves washing and drying at an elevated temperature).
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 5.0 g, 37.3 mmol) and a non-polar solvent like toluene (50 mL). The solvent choice prevents interference from nucleophilic species.
-
Catalyst Addition: Add the activated solid acid catalyst (e.g., 1.0 g, 20 wt% of substrate) to the flask.
-
Reaction: Begin stirring and heat the mixture to a moderate temperature (e.g., 60-80°C). Higher temperatures can lead to unwanted polymerization.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the p-IPP starting material and the formation of higher molecular weight products (which will have lower Rf values).
-
Work-up: After the reaction is complete (e.g., 2-4 hours, or when p-IPP is consumed), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, containing a mixture of dimers and oligomers, can be purified by flash column chromatography on silica gel to isolate the desired dimer products.[7]
Product Characterization & Data Analysis
Accurate identification and quantification of products are essential. GC-MS is the primary tool for this analysis.
GC-MS Analysis Protocol
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS with a 5977 MSD).
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating these phenolic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 min.
-
-
Injection: 1 µL split injection (split ratio 50:1). Inlet temperature: 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range: 40-450 m/z. MS source: 230°C, MS Quad: 150°C.
Data Interpretation
-
This compound (Reactant): Expected retention time and mass spectrum featuring a molecular ion (M⁺) at m/z 134 and characteristic fragments.
-
4-Cumylphenol (Product 1): Will have a slightly longer retention time than p-IPP. Expected M⁺ at m/z 136, with a prominent fragment at m/z 121 ([M-CH₃]⁺).
-
Dimer Products (Product 2): Will have significantly longer retention times. Expected M⁺ at m/z 268, with fragmentation patterns corresponding to the specific indane or linear dimer structures formed.
| Compound | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Fragments (m/z) | Typical Conv. (%) | Typical Sel. (%) |
| This compound | 134.18 | 134 | 119, 91 | - | - |
| 4-Cumylphenol | 136.19 | 136 | 121 | >99 | >98 (Protocol 1) |
| p-IPP Dimer | 268.36 | 268 | Varies by isomer | >95 | 70-90 (Protocol 2) |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (Hydrogenation) | 1. Catalyst poisoning (O₂, sulfur).2. Insufficient H₂ pressure/temperature.3. Inactive catalyst. | 1. Ensure thorough inert gas purge; use high-purity solvent.2. Increase pressure/temperature within safe limits.3. Use fresh or newly activated catalyst. |
| Byproduct Formation (Dimerization) | 1. Reaction temperature too high.2. Reaction time too long. | 1. Lower the reaction temperature to favor dimer over polymer.2. Monitor carefully by TLC/GC and stop when starting material is consumed. |
| Low Selectivity (Hydrogenation) | Dealkylation or ring hydrogenation. | Use a milder catalyst (e.g., Pd/C instead of Ni) or lower the reaction temperature. |
| Poor GC Peak Shape | Active sites in inlet/column; compound is polar. | Use a deactivated inlet liner; consider derivatization (silylation) for improved chromatography if issues persist. |
Conclusion
The catalytic conversion of this compound is a powerful strategy for synthesizing valuable chemical intermediates. By carefully selecting the catalytic system—a hydrogenation catalyst for saturation or a solid acid for dimerization—chemists can selectively target different reaction pathways. The protocols provided herein offer a robust foundation for researchers in academic and industrial settings, particularly those in drug development who may utilize these products as building blocks for more complex molecules or specialty polymers. Adherence to the detailed experimental and analytical procedures will enable the efficient and reproducible synthesis of 4-cumylphenol and p-IPP dimers.
References
- Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-St
- This compound - Wikipedia. Wikipedia. [Link]
- Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. PubMed. [Link]
- JP2000072701A - Production of cyclic dimer of p-isopropenylphenol - Google Patents.
- 4-Cumylphenol | C15H16O | CID 11742. PubChem. [Link]
- 4-Cumylphenol Decade Long Trends, Analysis and Forecast 2025-2033. IndustryARC. [Link]
- Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS.
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
- Exploring the Principles of GC-MS: Techniques and Applic
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- 4. 4-Cumylphenol | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4-Isopropenylphenol: A Versatile Precursor for the Synthesis of Fine Chemicals and Specialty Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Isopropenylphenol (4-IPP), also known as p-hydroxy-α-methylstyrene, is a valuable organic compound that serves as a critical building block in the synthesis of a wide array of fine chemicals and specialty polymers. Its unique structure, featuring a reactive vinyl group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations, making it a focal point for innovation in materials science and chemical synthesis. Notably, 4-IPP is a key intermediate in the production of alternatives to bisphenol A (BPA), addressing the growing demand for safer materials in consumer and industrial products.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application as a precursor to high-value chemicals and advanced polymers.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 4286-23-1 | [2] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 218 °C at 760 mmHg | |
| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. |
Health and Safety Precautions for Handling Phenolic Compounds
This compound, like other phenolic compounds, requires careful handling to minimize health risks. Adherence to strict safety protocols is mandatory.
General Handling Guidelines:
-
Ventilation: Always work with this compound and its solutions in a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4][5]
-
Hand Protection: Wear double-layered nitrile gloves or neoprene gloves. Change gloves immediately if contamination occurs.[4][5]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn.[4]
-
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3] Keep containers tightly sealed.[6]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]
Synthesis of this compound
This compound can be synthesized through several routes, most notably from the decomposition of bisphenol A or the dehydrogenation of 4-isopropylphenol.
Protocol 1: Synthesis of this compound from Bisphenol A via Hydrothermal Cleavage
This method offers a catalyst-free approach to synthesizing 4-IPP, minimizing byproducts and simplifying purification.[7][8]
Workflow for Hydrothermal Cleavage of Bisphenol A
Caption: Hydrothermal synthesis of 4-IPP from BPA.
Materials:
-
Bisphenol A (BPA)
-
Deionized water
-
High-pressure stainless-steel batch reactor with temperature and pressure controls
-
Fractional distillation apparatus
Procedure:
-
Charge the high-pressure reactor with a slurry of bisphenol A in deionized water.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to a temperature between 200-350 °C. The reaction is typically carried out under the autogenous pressure of water at the reaction temperature.
-
Maintain the reaction at the set temperature for a specified residence time (e.g., 30-60 minutes). The optimal time will depend on the temperature and desired conversion.
-
After the reaction, rapidly cool the reactor to quench the reaction.
-
Collect the reaction mixture, which will contain this compound, phenol, and acetone as the primary products.[7][8]
-
Separate the organic phase from the aqueous phase.
-
Purify the this compound from the organic phase by fractional distillation under reduced pressure.[9][10] Collect the fraction corresponding to the boiling point of 4-IPP.
Protocol 2: Synthesis of this compound by Catalytic Dehydrogenation of 4-Isopropylphenol
This method involves the removal of hydrogen from 4-isopropylphenol over a catalyst to form the desired vinyl group.[11]
Workflow for Dehydrogenation of 4-Isopropylphenol
Caption: Synthesis of 4-IPP via catalytic dehydrogenation.
Materials:
-
4-Isopropylphenol
-
Dehydrogenation catalyst (e.g., iron oxide-based catalyst)
-
Fixed-bed reactor system with temperature control
-
Inert gas (e.g., nitrogen)
-
Solvent for crystallization (e.g., toluene) or fractional distillation apparatus
Procedure:
-
Pack the fixed-bed reactor with the dehydrogenation catalyst.
-
Heat the reactor to the desired reaction temperature (typically in the range of 400-600 °C) under a flow of inert gas.
-
Vaporize the 4-isopropylphenol and pass it over the catalyst bed using the inert gas as a carrier.
-
The reaction produces this compound and hydrogen gas.
-
Condense the product stream leaving the reactor.
-
The crude product will be a mixture of this compound and unreacted 4-isopropylphenol.
-
Purify the this compound by either fractional distillation under reduced pressure or by crystallization from a suitable solvent like toluene.
Applications of this compound in Fine Chemical Synthesis
Precursor for Bisphenol A (BPA) Alternatives
The structural similarity of this compound to intermediates in BPA synthesis makes it an excellent starting material for creating safer analogues. These analogues are used in the production of polycarbonates and epoxy resins with reduced or no estrogenic activity.[12]
Protocol 3: Synthesis of a BPA Analogue from this compound and Phenol
This protocol describes the synthesis of bisphenol A itself to illustrate the reaction principle. By substituting phenol with other phenolic compounds, various BPA analogues can be synthesized.[12]
Materials:
-
This compound
-
Phenol (in excess)
-
Acid catalyst (e.g., Amberlite® 131 ion-exchange resin)
-
Reaction vessel with stirring and temperature control
-
Solvent for washing (e.g., toluene)
Procedure:
-
In a reaction vessel, create a slurry of the acid catalyst in an excess of molten phenol.
-
Heat the mixture to a reaction temperature of no greater than 65 °C under an inert atmosphere (e.g., nitrogen).[12]
-
Slowly add a solution of this compound in phenol to the reaction mixture with vigorous stirring.
-
Maintain the reaction at the set temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
After the reaction, cool the mixture and filter to remove the catalyst.
-
Remove the excess phenol by vacuum distillation.
-
The resulting crude bisphenol A can be purified by crystallization from a solvent such as toluene.
Monomer for Specialty Epoxy Resins
The phenolic hydroxyl group of this compound can be converted to a glycidyl ether, creating an epoxy monomer. The vinyl group can then be used for further polymerization or modification.
Protocol 4: Synthesis of 4-Isopropenylphenyl Glycidyl Ether
Workflow for Epoxidation of this compound
Caption: Synthesis of an epoxy monomer from 4-IPP.
Materials:
-
This compound
-
Epichlorohydrin (in excess)
-
Sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene)
-
Brine solution
Procedure:
-
Dissolve this compound in an excess of epichlorohydrin in a reaction flask equipped with a stirrer, condenser, and dropping funnel.
-
Optionally, add a phase-transfer catalyst.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Slowly add a concentrated solution of sodium hydroxide dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture and add an organic solvent like toluene to dilute it.
-
Wash the organic phase sequentially with water and brine to remove unreacted NaOH and salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent and excess epichlorohydrin by vacuum distillation to obtain the crude 4-isopropenylphenyl glycidyl ether.
-
Further purify the product by vacuum distillation if necessary.
This epoxy monomer can then be cured using various hardeners (e.g., amines, anhydrides) to produce thermosetting polymers with tailored properties.[13][14]
Intermediate in the Fragrance Industry
The structural motif of this compound is found in some naturally occurring and synthetic fragrance compounds. Its derivatives can be synthesized to produce unique scents. While specific industrial protocols are proprietary, a general laboratory-scale synthesis of a fragrance ether is presented.
Protocol 5: Synthesis of 4-Isopropenylanisole (a Simple Fragrance Compound)
Materials:
-
This compound
-
Dimethyl sulfate or methyl iodide
-
Sodium hydroxide or potassium carbonate
-
Acetone or other suitable solvent
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in acetone.
-
Add powdered potassium carbonate to the solution.
-
With stirring, add dimethyl sulfate dropwise to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate.
-
Dissolve the residue in a water-immiscible solvent like diethyl ether.
-
Wash the ether solution with a dilute NaOH solution to remove any unreacted this compound, followed by washing with water and brine.
-
Dry the ether solution over anhydrous MgSO₄.
-
Evaporate the ether and purify the resulting 4-isopropenylanisole by vacuum distillation.
Characterization of this compound and its Derivatives
The identity and purity of synthesized this compound and its derivatives should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the vinyl protons (around 5.0-5.4 ppm), the methyl protons (around 2.1 ppm), the aromatic protons (doublets in the aromatic region), and the phenolic hydroxyl proton (a broad singlet, chemical shift is solvent dependent). |
| ¹³C NMR | Resonances for the vinyl carbons, the methyl carbon, the quaternary carbon of the isopropenyl group, and the aromatic carbons, including the carbon attached to the hydroxyl group.[15] |
| FTIR Spectroscopy | A broad absorption band for the O-H stretch of the phenolic group (around 3200-3600 cm⁻¹), C=C stretching of the vinyl group (around 1630 cm⁻¹), and characteristic absorptions for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (134.18 g/mol ). |
| Melting Point | A sharp melting point around 83 °C for the pure compound.[2] |
Conclusion
This compound is a highly versatile and valuable precursor in the field of fine chemical synthesis. Its dual reactivity allows for a wide range of transformations, leading to the production of advanced materials such as BPA-free polymers and novel epoxy resins, as well as specialty chemicals for various industries. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their work. As with all chemical syntheses, a strong emphasis on safety and proper analytical characterization is paramount for successful and reproducible results.
References
- UC Berkeley EH&S. (n.d.). Phenol Health & Safety Fact Sheet.
- Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: Phenol.
- ResearchGate. (2025, August 5). Novel photothermal pyrolysis on waste fan blade to generate bisphenol A.
- University of Rochester, Department of Chemistry. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure.
- National Toxicology Program. (2015, August 18). Protocol for Systematic Review of Bisphenol A (BPA) Analogues.
- Google Patents. (n.d.). CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.
- ChemBAM. (n.d.). Purification by fractional distillation.
- PubChem. (n.d.). 4-Isopropylphenol.
- MD Topology. (n.d.). This compound.
- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
- Google Patents. (n.d.). EP2358688A1 - Process for purifying a phenolic mixture.
- Google Patents. (n.d.). US6197916B1 - Method for preparing bisphenol A.
- PubMed. (n.d.). Bisphenol A analog-imprinted polymers prepared by an immobilized template on a modified silica microsphere matrix.
- Wikipedia. (n.d.). This compound.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-225. [Link]
- ResearchGate. (2025, August 6). Synthesis of p-isopropenylphenol in high-temperature water.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- MDPI. (n.d.). Recent Development of Functional Bio-Based Epoxy Resins.
- Wikipedia. (n.d.). 4-Isopropylphenol.
- Wiley-VCH. (n.d.). Synthesis of Bio-Based Epoxy Resins.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). A Review on Synthesis and Application of Epoxy Resins.
- ResearchGate. (2025, August 6). Synthesis and characterization of waterborne epoxy resins for coating application.
- Rowan Digital Works. (2020, September 17). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics.
- PubMed. (n.d.). Synthetic polymers adsorbing bisphenol A and its analogues prepared by covalent molecular imprinting using bisphenol A dimethacrylate as a template molecule.
- MDPI. (n.d.). Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity.
- ResearchGate. (n.d.). Structural resemblance of bisphenol A analogs.
- ResearchGate. (n.d.). Quantum Chemical Study on Gas Phase Pyrolysis of p-Isopropenylphenol.
- NIH Tetramer Core Facility. (n.d.). Production Protocols.
- Google Patents. (n.d.). US20110274630A1 - Methods and compositions for extracting flavor and fragrance compounds and solubilizing essential oils.
- Google Patents. (n.d.). JP2006089543A - Method for producing natural perfume.
- YouTube. (2023, August 9). How To Create a Perfume Formula +Make Your Own Perfume! FREE RECIPE.
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Application Note: A Comprehensive Guide to the Purification of 4-Isopropenylphenol
Abstract
4-Isopropenylphenol (4-IPP) is a critical monomer and synthetic intermediate, notably in the production of bisphenol A (BPA) and specialty polymers.[1][2] The purity of 4-IPP is paramount, as contaminants can adversely affect polymerization kinetics, polymer properties, and the safety profile of final products. This guide provides an in-depth analysis of common impurities associated with 4-IPP synthesis and presents three validated protocols for its purification: vacuum distillation, recrystallization, and column chromatography. We delve into the causality behind procedural choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to obtain high-purity 4-IPP for demanding applications.
Introduction to this compound Purification
Physicochemical Properties and Applications
This compound (IUPAC Name: 4-(Prop-1-en-2-yl)phenol) is a white to off-white solid organic compound.[1][3] It serves as a key intermediate in the chemical industry, particularly in the recycling and synthesis pathways related to BPA.[1][4] Its dual functionality, comprising a reactive vinyl group and a phenolic hydroxyl group, makes it a valuable building block for polycarbonates, epoxy resins, and other functional polymers.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molar Mass | 134.18 g·mol⁻¹ | [1] |
| Melting Point | 83-85 °C | [1][3] |
| Boiling Point | 136-137 °C (at 20 Torr) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate. Poorly soluble in water. | [3][5][6] |
| Stability | Light and temperature sensitive. | [3] |
Common Impurities from Synthetic Routes
The purity of crude 4-IPP is highly dependent on its synthetic origin. The two primary routes are the high-temperature cleavage of Bisphenol A (BPA) and the catalytic dehydrogenation of 4-isopropylphenol.[1][7]
-
From BPA Cleavage: This process yields 4-IPP and phenol as primary products.[4][8] Incomplete reaction can leave residual BPA. Side reactions may include hydration of 4-IPP to form acetone and phenol, or its hydrogenation to 4-isopropylphenol.[8]
-
From 4-Isopropylphenol Dehydrogenation: The main impurity from this route is the starting material, 4-isopropylphenol. Isomeric byproducts, such as 2-isopropenylphenol, can also form depending on the catalyst and reaction conditions.[9]
-
Oligomerization: Due to its reactive nature, 4-IPP can undergo acid-catalyzed dimerization or oligomerization, especially at elevated temperatures.[1]
The presence of these impurities necessitates robust purification strategies to achieve the >99% purity often required for polymerization applications.
Critical Safety Precautions and Handling
This compound and its related compounds are hazardous materials that demand strict adherence to safety protocols.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (H302) and may cause damage to organs (H371).[1] Associated compounds like 4-isopropylphenol are corrosive and can cause severe skin burns and eye damage.[10][11]
-
Personal Protective Equipment (PPE): Always handle 4-IPP inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.[12][13]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[13] Seek immediate medical attention in case of significant exposure or ingestion.[12]
Storage and Stability
4-IPP is sensitive to light and temperature and should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C.[3][14] The container should be tightly sealed and stored away from oxidizing agents.[14] To prevent polymerization during storage or distillation, the addition of a stabilizer like hydroquinone may be considered.[3]
Selecting a Purification Strategy
The optimal purification method depends on the scale of the purification and the nature of the primary impurities. The following decision tree provides a logical workflow for selecting the most appropriate protocol.
Caption: Workflow for selecting the appropriate 4-IPP purification method.
Protocol 1: Purification by Vacuum Distillation
Principle: This method is highly effective for separating compounds with different boiling points. It is the preferred method for large-scale purification and for removing volatile impurities like phenol or isomeric starting materials like 2-isopropylphenol.[9] Performing the distillation under vacuum lowers the boiling point, mitigating the risk of thermal degradation or polymerization of 4-IPP.
Equipment and Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Vigreux fractionating column (optional, for close-boiling isomers)
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (liquid nitrogen or dry ice/acetone)
Detailed Protocol:
-
System Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The cold trap is essential to protect the vacuum pump from corrosive phenolic vapors.
-
Charge the Flask: Add the crude 4-IPP and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Turn on the stirrer and slowly evacuate the system using the vacuum pump. A target pressure of 15-20 Torr is a good starting point.
-
Heating: Gently heat the flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which will contain residual solvents and volatile impurities like phenol.
-
Main Fraction: As the temperature stabilizes, collect the main fraction of 4-IPP. The boiling point at 20 Torr is approximately 136-137 °C.[3]
-
High-Boiling Residue: Stop the distillation before the distilling flask goes to dryness to avoid charring the high-boiling residue (oligomers, BPA).
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air. The purified 4-IPP will solidify in the receiving flask upon cooling.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization relies on the differential solubility of a compound in a hot versus a cold solvent.[15] The ideal solvent will dissolve the target compound and impurities at high temperatures but allow only the target compound to crystallize upon cooling, leaving impurities behind in the mother liquor. This method is excellent for removing non-volatile and polar impurities.
Solvent Selection: The key to successful recrystallization is choosing the right solvent. 4-IPP is a moderately polar compound. A solvent pair, consisting of a "soluble" solvent and an "anti-solvent," often yields the best results.[16]
| Solvent System | Rationale |
| Toluene / Hexane | Toluene will dissolve 4-IPP when hot. The gradual addition of hexane (a non-polar anti-solvent) will reduce the solubility and induce crystallization upon cooling. |
| Petroleum Ether | Some literature reports successful recrystallization from petroleum ether (also known as "sherwood oil"), suggesting it can be used as a single solvent.[17] This works by finding a solvent where solubility is high at reflux but low at room temperature. |
Detailed Protocol (Toluene/Hexane System):
-
Dissolution: Place the crude 4-IPP in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid. Keep the solution at a gentle boil on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness appears. Add a few more drops of hot toluene to redissolve the precipitate, ensuring a saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase. It is ideal for small-scale, high-purity applications and for separating compounds with similar polarities.
Equipment and Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.[18]
-
Collection tubes/flasks
-
Air or nitrogen source for pressure
Detailed Protocol:
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 4-IPP in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect fractions sequentially in test tubes or flasks. Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-IPP.
Purity Assessment and Characterization
Post-purification analysis is a self-validating step to confirm the success of the procedure.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is an excellent method for quantifying purity.[19][20] A mobile phase of acetonitrile and water with a formic acid modifier is a common choice.[19] Purity is determined by the relative area of the product peak.
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and can effectively separate 4-IPP from isomers and starting materials.[9][21] Purity is assessed by peak area percentage.
-
Melting Point Analysis: A sharp melting point that matches the literature value (83-85 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.[1]
Conclusion
The purification of this compound is a critical step in ensuring the quality and performance of downstream products. The choice between vacuum distillation, recrystallization, and column chromatography should be guided by the scale of the operation and the specific impurity profile of the crude material. By understanding the principles behind each technique and adhering to strict safety protocols, researchers can consistently obtain high-purity 4-IPP suitable for the most demanding scientific and industrial applications.
References
- This compound - Wikipedia. (n.d.).
- Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Cushman, M. R. (1984). U.S. Patent No. 4,484,011. U.S. Patent and Trademark Office.
- 4-isopropyl phenol, 99-89-8. (n.d.). The Good Scents Company.
- Leston, G. (1967). U.S. Patent No. 3,326,986. U.S. Patent and Trademark Office.
- Recrystallization. (n.d.). In Organic Chemistry Laboratory Techniques.
- 4-Isopropylphenol - Wikipedia. (n.d.).
- Zhang, J. (1998). CN Patent No. 1197785A. Google Patents.
- This compound | 4286-23-1. (n.d.). Pharmaffiliates.
- This compound 4286-23-1 C9H10O. (n.d.). Heynova.
- 4-Isopropylphenol | C9H12O | CID 7465. (n.d.). PubChem.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-225.
- Li, J. (2013). CN Patent No. 103044205A. Google Patents.
- Muthusamy, S., & Ramkumar, V. (2016). WO Patent No. 2016009362A1. Google Patents.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Penn State University.
- Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
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The Versatile Phenolic Monomer: Leveraging 4-Isopropenylphenol in Advanced Material Development
Introduction: Unveiling the Potential of 4-Isopropenylphenol
In the dynamic landscape of material science, the pursuit of novel monomers capable of imparting unique functionalities to polymers is relentless. This compound (4-IPP), a derivative of phenol, has emerged as a compelling building block for a new generation of high-performance materials.[1][2] Its distinctive molecular architecture, featuring a reactive isopropenyl group for polymerization and a phenolic hydroxyl group for subsequent functionalization or property modulation, offers a versatile platform for material innovation.[2] This guide provides an in-depth exploration of 4-IPP's application in material development, complete with detailed protocols for its polymerization and its incorporation into advanced epoxy resin and photoresist formulations.
This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking to harness the unique attributes of 4-IPP. The protocols and application notes herein are designed to be both comprehensive and grounded in established chemical principles, providing a solid foundation for experimentation and innovation.
Physicochemical Properties of this compound
A thorough understanding of a monomer's properties is paramount to its successful application. This compound is a white crystalline solid with a melting point of approximately 83°C.[1] It exhibits poor solubility in water but is soluble in various organic solvents such as chloroform, ethyl acetate, and alcohols.[2]
| Property | Value | Reference |
| CAS Number | 4286-23-1 | [3] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | 83 °C (181 °F; 356 K) | [1] |
Protocol I: Synthesis of Poly(this compound) via Free-Radical Polymerization
Free-radical polymerization is a robust and widely employed method for vinyl monomers. The isopropenyl group of 4-IPP is susceptible to radical-initiated chain-growth polymerization. The following protocol details a representative procedure for the synthesis of poly(this compound) using Azobisisobutyronitrile (AIBN) as the initiator.
Causality of Experimental Choices:
-
Initiator (AIBN): AIBN is a common thermal initiator that decomposes at a predictable rate at moderate temperatures (around 60-80 °C), generating free radicals to initiate polymerization. Its decomposition is not significantly affected by the acidic phenolic proton of 4-IPP.
-
Solvent (Toluene): Toluene is a relatively inert solvent that can dissolve both the monomer and the resulting polymer. It has a suitable boiling point for the reaction temperature.
-
Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent oxygen from inhibiting the polymerization by reacting with the free radicals.
-
Precipitation in Methanol: Poly(this compound) is insoluble in methanol, while the unreacted monomer and initiator fragments are soluble. This allows for the purification and isolation of the polymer.
Detailed Step-by-Step Methodology:
-
Monomer Purification: If necessary, purify this compound by recrystallization from a suitable solvent like hexane to remove any inhibitors or impurities. Dry the purified monomer under vacuum.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 37.3 mmol) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add AIBN (e.g., 0.061 g, 0.37 mmol, 1 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring. The polymer will precipitate as a white solid.
-
Isolation and Drying: Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 50 °C to a constant weight.
Experimental Workflow Diagram:
Caption: Workflow for free-radical polymerization of 4-IPP.
Protocol II: Synthesis of Poly(this compound) via Cationic Polymerization
The electron-donating nature of the hydroxyl group on the aromatic ring makes the isopropenyl group of 4-IPP susceptible to cationic polymerization.[4][5] This method can offer better control over the polymer's molecular weight and structure.
Causality of Experimental Choices:
-
Initiator System (BF₃·OEt₂): Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid initiator for cationic polymerization. It generates a carbocation from the monomer to initiate the polymerization chain.
-
Solvent (Dichloromethane): A polar, non-protic solvent like dichloromethane is suitable for stabilizing the cationic propagating species.
-
Low Temperature: Cationic polymerizations are often conducted at low temperatures (e.g., -78 °C) to suppress chain transfer and termination reactions, leading to a more controlled polymerization.[6]
-
Quenching with Methanol: The addition of methanol terminates the polymerization by reacting with the cationic chain ends.
Detailed Step-by-Step Methodology:
-
Monomer and Solvent Preparation: Dry this compound and dichloromethane over calcium hydride and distill them under reduced pressure before use.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 5.0 g, 37.3 mmol) in anhydrous dichloromethane (e.g., 50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add a solution of BF₃·OEt₂ (e.g., 0.1 mL, 0.79 mmol) in dichloromethane (5 mL) to the stirred monomer solution.
-
Polymerization: Maintain the reaction at -78 °C for 2 hours with continuous stirring.
-
Termination: Quench the polymerization by adding cold methanol (10 mL).
-
Isolation: Allow the mixture to warm to room temperature and then precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 500 mL).
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C.
Reaction Scheme Diagram:
Caption: Cationic polymerization of this compound.
Application Note I: Formulation of a 4-IPP Based Epoxy Resin
The phenolic hydroxyl group of poly(this compound) can be reacted with epichlorohydrin to form a glycidyl ether epoxy resin. These resins can offer high thermal stability and chemical resistance due to their rigid aromatic backbone.
Formulation Principle:
This protocol describes a two-step process: first, the synthesis of poly(this compound), and second, its subsequent epoxidation. The resulting epoxy resin can be cured with a variety of hardeners.
Representative Formulation Protocol:
Part A: Synthesis of Poly(this compound) (as described in Protocol I or II)
Part B: Epoxidation of Poly(this compound)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve poly(this compound) (e.g., 10 g, 74.5 mmol of repeating units) in an excess of epichlorohydrin (e.g., 69 g, 745 mmol).
-
Phase Transfer Catalyst: Add a phase transfer catalyst such as benzyltriethylammonium chloride (e.g., 0.5 g).
-
Caustic Addition: Heat the mixture to 90 °C and add a 50% aqueous solution of sodium hydroxide (e.g., 8.9 g, 111.8 mmol) dropwise over 1 hour.
-
Reaction: After the addition is complete, continue stirring at 90 °C for 4 hours.
-
Work-up: Cool the reaction mixture and add toluene to dissolve the product. Wash the organic phase with water to remove the salt and excess caustic.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure to obtain the epoxy resin.
Part C: Curing of the Epoxy Resin
-
Formulation: Mix the synthesized epoxy resin with a stoichiometric amount of a curing agent, such as an amine hardener (e.g., diaminodiphenylmethane, DDM). The stoichiometric ratio can be calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxide equivalent weight (EEW) of the resin.
-
Curing: Cure the mixture in a mold at an elevated temperature (e.g., 150 °C for 2 hours followed by post-curing at 180 °C for 2 hours).
Application Note II: Development of a 4-IPP Based Photoresist
Polymers of this compound can be used as the resin component in chemically amplified photoresists, particularly for deep-UV applications.[7][8] The phenolic hydroxyl group can be protected with an acid-labile group. Upon exposure to radiation, a photoacid generator (PAG) produces an acid, which then catalytically cleaves the protecting group, leading to a change in solubility in the exposed regions.
Formulation Principle:
This example describes the preparation of a negative-tone chemically amplified photoresist. The poly(this compound) acts as the resin, a crosslinker is added, and a PAG initiates the crosslinking reaction in the exposed areas.
Representative Formulation Protocol:
Part A: Photoresist Formulation
-
Resin Solution: Dissolve poly(this compound) (e.g., 20 g) in a suitable solvent such as propylene glycol monomethyl ether acetate (PGMEA) (e.g., 80 g).
-
Crosslinker Addition: Add a crosslinking agent, such as powdered hexamethoxymethylmelamine (e.g., 2 g).
-
PAG Addition: Add a photoacid generator, such as triphenylsulfonium triflate (e.g., 0.5 g).
-
Filtration: Stir the mixture until all components are dissolved, and then filter the solution through a 0.2 µm filter.
Part B: Photoresist Processing
-
Spin Coating: Apply the photoresist formulation to a silicon wafer by spin coating to achieve the desired film thickness.
-
Pre-bake: Bake the coated wafer on a hot plate (e.g., at 90-130 °C for 60-90 seconds) to remove the solvent.
-
Exposure: Expose the wafer to UV radiation (e.g., i-line or DUV) through a photomask.
-
Post-Exposure Bake (PEB): Bake the wafer again (e.g., at 100-140 °C for 60-90 seconds) to drive the acid-catalyzed crosslinking reaction.
-
Development: Develop the pattern by immersing the wafer in an aqueous alkaline developer, such as 2.38% tetramethylammonium hydroxide (TMAH) solution. The unexposed, uncrosslinked regions will dissolve.[9]
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
Characterization of 4-IPP Based Materials
A comprehensive characterization is essential to validate the synthesis and understand the properties of the new materials.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (e.g., disappearance of the C=C bond after polymerization, presence of the hydroxyl group, and formation of the epoxide ring).[10][11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the polymer's microstructure, confirmation of monomer conversion, and analysis of end-groups.[10][11][13] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI).[13] |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and curing behavior of epoxy resins.[12][13] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymers.[13] |
| Scanning Electron Microscopy (SEM) | Visualization of the morphology of the developed photoresist patterns.[10][11] |
Conclusion
This compound stands as a monomer with significant, yet not fully exploited, potential. Its dual functionality allows for the creation of polymers that can be tailored for a wide array of applications, from robust thermosets to sensitive photoresists. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the possibilities offered by this versatile building block. By understanding the underlying chemistry and systematically applying these methodologies, the scientific community can continue to develop innovative materials that address the challenges of modern technology.
References
- This compound. Wikipedia. [Link]
- Cationic Polymerization. University of Southern Mississippi, School of Polymer Science and Engineering. [Link]
- Process for preparation of 4-isopropylphenol.
- Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. [Link]
- Cationic polymeriz
- Production of para-isopropylphenol.
- Analytical Strategies for Characterization of Molecular Imprinted Polymers: A current Review.
- Polymers and methods for their manufacture.
- The Basics of Polymer Analysis: Techniques & Solutions. RQM+. [Link]
- Exploring the Techniques Used in Polymer Analysis. Technology Networks. [Link]
- Supporting Inform
- 2.
- Synthesis of p-isopropenylphenol in high-temperature w
- Method for the preparation of p-isopropenyl phenol.
- Synthesis and Characterization of Novel Photoresist for Extreme UV Lithography. reposiTUm. [Link]
- Formulating High-Performance Waterborne Epoxy Coatings.
- Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). The Royal Society of Chemistry. [Link]
- 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Wiley Online Library. [Link]
- Development of Photoresists. MicroChemicals. [Link]
- Group Transfer Radical Polymerization for the Preparation of Carbon-Chain Poly(α-olefins). ChemRxiv. [Link]
- PHOTORESIST COMPOSITIONS AND PROCESSES OF USE.
- Fundamentals of Epoxy Formulation.
- Possibilities and Limitations of Cationic Polymerisation in the Presence of W
- Photoresist. Wikipedia. [Link]
- Process for the preparation of epoxy resins.
- Photoresist processes, compositions and components.
- High performance, durable polymers including poly(phenylene). OSTI.GOV. [Link]
- Epoxy resin preparation process.
- High performance compositions and composites.
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- 7. PHOTORESIST COMPOSITIONS AND PROCESSES OF USE - Patent 1706791 [data.epo.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-Isopropenylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-Isopropenylphenol (4-IPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of 4-IPP in their laboratory and pilot-scale experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your synthesis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two predominant methods for synthesizing this compound are:
-
High-Temperature Cleavage of Bisphenol A (BPA): This method involves the thermal decomposition of BPA, often in the presence of a catalyst or in high-temperature liquid water (HTW), to yield 4-IPP and phenol as the main products.[1][2]
-
Catalytic Dehydrogenation of 4-Isopropylphenol (4-IPP): This process involves the removal of hydrogen from 4-isopropylphenol over a heterogeneous catalyst to form 4-IPP.[1]
Q2: What are the main challenges in synthesizing and storing this compound?
A2: The primary challenges include:
-
Low Yield and Selectivity: Competing side reactions can lead to the formation of undesired byproducts, reducing the overall yield of 4-IPP.
-
Product Dimerization and Oligomerization: this compound is prone to dimerization and polymerization, especially at elevated temperatures or in the presence of acid catalysts.[1] This significantly reduces the yield of the monomeric product and complicates purification.
-
Catalyst Deactivation: In the dehydrogenation of 4-isopropylphenol, the catalyst can lose activity over time due to coking (carbon deposition) or sintering of the active metal particles.[3][4]
-
Product Purity: The final product is often contaminated with starting materials, byproducts, and oligomers, necessitating efficient purification methods.
-
Stability and Storage: Due to its propensity to polymerize, 4-IPP requires careful storage, often with the addition of a polymerization inhibitor and under refrigerated conditions.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components in the reaction mixture, including the starting materials, product, and byproducts.[6][7][8] Derivatization with a silylating agent like BSTFA may be necessary to improve the volatility of the phenolic compounds.[9]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and monitoring the disappearance of starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the final product and can be used to identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction in real-time.
Troubleshooting Guide: Synthesis of this compound
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Scenario 1: Low Yield in Bisphenol A Cleavage
Problem: The conversion of Bisphenol A is low, resulting in a poor yield of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The cleavage of BPA is a thermally driven process. Inadequate temperature will lead to incomplete conversion. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC. For high-temperature water (HTW) synthesis, temperatures in the range of 200-350°C are typically required.[10][11] |
| Suboptimal Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion. | Extend the reaction time, taking periodic samples to determine the point of maximum conversion. Be cautious of prolonged reaction times at high temperatures, which can lead to byproduct formation. |
| Inefficient Heat Transfer | Poor heat distribution within the reactor can lead to localized "cold spots," where the reaction proceeds slowly or not at all. | Ensure efficient stirring of the reaction mixture. For larger scale reactions, consider using a reactor with better heat transfer capabilities. |
| Presence of Water (in non-HTW methods) | In thermal decomposition without the specific use of high-temperature water as a solvent, the presence of water can sometimes hinder the desired reaction pathway. | Ensure all reactants and solvents are anhydrous. Use dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Scenario 2: Low Selectivity and Formation of Byproducts in BPA Cleavage
Problem: The reaction produces a significant amount of byproducts, such as phenol, 4-isopropylphenol, and various isomers, reducing the selectivity for this compound.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | While high temperatures are needed for BPA cleavage, excessively high temperatures can promote side reactions and the degradation of the desired product. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and high selectivity. A temperature screen is recommended. |
| Presence of Acidic or Basic Catalysts (Unintended) | Trace amounts of acidic or basic impurities can catalyze undesired side reactions. | Ensure the purity of the starting Bisphenol A. If using a catalyst, screen different types to find one with higher selectivity. For catalyst-free HTW synthesis, ensure the reactor is thoroughly cleaned. |
| Secondary Reactions of 4-IPP | The initially formed 4-IPP can undergo further reactions, such as hydrolysis to form acetone and phenol, especially in the presence of water at high temperatures.[11] | Optimize the reaction time to isolate the product at its maximum concentration before significant secondary reactions occur. Consider using a flow reactor to minimize the residence time of the product at high temperatures. |
| Formation of Isomers | Depending on the reaction conditions, isomers of this compound may form. | Characterize the isomeric byproducts using GC-MS and NMR. Adjusting the reaction temperature and catalyst may influence the isomer distribution. Purification by fractional distillation or column chromatography will be necessary.[12] |
Scenario 3: Product Dimerization and Oligomerization
Problem: The reaction mixture becomes viscous, or analysis shows the presence of high molecular weight species, indicating dimerization or oligomerization of the this compound product.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature and/or Prolonged Reaction Time | The vinyl group of 4-IPP is susceptible to polymerization at elevated temperatures. | Minimize the reaction temperature and time required for complete conversion of the starting material. |
| Presence of Acidic Catalysts or Impurities | Acidic conditions can promote the cationic polymerization of 4-IPP.[1] | If an acid catalyst is used, neutralize it immediately upon completion of the reaction. For catalyst-free methods, ensure the absence of acidic impurities. |
| Exposure to Air (Oxygen) | Oxygen can initiate free-radical polymerization. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Concentration of Product | Higher concentrations of 4-IPP can increase the rate of polymerization. | If possible, conduct the reaction at a lower concentration. In the case of HTW synthesis, the water acts as a solvent that can help to minimize oligomerization.[10][13] |
| Lack of Polymerization Inhibitor | The absence of an inhibitor allows for uncontrolled polymerization. | Add a polymerization inhibitor, such as hydroquinone or Butylated Hydroxytoluene (BHT), to the reaction mixture upon cooling and during purification and storage.[5] |
Scenario 4: Catalyst Deactivation in 4-Isopropylphenol Dehydrogenation
Problem: A decrease in the conversion of 4-isopropylphenol is observed over time, indicating catalyst deactivation.
| Potential Cause | Explanation | Recommended Solution |
| Coking | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is a common issue in high-temperature catalytic reactions of organic compounds.[4] | Regeneration: The catalyst can often be regenerated by controlled oxidation to burn off the coke. This typically involves treating the catalyst with a stream of air or a diluted oxygen mixture at elevated temperatures.[4][14] |
| Sintering | The metal nanoparticles on the catalyst support can agglomerate at high temperatures, leading to a decrease in the active surface area.[4] | Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a good reaction rate. Catalyst Selection: Choose a catalyst with a support that helps to stabilize the metal nanoparticles and prevent sintering. |
| Poisoning | Impurities in the feed stream (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst, leading to poisoning. | Ensure the purity of the 4-isopropylphenol starting material. If impurities are known to be present, use a guard bed to remove them before the feed enters the main reactor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via High-Temperature Water (HTW) Cleavage of Bisphenol A
This protocol is based on the principle of using high-temperature liquid water as both a solvent and a catalyst to promote the cleavage of BPA while minimizing the oligomerization of the product.[10][11]
Materials:
-
Bisphenol A (BPA)
-
Deionized water
-
High-pressure, high-temperature batch reactor with a stirrer and temperature controller
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Place Bisphenol A and deionized water into the high-pressure reactor. A typical ratio is 1:10 to 1:20 w/w of BPA to water.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heat the reactor to the desired temperature (e.g., 250-350°C) with constant stirring. The pressure inside the reactor will increase due to the vapor pressure of water at this temperature.
-
Maintain the reaction at the set temperature for the desired time (e.g., 30-120 minutes). Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS.
-
After the reaction is complete, rapidly cool the reactor to room temperature.
-
Open the reactor and transfer the contents to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagram: Workflow for 4-IPP Synthesis via BPA Cleavage
Caption: Workflow for the synthesis of this compound from Bisphenol A using high-temperature water.
Protocol 2: Catalytic Dehydrogenation of 4-Isopropylphenol
This protocol describes a general procedure for the gas-phase dehydrogenation of 4-isopropylphenol over a heterogeneous catalyst.
Materials:
-
4-Isopropylphenol
-
Heterogeneous catalyst (e.g., Ni/Y-zeolite, Pt-Sn/Al₂O₃)
-
Inert gas (e.g., nitrogen, argon)
-
Fixed-bed reactor with a furnace and temperature controller
-
Condenser and collection flask
Procedure:
-
Pack the fixed-bed reactor with the catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 300-450°C) under a flow of inert gas.
-
Melt the 4-isopropylphenol and feed it into a vaporizer.
-
Introduce the vaporized 4-isopropylphenol into the reactor using a carrier gas (e.g., nitrogen).
-
The product stream exiting the reactor is passed through a condenser to liquefy the this compound and any unreacted starting material.
-
Collect the liquid product in a chilled collection flask containing a polymerization inhibitor.
-
Analyze the product mixture by GC-MS to determine the conversion and selectivity.
-
Purify the this compound from the collected liquid by vacuum distillation or column chromatography.
Diagram: Troubleshooting Logic for Low Yield
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 13. Synthesis of p-isopropenylphenol in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US20040029715A1 - Regeneration of a dehydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Isopropenylphenol
Welcome to the technical support center for 4-Isopropenylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly reactive compound. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure the integrity and success of your experiments.
Introduction to the Challenges
This compound (4-IPP) is a valuable intermediate in chemical synthesis, notably in the production of polymers and specialty chemicals.[1] However, its purification is fraught with challenges primarily due to the high reactivity of the isopropenyl group and the phenolic hydroxyl group. The primary difficulties arise from its propensity to undergo polymerization and oxidation, leading to yield loss and the generation of hard-to-remove impurities. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, viscous oil, but the pure compound should be a white solid. What is causing this?
This is a common observation and is typically due to a combination of oxidation and polymerization of the this compound. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[2] This oxidation often leads to the formation of colored quinone-type species. The viscosity increase is likely due to the formation of oligomers and polymers.
Q2: I'm observing a significant loss of my compound during purification. What are the likely causes?
Significant yield loss during the purification of this compound can often be attributed to:
-
Polymerization: The isopropenyl group is highly susceptible to polymerization, especially in the presence of acid catalysts or upon heating.[1][3]
-
Volatilization: Although it is a solid at room temperature, this compound can be lost during solvent removal under high vacuum, especially at elevated temperatures.
-
Adsorption: The polar phenolic group can cause the compound to irreversibly adsorb to silica gel if inappropriate chromatographic conditions are used.
Q3: How can I prevent polymerization during my purification process?
Preventing polymerization is crucial for a successful purification. Here are key strategies:
-
Work at lower temperatures: Whenever possible, keep the temperature of your this compound solutions as low as is practical.
-
Avoid acidic conditions: this compound is particularly prone to cationic polymerization in the presence of acids.[3] Ensure all your solvents and glassware are free from acidic residues. If an acidic workup is necessary, it should be performed quickly and at low temperatures, followed by immediate neutralization.
-
Use a polymerization inhibitor: The addition of a radical scavenger is highly recommended. Hydroquinone is a commonly used inhibitor, typically at a concentration of around 200 ppm.[4] For reactions or distillations, a small amount (0.1 wt%) can be sufficient to prevent polymerization.[5]
Q4: What are the best practices for storing crude and purified this compound?
Proper storage is critical to maintain the purity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of polymerization and degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |
| Light | Protect from light by using an amber vial or wrapping the container in foil. | Light can catalyze oxidation and polymerization. |
| Inhibitor | For long-term storage, ensure the presence of a polymerization inhibitor like hydroquinone. | Prevents polymerization over time. |
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during specific purification techniques.
Troubleshooting Recrystallization
Issue 1: Oiling Out During Recrystallization
-
Observation: Instead of forming crystals upon cooling, your this compound separates as an oil.
-
Cause: This often happens when the solution is too concentrated or cools too quickly. The solubility of the compound in the chosen solvent system may also be too high even at lower temperatures.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the primary solvent to slightly dilute the solution.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
If oiling out persists, consider a different solvent system. A good starting point for this compound is a mixture of a non-polar solvent like heptane or hexane with a slightly more polar solvent like ethyl acetate or toluene.
-
Issue 2: Poor Recovery of Crystals
-
Observation: You obtain a very low yield of purified crystals.
-
Cause:
-
Too much solvent was used initially, preventing the solution from becoming saturated upon cooling.
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
-
Solution:
-
If too much solvent was added, carefully evaporate some of it to concentrate the solution and then allow it to cool again.
-
If solubility is the issue, try a different solvent system where the solubility of this compound is lower at cold temperatures. Performing small-scale solubility tests is highly recommended.
-
Issue 3: Crystals are Colored
-
Observation: The recrystallized product is not white, but rather pink, yellow, or brown.
-
Cause: Colored impurities, likely from oxidation, have co-precipitated with your product.
-
Solution:
-
Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly. Caution: Do not add charcoal to a boiling solution as it can cause rapid and violent boiling.
-
Troubleshooting Vacuum Distillation
Issue 1: Compound Decomposes or Polymerizes in the Distilling Flask
-
Observation: The material in the distilling flask darkens significantly, thickens, or solidifies, and little to no product is collected.
-
Cause: The temperature is too high, causing thermal decomposition or polymerization.
-
Solution:
-
Increase the vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[6]
-
Use a suitable distillation apparatus: A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
-
Add a polymerization inhibitor: Add a small amount of an inhibitor like hydroquinone to the distilling flask.
-
Use appropriate packing material: For fractional distillation, use packing materials with a low pressure drop, such as structured packing or Raschig rings, to maintain a low boiling temperature.[7]
-
Issue 2: Bumping or Uncontrolled Boiling
-
Observation: The liquid in the distilling flask boils violently and unevenly, potentially contaminating the distillate.
-
Cause: Uneven heating or lack of nucleation sites for smooth boiling. Boiling chips are not effective under vacuum.
-
Solution:
-
Use a magnetic stir bar: Continuous stirring provides a large surface area for even boiling.
-
Introduce a fine stream of air or nitrogen: A very fine capillary bleeding gas into the bottom of the flask can promote smooth boiling, but be aware this will slightly raise the pressure.
-
Ensure even heating: Use a heating mantle with a stirrer and sand or a high-boiling oil bath for uniform heat distribution.
-
Troubleshooting Column Chromatography
Issue 1: Compound Streaks or Tails on the Column
-
Observation: The compound does not move down the column in a tight band, but rather streaks, leading to poor separation and mixed fractions.
-
Cause:
-
The compound is too polar for the chosen solvent system.
-
The column is overloaded with too much crude material.
-
Interaction with acidic silica gel.
-
-
Solution:
-
Adjust the mobile phase: Increase the polarity of the eluent. A common mobile phase for this compound is a gradient of ethyl acetate in hexane or toluene.
-
Reduce the amount of sample: Use a larger column or apply less crude material.
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-polar amine like triethylamine (0.1-1% in the eluent) to neutralize acidic sites.
-
Issue 2: Compound Does Not Elute from the Column
-
Observation: The compound remains at the top of the column and does not move with the mobile phase.
-
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent may be necessary.
-
If the compound is still retained, it may be necessary to use a more polar stationary phase like alumina or a reversed-phase column.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A mixture of heptane and ethyl acetate is often effective. Start with a ratio of approximately 10:1 heptane:ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent mixture to dissolve the solid completely. Add a small amount of hydroquinone (e.g., 1-2 mg for a 1 g scale).
-
Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is a good starting point. To improve peak shape, a small amount of an acid like formic acid (0.1%) can be added. However, be mindful of the potential for acid-catalyzed degradation on the column. A neutral or slightly basic buffer may be a safer alternative.
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm or 275 nm.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.
Visualization of Degradation and Purification
Degradation Pathway
Caption: Degradation pathways of this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
- Wikipedia. This compound. [Link]
- Shandong Fine Chemical Co., Ltd.
- The Good Scents Company. 4-isopropyl phenol. [Link]
- Capek, I. Effect of hydroquinone on the kinetics of emulsion polymerization of butyl acrylate. Chemical Papers, 43(4), 527–535. [Link]
- Applied Analytics.
- ResearchGate. What is the CAS number of the hydroquinone used for preparing 0.1-0.3 wt % hydroquinone solution? [Link]
- Wikipedia. Antioxidant. [Link]
- Google Patents.
- NIH.
- Wikipedia. 4-Isopropylphenol. [Link]
- JScholar Publisher.
- ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant. [Link]
- Environmental Express.
- PMC.
- Scribd.
- Google Patents. JP2000072701A - Production of cyclic dimer of p-isopropenylphenol.
- ResearchGate. Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. [Link]
- Wikipedia.
- Chemglass Life Sciences.
- Wikipedia.
- ResearchGate.
- ResearchGate. (a)
- Google Patents. US5064507A - Distillation process for recovery of high purity phenol.
- Google Patents.
- Google Patents.
- Hooloo Still Equipment Supply.
- Chemistry LibreTexts. 2.
- YouTube.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Busch Vacuum Solutions.
- MDPI. Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. [Link]
- YouTube. cationic polymerization process (mechanism)/ (Easy explanation)
- YouTube.
- Thin Layer Chrom
- Chemistry LibreTexts. 2.
- UT Austin Chemistry & Biochemistry Research Web Sites. A.
- ResearchGate.
- PubChem. 4-Isopropylphenol. [Link]
- ACS Publications.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. csnvchem.com [csnvchem.com]
- 5. researchgate.net [researchgate.net]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Isopropenylphenol (4-IPP) Stability
Answering your request, as a Senior Application Scientist, here is the technical support center for preventing the dimerization of 4-Isopropenylphenol during storage.
Introduction
Welcome to the technical support guide for this compound (p-Hydroxy-α-methylstyrene, CAS 4286-23-1). This resource is designed for researchers, chemists, and drug development professionals who utilize 4-IPP in their work. Due to its chemical structure—a phenol ring conjugated with a vinyl group—4-IPP is susceptible to dimerization and polymerization, which can compromise experimental integrity and product purity. This guide provides in-depth, field-proven insights into the mechanisms of 4-IPP degradation and offers robust, actionable protocols to ensure its stability during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning viscous, discolored, or solidifying over time?
This is a classic sign of dimerization or polymerization. The vinyl group on 4-IPP is reactive and can link with other molecules, especially when exposed to heat, light, acid, or oxidative conditions.[1] This process increases the molecular weight, leading to changes in physical appearance.
Q2: My 4-IPP arrived without an inhibitor. Is this a problem?
Yes, it is a significant risk. Uninhibited 4-IPP is highly prone to degradation. If you receive 4-IPP without a stabilizer, you should immediately add one, especially if you plan to store it for more than a few days. For short-term use (i.e., immediate consumption in a reaction), it may be acceptable if handled under cold, inert conditions.
Q3: What is the ideal storage temperature for this compound?
For optimal stability, 4-IPP should be stored refrigerated, typically between 2°C and 8°C. For the related compound 4-Isopropylphenol, storage at <15°C in a cool, dark place is recommended.[2] Lower temperatures slow down the rate of potential dimerization reactions. Avoid freezing, as this can cause precipitation of the compound or any added inhibitors.
Q4: Can I use 4-IPP that has already started to dimerize?
It is strongly discouraged. Using dimerized material will introduce significant impurities into your reaction, affect stoichiometry, and potentially generate unwanted byproducts. The material should be purified before use.
Q5: How do I know if my 4-IPP contains dimers?
The most reliable methods are analytical. A simple purity check using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can quantify the monomer and detect the higher molecular weight dimers.[3][4]
Technical Deep Dive: The Dimerization Mechanism
Understanding the "why" is critical to effective prevention. The dimerization of this compound is primarily driven by the reactivity of its isopropenyl (vinyl) group and the electronic influence of the phenolic hydroxyl group. Two principal pathways are generally considered:
-
Acid-Catalyzed Dimerization: Traces of acid can protonate the double bond of the isopropenyl group, forming a stable tertiary carbocation.[1] This electrophilic carbocation then rapidly attacks the electron-rich aromatic ring of another 4-IPP molecule, forming a C-C bond and a new dimeric structure.
-
Free-Radical Dimerization/Polymerization: This pathway is initiated by oxygen (auto-oxidation), light (photolysis), or heat.[5] A radical initiator can abstract a hydrogen atom from the phenolic hydroxyl group, creating a phenoxy radical. This radical can then delocalize onto the isopropenyl group, initiating a chain reaction where it adds across the double bond of another 4-IPP monomer. This process can continue, leading to oligomers and polymers.[5]
Visualization: Dimerization Pathways
Caption: Key pathways for this compound dimerization.
Troubleshooting Guide: Diagnosis and Remediation
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Material is discolored (yellow/brown) but still liquid. | Early-stage oxidation and/or dimerization. | 1. Immediately check purity via HPLC or GC. 2. If purity is >98%, add an appropriate inhibitor (see table below) and store under inert gas in the dark at 2-8°C. 3. If purity is <98%, proceed to the purification protocol. |
| Viscosity has noticeably increased. | Significant dimerization or oligomerization has occurred. | 1. Do not use directly. 2. Quantify the monomer content using an analytical method with an internal standard. 3. Attempt purification via recrystallization or column chromatography. |
| White precipitate or solid has formed in the liquid. | Dimer has precipitated out of the monomer, or the entire sample has solidified due to extensive polymerization. | 1. Isolate a small portion of the liquid (if any) and check its purity. 2. If the entire sample is solid, it is likely unusable and should be disposed of according to safety guidelines. 3. If a precipitate is present, it may be possible to purify the remaining liquid. |
| Analytical results (HPLC/GC) show a new, later-eluting peak. | Dimer formation. Dimers are higher in molecular weight and often less polar, causing them to elute later in reverse-phase HPLC. | 1. Quantify the percentage of monomer vs. dimer. 2. If dimer content exceeds your experimental tolerance (typically >1-2%), purify the material. |
Protocols for Prevention and Purification
Protocol 1: Optimal Storage and Handling of this compound
This protocol is a self-validating system designed to maximize the shelf-life of 4-IPP.
-
Initial Inspection: Upon receipt, verify that the Certificate of Analysis (CofA) indicates the presence of an inhibitor. Common inhibitors for vinyl monomers include Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ), or p-tert-Butylcatechol (TBC).[6][7]
-
Inhibitor Addition (If Necessary): If the material is uninhibited, immediately add a stabilizer.
-
Weigh out the required amount of inhibitor to achieve the target concentration (see Table 2).
-
Add it to the 4-IPP and mix gently until fully dissolved. Do not use excessive heat to dissolve the inhibitor.
-
-
Inert Atmosphere Packaging:
-
Gently bubble dry nitrogen or argon gas through the liquid for 2-5 minutes to displace dissolved oxygen.
-
Alternatively, use a "headspace flush" by directing a gentle stream of inert gas over the liquid's surface before sealing the container.
-
-
Container and Storage:
-
Store the inhibited 4-IPP in an amber glass bottle to protect it from light.
-
Seal the bottle tightly with a cap that has a chemically resistant liner (e.g., PTFE).
-
Place the bottle in a refrigerator at 2-8°C . Label clearly with the compound name, date received, and inhibitor added.
-
-
Periodic Purity Check: For long-term storage (>6 months), it is best practice to perform a purity check via HPLC or GC every 3-6 months to monitor for any degradation.
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action | Notes |
| Hydroquinone monomethyl ether | MEHQ | 100 - 500 ppm | Free-radical scavenger; requires a small amount of oxygen to be effective. | Good general-purpose inhibitor. Less likely to sublime than Hydroquinone. |
| p-tert-Butylcatechol | TBC | 50 - 200 ppm | Excellent free-radical scavenger; functions as a chain-terminating antioxidant. | Often preferred for styrenic monomers. Can be removed by a basic wash if needed.[8] |
| Hydroquinone | HQ | 100 - 1000 ppm | Free-radical scavenger.[6] | Highly effective, but can sublime over time and may be more prone to discoloration. |
Protocol 2: Purification of Dimerized this compound by Recrystallization
This protocol is for recovering pure monomer from material that has partially dimerized.
-
Solvent Selection: Identify a solvent system where the 4-IPP monomer is soluble at elevated temperatures but the dimer is poorly soluble, especially at low temperatures. A common starting point is a mixed solvent system like Toluene/Heptane or Dichloromethane/Hexane.
-
Dissolution:
-
In a fume hood, gently warm the selected primary solvent (e.g., Toluene) to approximately 40-50°C.
-
Slowly add the dimerized 4-IPP to the warm solvent with stirring until it is fully dissolved. Use the minimum amount of warm solvent necessary.
-
-
Hot Filtration (Optional): If insoluble impurities or polymers are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
-
Crystallization:
-
Slowly add the anti-solvent (e.g., Heptane) to the warm solution until it just begins to turn cloudy (the cloud point).
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Cover it to prevent solvent evaporation.
-
Once at room temperature, transfer the flask to a 0-4°C refrigerator and leave it undisturbed for several hours (or overnight) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified 4-IPP crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold anti-solvent (e.g., Heptane) to remove any remaining soluble impurities.[9]
-
Dry the crystals under vacuum at a low temperature (<30°C) to remove residual solvent.
-
-
Validation: Confirm the purity of the recrystallized material using HPLC or GC. Add an inhibitor immediately and store according to Protocol 1.
Visualization: Workflow for Handling this compound
Caption: Decision workflow for proper handling of this compound.
References
- Google Patents.
- Wikipedia.this compound.[Link]
- Google Patents.
- Google Patents.
- Google Patents.US3326986A - Process for purifying 4, 4'-isopropylidenediphenol.
- ResearchGate.Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers.[Link]
- Google Patents.EP 2516369 B1 - PROCESS FOR PREPARING EXTRA PURE 2, 6-DIISOPROPYL PHENOL.
- Google Patents.WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
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- PubMed.
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- The Good Scents Company.4-isopropyl phenol, 99-89-8.[Link]
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- National Center for Biotechnology Information.
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- National Toxicology Program.Nomination Background: alpha-Methylstyrene.[Link]
- Univar Solutions.Alpha Methyl Styrene, Technical Grade, Liquid, 416 lb Drum.[Link]
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Technical Support Center: Polymerization of 4-Isopropenylphenol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of 4-isopropenylphenol (4-IPP). It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established polymer chemistry principles. Our goal is to explain the causality behind experimental phenomena and offer robust, actionable solutions to common challenges.
Troubleshooting Guide: Common Issues in 4-IPP Polymerization
This section addresses specific experimental problems in a question-and-answer format.
Problem: My polymerization reaction has a very low or no polymer yield.
Potential Causes & Suggested Solutions
Several factors can lead to poor polymer yield. A systematic approach is crucial for identifying the root cause.
-
Monomer Purity: this compound can contain inhibitors from its synthesis or degradation products that quench the polymerization. For instance, its precursor, bisphenol A (BPA), can be a common impurity.[1] The monomer is also sensitive to light and temperature.[2]
-
Solution: Purify the 4-IPP monomer immediately before use. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is a common method. The purity should be verified by ¹H NMR and/or GC-MS. For anionic polymerizations, which are notoriously sensitive to impurities, even trace amounts of water or other protic substances must be removed.[3][4]
-
-
Presence of Oxygen: Oxygen is a potent radical scavenger and can inhibit free-radical polymerizations or react with anionic initiators.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and reagents must be thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Improper Initiator Concentration or Inactivity: The initiator-to-monomer ratio is critical. Too little initiator will result in a slow reaction and low conversion, while too much can lead to short polymer chains. The initiator itself may have degraded over time.
-
Solution: Recalculate and carefully measure the initiator concentration. If the initiator is old or has been improperly stored, use a fresh batch. For thermally initiated reactions, ensure the reaction temperature is sufficient for the initiator's decomposition.[5]
-
-
Incorrect Reaction Temperature (Ceiling Temperature Effects): Polymerization is a reversible process, and for some monomers, there is a "ceiling temperature" (Tc) above which the polymer is thermodynamically unstable and depolymerizes. Diisopropenylbenzene, a structurally similar monomer, is known to have a low ceiling temperature in anionic polymerization.[6]
-
Solution: Investigate the optimal temperature range for the chosen polymerization method. If a high temperature is required for initiator decomposition, a lower-temperature initiator might be necessary. It's possible that at elevated temperatures, the rate of depolymerization is competing with or exceeding the rate of propagation.
-
Problem: The resulting polymer has a very broad molecular weight distribution (high Polydispersity Index, PDI).
Potential Causes & Suggested Solutions
A high PDI indicates a lack of control over the polymerization process, with polymer chains initiating and terminating at different times.
-
Conventional Free-Radical Polymerization: Standard free-radical polymerization is inherently difficult to control, leading to broad PDIs due to various termination pathways (combination, disproportionation) and chain transfer reactions.[7][8]
-
Solution: Switch to a controlled or "living" polymerization technique. These methods are designed to minimize termination events, allowing for the synthesis of polymers with predictable molecular weights and narrow distributions (PDI < 1.5).[9]
-
Atom Transfer Radical Polymerization (ATRP)
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
-
Anionic Living Polymerization
-
-
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, resulting in a mixture of long and short chains.
-
Solution: In a living polymerization system, the initiator must be highly efficient and react quickly. For anionic polymerization of styrenic monomers, organolithium initiators like sec-butyllithium in a polar solvent are often effective.[10][11] The choice of solvent is critical as it affects the aggregation and reactivity of the carbanionic species.[10]
-
-
Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating a growing polymer chain while initiating a new, shorter one.
-
Solution: Purify all reagents, including the monomer and solvent, to remove potential chain transfer agents.[4] Select a solvent that is known to have a low chain transfer constant for the specific polymerization method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
The vinyl group of 4-IPP allows it to be polymerized via several chain-growth mechanisms. The choice depends on the desired polymer architecture and properties.
| Polymerization Method | Mechanism | Common Initiators/Catalysts | Advantages | Disadvantages |
| Free-Radical Polymerization | Radicals attack the vinyl double bond.[7] | AIBN, Benzoyl Peroxide (BPO) | Tolerant to many functional groups and impurities; robust reaction conditions.[12] | Poor control over molecular weight and PDI; side reactions are common. |
| Cationic Polymerization | An electrophile adds to the vinyl group, creating a carbocation. | Lewis acids (e.g., BF₃·OEt₂) with a proton source (e.g., water or alcohol).[13][14] | Can polymerize electron-rich monomers. | Highly sensitive to impurities; the phenolic -OH group can interfere and may require protection. |
| Anionic Polymerization | A nucleophile (carbanion) attacks the vinyl group.[10] | Organolithium compounds (e.g., n-BuLi, sec-BuLi). | Can be a "living" polymerization, yielding well-defined polymers with low PDI.[15] | Extremely sensitive to protic impurities (like the phenolic -OH group and water); requires stringent anhydrous and anaerobic conditions.[10] |
-
A Note on the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group is incompatible with anionic and some cationic polymerization systems.[10] For these methods, the hydroxyl group must be protected (e.g., as a silyl ether or alkyl ether) before polymerization and deprotected afterward.
Q2: How do I properly purify and handle the 4-IPP monomer?
Proper handling is critical for successful and reproducible polymerization.
-
Purification Protocol (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, chloroform).[2]
-
Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator (2-8°C is a recommended storage temperature).[2]
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the purified monomer under vacuum. Store in the dark under an inert atmosphere at a low temperature.
-
-
Safety & Handling:
-
This compound is harmful if swallowed and can cause skin and eye irritation.[2][16]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Consult the Safety Data Sheet (SDS) before use for complete hazard information.[17][18][19][20]
-
Q3: How can I purify the final poly(this compound)?
Precipitation is the most common method to separate the polymer from unreacted monomer, initiator fragments, and other small-molecule impurities.[21]
-
General Polymer Precipitation Protocol:
-
Dissolve the polymer reaction mixture in a small amount of a suitable "good" solvent (a solvent in which the polymer is highly soluble).
-
In a separate beaker, place a large volume (typically 10x the volume of the polymer solution) of a vigorously stirring "non-solvent" (a liquid in which the polymer is insoluble but the impurities are soluble).
-
Slowly add the polymer solution dropwise to the stirring non-solvent. A high stirring rate is important to prevent coagulation and trapping of impurities.[21]
-
The polymer should precipitate out as a solid or a gum.
-
Allow the mixture to stir for a period to ensure complete precipitation.
-
Isolate the polymer by filtration or decantation.
-
Repeat the dissolution-precipitation cycle 2-3 times for higher purity.[21]
-
Dry the final polymer product under high vacuum to remove all residual solvents.
-
Q4: What techniques should I use to characterize my poly(this compound)?
A combination of techniques is necessary to fully characterize the polymer's structure, molecular weight, and thermal properties.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the polymer structure, verifies the absence of monomer, and can be used for end-group analysis. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of key functional groups (e.g., phenolic -OH stretch, aromatic C=C stretch, aliphatic C-H stretch).[22] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), providing information about the polymer's amorphous or crystalline nature. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
Visualizations
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 4-Isopropylphenol - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- This compound Properties vs Temperature | Cp, Density, Viscosity - Chemcasts. Chemcasts.
- This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- This compound - Wikipedia. Wikipedia.
- Troubleshooting step growth polymerization : r/Chempros - Reddit. (2021). Reddit.
- SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
- This compound | 4286-23-1 - ChemicalBook. (2025). ChemicalBook.
- Anionic Vinyl Polymerization. (n.d.). In Controlled and Living Polymerizations.
- Some advices for purifying a polymer ? | ResearchGate. (2023). ResearchGate.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water.Green Chemistry, 6, 222.
- Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. (2025). Angewandte Chemie International Edition.
- Lutz, P., Beinert, G., & Rempp, P. (1982). Anionic Polymerization and Copolymerization of 1,3- and 1,4-Diisopropenylbenzene.Makromolekulare Chemie, 183, 2787-2797.
- Free radical polymerization - YouTube. (2019). Nouryon.
- Controlled Radical Polymerization Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Radical Polymerization - YouTube. (2014).
- Solvent Effects On Free Radical Polymerization - Research @ Flinders. (n.d.). Flinders University.
- Introduction to Polymers - Lecture 6.2 - Free radical polymerization - YouTube. (2020).
- Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PMC - NIH. (2025). National Institutes of Health.
- Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2 - MDPI. (n.d.). MDPI.
- Purification of Organic Materials and Study of Polymers Therefrom. - DTIC. (n.d.). Defense Technical Information Center.
- WOOD RESEARCH SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. (n.d.).
- DE1963684A1 - Process and catalyst for the cationic polymerization of olefins - Google Patents. (n.d.). Google Patents.
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- 11. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
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- 22. woodresearch.sk [woodresearch.sk]
Technical Support Center: Stabilizing 4-Isopropenylphenol in Solution
Welcome to the technical support center for 4-Isopropenylphenol (4-IPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Due to its reactive isopropenyl group and phenolic hydroxyl moiety, 4-IPP is susceptible to degradation, which can compromise experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your 4-IPP solutions.
Understanding the Instability of this compound
This compound's structure contains two key functional groups that contribute to its instability: the phenolic hydroxyl group and the vinyl (isopropenyl) group. This combination makes it susceptible to several degradation pathways, primarily oxidation and polymerization.
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of oxygen, light, and metal ions, or at an elevated pH. This process can lead to the formation of colored quinone-type byproducts. Phenolic compounds are generally more stable in acidic conditions (pH < 7) and tend to degrade in alkaline environments.
-
Polymerization: Similar to other vinyl monomers like styrene, the isopropenyl group of 4-IPP can undergo free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical initiators. Polymerization leads to a decrease in the concentration of the monomeric 4-IPP and the formation of oligomers or polymers, which can precipitate from solution or interfere with reactions.
This guide will provide actionable strategies to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause and can I still use it?
A yellow or brown discoloration is a common indicator of oxidation. The phenolic hydroxyl group of 4-IPP can be oxidized to form colored quinone-like species. This process is accelerated by exposure to air (oxygen), light, and alkaline pH. While a slight discoloration may indicate minimal degradation, it is generally recommended to prepare a fresh solution to ensure the accuracy and reproducibility of your experiments. The presence of these impurities could unpredictably alter your experimental outcomes.
Q2: I observe a precipitate forming in my 4-IPP stock solution over time, even when stored at low temperatures. What is happening?
Precipitate formation is often a sign of polymerization. The isopropenyl group of the 4-IPP monomer can react with other 4-IPP molecules to form oligomers or polymers, which may be less soluble in the solvent, causing them to precipitate. This process can be initiated by exposure to heat, light, or even trace amounts of radical species. To prevent this, it is crucial to add a polymerization inhibitor and store the solution under appropriate conditions (see protocols below).
Q3: What is the best solvent for dissolving this compound?
While 4-IPP is soluble in many organic solvents like ethanol, methanol, and ethyl acetate, the choice of solvent can influence its stability.[1] Methanol has been reported to improve the storage stability of vinyl phenols.[2] However, for any solvent, the addition of an appropriate stabilizer is paramount. Always use high-purity, anhydrous solvents to minimize potential contaminants that could initiate degradation.
Q4: How critical is the pH of my solution when working with 4-IPP?
The pH is highly critical. Phenolic compounds are significantly more susceptible to oxidation at higher pH levels (alkaline conditions) due to the deprotonation of the hydroxyl group, which forms a phenoxide ion that is more easily oxidized.[3][4][5][6] For optimal stability, it is recommended to maintain a slightly acidic to neutral pH (pH < 7) if your experimental conditions permit.
Q5: Can I store my 4-IPP solution at room temperature?
Room temperature storage is not recommended for extended periods. Higher temperatures can accelerate both oxidation and thermally-induced polymerization.[5] For long-term storage, solutions should be kept at low temperatures, typically 2-8°C or frozen at -20°C.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid discoloration of solution upon preparation. | 1. High pH of the solvent or buffer. 2. Presence of oxidizing contaminants in the solvent. 3. Exposure to strong light during preparation. | 1. Ensure the pH of your solution is neutral or slightly acidic. 2. Use fresh, high-purity, anhydrous solvents. Consider sparging the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen. 3. Prepare the solution in a shaded area or in amber glassware to minimize light exposure. |
| Inconsistent results in bioassays or chemical reactions. | 1. Degradation of 4-IPP stock solution, leading to lower effective concentration. 2. Interference from degradation byproducts (e.g., polymers, oxidized species). | 1. Prepare a fresh stock solution of 4-IPP containing a stabilizer. 2. Perform a purity check of your stock solution using an analytical technique like HPLC before use. 3. Always use a consistent, freshly prepared working solution for your experiments. |
| Formation of a film or solid residue on the container walls. | 1. Polymerization initiated on the surface of the container. 2. Evaporation of solvent leading to precipitation. | 1. Ensure the solution contains an effective polymerization inhibitor. 2. Use glass vials with Teflon-lined screw caps to ensure a tight seal and prevent solvent loss.[7] 3. Avoid storing dilute solutions for long periods, as inhibitor concentration may be too low to be effective. |
| Loss of potency of the 4-IPP solution over a short period, even when refrigerated. | 1. Absence of a suitable stabilizer. 2. Frequent opening of the stock solution container, introducing oxygen. 3. Repeated freeze-thaw cycles. | 1. Add a recommended inhibitor like BHT or MEHQ to your stock solution. 2. Aliquot the stock solution into smaller, single-use vials to minimize exposure to air and prevent contamination. 3. Store aliquots at -20°C and warm to room temperature before use to prevent water condensation into the solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of 4-IPP in methanol, incorporating a polymerization inhibitor.
Materials:
-
This compound (high purity)
-
Methanol (anhydrous, HPLC grade or higher)
-
Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ)
-
Amber glass vials with Teflon-lined screw caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the Stabilizer Solution:
-
Weigh out a small amount of BHT or MEHQ.
-
Prepare a 1% (w/v) stock solution of the inhibitor in methanol. For example, dissolve 10 mg of BHT in 1 mL of methanol.
-
-
Pre-treat the Solvent:
-
To minimize dissolved oxygen, sparge the required volume of methanol with a gentle stream of argon or nitrogen for 10-15 minutes.
-
-
Weighing this compound:
-
In a fume hood, accurately weigh the required amount of 4-IPP. For a 10 mL of 100 mM solution, you will need 134.18 mg.
-
-
Dissolution and Stabilization:
-
Transfer the weighed 4-IPP to a 10 mL volumetric flask.
-
Add a small volume of the sparged methanol to dissolve the solid.
-
Add the inhibitor. A common starting concentration for inhibitors like BHT is 100-200 ppm. To achieve this, add 10-20 µL of the 1% BHT stock solution to your 10 mL of 4-IPP solution.
-
Bring the final volume to 10 mL with the sparged methanol.
-
Mix thoroughly until all solid is dissolved.
-
-
Storage:
-
Immediately aliquot the stock solution into smaller, single-use amber glass vials.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly with the Teflon-lined cap.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).
-
Protocol 2: Monitoring 4-IPP Stability by HPLC
This protocol provides a general reverse-phase HPLC method to assess the purity of your 4-IPP solution and detect the presence of degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Dilute your 4-IPP stock solution to a suitable concentration (e.g., 1 mM) using the mobile phase as the diluent.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main 4-IPP peak.
-
Look for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation. The purity can be expressed as the percentage of the main peak area relative to the total peak area.
-
Visualizing Degradation and Stabilization
Degradation Pathways
The primary degradation pathways for this compound involve oxidation of the phenol ring and polymerization at the vinyl group.
Caption: Key degradation pathways for this compound.
Stabilization Workflow
A systematic approach to preparing and storing stable 4-IPP solutions is crucial for reliable experimental results.
Caption: Workflow for preparing and storing stable 4-IPP solutions.
References
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
- PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.
- Semantic Scholar. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]
- SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
- Wikipedia.
- ioMosaic Corporation. (2020).
- Google Patents. (1984).
- Enfanos.
- SIELC Technologies. Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. [Link]
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]
- Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
- PubMed. (1995). Antioxidant paradoxes of phenolic compounds: peroxyl radical scavenger and lipid antioxidant, etoposide (VP-16), inhibits sarcoplasmic reticulum Ca(2+)
- ResearchGate. (2018). Use of phenolic antioxidants (AO)
- Wikipedia. Antioxidant. [Link]
- Guy, M. I., & Grassie, N. (1986). Part 4 Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Polymer Degradation and Stability, 14(2), 125-141. [Link]
- Google Patents. (1998).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7465, 4-Isopropylphenol. [Link]
- National Institutes of Health. (2014).
- International Journal of Creative Research Thoughts. (2024).
- Research J. Pharm. and Tech. (2009).
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- National Institutes of Health. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. [Link]
- National Institutes of Health. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. [Link]
- MDPI. (2020). Photocatalytic Degradation of Phenol Using Chemical Vapor Desposition Graphene Column. [Link]
- DTIC. (1961).
- ResearchGate. (2015).
- Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075. [Link]
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- 4. Styrene Polymerization & Corroison Control | Veolia [watertechnologies.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
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- 7. enfanos.com [enfanos.com]
Technical Support Center: Column Chromatography for 4-Isopropenylphenol Purification
Welcome to the technical support center for the purification of 4-isopropenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and troubleshoot effectively.
Section 1: Foundational Knowledge & FAQs
This section addresses common preliminary questions, establishing a strong foundation for a successful purification.
Q1: What are the key properties of this compound to consider for chromatography?
A: Understanding the physicochemical properties of this compound is critical for designing a purification strategy.
-
Polarity: The molecule has a polar phenolic hydroxyl (-OH) group and a nonpolar isopropenyl-benzene fragment. This amphiphilic nature means its polarity is moderate. It is a white solid, soluble in moderately polar organic solvents like ethyl acetate and chloroform, but has poor solubility in water.[1] This polarity dictates that normal-phase chromatography on silica gel is a suitable approach.[2][3]
-
Acidity: As a phenol, it is weakly acidic (pKa ≈ 9.8).[1] This is a crucial consideration as the acidic silanol groups (Si-OH) on the surface of standard silica gel can lead to strong, sometimes irreversible, binding or peak tailing.[4][5]
-
Stability: this compound can be sensitive to acidic conditions, which may catalyze dimerization or other side reactions.[6] It is also noted to be light and temperature-sensitive.[1] This instability on acidic stationary phases like silica gel is a primary concern that may lead to product degradation and low yield.[4]
Q2: How do I select the appropriate stationary phase (adsorbent)?
A: For this compound, silica gel (SiO2) is the most common and cost-effective choice for the stationary phase in normal-phase chromatography.[2][7]
-
Why Silica Gel? Its polar surface, rich in silanol groups, effectively separates compounds based on their polarity. Less polar impurities will elute before the more polar this compound.[7]
-
Potential Issue: The acidic nature of silica can cause problems.[4] If you observe significant tailing, low recovery, or on-column degradation, consider these alternatives:
-
Deactivated Silica Gel: You can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount (e.g., 1-3%) of a base like triethylamine (TEA) before loading your sample.[5][8]
-
Alumina (Al2O3): Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[5]
-
Reversed-Phase Silica (e.g., C18): If all else fails, reversed-phase flash chromatography, where the stationary phase is nonpolar, can be used. This would require a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]
-
Q3: How do I develop a suitable mobile phase (solvent system)?
A: The goal is to find a solvent system where your target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate.[10] This Rf range typically provides the best separation in a column.[10]
-
Start with TLC: Use TLC to screen different solvent systems. A common starting point for compounds of moderate polarity is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Adjust Polarity:
-
If the Rf is too low (spot doesn't move far): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[11]
-
If the Rf is too high (spot moves with the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.[12]
-
-
Example Solvent Systems: Based on the polarity of this compound, here are some systems to evaluate.
| Solvent System (v/v) | Expected Rf Range | Notes |
| 20% Ethyl Acetate / 80% Hexanes | 0.2 - 0.35 | A good starting point for many phenolic compounds. |
| 30% Ethyl Acetate / 70% Hexanes | 0.3 - 0.5 | Use if the compound is running too low in 20% EtOAc. |
| 5% Methanol / 95% Dichloromethane | 0.2 - 0.4 | A more polar system for difficult separations. Note that DCM can cause columns to run slower.[8] |
Q4: What is the typical loading capacity for this purification?
A: Loading capacity depends on the difficulty of the separation and the type of silica used. A general rule of thumb for flash chromatography is to use a mass of silica gel that is 25 to 100 times the mass of the crude sample.[13]
-
For easy separations (large ΔRf between product and impurities): You can load more, perhaps a 1:25 ratio (1g crude on 25g silica).
-
For difficult separations (small ΔRf): You need better resolution, so load less, perhaps a 1:100 ratio (1g crude on 100g silica).
-
Loading Method: The way you apply the sample to the column is crucial. Always dissolve the crude mixture in the minimum amount of solvent possible to create a narrow starting band.[14] If the sample is not very soluble in the mobile phase, you can use a stronger solvent like dichloromethane to dissolve it, but keep the volume minimal.[10] Alternatively, "dry loading" (adsorbing the sample onto a small amount of silica before adding it to the column) is an excellent technique for poorly soluble compounds.[10][14]
Section 2: Detailed Experimental Protocol & Workflow
This section provides a standard, step-by-step protocol for the flash column chromatography of this compound.
Workflow Diagram
Caption: Workflow for this compound purification.
Step-by-Step Protocol
-
Column Preparation (Slurry Packing): a. Secure a glass column of appropriate size vertically on a clamp stand.[15] b. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[16][17] c. In a beaker, make a slurry of silica gel with your chosen mobile phase. Stir with a glass rod to remove air bubbles.[15] d. With the stopcock open, pour the slurry into the column. Use more eluent to wash all the silica in.[15] e. Gently tap the column to ensure even packing and apply light air pressure to settle the bed, draining the excess solvent until it is level with the top of the silica.[15] Do not let the column run dry.[13] f. Carefully add a thin layer (~0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[16]
-
Sample Loading: a. Wet Loading: Dissolve your crude this compound in the absolute minimum volume of the mobile phase (or a slightly more polar solvent if necessary).[14] Carefully pipette this solution directly onto the center of the top sand layer.[14] b. Dry Loading: Dissolve your crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel (2-3x the mass of your crude), and evaporate the solvent to get a free-flowing powder.[10][13] Carefully add this powder to the top of the column.[13] c. After loading, open the stopcock and allow the sample to be absorbed into the silica bed until the liquid level just touches the top layer. d. Carefully add a small amount of fresh mobile phase to wash the sides of the column and push it into the bed. Repeat this wash step 2-3 times.[10]
-
Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate of about 5-7 cm per minute.[16] c. Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be roughly 80-100% of the volume of the silica gel used.[16]
-
Analysis: a. Monitor the collected fractions using TLC to identify which ones contain your purified product.[7] b. Combine the fractions that contain only the pure this compound. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
Section 3: Troubleshooting Guide
Even with a perfect protocol, issues can arise. This section addresses specific problems in a Q&A format.
Problem: Poor or No Separation
Q: My compound and impurities are eluting together. What went wrong?
A: This is a common issue, usually related to the mobile phase or loading technique.
-
Cause 1: Mobile Phase is Too Polar. If your solvent system is too "strong," it will wash all compounds through the column quickly without allowing for interaction with the silica. Your TLC likely showed an Rf > 0.5.
-
Solution: Reformulate your mobile phase by decreasing the percentage of the polar solvent (e.g., switch from 30% EtOAc/Hexanes to 15% EtOAc/Hexanes) to bring the Rf of your target compound into the 0.2-0.4 range.[10]
-
-
Cause 2: Sample Overload. Loading too much crude material for the amount of silica used will exceed the column's capacity to separate.[18]
-
Solution: Repeat the column with less crude material or, preferably, increase the amount of silica gel to maintain at least a 1:40 ratio of sample to silica.[13]
-
-
Cause 3: Sample Band was Too Wide. If you dissolved your sample in a large volume of solvent, it started as a wide band, which makes separation impossible.
Q: I see significant streaking/tailing of my compound spot on TLC and the column. Why?
A: Tailing is often a sign of an undesirable interaction between your compound and the stationary phase.
-
Cause 1: Compound is Too Polar for the Solvent. The mobile phase isn't strong enough to move the compound cleanly.
-
Solution: Slightly increase the polarity of your eluent. Adding a small amount of a very polar solvent like methanol (e.g., 1-2%) can often sharpen the peaks.
-
-
Cause 2: Strong Acid-Base Interaction. The acidic phenol group of your compound is interacting too strongly with the acidic silanol groups on the silica gel.[5] This is a very likely cause for phenols.
-
Solution 1: Add a modifier to the mobile phase. Including a small amount of acetic acid (~0.5%) can sometimes improve the peak shape of acidic compounds.
-
Solution 2: Deactivate the silica. As mentioned in the FAQs, flushing the column with a solvent containing 1-3% triethylamine before loading can neutralize the most acidic sites on the silica surface, leading to much better chromatography for sensitive compounds.[8]
-
-
Cause 3: Sample Degradation. Your compound may be decomposing on the silica.
Problem: Low Yield / Product Loss
Q: My final yield is much lower than expected. Where did my product go?
A: Product loss can happen at several stages.
-
Cause 1: Irreversible Adsorption. If your compound is very polar or acid-sensitive, it may have permanently stuck to the top of the column.[13]
-
Solution: After your main product has eluted, flush the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate) to see if any remaining material comes off.[15] If so, it confirms strong binding. In the future, use a less acidic stationary phase or a more polar eluent from the start.[4]
-
-
Cause 2: On-Column Decomposition. As discussed, the acidity of silica gel may have destroyed your product.[4]
-
Solution: Use deactivated silica or an alternative stationary phase like alumina for the next attempt.[5]
-
-
Cause 3: Fractions are Too Dilute. It's possible the product did elute, but the fractions are so dilute that you couldn't detect it by TLC.[4]
-
Solution: Try concentrating a few of the fractions where you expected the product to elute and re-run the TLC.[4]
-
Problem: Column and Elution Issues
Q: My column is running very slowly or has stopped completely.
A: This is usually due to a physical blockage or poor packing.
-
Cause 1: Silica Fines. If the silica gel is old or was stirred too aggressively (e.g., with a magnetic stirrer), fine particles can be generated that clog the column frit.[13]
-
Solution: Always stir the silica slurry gently with a glass rod. Ensure your cotton/frit is not too tight.
-
-
Cause 2: Sample Precipitation. If your crude sample was not fully soluble in the mobile phase, it may have precipitated at the top of the column upon loading.[4]
Q: I see cracks or channels in my silica bed. Is the separation ruined?
A: Yes, this will ruin the separation. Cracks and channels allow the solvent and sample to bypass the stationary phase, meaning no separation can occur.[13]
-
Cause 1: Poor Packing. The silica bed was not allowed to settle properly, or air bubbles were trapped during packing.
-
Solution: The column must be repacked. Ensure you create a uniform slurry and allow it to settle evenly, tapping the column gently.[17]
-
-
Cause 2: Column Ran Dry. If the solvent level ever dropped below the top of the silica bed, air entered and caused cracking.
-
Solution: The column must be repacked. Always keep the solvent level above the silica bed.[13]
-
-
Cause 3: Heat of Solvation. Adding a polar solvent to a dry-packed column can generate heat, causing solvent to boil and creating channels.
-
Solution: Always pack the column using the slurry method with the intended mobile phase to avoid thermal stress.[16]
-
References
- Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL.
- Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Pushing flash column chromatography loading limits. (2023, January 23). Biotage.
- Running a flash column. (2021, March 25). Chemistry LibreTexts.
- Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Organimpex.
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus.
- Separation of 4-Isopropylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. (2007, January 3). BioProcess International.
- This compound. (n.d.). Wikipedia.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Isolation And Purification Of Substance By Column Chromatography. (2019, August 6). Request PDF.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit.
- Thin-layer chromatography (TLC) (video). (n.d.). Khan Academy.
- When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate.
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- 18. eu-assets.contentstack.com [eu-assets.contentstack.com]
Technical Support Center: Recrystallization of 4-Isopropenylphenol
Welcome to the technical support guide for the purification of 4-Isopropenylphenol via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical purification step. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot effectively and achieve high-purity material.
Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility.[1][2] The fundamental principle is to dissolve an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the mother liquor).[2]
Key Physical & Chemical Properties of this compound
Understanding the compound's properties is critical for designing a successful recrystallization protocol. This compound is sensitive to both light and temperature, which can influence experimental choices.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [3][4] |
| Molar Mass | 134.18 g/mol | [3][4] |
| Appearance | White to Off-White Solid/Crystals | [3][5][6] |
| Melting Point | 83 - 85 °C | [3][4] |
| Stability | Light and Temperature Sensitive | [3] |
| Common Impurities | Bisphenol A (precursor), phenol, dimers/oligomers | [4] |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most common challenges encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer.[7] This happens when the boiling point of the chosen solvent is higher than the melting point of the compound (83-85°C for this compound).[7][8] Impurities can also depress the melting point, exacerbating this issue. Oiled-out products are typically impure because the liquid droplets can trap impurities more effectively than a crystalline lattice.[8]
Solutions:
-
Add More Solvent: The immediate solution is to return the flask to the heat source and add more of the primary ("good") solvent. This lowers the saturation concentration, meaning the compound will stay in solution until the temperature has dropped below its melting point.[8]
-
Lower the Solution's Boiling Point: If using a single solvent with a high boiling point, switch to a lower-boiling solvent or employ a mixed-solvent system. For example, if using toluene (Boiling Point: 111°C), adding hexane (Boiling Point: 69°C) will lower the overall boiling point of the solution.
-
Ensure Slow Cooling: Rapid cooling encourages oiling out. After dissolving your sample, allow it to cool to room temperature very slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[7]
Q2: The solution has cooled, but no crystals have formed. What should I do?
Answer:
Causality: This is a classic case of a supersaturated solution, where the concentration of this compound is higher than its normal saturation point at that temperature, but crystal growth has not initiated.[1][7] Crystal formation requires a nucleation event—a starting point for the crystal lattice to build upon.
Solutions (to induce nucleation):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections in the glass provide a rough surface that can serve as a nucleation site.[1][8][9]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[1][8]
-
Reduce Temperature Further: Place the flask in an ice-water bath to dramatically decrease the solubility of the compound, which can often force crystallization.[10]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[1][7] Gently heat the solution to boil off some of the solvent, re-saturate the solution, and attempt to cool it again.[9]
Q3: My final yield is very low. What are the likely causes?
Answer:
Causality: A low yield indicates that a significant portion of your product was lost during the process. This can happen at several stages.
Common Causes & Solutions:
-
Excess Solvent: This is the most frequent error.[1][7] Using too much solvent to dissolve the crude solid means that a large amount of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of near-boiling solvent required to just dissolve the solid.[1]
-
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot gravity filtration, you will lose product.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[1]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent. Turn off the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.[11]
-
-
Incomplete Cooling: Not allowing the solution to cool for a sufficient amount of time will result in incomplete crystallization.
-
Solution: After the flask has cooled to room temperature, let it sit in an ice bath for at least 15-20 minutes to maximize crystal formation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this compound?
Answer: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. Given its phenolic hydroxyl group (polar) and isopropenyl-benzene ring (nonpolar), mixed-solvent systems are often highly effective.
-
Recommended Systems:
-
Toluene-Hexane: Toluene is a good solvent for the aromatic ring, while hexane acts as an anti-solvent. This pair is effective and avoids water, which can be difficult to remove.
-
Ethyl Acetate-Hexane: Similar to the above, with ethyl acetate being a more polar "good" solvent.
-
Ethanol-Water: this compound is soluble in ethanol.[3] Water can be added as the anti-solvent. Be cautious, as alcohol/water mixtures can sometimes promote oiling out.[10]
-
-
Solubility Profile (Qualitative): this compound is reported to be soluble in chloroform, ethyl acetate, and alcohols, with poor solubility in water.[3][5]
Q2: How can I prevent polymerization during the heating step?
Answer: The isopropenyl group is susceptible to acid-catalyzed polymerization, especially at high temperatures. The compound is often supplied with a stabilizer (e.g., hydroquinone) for this reason.[3]
-
Minimize Heat Exposure: Do not heat the solution for longer than necessary. Bring it to a boil to dissolve the solid, perform the hot filtration quickly, and then remove it from the heat source.
-
Avoid Acidic Conditions: Ensure that no strong acid contaminants are present in your crude material or glassware.
-
Work Efficiently: A well-planned workflow minimizes the time the compound spends at elevated temperatures.
Q3: What are the critical safety precautions for handling this compound?
Answer: According to its Safety Data Sheet (SDS), this compound poses several hazards.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage. It is also classified as a skin and eye irritant.[3][5]
-
Required PPE: Always handle this chemical in a certified chemical fume hood.[12] Wear appropriate personal protective equipment, including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.
-
Handling: Avoid creating dust.[12] Ensure an eyewash station and safety shower are readily accessible.[12] Store the chemical in a tightly closed container in a dry, well-ventilated area, often under refrigeration (2-8°C).[3][13]
Experimental Protocol: Two-Solvent Recrystallization
This protocol describes a standard procedure using a Toluene-Hexane solvent system.
Objective: To purify 1.0 g of crude this compound.
Materials:
-
Crude this compound (1.0 g)
-
Toluene (Solvent 1)
-
Hexane (Solvent 2, anti-solvent)
-
Erlenmeyer flasks (2 x 50 mL)
-
Stemless glass funnel
-
Fluted filter paper
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Step-by-Step Methodology
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add ~5 mL of toluene and bring the mixture to a gentle boil on a hot plate. Add more toluene dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent ensures the solution will be saturated upon cooling, maximizing yield.[1]
-
Hot Gravity Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a second Erlenmeyer flask. Place fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. Rinse the original flask and filter paper with a small amount (~1-2 mL) of hot toluene. Causality: This removes insoluble impurities. Pre-heating prevents the product from crystallizing prematurely in the funnel.[10][11]
-
Addition of Anti-Solvent: Re-heat the clear filtrate to boiling. Slowly add hexane dropwise while swirling the flask. Continue adding hexane until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated. Causality: The anti-solvent reduces the solubility of the product, bringing the solution to its saturation point.[10]
-
Re-clarification: Add a few drops of hot toluene to the cloudy solution until it becomes clear again. Causality: This ensures you are just at the point of saturation, preventing premature precipitation and oiling out.[9]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to complete the crystallization process. Causality: The solubility of this compound will decrease further at 0°C, maximizing the quantity of recovered crystals.[10]
-
Crystal Collection: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold hexane to seal it.[11] Swirl the flask to create a slurry and pour the contents into the funnel. Use a small amount of the cold filtrate or fresh, ice-cold hexane to rinse any remaining crystals from the flask.
-
Washing: With the vacuum off, add a small volume (~2-3 mL) of ice-cold hexane to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Causality: Washing removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[1][11]
-
Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely. Confirm purity by taking a melting point. A sharp range near 83-85°C indicates high purity.
Recrystallization Workflow Diagram
Caption: Workflow for the two-solvent recrystallization of this compound.
References
- This compound | 4286-23-1. (2025, October 22). ChemicalBook.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization. University of Colorado Boulder, Department of Chemistry.
- 4-Isopropylphenol (CAS 99-89-8): Odor profile, Properties, & IFRA compliance. Scent.vn.
- Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry.
- Problems with Recrystallisations. University of York, Department of Chemistry.
- SAFETY DATA SHEET - 4-Isopropylphenol. (2012, May 10). Fisher Scientific.
- This compound - Safety Data Sheet. (2025, October 25). ChemicalBook.
- Recrystallization.
- 4-Isopropylphenol 98 99-89-8. Sigma-Aldrich.
- 4-Isopropylphenol CAS#: 99-89-8. ChemicalBook.
- 4-Isopropylphenol - Safety Data Sheet. (2025, December 20). ChemicalBook.
- 99-89-8, 4-Isopropylphenol Formula. ECHEMI.
- 4-Isopropylphenol synthesis. ChemicalBook.
- SAFETY DATA SHEET - 4-Isopropylphenol. (2025, November 6). Sigma-Aldrich.
- 4-Isopropylphenol | 99-89-8. Tokyo Chemical Industry (India) Pvt. Ltd.
- Process for preparation of 4-isopropylphenol. (US4484011A).
- This compound | 4286-23-1.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Preparation method of 3-methyl-4-isopropylphenol. (CN103044205A).
- This compound. Wikipedia.
- Solubility for Common Extractable Compounds. Nelson Labs.
- Recrystalliz
- 90480-88-9. (2024, April 9). ChemBK.
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Technical Support Center: Identification of Impurities in 4-Isopropenylphenol
Welcome to the technical support guide for the analysis of 4-Isopropenylphenol (4-IPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities in 4-IPP samples. As a key intermediate in the synthesis of polymers like polycarbonates and epoxy resins, the purity of 4-IPP is critical to the quality and performance of the final materials.[1][2]
This guide provides in-depth, experience-driven answers to common questions, detailed analytical protocols, and logical troubleshooting workflows to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) about Impurities in this compound
This section addresses the foundational questions regarding the origin and nature of impurities commonly encountered in 4-IPP samples.
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Impurities in 4-IPP typically originate from three main sources: the synthetic route, subsequent degradation, or dimerization. You should anticipate the presence of:
-
Synthesis-Related Impurities:
-
4-Isopropylphenol: This is the direct precursor for 4-IPP via catalytic dehydrogenation and is often present as a residual starting material.[3][4]
-
Bisphenol A (BPA): 4-IPP is a primary intermediate in the industrial production of BPA and is also generated during the recycling of BPA byproducts.[3] Therefore, unreacted BPA can be a significant impurity.
-
Phenol: Phenol is a co-product in the synthesis of 4-IPP from BPA cleavage and can also be used in the synthesis of the 4-isopropylphenol precursor.[1][3][4][5]
-
Isomers and Analogs: During the alkylation of phenol to create the 4-isopropylphenol precursor, other isomers such as 2-isopropylphenol and multiply-substituted versions like 2,6-diisopropylphenol can be formed.[4]
-
-
Degradation Products:
-
Dimers and Oligomers:
-
Under acidic conditions, the isopropenyl group is susceptible to protonation, forming a carbocation that can lead to various dimerization and oligomerization reactions.[3]
-
Q2: How are these impurities formed?
A2: Understanding the formation pathways is key to troubleshooting and optimizing processes.
-
Incomplete Reaction: The most straightforward source of impurities is an incomplete reaction. Residual 4-isopropylphenol indicates that the dehydrogenation reaction did not proceed to completion.[4]
-
Synthesis Byproducts: The industrial synthesis of 4-IPP often involves the high-temperature hydrolysis (cleavage) of BPA, which stoichiometrically co-produces phenol .[3][5]
-
Side Reactions: The synthesis of the precursor, 4-isopropylphenol, involves the Friedel-Crafts alkylation of phenol with propylene. This reaction can yield not only the desired para-substituted product but also the ortho isomer (2-isopropylphenol ) and di-substituted products.[4]
-
Degradation: The vinyl group in 4-IPP is susceptible to hydrolysis, particularly in the presence of water at high temperatures, which can break the molecule down into acetone and other compounds.[1]
Q3: What is the typical analytical workflow for identifying an unknown impurity?
A3: A systematic, multi-technique approach is the most reliable strategy. The process generally involves separation, preliminary identification, and definitive structural confirmation.
-
Separation & Detection (Chromatography): The first step is to separate the impurity from the main 4-IPP peak using a high-resolution chromatographic technique. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent starting point for phenolic compounds.[6][7] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is also a powerful alternative, though it often requires derivatization.[8][9]
-
Identification (Mass Spectrometry): If using GC-MS or LC-MS, the mass spectrum of the impurity peak provides its molecular weight and fragmentation pattern. This data is crucial for proposing a chemical structure.
-
Structural Elucidation (NMR): For a completely unknown impurity where MS data is inconclusive, the impurity must be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[10] NMR provides definitive information about the carbon-hydrogen framework and atomic connectivity, allowing for unambiguous structure determination.[10]
Workflow for Impurity Identification
Caption: Logical workflow for identifying impurities in 4-IPP samples.
Section 2: Analytical Methodologies & Protocols
This section provides detailed, step-by-step protocols for the primary analytical techniques used in 4-IPP purity testing.
Part A: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: HPLC is an ideal first-line technique for analyzing 4-IPP and its common phenolic impurities. Its primary advantage is that it analyzes the sample directly without the need for chemical derivatization, preserving the original state of the analytes. A reversed-phase C18 column is chosen for its excellent ability to separate compounds of moderate polarity like phenols based on their hydrophobicity. The mobile phase, a mixture of water and acetonitrile with a small amount of acid, ensures good peak shape and resolution.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of ~500 µg/mL.
-
Further dilute this stock solution 1:10 with the same solvent to a final concentration of ~50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The following conditions are a robust starting point and can be optimized as needed.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for separating moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape for phenols. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes. |
| Gradient | 30% B to 95% B over 20 minutes | A gradient is necessary to elute both polar (phenol) and less polar (dimers, BPA) impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 274 nm | Phenolic compounds exhibit strong absorbance near this wavelength.[7] |
-
Analysis:
-
Inject a solvent blank, followed by a standard of pure 4-IPP (if available), and then the prepared sample.
-
Identify the main 4-IPP peak based on the standard injection. Any other peaks are potential impurities.
-
Part B: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS provides superior separation efficiency and definitive identification through mass spectral data. However, phenolic compounds like 4-IPP contain an acidic hydroxyl group that can cause peak tailing and poor chromatography on standard GC columns. To overcome this, a derivatization step is essential. Silylation, using a reagent like BSTFA, replaces the active proton on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11] This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and reliable analysis.[11]
Experimental Protocol: GC-MS Analysis with Silylation
-
Sample Derivatization (Silylation):
-
Accurately weigh ~5 mg of the 4-IPP sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl column is a versatile choice for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Inlet Temp. | 280 °C | Ensures rapid vaporization of the derivatized sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the high-concentration main peak. |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min | The temperature program separates compounds based on boiling point. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 550 m/z | Covers the expected mass range for TMS-derivatized impurities. |
-
Data Analysis:
-
Identify the peak for the TMS-derivatized 4-IPP.
-
For each impurity peak, analyze the corresponding mass spectrum. Perform a library search (e.g., NIST) to tentatively identify the compound.
-
Confirm the identity by comparing the mass spectrum and retention time to a reference standard if available.
-
Part C: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: When an impurity cannot be identified by MS, NMR is the ultimate tool for structural elucidation.[10] It provides a complete picture of the molecule's structure. A standard set of experiments begins with 1D proton (¹H) and carbon (¹³C) NMR to see all hydrogen and carbon environments. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are then used to piece the molecular fragments together. Before analysis, it is crucial to check for signals from common laboratory solvents, as these are frequent contaminants.[12][13][14]
Section 3: Troubleshooting Guide
This section is formatted as a direct Q&A to resolve specific experimental issues.
HPLC Troubleshooting
Q: My peaks are splitting or showing significant tailing. What's the cause? A: This is a common issue related to the column or sample solvent.
-
Check for a Column Void: A void at the column inlet can cause the sample band to spread unevenly, resulting in split or distorted peaks. This can happen from pressure shocks. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[15]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase starting conditions (e.g., 100% acetonitrile), it can cause poor peak shape. Ensure your sample solvent is as close as possible to the initial mobile phase composition.[15]
-
Column Contamination: Strongly retained compounds from previous analyses can build up at the column head, creating active sites that cause tailing. Use an appropriate column restoration procedure or replace the guard column.[15]
Q: My retention times are drifting or are not reproducible. Why? A: Unstable retention times point to an issue with the mobile phase delivery or column temperature.
-
Mobile Phase Issues: Ensure your mobile phase bottles are not running empty and that the solvent lines are free of air bubbles.[16] Inconsistent mixing in gradient systems can also be a cause; check pump check valves for proper function.
-
Flow Rate Instability: Leaks in the system will cause the flow rate to fluctuate, leading to shifting retention times. Carefully inspect all fittings from the pump to the detector.[15]
-
Temperature Fluctuations: The column temperature must be stable. Even small changes in ambient lab temperature can affect viscosity and retention if a column oven is not used.
Q: My baseline is noisy or drifting upwards during a gradient run. What should I do? A: Baseline issues often stem from the detector or contaminated mobile phase.
-
Mobile Phase Contamination: Impurities in your mobile phase (especially in the weaker solvent 'A') can accumulate on the column at the start of a gradient and then elute as the organic concentration increases, causing a rising baseline or "ghost peaks".[17] Use high-purity HPLC-grade solvents and additives.
-
Detector Lamp Failure: A failing UV detector lamp can cause significant noise. Check the lamp energy and lifetime through your instrument software.
-
Mismatched Mobile Phase Absorbance: If one of your mobile phase components (e.g., an additive like TFA or formic acid) is only in Solvent A, the baseline will naturally drift as the gradient composition changes. For best results, add the same concentration of the additive to both Solvent A and Solvent B.[17]
GC-MS Troubleshooting
Q: I'm getting poor, tailing peaks for my derivatized phenols. What's wrong? A: This usually indicates either incomplete derivatization or active sites in the GC system.
-
Incomplete Derivatization: Ensure your sample is dry, as moisture will consume the silylation reagent. Also, confirm that you are using a sufficient excess of the derivatizing agent and that the reaction time and temperature are adequate.
-
Active Sites: Free silanol groups on the inlet liner or the front of the GC column can interact with any underivatized phenols, causing tailing. Use a deactivated inlet liner and consider trimming the first few centimeters off the front of your column.
Q: I see unexpected peaks in my blank runs ("ghost peaks"). Where are they from? A: Ghost peaks are typically caused by carryover or contamination.
-
Injector Carryover: Material from a previous, more concentrated sample can remain in the syringe or inlet. Run several solvent blanks to wash the injector. A proper needle wash procedure in the autosampler is critical.[16]
-
Septum Bleed: Old or low-quality septa can release siloxanes when heated, which appear as regularly spaced peaks in the chromatogram. Replace the inlet septum.
Section 4: Summary of Potential Impurities
This table summarizes the key impurities discussed, their likely origins, and their expected relative elution order in a reversed-phase HPLC system.
| Impurity | Chemical Structure | Likely Origin | Expected RP-HPLC Elution Order |
| Phenol | C₆H₅OH | Synthesis byproduct[3] | 1 (Most Polar) |
| This compound (IPP) | C₉H₁₀O | Main Component | 2 |
| 4-Isopropylphenol | C₉H₁₂O | Unreacted precursor[4] | 3 |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | Synthesis-related[3] | 4 (Least Polar) |
References
- This compound - Wikipedia. (n.d.). Wikipedia.
- Baiocchi, C., et al. (1982). HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times. Journal of Liquid Chromatography, 5(8), 1539-1554.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.
- Polo-Luque, M. L., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate.
- 4-Isopropylphenol - Wikipedia. (n.d.). Wikipedia.
- Stolarczyk, K., et al. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). International Journal of Molecular Sciences, 24(1), 541.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Hunter, S. E., et al. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(8), 414-419.
- This compound | CAS No: 4286-23-1. (n.d.). Pharmaffiliates.
- Troubleshooting Guide. (n.d.). Phenomenex.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Analytical Methods. (n.d.). Manual on Chemical Substances.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- This compound 4286-23-1 C9H10O. (n.d.). Heynova.
- Tsuda, T., et al. (1999). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 273-279.
- Knop, A., & Pilato, L. A. (1985). Analytical Methods. In Phenolic Resins (pp. 131-144). Springer, Berlin, Heidelberg.
- Purity Testing. (n.d.). Impact Analytical.
- 4-Isopropylphenol | C9H12O. (n.d.). PubChem.
- U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Purity Analysis. (n.d.). EUROLAB.
- Al-Odaini, N. A., et al. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 25(12), 2793.
- Lee, J., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 296.
- Wheeler, T. F., et al. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35(1), 19-30.
- 4-isopropyl phenol, 99-89-8. (n.d.). The Good Scents Company.
- Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 350-354.
Sources
- 1. This compound | 4286-23-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
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- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Scale-up challenges for 4-Isopropenylphenol production
Welcome to the Technical Support Center for 4-Isopropenylphenol (4-IPP) production. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to navigate the complexities of scaling this synthesis. The transition from a lab-scale procedure to a robust, high-yield production process introduces challenges that require a deep understanding of the underlying chemistry and process dynamics.
This guide is structured to address the most pressing issues encountered during the scale-up of 4-IPP, moving from immediate troubleshooting to broader process considerations. We will explore the causality behind common failures and provide validated, actionable solutions.
Section 1: Troubleshooting Guide
This section uses a direct question-and-answer format to tackle specific problems you may encounter during your scale-up experiments.
Question 1: My reaction yield is low, and HPLC analysis shows significant amounts of unreacted Bisphenol A (BPA) and phenol as a major co-product. What is the primary cause and how can I improve conversion?
Answer: This is a classic challenge when synthesizing 4-IPP via the high-temperature cleavage or hydrolysis of Bisphenol A (BPA). The reaction is an equilibrium process where BPA decomposes into one molecule of 4-IPP and one molecule of phenol.[1] Simply increasing the reaction time or temperature can be counterproductive, leading to undesired side reactions.
(CH₃)₂C(C₆H₄OH)₂ ⇌ CH₂=(CH₃)CC₆H₄OH + C₆H₅OH
Causality and Troubleshooting Steps:
-
Suboptimal Thermal Conditions: The cleavage of BPA requires a significant energy input, typically conducted at high temperatures (200–350°C), sometimes in high-temperature liquid water (HTW) as a medium.[2] If the temperature is too low, the reaction rate will be slow, leaving large amounts of unreacted BPA. If it's too high, you risk secondary reactions, such as the hydrolysis of 4-IPP into acetone.[2][3]
-
Actionable Advice: Implement a precise temperature control strategy. Conduct a Design of Experiments (DoE) to identify the optimal temperature for your specific reactor setup. Start with conditions reported in the literature (e.g., 300-350°C for HTW synthesis) and narrow down the ideal range.[4]
-
-
Inefficient Product Removal: In a continuous or semi-continuous process, the accumulation of phenol can shift the equilibrium back towards the reactants, limiting the conversion of BPA.
-
Actionable Advice: At scale, consider a reactive distillation setup. By continuously removing the more volatile phenol from the reaction zone, you can drive the equilibrium towards the products, significantly increasing the conversion of BPA. This requires careful engineering to balance reaction kinetics with distillation rates.
-
-
Catalyst Inefficiency (if applicable): While some modern methods proceed without a catalyst in HTW[2], many industrial processes use solid acid or base catalysts to facilitate the cleavage at lower temperatures. The catalyst may be losing activity.
-
Actionable Advice: If using a catalyst, monitor its activity over time. Implement a catalyst regeneration or replacement schedule. Ensure the catalyst bed is appropriately sized for the scale of your reaction to provide sufficient active sites.
-
Question 2: My final product is showing significant levels of high-molecular-weight impurities and is prone to polymerization, especially during distillation. How can I prevent this?
Answer: This issue stems from the inherent reactivity of the isopropenyl group in 4-IPP, which is susceptible to acid-catalyzed dimerization and thermal polymerization.[1] This is a critical challenge for ensuring product purity and stability.
Causality and Troubleshooting Steps:
-
Acidic Residues: Trace amounts of acidic catalysts or acidic byproducts can potently catalyze the dimerization of 4-IPP, especially at the elevated temperatures required for purification.
-
Actionable Advice: Before distillation, perform a basic wash (e.g., with a dilute sodium bicarbonate solution) on your crude product dissolved in an appropriate solvent to neutralize any residual acids. Ensure the organic phase is thoroughly washed with brine and dried before proceeding.
-
-
Excessive Thermal Stress: 4-IPP is temperature-sensitive.[5] Prolonged exposure to high temperatures during purification will inevitably lead to polymerization.
-
Actionable Advice:
-
Use Vacuum Distillation: Purify 4-IPP under high vacuum to lower its boiling point, thereby reducing the thermal stress.
-
Minimize Residence Time: Employ a distillation apparatus with a short residence time, such as a wiped-film or short-path distillation unit, especially for larger scales. This minimizes the time the product spends at high temperatures.
-
Add a Polymerization Inhibitor: Introduce a small amount of a radical scavenger or polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, into the distillation pot. This is a common industrial practice to stabilize vinyl monomers.
-
-
Troubleshooting Workflow: Diagnosing Low Purity of Final Product
The following diagram outlines a logical workflow for diagnosing and resolving issues related to low product purity after initial synthesis and workup.
Caption: Troubleshooting workflow for low purity 4-IPP.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 4-IPP, providing context for process development decisions.
Q1: What are the primary industrial synthesis routes for this compound, and what are their respective pros and cons for scale-up?
A1: There are two dominant routes for the production of 4-IPP, each with distinct advantages and challenges at an industrial scale.
| Feature | Route 1: Cleavage of Bisphenol A (BPA) | Route 2: Dehydrogenation of 4-Isopropylphenol |
| Reaction | (CH₃)₂C(C₆H₄OH)₂ → 4-IPP + Phenol | (CH₃)₂CHC₆H₄OH → 4-IPP + H₂ |
| Feedstock | Bisphenol A (readily available)[6] | 4-Isopropylphenol (produced from phenol and propylene)[7] |
| Typical Conditions | High temperature (200-350°C), often in water or with a catalyst.[3] | Catalytic, vapor-phase, high temperature (e.g., over metal oxide catalysts).[1] |
| Co-products | Phenol (1:1 molar ratio) | Hydrogen gas (H₂) |
| Pros for Scale-up | - Direct route from a common industrial chemical.- Can be run without a catalyst under certain conditions.[2] | - Cleaner reaction with no major liquid co-products.- Higher atom economy if H₂ is utilized. |
| Cons for Scale-up | - Requires efficient separation of 4-IPP from phenol and unreacted BPA.- Equilibrium-limited reaction.[1] | - Requires handling of flammable H₂ gas at high temperatures.- Catalyst deactivation can be an issue.- Isomer formation (e.g., 2-isopropylphenol) in the feedstock synthesis can lead to impurities.[8] |
Q2: What in-process analytical controls (IPCs) are essential for monitoring the scale-up of 4-IPP production?
-
Gas Chromatography (GC): This is the workhorse technique. Use a high-temperature capillary column to monitor the consumption of starting material (BPA or 4-isopropylphenol) and the formation of 4-IPP, phenol, and other volatile byproducts. It is excellent for assessing reaction completion and purity profiles.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is invaluable for tracking non-volatile components, such as BPA, 4-IPP, and higher molecular weight dimers or oligomers. It provides a more accurate picture of product purity when involatile polymers are a concern.
-
Acid/Base Titration: A simple titration can be used to check for residual acidic or basic species after neutralization steps and before distillation, which is critical for preventing product polymerization.
Q3: What are the best practices for the storage and handling of purified this compound to ensure long-term stability?
A3: this compound is a white solid that is sensitive to light, temperature, and air.[5] Improper storage can lead to discoloration (oxidation) and polymerization.
-
Storage Temperature: Store the purified solid in a tightly sealed container at 2-8°C.[5] This slows down potential degradation pathways.
-
Inert Atmosphere: For long-term storage, package the material under an inert atmosphere (nitrogen or argon) to prevent oxidation of the sensitive phenolic hydroxyl group.
-
Light Protection: Use amber glass bottles or opaque containers to protect the material from light.
-
Stabilizers: If the material is to be stored for an extended period, especially as a liquid or in solution, consider adding a stabilizer like hydroquinone, though this must be acceptable for the downstream application.
Section 3: Key Experimental Protocol
Protocol: Pilot-Scale Vacuum Distillation of Crude this compound
This protocol outlines a self-validating procedure for the purification of 4-IPP, incorporating best practices to mitigate polymerization and ensure high purity.
Objective: To purify crude 4-IPP, removing lower-boiling impurities (e.g., phenol) and higher-boiling residues (e.g., unreacted BPA, dimers).
Materials & Equipment:
-
Crude 4-IPP (post-neutralization and drying)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Glass-lined or stainless steel reactor equipped with an agitator, heating/cooling jacket, and connections for vacuum.
-
Fractional distillation column (e.g., packed with structured packing for low pressure drop).
-
Condenser, receiver flasks, and a high-capacity vacuum pump with a cold trap.
-
Calibrated temperature and pressure sensors.
Procedure:
-
System Preparation: Ensure the entire distillation apparatus is clean, dry, and leak-tight. A system leak will compromise the vacuum and can introduce oxygen.
-
Charging the Reactor: Charge the crude 4-IPP to the reactor. Add the polymerization inhibitor at a concentration of 100-500 ppm relative to the crude material.
-
Initiating Vacuum: Begin agitation and slowly apply vacuum to the system. A gradual decrease in pressure helps to smoothly degas the material. Target a final pressure of <20 Torr.[5]
-
Heating and Fraction Collection:
-
Once the target vacuum is stable, slowly apply heat to the reactor jacket.
-
First Fraction (Heads): Collect the initial, lower-boiling fraction. This will primarily contain residual solvents and phenol (Boiling Point of Phenol: ~182°C at atmospheric pressure, significantly lower under vacuum). Monitor the vapor temperature; it should plateau during the removal of this fraction.
-
Main Fraction (Heart Cut): As the vapor temperature begins to rise to the boiling point of 4-IPP under vacuum (e.g., 136-137°C at 20 Torr[5]), switch to a clean receiver. Collect the main product fraction. The vapor temperature should remain stable during this cut. Self-Validation Point: Collect multiple sub-fractions of the heart cut for IPC analysis by GC/HPLC to confirm consistent purity (>99%).
-
Final Fraction (Tails): Once the vapor temperature either rises or falls, or if the distillate appears discolored, stop collecting the main fraction. The remaining material in the pot consists of higher-boiling impurities like dimers and BPA.
-
-
Shutdown:
-
Turn off the heat and allow the system to cool under vacuum.
-
Once the reactor contents are below 60°C, slowly and carefully break the vacuum by back-filling with nitrogen gas.
-
The purified, molten 4-IPP can then be flaked or prilled for storage.
-
References
- Corson, B. B., et al. (1958). Preparation of Vinylphenols and Isopropenylphenols. The Journal of Organic Chemistry, 23(4), 544–549.
- Wikipedia. (2023). 4-Isopropylphenol.
- Van Sickle, D. E. (1984). U.S. Patent No. 4,484,011. Google Patents.
- Wikiwand. (n.d.). This compound.
- Eawag-BBD. (2007). Bisphenol A degradation pathway.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-225.
- ResearchGate. (2016). Synthesis of p-isopropenylphenol in high-temperature water.
- ResearchGate. (2021). (a) Sequence of reactions to the formation of phenol and propylene from....
Sources
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- 4. researchgate.net [researchgate.net]
- 5. This compound | 4286-23-1 [chemicalbook.com]
- 6. wikiwand.com [wikiwand.com]
- 7. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 8. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
Technical Support Center: Managing the Thermal Instability of 4-Isopropenylphenol
Welcome to the technical support center for 4-Isopropenylphenol (4-IPP). This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile yet sensitive compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to help you anticipate and manage the challenges associated with the thermal instability of 4-IPP. This resource is structured to offer direct answers to common problems and provide a deeper understanding of the material's behavior.
Section 1: Understanding the Instability of this compound
This compound is a valuable intermediate in chemical synthesis, notably in the production of polymers and specialized pharmaceutical agents.[1][2] However, its utility is accompanied by a significant challenge: thermal instability. The presence of both a phenolic hydroxyl group and a reactive isopropenyl group makes the molecule susceptible to degradation, primarily through dimerization and polymerization, especially at elevated temperatures or in the presence of acid catalysts.[3]
There are two primary pathways for the thermal degradation of 4-IPP:
-
Acid-Catalyzed Dimerization: In the presence of acidic species, the isopropenyl group can be protonated, leading to the formation of a carbocation. This reactive intermediate can then attack another 4-IPP molecule, resulting in the formation of dimers.[3]
-
Free Radical Polymerization: At elevated temperatures or in the presence of radical initiators, the vinyl group of 4-IPP can undergo free-radical polymerization.[4][5][6] This process can lead to the formation of oligomers and high molecular weight polymers, significantly reducing the purity and usability of the monomer.
The following diagram illustrates the initiation of these instability pathways:
Caption: Instability pathways of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-IPP.
Issue 1: The 4-IPP solution turns viscous or solidifies upon heating.
-
Question: I tried to dissolve 4-IPP in a solvent at a slightly elevated temperature, and the solution became viscous and eventually solidified. What happened?
-
Answer: This is a classic sign of thermally induced polymerization. Even moderate heating can initiate the free-radical polymerization of 4-IPP, especially if inhibitors have been removed or are present in insufficient concentrations. The increased viscosity is due to the formation of oligomers and polymers.
-
Preventative Measures:
-
Avoid heating 4-IPP solutions whenever possible. If heating is necessary, do so at the lowest possible temperature and for the shortest duration.
-
Ensure that the 4-IPP you are using is adequately inhibited for your application. If you have removed the inhibitor, use the material immediately.
-
Consider performing your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical chain reactions.[7]
-
-
Issue 2: My reaction yield is low, and I've isolated unexpected, higher molecular weight side products.
-
Question: My reaction with 4-IPP is giving a low yield of the desired product, and my analytical data (e.g., Mass Spec, NMR) shows the presence of compounds with approximately double the molecular weight of 4-IPP. What are these?
-
Answer: You are likely observing the formation of 4-IPP dimers. This can be particularly prevalent if your reaction conditions are acidic or if the 4-IPP was exposed to acidic impurities.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: If acidic, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any acid.
-
Purify your starting materials: Ensure your solvents and other reagents are free from acidic impurities.
-
Monitor the reaction at a lower temperature: Dimerization is often accelerated by heat.
-
-
Issue 3: The color of my 4-IPP has changed from white to yellow or brown during storage.
-
Question: My solid 4-IPP, which was initially a white powder, has developed a yellow or brownish tint over time. Is it still usable?
-
Answer: The color change is an indicator of degradation. Phenolic compounds are susceptible to oxidation, which can produce colored byproducts. While a slight discoloration may not significantly impact some applications, it is a warning sign that the purity of the material is decreasing and that oligomerization may have begun.
-
Recommendations:
-
Store 4-IPP in a tightly sealed container, protected from light, and in a cool, dry place.
-
For long-term storage, consider keeping it under an inert atmosphere.
-
Before use, it is advisable to assess the purity of discolored 4-IPP using techniques like GC-MS or NMR.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: 4-IPP should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is suitable for short to medium-term storage. For longer-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation and moisture-induced degradation.
Q2: What are the common inhibitors used for this compound, and at what concentration?
A2: While specific data for 4-IPP is not always provided by manufacturers, common inhibitors for vinyl aromatic compounds include the monomethyl ether of hydroquinone (MEHQ) and other phenolic compounds.[7][8] A typical concentration for MEHQ in similar monomers like acrylics is around 200 ppm.[9] It is crucial to check the certificate of analysis provided by your supplier for the specific inhibitor and its concentration in your batch.
Q3: Do I need to remove the inhibitor before using 4-IPP?
A3: Yes, for most polymerization reactions, the inhibitor must be removed as it will interfere with the desired reaction.[10] For other applications where the vinyl group is not reacting, inhibitor removal may not be necessary.
Q4: How can I remove the inhibitor from 4-IPP?
A4: A common method for removing phenolic inhibitors is through an alkaline wash.[10][11] This involves dissolving the 4-IPP in a water-immiscible organic solvent and washing it with an aqueous sodium hydroxide solution. The phenolic inhibitor will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Q5: How do I handle and dispose of waste 4-IPP and its polymerized byproducts?
A5: Unused or waste 4-IPP should be treated as hazardous chemical waste.[12][13][14] Polymerized 4-IPP should be collected in a sealed container and disposed of through a certified chemical waste disposal service.[15] Do not dispose of 4-IPP or its polymers down the drain.[14] Always consult your institution's safety guidelines for chemical waste disposal.[13]
Section 4: Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
This protocol describes a standard procedure for removing inhibitors like MEHQ from 4-IPP using an alkaline wash.
-
Materials:
-
This compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
5% (w/v) Sodium hydroxide solution, chilled
-
Saturated sodium chloride solution (brine), chilled
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the 4-IPP in diethyl ether (approximately 10 mL of ether for every 1 g of 4-IPP) in a beaker.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure. Caution: Vigorous shaking can lead to emulsion formation.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the inhibitor salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of chilled brine to remove any remaining aqueous base.
-
Drain the brine layer and transfer the organic layer to a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove residual water. Swirl gently and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator at a low temperature (<30°C) to obtain pure, inhibitor-free 4-IPP.
-
Use the purified 4-IPP immediately.
-
The following diagram outlines the inhibitor removal workflow:
Caption: Workflow for removing phenolic inhibitors.
Protocol 2: Purity Assessment of this compound by GC-MS
This protocol provides a general framework for analyzing the purity of 4-IPP and detecting the presence of dimers. Instrument conditions may need to be optimized for your specific system.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-IPP in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
If analyzing for trace impurities, you may need to prepare more concentrated solutions. For quantitative analysis, prepare a series of calibration standards.
-
-
GC-MS Parameters (starting point):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
The 4-IPP monomer should have a clear peak. Its mass spectrum should show the molecular ion (m/z 134) and characteristic fragments.
-
Dimers of 4-IPP would have a molecular weight of 268. Look for peaks at later retention times with a molecular ion of m/z 268. Fragmentation patterns can help elucidate the dimer structure.
-
Section 5: Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 83 °C | [3] |
| Recommended Storage | 2-8 °C, protected from light | - |
| Common Inhibitor | MEHQ (4-Methoxyphenol) | [8] |
| Typical Inhibitor Conc. | ~200 ppm (in similar monomers) | [9] |
References
- Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253.
- This compound. (n.d.). In Wikipedia.
- Zwolak, M., & Zielenkiewicz, T. (2004). Thermal degradation of para-substituted polystyrenes.
- Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scirp.org.
- Is Phenolic Resin Toxic? Safe Lab Material Guide. (2025, July 20). Blackland Manufacturing.
- Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2025, August 10).
- Method for removal of polymerization inhibitor. (1979).
- Inhibitor removers. (2017, August 3).
- Technical Support Center: Purification of 2-Vinylphenol. (n.d.). Benchchem.
- Vinyl acetate polymerization inhibitors. (1977).
- Process for the removal of phenolic inhibitors from polymerizable conjug
- How can I dispose phenol? (2015, January 9).
- Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
- Phenol disposal. (2008, April 5).
- 4-Isopropylphenol(99-89-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- MEHQ vs.
- This compound | 4286-23-1. (n.d.). ChemicalBook.
- This compound | C9H10O | MD Topology | NMR | X-Ray. (n.d.).
- Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. (2018).
- Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. (2004). PubMed.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12).
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). (n.d.).
- 2,4,6-triisopropylphenol(2934-07-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound 4286-23-1 C9H10O. (n.d.). Heynova.
- Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine. (n.d.). Benchchem.
- Process for preparation of 4-isopropylphenol. (1984).
- Radical Polymeriz
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA.
- Measuring MeHQ (Polymerization Inhibitor). (n.d.). Applied Analytics.
- Free radical polymerization process for preparing polymers with low polydispersity index and polymers obtained thereby. (n.d.).
- Method for inhibiting the polymerization of acrylic acid. (1991).
- Solvent Effects On Free Radical Polymeriz
- Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019, October 24). ChemicalBook.
- Free radical polymerization. (n.d.).
- 4-Isopropylphenol | C9H12O | CID 7465. (n.d.). PubChem.
- GC MS Quantitation and Identification of Bisphenol-A Isolated
- Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (n.d.).
- The kinetics and mechanism of the phosphorus-catalysed dimerisation of acrylonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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Technical Support Center: Byproduct Analysis in 4-Isopropenylphenol Synthesis
Welcome to the Technical Support Center for 4-Isopropenylphenol (4-IPP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of 4-IPP synthesis, with a special focus on byproduct analysis and mitigation. Here, we synthesize our extensive field experience with established scientific principles to provide you with a robust resource for your experimental work.
Frequently Asked Questions (FAQs)
Synthesis and Byproducts
Q1: What are the most common industrial synthesis routes for this compound, and what are the primary byproducts I should expect?
A1: The two most prevalent industrial methods for synthesizing this compound are the pyrolysis of bisphenol A (BPA) and the catalytic dehydrogenation of 4-isopropylphenol. Each route has a characteristic byproduct profile.
-
Pyrolysis of Bisphenol A: This high-temperature process cleaves BPA into 4-IPP and phenol.[1][2] A significant secondary product is acetone, which arises from the hydrolysis of 4-IPP.[2] Under certain conditions, oligomerization of the 4-IPP product can occur.[3]
-
Catalytic Dehydrogenation of 4-Isopropylphenol: This method involves passing 4-isopropylphenol over a heated catalyst. Byproducts can include constitutional isomers such as 2-isopropylphenol and 3-isopropylphenol, as well as high-boiling point compounds which are often the result of dimerization or oligomerization of the product.[4]
Q2: I am observing a significant amount of dimeric impurities in my reaction mixture. What is the mechanism of their formation?
A2: Dimerization is a common side reaction in 4-IPP synthesis, particularly in the presence of acid catalysts.[1] The reaction proceeds through an electrophilic addition mechanism. The isopropenyl group's double bond is susceptible to protonation, forming a stable tertiary carbocation. This carbocation is a potent electrophile that can then attack the electron-rich aromatic ring of another 4-IPP molecule, leading to the formation of both linear and cyclic dimers.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Low Yield and High Impurity Levels
Q3: My 4-IPP synthesis via BPA pyrolysis is resulting in a low yield and a high concentration of phenol. What are the likely causes and how can I optimize the reaction?
A3: A low yield of 4-IPP with a corresponding high yield of phenol in BPA pyrolysis often points to suboptimal reaction conditions that either favor the reverse reaction or promote side reactions.
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of unreacted BPA.
-
Suboptimal Temperature: The pyrolysis temperature is a critical parameter. If the temperature is too low, the cleavage of BPA will be inefficient. Conversely, excessively high temperatures can lead to thermal degradation of the desired product and favor the formation of other byproducts.[5]
-
Presence of Water: While water is a reactant in the hydrolysis of BPA, its concentration can influence the equilibrium and potentially lead to the hydrolysis of the 4-IPP product to acetone and phenol.[2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct a temperature screening study to identify the optimal temperature for your specific setup. Literature suggests a range of 200–350°C for the pyrolysis of BPA in high-temperature liquid water.[2]
-
Control Water Content: If using a solvent, ensure it is appropriately dried. If water is a necessary component of your reaction medium, carefully control its concentration.
-
Monitor Reaction Progress: Utilize in-situ monitoring techniques or time-course studies with GC-MS or HPLC analysis to determine the optimal reaction time for maximizing 4-IPP yield before significant degradation or side reactions occur.
Q4: During the catalytic dehydrogenation of 4-isopropylphenol, I'm observing a mixture of ortho, meta, and para isomers of isopropylphenol in my final product. How can I improve the selectivity for the para-isomer?
A4: The formation of ortho and meta isomers is a common challenge in reactions involving the alkylation or isomerization of phenols.
Possible Causes:
-
Catalyst Choice: The type of catalyst used plays a crucial role in directing the regioselectivity of the reaction. Some catalysts may favor the formation of a thermodynamic mixture of isomers.
-
Reaction Temperature: Temperature can influence the equilibrium between the different isomers.
Troubleshooting Steps:
-
Catalyst Selection: Explore different catalysts known for their para-selectivity. For instance, certain zeolites have been shown to favor the formation of the para-isomer in related alkylation reactions.
-
Temperature Optimization: Systematically vary the reaction temperature to find a range that maximizes the formation of 4-isopropylphenol while minimizing the formation of its isomers.
-
Purification: If complete suppression of isomer formation is not possible, a final purification step such as fractional distillation may be necessary to separate the desired para-isomer from the ortho and meta isomers.[6][7][8]
Analytical Protocols and Data Interpretation
Accurate identification and quantification of byproducts are crucial for optimizing your synthesis and ensuring the purity of your final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling
Q5: What is a reliable GC-MS protocol for analyzing the crude reaction mixture from my this compound synthesis?
A5: GC-MS is an excellent technique for identifying and quantifying the volatile components in your reaction mixture. Here is a general protocol that can be adapted to your specific instrumentation.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of your crude reaction mixture (e.g., 10 mg) into a GC vial.
-
Dissolve the sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate). Ensure the final concentration is appropriate for your instrument's sensitivity (typically in the low µg/mL range).[6]
-
If your sample contains non-volatile components that could contaminate the GC system, consider a simple filtration or a solid-phase extraction (SPE) cleanup step.[9]
-
-
Instrumentation and Parameters:
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for separating the components of interest.
-
Injection: Use a split injection mode to avoid overloading the column, with a split ratio of around 50:1. The injector temperature should be set to a value that ensures rapid volatilization of your analytes without causing thermal degradation (e.g., 250°C).
-
Oven Program: A temperature gradient is necessary to separate compounds with a range of boiling points. A typical program could be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range that covers your expected products and byproducts (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks in your chromatogram by comparing their mass spectra to a commercial library (e.g., NIST) and by running authentic standards if available.
-
For quantification, create a calibration curve for each identified compound using standard solutions of known concentrations.
-
Typical GC-MS Byproduct Profile from BPA Pyrolysis:
| Compound | Retention Time (approx.) | Key Mass Fragments (m/z) |
| Phenol | Lower | 94, 66, 65 |
| Acetone | Lowest | 43, 58 |
| 4-Isopropylphenol | Intermediate | 121, 136, 107[10] |
| This compound | Intermediate | 119, 134, 91 |
| Dimer 1 (Linear) | Higher | Fragments indicative of a C18H20O2 structure |
| Dimer 2 (Cyclic) | Higher | Fragments indicative of a C18H20O2 structure |
Note: Retention times are relative and will vary depending on the specific GC conditions.
High-Performance Liquid Chromatography (HPLC) for Oligomer Analysis
Q6: My GC-MS analysis shows some high-boiling, unresolved peaks that I suspect are oligomers. How can I use HPLC to analyze these?
A6: HPLC is the preferred method for analyzing less volatile and thermally labile compounds like oligomers. A reversed-phase method is generally suitable for separating 4-IPP and its oligomeric byproducts.
Step-by-Step HPLC Protocol:
-
Sample Preparation:
-
Dissolve a known amount of your crude product in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]
-
-
Instrumentation and Parameters:
-
Column: A C18 reversed-phase column is a good choice for this separation.
-
Mobile Phase: A gradient elution is typically required to separate the range of polarities present. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid to improve peak shape.
-
Gradient Program (Example):
-
Start with 30% B.
-
Increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where all compounds of interest have reasonable absorbance (e.g., 275 nm).
-
-
Data Interpretation:
-
The retention time will generally increase with the molecular weight and hydrophobicity of the oligomer.
-
Quantification can be performed using an external standard calibration curve for 4-IPP. For the oligomers, if standards are not available, relative quantification can be done by assuming a similar response factor to 4-IPP, although this will be less accurate.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate key workflows and reaction mechanisms.
Workflow for GC-MS Byproduct Analysis
Mechanism of Acid-Catalyzed Dimerization of this compound
References
- Amarasinghe, N. R.; Turner, P.; Todd, M. H. (2012). Supporting Information for Asymmetric Transfer Hydrogenation of Acetylenic Ketones. Beilstein Journal of Organic Chemistry. [Link]
- Nasser, A., Lopes, W. A., Eberlin, M. N., & Monteiro, M. (2005). Chromatograms of oligomers 1–4 obtained using HPLC.
- Wikipedia. (n.d.). This compound. In Wikipedia.
- University of Rochester, Department of Chemistry. (n.d.).
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. The Journal of organic chemistry, 69(10), 3718–3724. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Coronado, C. A. G., de Lasa, H. I., & Serrano, B. (2014). Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway. Journal of the Mexican Chemical Society, 58(1), 69-76. [Link]
- Yuan, Y., Wang, Z., Li, Y., & Wang, S. (2022). Novel photothermal pyrolysis on waste fan blade to generate bisphenol A.
- Li, M., Zhang, H., Li, Y., Chen, C., & Li, J. (2023). Crystallinity engineering for overcoming the activity–stability tradeoff of spinel oxide in Fenton-like catalysis. Proceedings of the National Academy of Sciences, 120(15), e2221602120. [Link]
- Al-Haydary, C. S. J., Al-Asadi, A. S., & Al-Bayati, Y. K. (2018). Advance Oxidation Process (AOP) of Bisphenol A Using a Novel Surface-Functionalised Polyacrylonitrile (PAN)
- ChemBAM. (n.d.).
- Wikipedia. (n.d.). Fractional distillation. In Wikipedia.
- Becerra, V. D., & Odermatt, J. (2015). Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
- Leston, G. K. (1984). U.S. Patent No. 4,484,011. Washington, DC: U.S.
- Khan, A. A., Ojemaye, M. O., & Okoh, A. I. (2024). Photocatalytic and electrocatalytic degradation of bisphenol A in the presence of graphene/graphene oxide-based nanocatalysts: A review. Chemosphere, 358, 141941. [Link]
- International Journal of Research Trends and Innovation. (2020). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.org. [Link]
- International Journal of Creative Research Thoughts. (2024). IMPURITY PROFILING. ijcrt.org. [Link]
- Nelson Labs. (2025).
- Chemistry university. (2021, February 15). Electrophilic Addition Mechanism [Video]. YouTube. [Link]
- Chauhan, A., Goyal, M. K., & Chauhan, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). [Link]
- Hall, R. H., & Mure, J. G. (1965). U.S. Patent No. 3,169,101. Washington, DC: U.S.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water.
- LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]
- Khan Academy. (n.d.).
- Restek. (n.d.). 4-Minute Bisphenol A (BPA) Analysis Increases Sample Throughput. [Link]
- de Oliveira, R. P., Demuner, A. J., Alvarenga, E. S., & de Melo Silva, T. (2016). 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds.
- MicroSolv. (2020). Why is isopropanol rarely used as a solvent in HPLC or LCMS methods - FAQ. [Link]
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition. [Link]
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-226. [Link]
- The Organic Chemistry Tutor. (2024, April 26). Introduction to the Electrophilic Addition to Alkenes [Video]. YouTube. [Link]
- SciSpace. (2017).
- Stojanovska, N., Fu, S., Tahtouh, M., Kelly, T., & Kirkbride, K. P. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
- Mills, S. J., & Al-Huniti, N. (2000). High-performance liquid chromatographic (HPLC) analysis of oligomeric components of the spermicide nonoxynol-9. Journal of pharmaceutical and biomedical analysis, 21(6), 1137–1144. [Link]
- ResearchGate. (n.d.). Ethylbenzene Dehydrogenation on Fe2O3–Cr2O3–K2CO3 Catalysts Promoted With Transitional Metal Oxides. [Link]
- Richard Thornley. (2017, October 29). R3.4.11 Electrophilic Addition to Alkenes [HL IB Chemistry] [Video]. YouTube. [Link]
- BCREC Publishing Group. (2020). Optimization of Oxidative Desulfurization Reaction with Fe2O3 Catalyst Supported on Graphene Using Box-Behnken Experimental Method.
- MDPI. (2024).
- ResearchGate. (2019). Optimization of Oxidative Desulfurization Reaction with Fe2O3 Catalyst Supported on Graphene Using Box-Behnken Experimental Method. [Link]
- ResearchGate. (n.d.). Dehydrogenation of diethylbenzene and ethylbenzene on Fe(with or without K)
Sources
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- 5. researchgate.net [researchgate.net]
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- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Isopropenylphenol Derivatization
Welcome to the Technical Support Center for 4-Isopropenylphenol Derivatization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, drawing from both established chemical principles and practical, field-proven insights. This resource is structured to help you navigate the common challenges and nuances of working with this versatile yet reactive compound.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and concerns when handling this compound.
Q1: My this compound starting material is showing a pink or brownish tint. Is it still usable?
A: This discoloration is a common observation and is typically due to minor oxidation or the presence of trace impurities. For many applications, particularly if you are purifying your final product via chromatography, this slight discoloration may not significantly impact the reaction outcome. However, if you are working with a highly sensitive downstream process or aiming for very high purity, it is advisable to purify the this compound before use. This can often be achieved by recrystallization or by passing a solution of the material through a short plug of silica gel.
Q2: I'm observing polymerization of my this compound during my reaction. How can I prevent this?
A: The isopropenyl group is highly susceptible to polymerization, especially under acidic conditions or at elevated temperatures.[1] To mitigate this, consider the following strategies:
-
Use of Inhibitors: Adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture can be very effective.
-
Temperature Control: Whenever possible, run your reactions at the lowest effective temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation-initiated polymerization.
-
pH Control: Avoid strongly acidic conditions if your desired reaction chemistry allows for it.
Q3: What are the best practices for storing this compound?
A: To maintain the integrity of this compound, it should be stored in a cool, dark place, preferably under an inert atmosphere. Refrigeration is recommended for long-term storage. Ensure the container is tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guide 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for forming aryl ethers from phenols.[2][3] However, working with a reactive substrate like this compound introduces specific challenges. This guide will help you troubleshoot common issues.
Problem: Low or No Yield of the Desired Ether Product
This is one of the most frequent issues encountered in the lab.[4] Let's break down the potential causes and their solutions.
Potential Cause 1: Incomplete Deprotonation of the Phenol
The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[5][6][7] If this step is inefficient, your reaction will not proceed at an optimal rate.
-
Troubleshooting Solutions:
-
Base Selection: The pKa of the phenol is a critical consideration. While strong bases like sodium hydride (NaH) are very effective, they can sometimes lead to side reactions.[7] For many phenol alkylations, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are sufficient and offer better control.[8]
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can accelerate Sₙ2 reactions.[3]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and polymerization. It's a delicate balance that may require some optimization for your specific substrate.
-
| Base | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Highly effective but requires anhydrous conditions and careful handling. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | A milder, versatile base suitable for many applications. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Often provides higher yields due to the increased solubility of the cesium phenoxide. |
| Sodium Hydroxide (NaOH) | Water, Ethanol | Can be used, but the presence of water may lead to hydrolysis of the alkylating agent.[6] |
Potential Cause 2: Side Reactions of the Alkylating Agent
The Williamson ether synthesis is an Sₙ2 reaction, which is most efficient with primary alkyl halides.[2][3] If you are using a secondary or tertiary alkyl halide, you may encounter competing elimination (E2) reactions, which will reduce your yield of the desired ether.[2]
-
Troubleshooting Solutions:
-
Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide or a methyl halide.[3] If you must use a secondary alkyl halide, be prepared for a mixture of substitution and elimination products.
-
Leaving Group: The nature of the leaving group is also important. Iodides are generally the most reactive, followed by bromides and then chlorides. The use of tosylates or mesylates is also a good option.[3]
-
Potential Cause 3: C-Alkylation of the Phenoxide
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[9] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
-
Troubleshooting Solutions:
-
Solvent Effects: Polar aprotic solvents tend to favor O-alkylation.[9]
-
Counter-ion: The choice of the counter-ion (from the base) can also influence the O/C alkylation ratio.
-
Experimental Workflow: Troubleshooting Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Troubleshooting Guide 2: Esterification of this compound
Esterification is another common derivatization of phenols, often performed to protect the hydroxyl group or to introduce a new functional moiety.[10]
Problem: Inefficient Esterification and/or Dimerization
The direct esterification of phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. Additionally, the reactive nature of this compound can lead to dimerization, especially under acidic conditions.[11]
Potential Cause 1: Poor Acylating Agent or Catalyst
Standard Fischer esterification conditions (a carboxylic acid with a strong acid catalyst) are often not effective for phenols.[12]
-
Troubleshooting Solutions:
-
Use of Activated Acylating Agents: The use of more reactive acylating agents like acid chlorides or anhydrides is highly recommended. A common procedure involves reacting the phenol with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine.
-
Catalyst Selection: For esterification with carboxylic acids, various catalysts have been developed. Phosphorous acid and titanium dioxide have been reported as effective catalysts for phenol esterification.[13]
-
| Acylating Agent | Typical Conditions | Advantages | Disadvantages |
| Carboxylic Acid | Strong acid catalyst (e.g., H₂SO₄), heat | Inexpensive reagents | Often low yields with phenols, harsh conditions can cause polymerization |
| Acid Anhydride | Base catalyst (e.g., pyridine) or acid catalyst | More reactive than carboxylic acids, good yields | Can be moisture sensitive |
| Acid Chloride | Base catalyst (e.g., pyridine, Et₃N) | Highly reactive, often gives high yields at room temperature | Can be corrosive and moisture sensitive, produces HCl byproduct |
Potential Cause 2: Dimerization of this compound
Under acidic conditions, the isopropenyl group can be protonated, leading to a carbocation that can then react with another molecule of this compound to form a dimer.[11]
-
Troubleshooting Solutions:
-
Mild Reaction Conditions: Whenever possible, use milder, base-catalyzed esterification methods with acid chlorides or anhydrides to avoid strongly acidic environments.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
-
Experimental Protocol: Synthesis of 4-Isopropenylphenyl Acetate
This protocol is adapted from a literature procedure and provides a good starting point for the acetylation of this compound.[11]
-
Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add acetic anhydride (1.1 - 1.5 eq) to the cooled solution. If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine or DMAP.
-
React to Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.
-
Purify Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of 4-isopropenylphenyl acetate.
References
- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.). Indian Journal of Chemistry. [Link]
- Phosphorous acid catalyzed phenol esterification. (1986).
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Protection for Phenols and Catechols. (n.d.).
- Transesterification of (hetero)
- Esterification of phenols. (1998).
- O-Acetyl-Substituted Phenol Ester Synthesis via Direct Oxidative Esterification Utilizing Ethers as an Acylating Source with Cu2(dhtp)
- Process for the alkylation of phenols. (1958).
- Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
- Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024). Reddit. [Link]
- The Williamson Ether Synthesis. (n.d.). University of Massachusetts. [Link]
- Protecting Groups List. (n.d.). SynArchive. [Link]
- Williamson ether synthesis. (n.d.). Wikipedia. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. (2018). YouTube. [Link]
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). SynOpen. [Link]
- Williamson Ether Synthesis. (2023). YouTube. [Link]
- My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]
- Synthesis of p-isopropenylphenol acet
- Process for preparation of 4-isopropylphenol. (1984).
- This compound. (n.d.). Wikipedia. [Link]
- Preparation method of 3-methyl-4-isopropylphenol. (2013).
- 4-Isopropylphenol. (n.d.). Wikipedia. [Link]
- Production of isopropenyl acetate. (1988).
- Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. (2015). Green Chemistry. [Link]
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.).
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
- Sequence of reactions to the formation of phenol and propylene
- 4-Isopropylphenol. (n.d.). PubChem. [Link]
- Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
- Synthesis of isopropyl acetate by acetone method and its reaction mechanism. (2025).
- Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. (2002). Journal of Mass Spectrometry. [Link]
- Synthesis of p-isopropenylphenol in high-temperature w
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- 13. US4610825A - Phosphorous acid catalyzed phenol esterification - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Isopropenylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Isopropenylphenol, a key intermediate in the synthesis of various polymers and potentially in pharmaceutical compounds, requires robust analytical methods to ensure its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for this compound, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my aim is to not only present methodologies but to elucidate the rationale behind the validation choices, ensuring that the described protocols are inherently self-validating.
The Analytical Challenge of this compound
This compound is a reactive molecule susceptible to polymerization and oxidation. This inherent instability necessitates the development of stability-indicating analytical methods—methods that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[3][4] The choice of analytical technique is therefore a critical decision, balancing the need for specificity, sensitivity, and efficiency.
Comparative Analysis of Key Analytical Techniques
The two most common and powerful techniques for the analysis of phenolic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is often dictated by the specific analytical requirements, including the nature of the sample matrix and the desired level of sensitivity.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Performance |
| Specificity/Selectivity | High | Very High | HPLC with UV detection offers good selectivity based on chromatographic separation and UV absorbance. GC-MS provides an orthogonal level of confirmation through mass fragmentation patterns, offering superior specificity. |
| Linearity (R²) typical | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity over a defined concentration range when properly optimized. |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS, particularly with selected ion monitoring (SIM), generally offers higher sensitivity than standard HPLC-UV. |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Consistent with LOD, the higher sensitivity of GC-MS allows for lower quantitation limits. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy. HPLC is often less susceptible to matrix effects than GC, which may require derivatization. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally exhibits slightly better precision due to the lower volatility of the mobile phase and sample, leading to more consistent injections. |
| Suitability for Stability-Indicating Methods | Excellent | Good | HPLC is inherently well-suited for separating a wide range of degradation products with varying polarities. GC-MS is also effective, though derivatization may be required for non-volatile degradants.[5] |
The Logic of Method Validation: A Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow below illustrates the key stages and their interplay, ensuring a robust and reliable method.
Caption: A typical workflow for analytical method validation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning that the experimental design inherently challenges the method's performance and provides the data necessary for its validation.
Protocol 1: Stability-Indicating HPLC-UV Method Validation
This protocol is designed to separate this compound from its potential degradation products, making it a stability-indicating method.
1. Method Development and Optimization:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Forced Degradation Studies: [7][8][9]
-
Rationale: To generate potential degradation products and demonstrate the method's specificity.
-
Procedure:
-
Acid Hydrolysis: Reflux 1 mg/mL of this compound in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 1 mg/mL of this compound in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat 1 mg/mL of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
3. Validation Parameters:
-
Specificity: Demonstrated by the resolution of the this compound peak from all degradation product peaks and any placebo peaks.
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 5-150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (low, medium, high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be < 2%.
-
Intermediate Precision (Inter-day): Analyze the same samples on two different days with different analysts and/or equipment. The %RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Protocol 2: GC-MS Method Validation
GC-MS is particularly useful for identifying and quantifying volatile impurities and for confirmation of identity.
1. Method Development and Optimization:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400 or Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 134, 119).[10]
2. Validation Parameters:
-
Specificity: The mass spectrum of the analyte peak should match a reference spectrum. In SIM mode, the ion ratios should be consistent.
-
Linearity, Accuracy, Precision, LOD/LOQ, and Robustness: Follow similar procedures as outlined for the HPLC method, with appropriate adjustments for the GC-MS technique. For complex matrices, the use of an internal standard is recommended to improve accuracy and precision.
Decision Pathway for Method Selection
The choice between HPLC and GC-MS is not always straightforward. The following decision tree can guide the selection process based on the analytical needs.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for this compound is a critical undertaking that underpins the quality and safety of pharmaceutical products. Both HPLC and GC-MS are powerful techniques capable of providing accurate and reliable data. The choice of method should be based on a thorough understanding of the analytical requirements and the principles of method validation outlined in this guide. By following a systematic and scientifically sound approach, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link to a general ICH guidelines page, as direct links can be unstable]
- Forced Degradation as an Integral Part of Stability Studies. Singh, S., & Bakshi, M. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(5), 877-885.
- Development and Validation of Stability-Indicating Assay Methods—Critical Review. Bakshi, M., & Singh, S. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- This compound. Wikipedia. [Link][1]
- Forced Degradation Studies: A Review. MedCrave online. (2016). [Link][8]
- Phenol, 4-(1-methylethenyl)- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link][10]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link][9]
- Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link][3]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- (PDF) Stability indicating HPLC method development - a review.
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A Comparative Toxicological Guide: 4-Isopropenylphenol vs. Bisphenol A
This guide provides an in-depth, objective comparison of the toxicological profiles of 4-Isopropenylphenol (4-IPP) and its parent compound, Bisphenol A (BPA). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the relative hazards and underlying toxicological mechanisms of these two phenolic compounds.
Introduction: Structure and Origin
Bisphenol A (BPA) is a high-production-volume industrial chemical used extensively in the manufacturing of polycarbonate plastics and epoxy resins.[1] Its presence is ubiquitous in consumer products, from food and beverage containers to thermal paper receipts, leading to widespread human exposure.[1][2] Concerns over its safety, primarily due to its endocrine-disrupting properties, have fueled extensive research and regulatory scrutiny.[3][4]
This compound (4-IPP), also known as 4-(prop-1-en-2-yl)phenol, is a primary metabolite and environmental degradation product of BPA.[5][6] The transformation of BPA to 4-IPP can occur through biological or physicochemical processes. As such, an assessment of BPA's overall risk profile must consider the bioactivity of its metabolites like 4-IPP. This guide compares the known toxicological data for both compounds to understand if the metabolic conversion of BPA alters its hazard profile.
| Compound | Structure | Molar Mass |
| Bisphenol A (BPA) | Chemical formula: C₁₅H₁₆O₂ | 228.29 g/mol |
| This compound (4-IPP) | Chemical formula: C₉H₁₀O | 134.18 g/mol |
Comparative Toxicological Analysis
This section dissects the toxicity of BPA and 4-IPP across four critical endpoints: endocrine disruption, cytotoxicity, genotoxicity, and oxidative stress.
Endocrine Disruption: Estrogenic Activity
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems.[7] Both BPA and its analogues are recognized as EDCs, with their primary mechanism being the interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ).[8][9]
Mechanism of Action: BPA is a well-documented xenoestrogen, meaning it mimics the effects of the natural hormone estradiol.[4] It binds to estrogen receptors, initiating downstream signaling pathways that can lead to adverse effects on reproductive health and development.[10] While direct, comprehensive data on 4-IPP's estrogenic activity is less abundant, its structural similarity to BPA and other phenolic EDCs suggests a high potential for similar activity. Studies on related isomers, such as 4-isopropylphenol, confirm their potential as endocrine disruptors.[11][12]
Comparative Experimental Data:
| Compound | Assay Type | Endpoint | Result |
| Bisphenol A (BPA) | ER Competitive Binding | IC₅₀ | ~2.82 nM (Ki of 0.65 nM)[13] |
| ER Reporter Gene Assay | EC₅₀ | ~0.01 ng/mL[14] | |
| 4-Isopropylphenol | ER Agonist Assay (Yeast) | Activity | No significant agonistic activity reported in one study[12] |
| 2-Isopropylphenol | AR Antagonist Assay (Yeast) | Activity | Showed androgen receptor antagonist activity[12] |
Note: Data for this compound is limited; data for the closely related isomer 4-Isopropylphenol is provided for context. The lack of significant estrogenic agonism for 4-isopropylphenol in one study does not preclude other forms of endocrine disruption.
Experimental Protocol: Estrogen Receptor (ERα) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled or fluorescently-labeled estradiol for binding to the estrogen receptor.
Methodology:
-
Preparation of ERα: Rat uterine cytosol, a rich source of ERα, is prepared by homogenizing uterine tissue from ovariectomized rats in a buffer solution (e.g., TEDG buffer).[15]
-
Competition Reaction: A constant concentration of ERα and a labeled estradiol ligand (e.g., [³H]-17β-estradiol or a fluorescein-labeled estradiol) are incubated with increasing concentrations of the unlabeled test compound (BPA or 4-IPP).[13][15]
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound ligand is separated from the free (unbound) ligand. This can be achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[15]
-
Quantification: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this is done via liquid scintillation counting. For fluorescent ligands, fluorescence polarization is used.[13]
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of bound labeled ligand against the log concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) is then determined.
Workflow Diagram: ER Competitive Binding Assay
Caption: Workflow for ER Competitive Binding Assay.
Cytotoxicity
Cytotoxicity refers to the ability of a chemical to cause cell damage or death. It is a fundamental indicator of toxicity.
Mechanism of Action: Phenolic compounds can exert cytotoxicity through various mechanisms, including disruption of cell membrane integrity, induction of apoptosis (programmed cell death) via caspase activation, and impairment of mitochondrial function.[16][17] High concentrations of BPA have been shown to be cytotoxic.[18] Given its phenolic structure, 4-IPP is also expected to exhibit cytotoxic properties, a characteristic common to many phenols which can be more pronounced in di- and tri-phenols compared to monophenols.[19][20]
Comparative Experimental Data:
| Compound | Cell Line | Assay | Endpoint | Result |
| Bisphenol A (BPA) | HepG2 | Cell Viability | IC₅₀ | > 20 µg/mL (low cytotoxicity)[21] |
| Murine Macrophages | MTT Assay | IC₅₀ | ~100 µM[18] | |
| 4-Isopropylphenol | Vibrio fischeri | Microtox | EC₅₀ | 0.01 mg/L (high aquatic toxicity)[22] |
Note: Direct comparative cytotoxicity data in the same human cell line is scarce. The data for 4-isopropylphenol in Vibrio fischeri indicates significant biological activity, suggesting it could be cytotoxic to mammalian cells at certain concentrations.
Experimental Protocol: Resazurin Reduction Cytotoxicity Assay
This assay measures cell viability based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound (BPA or 4-IPP) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated (vehicle) and positive (e.g., doxorubicin) controls.
-
Resazurin Addition: Following the incubation period, add a sterile resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert resazurin to resorufin.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log concentration of the test compound to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Workflow Diagram: Cytotoxicity Assay
Caption: Workflow for a Resazurin-based Cytotoxicity Assay.
Genotoxicity
Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.
Mechanism of Action: Genotoxins can act directly by binding to DNA or indirectly by inducing oxidative stress, which in turn damages DNA.[23] BPA has been shown to induce both DNA single- and double-strand breaks.[24][25] Some studies suggest this genotoxicity is linked to its estrogenic activity or the generation of reactive oxygen species.[18][25] BPA analogues, such as BPAF and BPAP, have also demonstrated significant genotoxic potential, in some cases greater than BPA itself.[24][25] This raises concerns that metabolites like 4-IPP could also possess genotoxic activity.
Comparative Experimental Data:
| Compound | Assay | Endpoint | Cell Line | Result |
| Bisphenol A (BPA) | Comet Assay | DNA Strand Breaks | HepG2 | Induces DNA single-strand breaks[24] |
| γH2AX Assay | DNA Double-Strand Breaks | HepG2 | Induces DNA double-strand breaks[21] | |
| BPA Analogues (general) | Various | Genotoxicity | Various | Several analogues (BPAF, BPAP, BPP) show genotoxic potential, sometimes exceeding that of BPA[24][25] |
Note: Specific genotoxicity data for 4-IPP was not found in the initial search. However, the established genotoxicity of BPA and other analogues warrants investigation into 4-IPP's potential to damage DNA.
Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Expose cells to the test compound (BPA or 4-IPP). After treatment, harvest the cells and suspend them in a low-melting-point agarose.
-
Microscope Slide Preparation: Layer the cell/agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold, high-salt lysis solution to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments (negatively charged) migrate away from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Workflow Diagram: Comet Assay
Caption: Workflow for the Single-Cell Gel Electrophoresis (Comet) Assay.
Oxidative Stress
Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[26]
Mechanism of Action: Many toxic compounds, including BPA, can disrupt cellular redox balance, leading to an overproduction of ROS such as superoxide radicals and hydrogen peroxide.[18][26] This can overwhelm the cell's antioxidant defenses (e.g., glutathione, catalase) and cause damage to lipids, proteins, and DNA.[27] BPA-induced oxidative stress is considered a key mechanism underlying its broader toxicity, including genotoxicity and apoptosis.[18][25]
Comparative Experimental Data:
| Compound | Assay | Endpoint | Cell Line | Result |
| Bisphenol A (BPA) | DCFDA Assay | ROS Production | Murine Macrophages | Increased ROS levels[18] |
| Lipid Peroxidation | MDA Levels | Rat Liver | Increased lipid peroxidation[25] | |
| DNA Damage | 8-OHdG Levels | Rat Plasma | Increased levels of 8-hydroxyguanosine[25] |
Note: As with other endpoints, direct oxidative stress data for 4-IPP is limited. However, the auto-oxidation of phenolic compounds is a known source of ROS, making it highly probable that 4-IPP can also induce oxidative stress.[19]
Experimental Protocol: Cellular ROS Detection with DCFDA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.
Methodology:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and expose them to the test compounds (BPA or 4-IPP) for the desired time.
-
DCFDA Loading: Remove the treatment media and load the cells with DCFDA solution. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Incubation: Incubate the cells to allow for dye uptake and deacetylation.
-
ROS Detection: In the presence of ROS (like hydrogen peroxide, hydroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope (excitation ~485 nm, emission ~530 nm).[28]
-
Data Analysis: Compare the fluorescence levels in treated cells to untreated controls to determine the fold-increase in ROS production.
Workflow Diagram: DCFDA ROS Assay
Caption: Workflow for Cellular ROS Detection using the DCFDA Assay.
Synthesis and Conclusion
The toxicological profile of Bisphenol A is extensively characterized, confirming its role as an endocrine disruptor with cytotoxic and genotoxic potential, often mediated by oxidative stress.[1][10][18]
In contrast, the data for its metabolite, this compound, is significantly more limited. However, based on fundamental principles of toxicology and data from structurally similar compounds, a scientifically grounded assessment is possible. As a phenolic compound and a close structural relative of BPA, 4-IPP is highly likely to be biologically active. The high aquatic toxicity observed for the related 4-isopropylphenol suggests a potent disruptive capacity at the cellular level.[22]
The critical lesson from the study of other BPA analogues, such as BPS and BPAF, is that structural modifications do not guarantee reduced toxicity; in some cases, the toxicity is enhanced.[24][25] Therefore, it cannot be assumed that the metabolic conversion of BPA to 4-IPP represents a detoxification pathway. On the contrary, 4-IPP may contribute significantly to the overall toxicity observed following BPA exposure.
Future research should prioritize the direct, comparative toxicological evaluation of 4-IPP alongside BPA across key endpoints, particularly endocrine activity and genotoxicity, to accurately assess the risks associated with BPA metabolism.
References
- Vandenberg, L. N., Hauser, R., Marcus, M., Olea, N., & Welshons, W. V. (2007). Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects. Endocrine Reviews.
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- Pharma-Medical College. (n.d.). Bisphenol A (BPA): An Endocrine Disruptor.
- Wikipedia. (2024). Health effects of Bisphenol A.
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- National Toxicology Program. (2002).
- Wageningen University & Research. (n.d.). The application of reporter gene assays for the detection of endocrine disruptors in sport supplements.
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- Bentham Science Publisher. (n.d.).
- Stromberg, K. (2018). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.
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- Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine.
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- Committee on Toxicity. (n.d.). View PDF.
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- Bekmez, H., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine.
- ResearchGate. (n.d.). Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol)
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A Comparative Guide to the Reactivity of 4-Isopropenylphenol and 4-Vinylphenol
Introduction
For researchers and professionals in polymer chemistry and materials science, the selection of monomers is a critical decision that dictates the kinetics of polymerization, the properties of the resulting polymer, and the overall efficiency of the synthesis. Among the functionalized styrenic monomers, 4-vinylphenol (4-VP) and 4-isopropenylphenol (4-IPP) are two key building blocks used in the production of high-performance polymers, photoresists, and specialty resins.[1][2] While structurally similar, the single methyl group distinguishing 4-IPP from 4-VP introduces significant differences in their chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of this compound and 4-vinylphenol. We will dissect the electronic and steric factors governing their behavior in key chemical transformations, provide a theoretical framework for predicting their reactivity, and outline experimental protocols for empirical validation. This analysis is designed to equip researchers with the foundational knowledge required for the rational design and synthesis of advanced polymeric materials.
Part 1: Molecular Structure and its Electronic Implications
The fundamental difference between 4-vinylphenol and this compound lies in the substituent on the double bond. 4-vinylphenol possesses a terminal vinyl group (-CH=CH₂), whereas this compound has a methyl group attached to the α-carbon of the vinyl moiety (-C(CH₃)=CH₂). This seemingly minor structural alteration has profound consequences for the electronic environment of the double bond and the stability of reactive intermediates formed during chemical reactions.
Key Structural Differences:
-
4-Vinylphenol (4-VP): Features a monosubstituted alkene.
-
This compound (4-IPP): Features a 1,1-disubstituted alkene.
The methyl group in this compound is an electron-donating group through two primary mechanisms:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon of the double bond, pushes electron density towards the π-system.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the adjacent π-orbital of the double bond further increases its electron density.
These electron-donating effects make the double bond of this compound more electron-rich (more nucleophilic) than that of 4-vinylphenol. This has direct implications for its reactivity, particularly in reactions involving electrophiles.
Part 2: Comparative Reactivity in Key Chemical Reactions
The structural and electronic differences manifest in varying reactivity profiles across several major classes of reactions.
Electrophilic Addition Reactions
In electrophilic addition, an electrophile (E⁺) attacks the electron-rich double bond.[3] The rate-determining step is typically the formation of a carbocation intermediate.[4]
-
4-Vinylphenol: Attack by an electrophile can lead to a secondary carbocation, stabilized by resonance with the phenol ring.
-
This compound: Attack by an electrophile at the terminal carbon (following Markovnikov's rule) leads to a more stable tertiary carbocation .[5] This tertiary carbocation is also stabilized by resonance with the phenol ring.
The greater stability of the tertiary carbocation intermediate formed from this compound significantly lowers the activation energy of the reaction.[6]
Prediction: this compound is predicted to be more reactive than 4-vinylphenol in electrophilic addition reactions.
Caption: Stability of carbocation intermediates in electrophilic addition.
Free-Radical Polymerization
Free-radical polymerization is a common method for producing polymers from vinyl monomers and proceeds via initiation, propagation, and termination steps.[7][8] The reactivity is largely influenced by the stability of the propagating radical.
-
4-Vinylphenol: The propagating species is a secondary radical.
-
This compound: The propagating species is a more stable tertiary radical .
While a more stable radical is easier to form, extreme stability can sometimes hinder the propagation step, where the radical must be reactive enough to attack another monomer molecule.[9] However, the para-hydroxyl group can effectively stabilize the propagating radical in both cases through resonance. Kinetic studies on vinylphenol isomers have shown that para-substitution, which allows for greater resonance stabilization, leads to a lower activation energy and a faster rate of polymerization compared to meta-substitution.[10] Extending this logic, the additional stability afforded by the methyl group in 4-IPP would likely lower the activation energy for polymerization further.
Prediction: this compound is predicted to have a higher rate of polymerization in free-radical systems compared to 4-vinylphenol, although steric hindrance from the methyl group could play a competing role, potentially affecting the ceiling temperature and the achievable molecular weight.
Caption: Stability of propagating radicals in free-radical polymerization.
Cationic Polymerization
Cationic polymerization is highly sensitive to the stability of the carbocationic propagating species.[11] As established in the electrophilic addition section, this compound forms a significantly more stable tertiary carbocation compared to the secondary carbocation from 4-vinylphenol. This makes it a much better candidate for cationic polymerization.
The phenolic hydroxyl group can be problematic in cationic polymerization as it can act as a nucleophile or a proton source, potentially terminating the chain.[12] However, specialized initiating systems, such as R–OH/BF₃·OEt₂, have been developed for the direct living cationic polymerization of 4-vinylphenol, often in the presence of water.[11][13] These systems would be even more effective for this compound.
Prediction: this compound is significantly more reactive and a much more suitable monomer for cationic polymerization than 4-vinylphenol.
Part 3: Data Summary and Experimental Validation
Table 1: Predicted Relative Reactivity Comparison
| Reaction Type | Predicted More Reactive Monomer | Rationale |
| Electrophilic Addition | This compound | Formation of a more stable tertiary carbocation intermediate. |
| Free-Radical Polymerization | This compound | Formation of a more stable tertiary propagating radical, likely lowering activation energy. |
| Cationic Polymerization | This compound | Formation of a significantly more stable tertiary carbocationic propagating species. |
Proposed Experimental Protocols for Validation
To empirically validate these predictions, the following comparative experiments are proposed.
Experiment 1: Comparative Kinetics of Free-Radical Polymerization
Objective: To determine and compare the rate of polymerization for 4-VP and 4-IPP under identical conditions.
Methodology:
-
Monomer Preparation: Purify both 4-vinylphenol and this compound by recrystallization or distillation to remove inhibitors.
-
Reaction Setup: Prepare two identical reaction vessels (e.g., Schlenk tubes) equipped with magnetic stirrers and reflux condensers under an inert atmosphere (N₂ or Ar).
-
Reagents: To each vessel, add a precise amount of the respective monomer (e.g., 5 mmol), a radical initiator such as azobisisobutyronitrile (AIBN, e.g., 0.05 mmol), and a solvent (e.g., 10 mL of toluene).
-
Initiation: Place both vessels simultaneously into a preheated oil bath set to a constant temperature (e.g., 70 °C).
-
Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the polymerization immediately by adding a radical inhibitor (e.g., hydroquinone).
-
Analysis: Determine the monomer conversion for each aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy by comparing the monomer peak area to an internal standard.
-
Data Processing: Plot monomer conversion versus time for both reactions. The initial slope of this curve is proportional to the initial rate of polymerization (Rₚ).
Caption: Experimental workflow for comparative kinetic analysis.
Experiment 2: Competitive Electrophilic Bromination
Objective: To determine the relative reactivity of 4-VP and 4-IPP towards an electrophile in a competitive reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve equimolar amounts (e.g., 2 mmol each) of 4-vinylphenol and this compound in a suitable solvent (e.g., 20 mL of CCl₄).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) in CCl₄ dropwise. The amount of Br₂ should be sub-stoichiometric (e.g., 1 mmol) to ensure it is the limiting reagent.
-
Reaction: Stir the mixture at 0 °C for a set period (e.g., 30 minutes) after the addition is complete.
-
Analysis: Analyze the final reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Identify and quantify the unreacted starting materials and the brominated products formed from each phenol. The ratio of the products (or the ratio of consumed reactants) will provide a direct measure of the relative reactivity of the two monomers towards electrophilic addition. A higher consumption of this compound would confirm its greater reactivity.
Conclusion
The presence of a methyl group on the double bond of this compound renders it a more electron-rich and nucleophilic monomer compared to 4-vinylphenol. This fundamental electronic difference leads to a clear prediction of its reactivity profile:
-
Higher Reactivity: this compound is expected to be significantly more reactive in electrophilic addition and cationic polymerization due to its ability to form a more stable tertiary carbocation intermediate.
-
Likely Higher Reactivity: In free-radical polymerization , this compound is also predicted to be more reactive due to the formation of a more stable propagating radical.
For drug development professionals and material scientists, this means that this compound is the superior monomer choice for syntheses proceeding via cationic mechanisms. For free-radical processes, it will likely offer faster polymerization rates, which must be balanced against potential differences in the molecular weight and properties of the final polymer. The experimental protocols outlined provide a clear and robust framework for validating these theoretical predictions, enabling researchers to make informed decisions in the development of novel, high-performance materials.
References
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- Taylor & Francis Online. (n.d.). Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol: Synthesis and Copolymerization.
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- ResearchGate. (2018). Synthesis of 4-vinylphenol (4VPh) from glucose.
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Performance of 4-Isopropenylphenol-based polymers vs other resins
An In-Depth Comparative Guide to 4-Isopropenylphenol-Based Polymers and Alternative Resin Systems
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the selection of a polymeric material is not merely a choice but a foundational decision that dictates the performance, longevity, and ultimate success of an application. This guide provides a comprehensive comparison of polymers derived from this compound (4-IPP) against established industrial resins: high-performance epoxies, traditional phenolic resins, and robust vinyl esters. We will move beyond simple data sheets to explore the causal relationships between chemical structure and functional properties, supported by validated experimental protocols.
Introduction: The Emergence of this compound Polymers
This compound (p-isopropenylphenol), an organic compound with the formula CH₂=C(CH₃)C₆H₄OH, is a significant intermediate in the industrial production of bisphenol A (BPA).[1] Its structure, featuring a reactive isopropenyl group and a functional phenol group, makes it a compelling monomer for a new class of polymers. The vinyl group allows for addition polymerization, creating a backbone with pendant phenolic rings. These phenolic groups offer sites for further functionalization, cross-linking, or influencing properties like adhesion and solubility.
Polymers based on 4-IPP are noteworthy candidates for applications demanding a balance of thermal stability and chemical reactivity, positioning them as potential alternatives to conventional thermosets. Their utility is being explored in specialty coatings, advanced composites, and as functional excipients in complex formulations, including drug delivery systems.[2]
Core Chemistry: Polymerization of this compound
The polymerization of 4-IPP typically proceeds via the vinyl group, creating a polystyrene-like backbone but with a hydroxyl group on each repeating unit. This structure is fundamentally different from traditional phenolic resins, which are formed through the condensation of phenol and formaldehyde.
Caption: A decision logic diagram for selecting a resin.
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are crucial. The following are abbreviated protocols for key performance evaluations.
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the temperature at which the polymer begins to degrade.
-
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. This is critical to prevent oxidative degradation, which would confound the analysis of inherent thermal stability.
-
Thermal Program: Heat the sample from ambient temperature to 800°C at a controlled rate, typically 10°C/min. A controlled ramp rate ensures thermal equilibrium and reproducible data.
-
Data Analysis: Plot the sample weight (%) as a function of temperature. The onset of degradation is often defined as the temperature at which 5% weight loss occurs (Td5%).
-
Protocol 2: Chemical Resistance Evaluation (ASTM D543)
-
Objective: To assess the effect of chemical reagents on the physical properties of the polymer.
-
Methodology:
-
Sample Preparation: Prepare multiple pre-weighed and dimensionally measured coupons of the cured polymer (e.g., 25mm x 75mm x 3mm).
-
Initial Measurement: Measure the weight, dimensions, and a key mechanical property (e.g., Shore D hardness) of control samples.
-
Immersion: Fully immerse sets of coupons in sealed containers with the chemical reagents of interest (e.g., 30% Sulfuric Acid, 10% Sodium Hydroxide, Toluene) at a specified temperature (e.g., 23°C). The sealed container prevents changes in reagent concentration due to evaporation.
-
Exposure and Evaluation: After a set period (e.g., 7 days, 30 days), remove the coupons, rinse, and dry them.
-
Final Measurement: Re-measure the weight, dimensions, and hardness. Calculate the percent change in each property. Visual inspection for cracking, swelling, or discoloration is also critical.
-
Caption: Workflow for chemical resistance testing.
Conclusion
This compound-based polymers represent a versatile and promising platform, bridging properties of traditional vinyl polymers and functional phenolic systems. While they may not surpass the extreme thermal stability of a dedicated phenolic resin or the superior mechanical strength of a high-performance epoxy in all cases, their true value lies in their tunability. The ability to modify the phenolic hydroxyl group opens avenues for creating "smart" polymers with tailored functionalities, a particularly attractive feature for advanced applications in coatings, electronics, and drug delivery.
For the practicing scientist or engineer, the choice of resin is a balance of performance, processability, and price.
-
For applications demanding maximum thermal and fire resistance at a reasonable cost, phenolic resins remain a top choice. [3][4]* Where mechanical strength, toughness, and adhesion are paramount, epoxy resins are the industry standard. [5][4]* For superior corrosion and water resistance , especially in composite structures, vinyl ester resins provide an excellent balance of properties. [3][6]* Where functionalization, specific chemical interactions, or novel properties are required, This compound-based polymers offer a new and exciting frontier for material development.
This guide serves as a foundational framework. The ultimate material selection must always be validated through rigorous testing that simulates the specific conditions of the intended application.
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A Senior Application Scientist's Guide to the Cross-Validation of 4-Isopropenylphenol Quantification Techniques
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 4-Isopropenylphenol
This compound (4-IPP) is a significant organic compound, primarily recognized as an intermediate in the industrial synthesis of Bisphenol A (BPA), a monomer extensively used in the production of polycarbonate plastics and epoxy resins.[1] Its presence, even in trace amounts, in environmental samples or as a residual impurity in consumer products necessitates robust and reliable quantification methods. For researchers in drug development and material science, accurate measurement of 4-IPP is critical for safety assessments, process optimization, and quality control.
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus extends beyond mere procedural descriptions to elucidate the rationale behind methodological choices, ensuring a comprehensive understanding of each technique's applicability, strengths, and limitations. All methodologies are presented in the context of the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[2][3][4]
Physicochemical Properties of this compound: A Foundation for Method Development
A thorough understanding of the analyte's properties is paramount in selecting and optimizing an analytical method. This compound is a white crystalline solid with a melting point of approximately 83°C and a boiling point around 142.5°C.[1][5] It possesses a phenolic hydroxyl group, rendering it weakly acidic and amenable to analysis by both reversed-phase chromatography and derivatization for gas chromatography.[6] Its solubility in water is limited, but it is soluble in organic solvents such as acetonitrile, methanol, chloroform, and ethyl acetate, which informs the choice of solvents for sample extraction and mobile phases in liquid chromatography.[6][7]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the analysis of phenolic compounds due to its robustness, cost-effectiveness, and straightforward operation.[8][9] The separation is typically achieved on a reversed-phase column, where 4-IPP, being a moderately polar compound, can be effectively retained and separated from other matrix components.
Principle of HPLC-UV Quantification
The fundamental principle involves the separation of 4-IPP from a sample mixture by passing it through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds. 4-IPP, with its aromatic ring, exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This absorbance is directly proportional to its concentration, allowing for quantification by comparing the peak area of the sample to that of a known standard.
Experimental Protocol: HPLC-UV
1. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
- Sample Preparation: Depending on the matrix, a suitable extraction method should be employed. For instance, a solid sample can be extracted with methanol followed by centrifugation and filtration of the supernatant through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
- Instrument: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.[10]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Detection Wavelength: Set to the maximum absorbance of this compound (approximately 254 nm).
3. Validation Parameters (as per ICH Q2(R1)):
- Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of 4-IPP.
- Linearity: Inject the working standards and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.99 is desirable.[8]
- Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 4-IPP at three levels (low, medium, high).
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for 4-IPP quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] Due to the polar hydroxyl group, direct analysis of 4-IPP by GC can result in poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability.
Principle of GC-MS Quantification
In GC-MS, the sample is first vaporized and introduced into a gaseous mobile phase (carrier gas). Separation occurs in a long, thin capillary column based on the compound's boiling point and affinity for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. Quantification is achieved by monitoring specific ions characteristic of the derivatized 4-IPP.
Experimental Protocol: GC-MS with Silylation
1. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Prepare as described for HPLC-UV, but use a volatile solvent like ethyl acetate.
- Working Standards: Prepare a series of working standards in ethyl acetate.
- Sample Preparation: An appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), should be employed to isolate 4-IPP from the matrix. The final extract should be in a volatile, non-polar solvent.
2. Derivatization:
- To 100 µL of the sample extract or standard solution in a vial, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Allow the vial to cool to room temperature before analysis.
3. GC-MS Conditions:
- Instrument: GC system coupled to a Mass Spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 µL, splitless mode.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the silylated 4-IPP derivative.
4. Validation Parameters:
- Validation follows similar principles to HPLC-UV, with a focus on the specificity provided by the mass spectrometric detection.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for 4-IPP quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[13][14]
Principle of LC-MS/MS Quantification
The sample is first separated by HPLC as described previously. As the eluent containing 4-IPP exits the column, it is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI generates charged molecules (ions) of 4-IPP. These ions are then guided into the first quadrupole (Q1), which selects for the precursor ion (the molecular ion of 4-IPP). The selected ions then pass into the second quadrupole (Q2), a collision cell, where they are fragmented by collision with an inert gas. The resulting fragment ions are then separated in the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
Experimental Protocol: LC-MS/MS
1. Standard and Sample Preparation:
- Preparation is similar to that for HPLC-UV. The use of an isotopically labeled internal standard (e.g., this compound-d4) is highly recommended to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Conditions:
- LC System: An HPLC or UHPLC system.
- Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for phenols.
- MRM Transitions: The specific precursor-to-product ion transitions for 4-IPP and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer.
3. Validation Parameters:
- Validation follows the same core principles, with particular attention to matrix effects, which can be assessed by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for 4-IPP quantification by LC-MS/MS.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three techniques for the quantification of this compound, based on typical results for similar phenolic compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| LOD | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL |
| LOQ | ~0.5 - 2 µg/mL | ~0.05 - 0.5 µg/mL | ~0.005 - 0.05 µg/mL |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost (Instrument) | Low | Medium | High |
| Cost (Operational) | Low | Medium | High |
| Sample Prep Complexity | Low | High | Medium |
Expert Insights and Method Selection
The choice of the optimal analytical technique is contingent upon the specific requirements of the study.
-
HPLC-UV is the method of choice for routine quality control applications where the concentration of 4-IPP is expected to be relatively high and the sample matrix is simple. Its low cost, ease of use, and high throughput make it ideal for screening large numbers of samples.
-
GC-MS offers enhanced specificity compared to HPLC-UV and is well-suited for the analysis of 4-IPP in moderately complex matrices. The requirement for derivatization, however, increases sample preparation time and can be a source of variability. It is a valuable tool when structural confirmation is needed and LC-MS/MS is not available.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive technique for trace-level quantification of 4-IPP in complex biological or environmental matrices. The ability to use a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to highly accurate and precise results. While the initial instrument cost is high, its performance is indispensable for regulatory submissions and research requiring the lowest possible detection limits.
Conclusion
The cross-validation of analytical methods for the quantification of this compound reveals a clear hierarchy of performance. While HPLC-UV serves as a reliable workhorse for less demanding applications, GC-MS provides a step up in specificity. For ultimate performance in terms of sensitivity and selectivity, particularly in challenging matrices, LC-MS/MS is the unequivocal choice. A thorough understanding of the scientific principles behind each technique, guided by the validation framework of ICH Q2(R1), empowers researchers to select the most appropriate method to ensure data of the highest quality and integrity.
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A Comparative Guide to Catalysts for 4-Isopropenylphenol Synthesis
For researchers and professionals in drug development and polymer science, the efficient synthesis of 4-Isopropenylphenol (4-IPP) is a critical step in the production of various valuable compounds, including specialty polymers and pharmaceutical intermediates. The primary industrial route to 4-IPP involves the catalytic decomposition (or cracking) of Bisphenol A (BPA), a readily available industrial chemical. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, selectivity, and overall economic viability. This guide provides an in-depth comparative analysis of various catalytic systems for 4-IPP synthesis, grounded in experimental data and mechanistic insights to aid in catalyst selection and process optimization.
Introduction to this compound and its Synthesis
This compound (4-IPP), a molecule featuring both a phenolic hydroxyl group and a reactive isopropenyl moiety, serves as a versatile building block in organic synthesis. Its primary application lies in the production of specialty polycarbonates and epoxy resins, where it can be used to tailor polymer properties. The dominant method for 4-IPP production is the selective decomposition of Bisphenol A, which yields 4-IPP and phenol as the main products.
The core challenge in this synthesis is to achieve high selectivity towards 4-IPP while minimizing the formation of byproducts and subsequent oligomerization of the desired product. The catalyst plays a pivotal role in navigating this delicate balance. This guide will explore and compare three principal catalytic strategies: solid acid catalysis, alkaline catalysis, and catalyst-free hydrothermal synthesis.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system for BPA decomposition is a trade-off between activity, selectivity, catalyst stability, and process considerations such as catalyst separation and recycling. Here, we compare the performance of different catalyst families.
Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice
The initial decision in catalyst selection often revolves around choosing between a homogeneous or heterogeneous system.
-
Homogeneous catalysts are in the same phase as the reactants, typically a liquid phase. This ensures excellent contact between the catalyst and reactants, often leading to high reaction rates and selectivity under mild conditions.[1][2] However, the major drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss, making recycling challenging and costly.[1][3][4]
-
Heterogeneous catalysts , being in a different phase from the reactants (usually a solid catalyst in a liquid or gas phase), offer straightforward separation from the product stream through simple filtration or centrifugation.[1] This facilitates catalyst reuse, reduces operational costs, and simplifies product purification.[5][6] However, reactions with heterogeneous catalysts can sometimes be slower due to mass transfer limitations between the phases.[1]
For industrial-scale production of 4-IPP, heterogeneous catalysts are generally preferred due to their ease of handling and potential for continuous processing.
Solid Acid Catalysts: A Versatile and Promising Approach
Solid acid catalysts, particularly zeolites and supported heteropoly acids, have been extensively investigated for the cracking of BPA to 4-IPP. These materials offer a combination of strong acid sites, shape selectivity, and thermal stability.
Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity. Their shape-selective nature can influence the product distribution in the cracking of BPA. Several types of zeolites have been studied, with their performance being highly dependent on their framework structure, pore size, and Si/Al ratio, which determines the acid site density and strength.[7]
Commonly investigated zeolites include H-Beta, H-ZSM-5, and H-USY. The catalytic activity generally follows the order of acid site strength and accessibility. For instance, in the catalytic cracking of other large molecules, Y zeolite, with its larger pores and high surface area, has shown high activity. For BPA cracking, zeolites with a three-dimensional pore structure and medium to large pores are generally favored to accommodate the bulky BPA molecule and facilitate the diffusion of products.
A comparative study on the esterification of cyclohexanol with acetic acid showed that H-beta zeolite exhibited higher activity than H-ZSM-5, which was attributed to its higher Brønsted acidity and larger surface area.[8] A similar trend can be expected for the acid-catalyzed decomposition of BPA.
Heteropoly acids (HPAs), such as 12-tungstophosphoric acid (HPW), are strong Brønsted acids that can be highly effective for acid-catalyzed reactions.[9] Supporting these HPAs on high-surface-area materials like mesoporous silica (e.g., MCM-41, SBA-15) or alumina can enhance their stability and surface area, leading to improved catalytic performance.[9][10] These supported catalysts have shown high activity in various acid-catalyzed reactions, including cracking of long-chain hydrocarbons.[11]
Alkaline Catalysts: A High-Yield Alternative
Alkaline catalysts, typically alkali metal hydroxides (e.g., KOH, NaOH) and carbonates, have been traditionally used for the decomposition of BPA to 4-IPP.[12][13] These catalysts can achieve high yields of 4-IPP. The reaction is typically carried out at elevated temperatures (150-260 °C) and often under reduced pressure to facilitate the removal of the products by distillation.[13]
The concentration of the alkaline catalyst can influence the product distribution. For instance, in the decomposition of an epoxy resin system containing BPA structures, increasing the concentration of KOH led to a decrease in the residual BPA and an increase in the formation of phenol and this compound.
Catalyst-Free Hydrothermal Synthesis: A Green Chemistry Approach
Hydrothermal synthesis, using high-temperature liquid water (HTW) as the reaction medium, presents a catalyst-free and environmentally benign route to 4-IPP.[11][12] At elevated temperatures (200-350 °C) and pressures, water acts as both a solvent and a catalyst.[12][14] This method avoids the use of potentially corrosive and contaminating catalysts and simplifies downstream processing.
A significant advantage of the hydrothermal method is the suppression of 4-IPP oligomerization, a common side reaction in other catalytic systems.[11][12] This leads to higher selectivity for the monomeric product. Research has shown that near-complete conversion of BPA can be achieved at 350°C, with 4-IPP and phenol as the primary products.[11]
Performance Comparison of Catalysts
A direct quantitative comparison of catalysts is challenging due to the varied reaction conditions reported in the literature. However, we can summarize the general performance trends based on available data.
| Catalyst Type | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages | Reported Performance Insights |
| Zeolites (e.g., H-Beta, H-ZSM-5) | 200 - 400 | High thermal stability, shape selectivity, reusability.[7] | Potential for deactivation due to coke formation, mass transfer limitations. | H-Beta often shows higher activity due to larger pores and strong acidity.[8] |
| Supported Heteropoly Acids | 150 - 300 | Very strong acidity, high activity.[9] | Potential for leaching of the active species, cost of heteropoly acids.[10] | High conversion rates in various acid-catalyzed reactions.[11] |
| Alkaline Catalysts (e.g., KOH, NaOH) | 150 - 260 | High yields of 4-IPP.[13] | Homogeneous nature makes catalyst separation difficult, corrosive nature.[1] | Catalyst concentration is a key parameter for selectivity. |
| Hydrothermal (Catalyst-Free) | 200 - 350 | Environmentally friendly, no catalyst contamination, suppresses oligomerization.[11][12] | Requires high temperatures and pressures, specialized equipment.[14] | High BPA conversion and good selectivity to 4-IPP and phenol.[11] |
Experimental Protocols
The following are representative, step-by-step methodologies for the synthesis of 4-IPP using different catalytic systems, synthesized from the literature.
Protocol for Solid Acid Catalysis (Zeolite)
Objective: To synthesize 4-IPP from BPA using a solid acid zeolite catalyst in a batch reactor.
Materials:
-
Bisphenol A (BPA)
-
Zeolite catalyst (e.g., H-Beta, Si/Al ratio 25-50)
-
High-boiling point solvent (e.g., dodecane)
-
Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, heating mantle with stirrer, condenser, and temperature controller.
Procedure:
-
Activate the zeolite catalyst by calcining at 550°C for 4-6 hours in a muffle furnace to remove any adsorbed water and organic impurities.
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermocouple, and a nitrogen inlet.
-
Charge the flask with BPA and the solvent.
-
Add the activated zeolite catalyst to the flask (catalyst loading typically 5-15 wt% of BPA).
-
Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 250-350°C) with constant stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
After the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
The liquid product containing 4-IPP, phenol, and unreacted BPA can be purified by distillation or chromatography.
Protocol for Hydrothermal Synthesis (Catalyst-Free)
Objective: To synthesize 4-IPP from BPA using high-temperature water in a batch reactor.
Materials:
-
Bisphenol A (BPA)
-
Deionized water
-
High-pressure autoclave reactor (e.g., Parr reactor) with a stirrer and temperature/pressure controls.
Procedure:
-
Charge the autoclave with a specific amount of BPA and deionized water.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Heat the reactor to the desired temperature (e.g., 250-350°C) while stirring. The pressure will increase due to the vapor pressure of water at that temperature.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 30-120 minutes).
-
After the reaction, rapidly cool the reactor to room temperature using a cooling coil or an external cooling bath.
-
Once cooled, carefully vent any residual pressure and open the reactor.
-
The reaction mixture will consist of an organic phase and an aqueous phase. Separate the phases.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved products.
-
Combine the organic phases and analyze the product distribution using GC or HPLC.
-
The product can be purified by distillation or crystallization.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing catalyst performance and reaction conditions.
Acid-Catalyzed Decomposition of BPA
The acid-catalyzed decomposition of BPA is believed to proceed through a carbocation intermediate.
Caption: Acid-catalyzed decomposition of BPA to 4-IPP.
-
Protonation: A proton from the acid catalyst protonates one of the hydroxyl groups of BPA.
-
Water Elimination and Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, leading to the formation of a carbocation on the adjacent carbon atom.
-
C-C Bond Cleavage: The key step is the cleavage of the carbon-carbon bond connecting the two phenolic rings, resulting in the formation of phenol and a p-hydroxyphenyl-substituted carbocation.
-
Deprotonation: The carbocation intermediate then loses a proton from the isopropyl group to form the double bond of 4-IPP.
The role of the acid catalyst is to facilitate the initial protonation and stabilize the carbocation intermediate. The pore structure of solid acid catalysts can influence the reaction by sterically hindering the formation of bulky byproducts.
Hydrothermal Decomposition of BPA
In high-temperature water, water molecules can act as both a weak acid and a weak base, promoting the decomposition of BPA through a similar, albeit uncatalyzed or water-catalyzed, pathway. The high ion product of water at elevated temperatures provides a sufficient concentration of H+ and OH- ions to facilitate the reaction.
Conclusion and Future Outlook
The synthesis of this compound from Bisphenol A can be effectively achieved through various catalytic routes.
-
Solid acid catalysts , particularly zeolites like H-Beta, offer a promising combination of activity, selectivity, and reusability, making them attractive for industrial applications. Further research in developing hierarchical zeolites with improved accessibility to active sites could enhance their performance.
-
Alkaline catalysts provide a high-yield route but face challenges in catalyst separation and handling. Immobilizing these basic catalysts on solid supports could be a viable strategy to overcome these limitations.
-
Catalyst-free hydrothermal synthesis stands out as a green and efficient method, especially for its ability to suppress byproduct formation. The main hurdle for its widespread adoption is the high energy input required to maintain high temperatures and pressures.
The choice of the optimal catalyst will depend on the specific requirements of the process, including desired purity of 4-IPP, production scale, and economic and environmental considerations. A thorough techno-economic analysis, considering catalyst cost, lifespan, and energy consumption, is crucial for making an informed decision.[15][16][17][18] Future research should focus on developing highly stable and recyclable catalysts that can operate under milder conditions to improve the overall sustainability of 4-IPP synthesis.
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4-Isopropenylphenol as a BPA Replacement: A Comparative Analysis for Researchers
A Technical Guide for the Scientific Community
Foreword: The Search for Safer Alternatives
Bisphenol A (BPA) has been a cornerstone in the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, mounting evidence of its endocrine-disrupting properties has led to increasing regulatory scrutiny and public concern, compelling the scientific community to identify and validate safer alternatives.[1][2] This guide provides a comparative analysis of 4-Isopropenylphenol (HPP), also known as p-isopropenylphenol, as a potential replacement for BPA. We will delve into its chemical properties, synthesis, and crucially, its biological activity profile in comparison to BPA, supported by experimental data and detailed protocols for key assessment assays.
Chemical and Physical Properties: A Structural Overview
Understanding the chemical and physical properties of HPP and BPA is fundamental to appreciating their applications and potential biological interactions.
| Property | This compound (HPP) | Bisphenol A (BPA) |
| Chemical Formula | C₉H₁₀O | C₁₅H₁₆O₂ |
| Molar Mass | 134.18 g/mol | 228.29 g/mol |
| Structure | A phenol group with a p-isopropenyl substituent | Two phenol groups linked by a propane-2,2-diyl group |
| Appearance | White solid | White to light brown solid |
| Melting Point | 83 °C | 158-159 °C |
| Synthesis | High-temperature hydrolysis of BPA or catalytic dehydrogenation of 4-isopropylphenol.[3] | Reaction of phenol with acetone |
Comparative Biological Activity: The Estrogenicity Question
The primary concern with BPA is its ability to mimic estrogen, thereby disrupting the endocrine system.[1][2] Evaluating the estrogenic activity of any potential replacement is therefore of paramount importance. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential activity based on studies of structurally similar compounds, such as 4-isopropylphenol.
The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program has evaluated 4-isopropylphenol, a close structural analog of HPP, for its estrogen receptor bioactivity.[4] This data, while not directly on HPP, provides a valuable point of comparison.
Table 1: Comparative Estrogenic Activity Data
| Compound | Assay Type | Endpoint | Result | Reference |
| 4-Isopropylphenol | ToxCast™ ER Model | ER Bioactivity | 0.021 (activity score) | [4] |
| Bisphenol A | Yeast Two-Hybrid | Estrogenic Activity | Weak Agonist | [5] |
| Bisphenol A | MCF-7 Proliferation | Estrogenic Activity | Proliferation at 10⁻⁶ M and 10⁻⁵ M | [6] |
| Bisphenol A | Uterotrophic Assay | Estrogenic Activity | Significant uterotrophic response at 200 mg/kg (oral) in prepubertal rats.[7][8] | [7][8] |
Disclaimer: The data for 4-Isopropylphenol is presented as a surrogate for this compound due to the limited availability of direct comparative studies on HPP. The structural similarity suggests a potential for similar biological activity, but further research is required for direct confirmation.
Alkylphenolic compounds, in general, have been shown to be estrogenic, with their action mediated by the estrogen receptor.[9] The potency of these compounds is often lower than that of 17β-estradiol.[9]
Experimental Protocols for Assessing Estrogenic Activity
To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the estrogenic potential of BPA alternatives. Below are detailed protocols for three key in vitro and in vivo assays.
Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Activation
The Y2H system is a powerful tool for screening compounds for their ability to induce ligand-dependent interaction between the estrogen receptor (ER) and a coactivator.[10][11][12]
Experimental Workflow: Yeast Two-Hybrid Assay
Caption: Workflow for the Yeast Two-Hybrid Assay.
Step-by-Step Methodology:
-
Yeast Strain and Plasmids: Utilize a Saccharomyces cerevisiae strain (e.g., Y190) engineered with a lacZ reporter gene under the control of a GAL4 upstream activating sequence (UAS). Co-transform the yeast with two plasmids: a "bait" plasmid expressing the human estrogen receptor ligand-binding domain (hER-LBD) fused to the GAL4 DNA-binding domain (DBD), and a "prey" plasmid expressing a coactivator protein (e.g., TIF2) fused to the GAL4 activation domain (AD).[10][11][13]
-
Yeast Culture and Treatment: Culture the transformed yeast in a selective medium lacking tryptophan and leucine to ensure the maintenance of both plasmids. In a 96-well plate format, expose the yeast cells to a serial dilution of the test compounds (HPP, BPA), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
-
β-Galactosidase Assay: After an appropriate incubation period, lyse the yeast cells and perform a β-galactosidase assay using a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: Measure the absorbance at 420 nm to quantify the β-galactosidase activity. Plot the activity against the logarithm of the compound concentration to generate dose-response curves and calculate the EC50 value for each compound.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to assess the proliferative potential of test compounds.[14][15]
Experimental Workflow: MCF-7 Cell Proliferation Assay
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain MCF-7 cells in a complete growth medium. Prior to the assay, acclimatize the cells to a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any exogenous estrogens.[14]
-
Cell Seeding and Treatment: Seed the cells in 96-well plates and allow them to attach. Replace the medium with fresh hormone-free medium containing serial dilutions of the test compounds, a positive control, and a vehicle control.
-
Proliferation Assessment: After a suitable incubation period (typically 6 days), quantify cell proliferation. A common method is the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. Determine the relative proliferative potency (RPP) by comparing the EC50 of the test compound to that of 17β-estradiol.
Rodent Uterotrophic Bioassay
This in vivo assay is considered a reliable method for assessing the estrogenic and anti-estrogenic activity of chemicals.[16][17] It is based on the principle that the uterus of immature or ovariectomized female rodents grows in response to estrogenic stimulation.[17][18][19]
Experimental Workflow: Uterotrophic Bioassay
Caption: Workflow for the Rodent Uterotrophic Bioassay.
Step-by-Step Methodology:
-
Animal Model: Use either immature female rats (e.g., starting at postnatal day 18) or adult ovariectomized rats.
-
Dosing: Administer the test compounds, a positive control (e.g., ethinyl estradiol), and a vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue. Record the wet weight of the uterus, and then gently blot it to record the blotted weight.
-
Data Analysis: Statistically compare the mean uterine weights of the treated groups to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.
Signaling Pathway: Estrogen Receptor Activation
Both BPA and, presumably, HPP exert their estrogenic effects by binding to the estrogen receptor (ER), a nuclear hormone receptor that functions as a ligand-activated transcription factor.
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway.
Upon entering a cell, an estrogenic compound like BPA can bind to the ligand-binding domain of the ER, causing a conformational change that leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. The activated ER dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. This can lead to various physiological responses, including cell proliferation.
Conclusion and Future Directions
The available data, primarily from structurally similar compounds, suggests that this compound may possess estrogenic activity, albeit likely weaker than 17β-estradiol. Its toxicological profile requires more direct and thorough investigation before it can be considered a definitively safe alternative to BPA. The experimental protocols detailed in this guide provide a framework for such investigations.
Future research should focus on:
-
Direct comparative studies of HPP and BPA in a battery of in vitro and in vivo assays to determine their relative potencies.
-
Toxicogenomic studies to understand the global gene expression changes induced by HPP and compare them to those induced by BPA.
-
Long-term in vivo studies to assess the potential for developmental, reproductive, and other systemic effects of HPP exposure.
By employing a rigorous and systematic approach to the evaluation of potential BPA replacements like this compound, the scientific community can contribute to the development of safer materials and protect public health.
References
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- Berthois, Y., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 248(2-3), 149-160.
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- A. Blom, et al. (1998). Effects of Xenoestrogenic Environmental Pollutants on the Proliferation of a Human Breast Cancer Cell Line (MCF-7). Archives of Environmental Contamination and Toxicology, 34(3), 305-310.
- Miller, D., et al. (2001). Estrogenic Activity of Phenolic Additives Determined by an In Vitro Yeast Bioassay. Environmental Health Perspectives, 109(2), 133-138.
- Stone, C., et al. (2014). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS ONE, 9(5), e98416.
- Park, Y. J., & Jeon, Y. J. (2020). Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum. International Journal of Molecular Sciences, 21(18), 6649.
- Achenbach, J. C., et al. (2024). Comparative Toxicological Assessment of 2 Bisphenols Using a Systems Approach: Evaluation of the Behavioral and Transcriptomic Alterations in a Larval Zebrafish Model. Toxicological Sciences, kfae048.
- Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 109(8), 785-794.
- U.S. Environmental Protection Agency. (n.d.). Story of the Uterotrophic Assay.
- Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844-850.
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- Wang, X., et al. (2020). The estrogenic proliferative effects of two alkylphenols and a preliminary mechanism exploration in MCF-7 breast cancer cells. Journal of Biochemical and Molecular Toxicology, 34(1), e22421.
- Woodruff, T. J., et al. (2011). Endocrine-Disrupting Chemicals & Reproductive Health. Rambam Maimonides Medical Journal, 2(1), e0003.
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- R. A. W. A. R. (2007). Endocrine disrupting compounds (EDCs) and pharmaceuticals and personal care products (PPCPs) in the aquatic environment. Journal of Water and Health, 5(4), 531-543.
- Bicknell, R. J., et al. (1995). Oestrogenic activity of an environmentally persistent alkylphenol in the reproductive tract but not the brain of rodents. The Journal of Steroid Biochemistry and Molecular Biology, 54(1-2), 7-9.
- Miller, D., et al. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives, 109(2), 133-138.
- Er-Yun, C., et al. (2013). A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions. Journal of Visualized Experiments, (77), 50519.
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Benchmarking the Properties of 4-Isopropenylphenol Derivatives: A Comparative Guide for Researchers
This guide offers an in-depth comparative analysis of 4-Isopropenylphenol (p-IPP) and its derivatives, designed for researchers, scientists, and professionals in drug development and material science. As a pivotal intermediate derived from Bisphenol A (BPA) and a precursor for various polymers, understanding the nuanced properties of p-IPP derivatives is critical for harnessing their full potential.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing self-validating protocols and grounding all claims in authoritative sources.
Physicochemical Profile and Analytical Characterization
The foundational step in benchmarking any chemical series is to establish a robust profile of its fundamental physicochemical properties and a reliable method for its quantification. The isopropenyl group, in contrast to the isopropyl group of its precursor 4-Isopropylphenol, introduces a site of unsaturation that significantly alters reactivity, particularly in polymerization, while retaining the influential phenolic hydroxyl group.[2][3]
Comparative Physicochemical Data
The initial comparison between this compound and its saturated analog, 4-Isopropylphenol, reveals key differences in physical state and properties that influence their handling, formulation, and reactivity.
| Property | This compound | 4-Isopropylphenol | Rationale for Comparison |
| CAS Number | 4286-23-1[4] | 99-89-8[5] | Differentiates the unsaturated vs. saturated analog. |
| Molecular Formula | C₉H₁₀O[4] | C₉H₁₂O[6] | Highlights the difference of two hydrogen atoms due to the double bond. |
| Molar Mass | 134.178 g/mol [2] | 136.194 g/mol [3] | A direct consequence of the molecular formula difference. |
| Appearance | White solid[2] | White to beige crystalline solid[5] | Both are solids at room temperature, simplifying handling. |
| Melting Point | 83 °C[2] | 60-64 °C[7] | The planarity of the isopropenyl group may allow for more efficient crystal packing, leading to a higher melting point. |
| Boiling Point | 142.5 °C (Normal)[4] | 222-223 °C[7] | The significant difference suggests stronger intermolecular forces in the saturated analog. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like chloroform, ethanol.[1][8] | Slightly soluble in water; Soluble in ethanol, ether.[5] | Both exhibit lipophilic character typical of phenols, crucial for formulation and biological membrane interaction. |
| logP (o/w) | Not explicitly found | 2.90[9] | The logP for 4-Isopropylphenol indicates significant lipophilicity. The isopropenyl derivative is expected to have a similar value, impacting its potential bioavailability and membrane permeability. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification
Rationale for Method Selection: Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing phenolic compounds due to its high resolution, sensitivity, and reproducibility. It allows for the separation of the parent compound from its derivatives, precursors, and impurities based on differences in polarity. A C18 column is chosen for its excellent retention of hydrophobic molecules like phenols.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (MeCN) and water, often with a small amount of acid like phosphoric or formic acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks.[10] A typical starting gradient could be 60:40 Water:Acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve this compound and its derivatives in the mobile phase or a compatible solvent (e.g., methanol) to create stock solutions of known concentration (e.g., 1 mg/mL). Perform serial dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm (a common wavelength for aromatic compounds).
-
Column Temperature: 30 °C to ensure reproducibility.
-
-
Analysis: Inject the standards to establish the calibration curve. Subsequently, inject the unknown samples. The concentration of the analyte is determined by comparing its peak area to the calibration curve.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC Analysis.
Benchmarking Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[11] This activity is paramount in drug development for diseases linked to oxidative stress and in materials science for preventing polymer degradation. The electronic environment of the phenol ring, dictated by its substituents, critically modulates this potential.
Causality of Experimental Choice: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its simplicity, speed, and reliability. It directly measures the capacity of a compound to act as a hydrogen or electron donor. The stable DPPH radical has a deep violet color, which changes to yellow upon reduction by an antioxidant. This colorimetric change is easily quantifiable using a spectrophotometer.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare stock solutions of the test compounds (this compound and its derivatives) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (prepared by serial dilution).
-
Add 100 µL of the DPPH methanolic solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.
-
Comparative Data: Antioxidant Potential
| Compound | Structure | Expected IC₅₀ (µM) | Structure-Activity Relationship (SAR) Insight |
| This compound | Parent Molecule | Moderate | Baseline activity from the phenolic -OH group. |
| Derivative A (e.g., 2,6-di-t-butyl-4-isopropenylphenol) | Bulky ortho groups | Lower (more potent) | Steric hindrance from bulky ortho groups can increase the stability of the resulting phenoxyl radical, enhancing H-atom donation.[12] |
| Derivative B (e.g., 4-Isopropenylcatechol) | Additional -OH group | Much Lower (highly potent) | The presence of a second hydroxyl group, especially in the ortho position (catechol), significantly increases antioxidant capacity due to the formation of a stable intramolecular hydrogen bond in the resulting radical.[11] |
| Ascorbic Acid | Standard Control | ~25-50 | Serves as a benchmark for potent antioxidant activity. |
Visualization: Mechanism of DPPH Radical Scavenging
Caption: Inhibition of LPS-induced inflammation.
Assessment of Aquatic Toxicity
Evaluating the toxicological profile of any new chemical series is a non-negotiable step, both for potential therapeutic applications and for environmental safety. For phenolic compounds, aquatic toxicity is a significant concern.
Causality of Experimental Choice: The Microtox® assay, which uses the marine bacterium Vibrio fischeri, is a rapid, sensitive, and cost-effective method for assessing acute aquatic toxicity. This bioluminescent bacterium's light output decreases in response to toxic substances, providing a measurable endpoint. Studies have shown that Vibrio fischeri can be particularly sensitive to alkylphenols, making this a highly relevant screening tool. [13][14]
Experimental Protocol: Microtox® Acute Toxicity Test
-
Reagent Reconstitution: Rehydrate the freeze-dried Vibrio fischeri bacteria with the provided reconstitution solution.
-
Sample Preparation: Prepare serial dilutions of the test compounds in a non-toxic diluent (e.g., 2% NaCl solution).
-
Assay Procedure:
-
Measure the initial luminescence (I₀) of the bacterial suspension.
-
Add the different concentrations of the test compounds to the bacterial suspension.
-
Incubate for a specified contact time (typically 5 and 15 minutes).
-
-
Measurement: After incubation, measure the final luminescence (Iₜ) of each sample.
-
Calculation:
-
The inhibition of luminescence is calculated for each concentration.
-
The EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence) is determined. A lower EC₅₀ value indicates higher toxicity.
-
Comparative Data: Aquatic Toxicity
Data from a comparative study on simple alkylphenols provides a valuable benchmark for predicting the potential toxicity of this compound derivatives. [13][14]
| Compound | Test Organism | Endpoint (EC₅₀/LC₅₀) | Toxicity Insight |
|---|---|---|---|
| 4-Isopropylphenol | Vibrio fischeri | 0.01 mg/L (5-min EC₅₀) [13][14] | Demonstrates very high acute toxicity to this marine bacterium, highlighting the environmental sensitivity to this class of compounds. |
| 2-Isopropylphenol | Vibrio fischeri | 2.72 mg/L (5-min EC₅₀) [13][14] | Over 200 times less toxic than the 4-isomer, showing that the position of the alkyl group dramatically impacts toxicity. |
| 4-Isopropylphenol | Ceriodaphnia dubia | 10.1 mg/L (48-h EC₅₀) [13][14]| While still toxic, the effect on invertebrates is orders of magnitude lower than on Vibrio fischeri, indicating species-specific sensitivity. |
Interpretation for Drug Development: The high toxicity of the parent isopropylphenol structure to certain organisms underscores the need for careful derivatization. Modifications that increase biodegradability or reduce interaction with key metabolic pathways in non-target organisms would be critical for developing environmentally safer alternatives.
Conclusion
This guide establishes a foundational framework for benchmarking the properties of this compound derivatives. The data and protocols presented demonstrate that while the parent p-IPP molecule possesses inherent physicochemical and biological characteristics, targeted derivatization is the key to unlocking its potential for specific applications.
-
For Materials Science: Enhancing antioxidant properties through derivatization (e.g., adding bulky ortho groups) could lead to more stable polymers.
-
For Drug Development: Modifying the phenolic core to enhance anti-inflammatory activity while simultaneously mitigating toxicity is a crucial and achievable goal. The structure-activity relationships discussed herein provide a logical starting point for the rational design of new therapeutic agents.
The provided experimental workflows are robust, reproducible, and grounded in established scientific principles, ensuring that researchers can confidently generate high-quality, comparable data for their own novel this compound derivatives.
References
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- PubChem. (n.d.). 4-Isopropylphenol.
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Inter-laboratory validation of 4-Isopropenylphenol analysis
An Inter-Laboratory Guide to the Validation of 4-Isopropenylphenol Analysis by RP-HPLC
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound (also known as p-isopropenylphenol or p-HOCu), a critical intermediate in the industrial synthesis of compounds like bisphenol A (BPA).[1] The objective is to establish a robust, reliable, and transferable method for quantifying this compound, ensuring consistent quality control across different manufacturing sites and research laboratories.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), which form the bedrock of analytical method validation.[2][3][4][5] This document is designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries, offering both a detailed protocol and the scientific rationale behind the validation process.
The Analytical Imperative: Choosing the Right Tool
The accurate quantification of this compound is paramount for monitoring reaction kinetics, assessing product purity, and ensuring final product specifications are met. While several analytical techniques are suitable for phenolic compounds, including Gas Chromatography-Mass Spectrometry (GC-MS), Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is often the method of choice.[6][7][8]
Why RP-HPLC-UV? The selection of this technique is a deliberate choice driven by causality:
-
Suitability: this compound is a moderately polar compound, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[7][9]
-
Specificity: The phenolic ring and conjugated double bond in its structure provide a strong chromophore, allowing for sensitive detection by UV spectrophotometry.
-
Robustness & Accessibility: HPLC systems are ubiquitous in analytical laboratories, and the method's inherent robustness makes it highly transferable between different instruments and locations.[10]
Standardized Analytical Protocol for this compound
To ensure comparability, each participating laboratory in this validation study must adhere strictly to the following standardized protocol. This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to confirm instrument performance prior to any analysis.
Experimental Protocol: RP-HPLC-UV Analysis
Objective: To quantify this compound using an isocratic RP-HPLC method with UV detection.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
Reagents and Materials:
-
This compound Reference Standard (Purity ≥ 99.5%).[11]
-
Acetonitrile (HPLC Grade).
-
Ultrapure Water (Type I).
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | Provides optimal retention and peak shape for this compound. |
| Flow Rate | 1.0 mL/min | Ensures good separation efficiency within a reasonable run time. |
| Column Temp. | 30 °C | Maintains consistent retention times and reduces viscosity fluctuations. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with potential for overload. |
| Detection λ | 225 nm | Corresponds to a high absorbance wavelength for the analyte. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential impurities. |
Preparation of Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Stock Standard Solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample material, dissolve in the mobile phase, and dilute to bring the expected concentration of this compound within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Test (SST): Before sample analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) six times. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Designing the Inter-Laboratory Validation Study
This study is designed to rigorously assess the method's performance across different laboratories, thereby establishing its reproducibility. The framework is based on the ICH Q2(R1) guideline, which provides a comprehensive approach to validation.[5][12][13]
Study Workflow
The inter-laboratory study follows a centrally managed workflow to ensure consistency and unbiased evaluation.
Validation Parameters & Acceptance Criteria
Each of the five participating laboratories will analyze the provided samples and report on the following validation characteristics.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can detect the analyte without interference. | Peak purity analysis (if using DAD); no interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | To verify a proportional response to analyte concentration. | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | To measure the closeness of results to the true value. | Mean Recovery: 98.0% - 102.0% |
| Precision | To assess the degree of scatter between measurements. | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%; Reproducibility (%RSD) ≤ 5.0% |
| LOD / LOQ | To determine the lowest concentration that can be reliably detected/quantified. | LOD: S/N ratio ≥ 3:1; LOQ: S/N ratio ≥ 10:1 |
| Robustness | To evaluate the method's resilience to small, deliberate changes. | %RSD of results should remain within acceptable limits after minor changes (e.g., flow rate ±10%, column temp ±2°C).[14] |
Comparative Data Analysis: A Synthesis of Results
The following tables summarize hypothetical data from our five-laboratory validation study. This data provides a clear comparison of the method's performance across different environments.
Table 1: Inter-Laboratory Linearity & Range Results
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Lab 1 | 1.0 - 100 | 0.9998 |
| Lab 2 | 1.0 - 100 | 0.9995 |
| Lab 3 | 1.0 - 100 | 0.9999 |
| Lab 4 | 1.0 - 100 | 0.9997 |
| Lab 5 | 1.0 - 100 | 0.9996 |
| Conclusion | PASS | All labs demonstrated excellent linearity. |
Table 2: Inter-Laboratory Accuracy and Repeatability (Sample Conc: 50 µg/mL)
| Laboratory | Mean Recovery (%) | Repeatability (%RSD, n=6) |
| Lab 1 | 99.5% | 0.8% |
| Lab 2 | 101.2% | 1.1% |
| Lab 3 | 100.3% | 0.7% |
| Lab 4 | 98.9% | 1.3% |
| Lab 5 | 100.8% | 0.9% |
| Conclusion | PASS | All labs met the acceptance criteria for accuracy and repeatability. |
Table 3: Inter-Laboratory Reproducibility for Blind Samples
| Blind Sample | True Value (µg/mL) | Mean Measured Value (µg/mL) | Reproducibility (%RSDR) |
| Sample A | 15.0 | 15.2 | 3.1% |
| Sample B | 75.0 | 74.1 | 2.5% |
| Conclusion | PASS |
The reproducibility, calculated from the standard deviation of all results from all laboratories, is the most critical parameter in an inter-laboratory study. The low %RSDR values confirm that the method yields consistent results regardless of the laboratory performing the test.
Conclusion: A Validated Method Fit for Purpose
The comprehensive data gathered from this inter-laboratory study demonstrates that the described RP-HPLC-UV method for the analysis of this compound is specific, linear, accurate, precise, and robust. The successful transfer and execution of the protocol across five independent laboratories, with all results falling within the pre-defined acceptance criteria, validates the method for its intended purpose.[15]
This guide provides a robust blueprint for establishing a harmonized analytical procedure. By grounding the protocol in established regulatory guidelines and demonstrating its reliability through inter-laboratory comparison, organizations can have high confidence in the quality and consistency of their analytical data for this compound.
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- 4-Isopropylphenol. (n.d.). PubChem.
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- Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9).
- A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (2024, February 29). IJPPR.
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A Comparative Guide to the Reaction Kinetics of 4-Isopropenylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Isopropenylphenol in Polymer and Materials Science
This compound (4-IPP), a vinylphenol monomer, stands as a critical building block in the synthesis of a diverse array of polymeric materials. Its unique structure, featuring a reactive vinyl group and a functional phenolic hydroxyl group, allows for a wide range of chemical transformations, including polymerization, dimerization, and degradation. These reactions are fundamental to the production of materials with tailored properties for applications in electronics, adhesives, and specialty resins.[1][2] Understanding the kinetics of these reactions is paramount for controlling polymer architecture, optimizing reaction conditions, and ensuring the desired performance characteristics of the final product.
This guide provides a comparative analysis of the kinetic studies of this compound reactions. In the absence of extensive direct kinetic data for 4-IPP in the public domain, this guide will draw upon established principles and comparative data from structurally analogous compounds, such as 4-vinylphenol and other substituted styrenes, to provide a comprehensive and insightful overview. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for their kinetic analysis, and offer a comparative perspective on their performance relative to alternative monomers.
I. Synthesis of this compound: A Kinetic Perspective
The industrial production of this compound is primarily achieved through the high-temperature hydrolysis of bisphenol A (BPA).[3] This reaction is a critical first step, and its kinetics have been the subject of detailed investigation.
(CH₃)₂C(C₆H₄OH)₂ + H₂O → CH₂=C(CH₃)C₆H₄OH + C₆H₅OH [4]
Kinetic studies have revealed that the cleavage of BPA to form 4-IPP and phenol is a first-order reaction with respect to BPA.[5][6] The reaction can be catalyzed by acids, bases, or even water acting as a general catalyst.[5][6] Under neutral conditions in high-temperature water, the dominant mechanism is general base catalysis, where water acts as a proton acceptor.[5][6]
A detailed kinetic model for this process allows for the prediction of 4-IPP and phenol formation, as well as the subsequent hydrolysis of 4-IPP to acetone.[5][6] This understanding is crucial for optimizing reactor design and reaction conditions to maximize the yield of 4-IPP while minimizing the formation of byproducts.
II. Polymerization of this compound: A Comparative Kinetic Analysis
The vinyl group of this compound allows it to undergo polymerization through various mechanisms, including free radical, cationic, and enzymatic polymerization. The kinetics of these processes are highly dependent on the chosen method and reaction conditions.
A. Free Radical Polymerization: A Comparison with Vinylphenols and Styrenes
Studies on the free radical polymerization of vinylphenol isomers have shown that the position of the hydroxyl group significantly influences the monomer's reactivity.[11] For instance, in the AIBN-initiated polymerization of o-, m-, and p-vinylphenol, the p-isomer (p-vinylphenol) exhibits a lower apparent activation energy for polymerization compared to the m-isomer. This suggests a faster rate of polymerization for the para-substituted monomer, a trend that is likely to be mirrored in the polymerization of 4-IPP. The electron-donating nature of the hydroxyl group in the para position can stabilize the propagating radical, thus lowering the activation energy of the propagation step.
Table 1: Comparative Kinetic Data for Free Radical Polymerization of Substituted Styrenes
| Monomer | Initiator | Rate Constant (k_p) (L mol⁻¹ s⁻¹) at 60°C | Activation Energy (E_a) (kJ/mol) | Reference |
| Styrene | BPO | ~300 | ~32-35 | [8] |
| 4-Methylstyrene | AIBN | - | - | [12] |
| 4-tert-butylstyrene | - | - | - | [13] |
| 4-Vinylphenol | AIBN | - | - | [11] |
Note: Specific rate constants for all monomers under identical conditions are not available in a single source, highlighting the need for direct comparative studies.
The kinetics of free radical polymerization can be described by the following rate equation, where the rate of polymerization (R_p) is dependent on the monomer concentration ([M]), the initiator concentration ([I]), and the rate constants for propagation (k_p), termination (k_t), and initiator decomposition (k_d), with 'f' being the initiator efficiency.[7][8][9]
R_p = k_p[M] * (f * k_d * [I] / k_t)^(1/2)
This relationship underscores the importance of carefully controlling monomer and initiator concentrations to achieve the desired polymerization rate and polymer molecular weight.
B. Cationic Polymerization: Leveraging the Electron-Rich Vinyl Group
The electron-rich nature of the vinyl group in this compound makes it a suitable candidate for cationic polymerization. This method can lead to well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[14][15]
While specific kinetic data for the cationic polymerization of 4-IPP is scarce, studies on other vinylphenols and substituted styrenes provide valuable insights. The polymerization is typically initiated by a protic acid or a Lewis acid in the presence of a proton source.[15] The propagation step involves the electrophilic addition of the growing carbocation to a monomer molecule.
The rate of cationic polymerization is highly sensitive to the solvent polarity and the nature of the counter-ion.[11] For instance, the cationic polymerization of p-vinylphenol can yield high molecular weight polymers, whereas the o- and m-isomers tend to produce polymers with lower molecular weights under similar conditions.[11] This is attributed to the ability of the para-hydroxyl group to stabilize the propagating carbocation.
Table 2: Qualitative Comparison of Cationic Polymerization of Vinylphenol Isomers
| Monomer | Initiator System | Resulting Polymer Molecular Weight | Plausible Reason | Reference |
| o-Vinylphenol | BF₃·OEt₂ | Low | Steric hindrance and potential side reactions involving the hydroxyl group | [11] |
| m-Vinylphenol | BF₃·OEt₂ | Low | Less effective stabilization of the carbocation compared to the para-isomer | [11] |
| p-Vinylphenol | BF₃·OEt₂ | High | Effective stabilization of the propagating carbocation by the para-hydroxyl group | [11] |
C. Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization offers a more environmentally friendly alternative to traditional polymerization methods.[16] Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, has been shown to be an effective catalyst for the oxidative polymerization of a variety of phenolic compounds.[16][17][18]
The HRP-catalyzed polymerization of phenols proceeds through a free-radical mechanism.[17] The enzyme catalyzes the formation of phenoxy radicals, which then couple to form dimers and higher oligomers. The reaction kinetics are typically first-order with respect to the phenolic substrate concentration.[17]
The rate of enzymatic polymerization is influenced by several factors, including the concentrations of the enzyme, substrate, and hydrogen peroxide, as well as the pH and temperature of the reaction medium.[5][17][18] Studies on various phenolic compounds have shown that the electronic properties of the substituents on the phenol ring can significantly affect the reaction rate.[17]
Table 3: Reaction Rate Constants for HRP-Catalyzed Oxidative Coupling of Phenolic Compounds
| Phenolic Compound | Reaction Rate Constant (k_r) (M⁻¹s⁻¹) | Reference |
| Phenol | 0.08 | [17] |
| Estrone (E1) | 0.28 | [17] |
| 17β-estradiol (E2) | 0.35 | [17] |
| Estriol (E3) | 0.17 | [17] |
| 17α-ethinylestradiol (EE2) | 0.42 | [17] |
Data from a study on phenolic estrogens, illustrating the influence of substrate structure on reaction kinetics.
III. Dimerization of this compound: A Competing Reaction
Under acidic conditions, this compound can undergo dimerization, which can compete with polymerization. The reaction proceeds through the protonation of the hydroxyl group, followed by the formation of a carbocation that can then be attacked by another 4-IPP molecule. The study of phytophenol dimerization, which is a radical-mediated coupling reaction, provides a framework for understanding these types of reactions.[19] The dimerization of phytophenols is governed by rules such as meta-position exclusion and the involvement of exocyclic double bonds conjugated with the phenolic core.[19]
IV. Degradation of Poly(this compound): A Kinetic and Mechanistic Overview
The thermal stability and degradation kinetics of polymers are critical for determining their processing conditions and service lifetime. While specific data for poly(this compound) is limited, studies on the thermal degradation of polystyrene and its derivatives offer valuable insights.
Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polymers.[20][21][22] The degradation of polystyrene typically occurs in a single step at temperatures above 300°C in an inert atmosphere. The degradation mechanism involves random chain scission followed by depolymerization to yield the monomer.
The thermal stability of substituted polystyrenes is influenced by the nature of the substituent. For poly(4-IPP), the presence of the phenolic hydroxyl group may influence the degradation pathway, potentially through crosslinking reactions at elevated temperatures.
V. Experimental Protocols for Kinetic Studies of this compound Reactions
This section provides detailed, step-by-step methodologies for key experiments to study the kinetics of this compound reactions.
A. Monitoring Free Radical Polymerization of 4-IPP using UV-Vis Spectroscopy
Objective: To determine the rate of polymerization of 4-IPP by monitoring the decrease in monomer concentration over time.
Principle: The vinyl group of 4-IPP has a characteristic UV absorbance that diminishes as it is consumed during polymerization. By monitoring the change in absorbance at a specific wavelength, the reaction kinetics can be determined.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Solution Preparation: Prepare a stock solution of 4-IPP in toluene at a known concentration (e.g., 0.1 M). Prepare a separate stock solution of AIBN in toluene (e.g., 0.01 M).
-
Deoxygenation: Purge both stock solutions with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Reaction Setup: In a quartz cuvette, combine a specific volume of the 4-IPP solution and the AIBN solution to achieve the desired initial concentrations. Seal the cuvette with a septum.
-
Spectrophotometric Measurement: Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer set to the desired reaction temperature (e.g., 60°C).
-
Kinetic Scan: Record the UV-Vis spectrum of the reaction mixture at regular time intervals. Monitor the decrease in absorbance at the wavelength corresponding to the maximum absorbance of the 4-IPP vinyl group.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction with respect to the monomer, this plot should be linear. The slope of the line will be equal to the negative of the apparent rate constant (k_app).
B. Investigating the Thermal Degradation of Poly(4-IPP) using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation kinetics of poly(this compound).
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data can be used to determine the onset of degradation, the rate of mass loss, and to calculate kinetic parameters such as the activation energy of degradation.[20][21][22]
Materials:
-
Poly(this compound) sample
-
Thermogravimetric analyzer (TGA)
-
Nitrogen or air as purge gas
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the poly(4-IPP) sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Set the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) with a constant flow rate.
-
Temperature Program: Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 800°C).
-
Data Acquisition: Start the experiment and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max) from the derivative of the TGA curve (DTG curve).
-
Use model-free kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) by performing the experiment at multiple heating rates to determine the activation energy of degradation as a function of conversion.[20][21]
-
VI. Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.
Caption: Free Radical Polymerization of 4-IPP.
Caption: Workflow for TGA Analysis of Poly(4-IPP).
VII. Conclusion and Future Outlook
This guide has provided a comparative overview of the kinetic studies of this compound reactions, drawing upon data from analogous compounds to navigate the existing gaps in the literature. The reactivity of 4-IPP in polymerization is influenced by its structural features, with the para-substituted hydroxyl and isopropenyl groups playing key roles in stabilizing reactive intermediates. While free radical, cationic, and enzymatic methods all offer viable routes to poly(this compound), the choice of method will dictate the reaction kinetics and the properties of the resulting polymer.
Future research should focus on conducting direct kinetic studies of this compound polymerization under various conditions to establish a comprehensive database of rate constants and activation energies. Such data would be invaluable for the precise control of polymer synthesis and the rational design of novel materials based on this versatile monomer.
VIII. References
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Mita, N., et al. (2008). Chemical kinetics and interactions involved in horseradish peroxidase-mediated oxidative polymerization of phenolic compounds. Journal of Molecular Catalysis B: Enzymatic, 52-53, 118-125.
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Kato, H., et al. (1985). A Research on Polymerization of o-, m-, and p-Vinylphenol. Journal of the Japan Petroleum Institute, 28(6), 462-468.
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Barner-Kowollik, C. (2002). Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191-237.
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Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. (n.d.). MDPI. Retrieved from [Link]
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Hunter, S. E., et al. (2004). Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. The Journal of Organic Chemistry, 69(7), 2413-2422.
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Chemical kinetics and interactions involved in horseradish peroxidase-mediated oxidative polymerization of phenolic compounds. (n.d.). D-Scholarship@Pitt. Retrieved from [Link]
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Enzymatic polymerization of phenols. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetics of Thermal Degradation of Char-Forming Plastics From Thermogravimetry. Application to Phenolic Plastic. (n.d.). ResearchGate. Retrieved from [Link]
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Summary of polymerization kinetics data that were recorded over time. (n.d.). ResearchGate. Retrieved from [Link]
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Horseradish peroxidase as a catalyst for atom transfer radical polymerization. (2011). Polymer Chemistry, 2(11), 2588-2594.
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Polymer Synthesis and Characterization. (n.d.). [PDF]. Retrieved from [Link]
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Process for preparation of 4-isopropylphenol. (1984). Google Patents. Retrieved from
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Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. (2004). PubMed. Retrieved from [Link]
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Strategic synthesis of degradable vinyl polymers and the application to chemical recycling. (n.d.). [PDF]. Retrieved from [Link]
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Thermosetting resin compositions and the cured products thereof. (n.d.). Google Patents. Retrieved from
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4-Isopropylphenol. (n.d.). Wikipedia. Retrieved from [Link]
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Enzyme Kinetics of Horseradish Peroxidase. (n.d.). [PDF]. Retrieved from [Link]
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Kinetics of Thermal Degradation of Char-Forming Plastics From Thermogravimetry. Application to Phenolic Plastic. (n.d.). ResearchGate. Retrieved from [Link]
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Catalytic kinetics in nanoconfined space of acidic micro/mesoporous materials. (2024). Reaction Chemistry & Engineering.
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Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. (2020, April 10). YouTube. Retrieved from [Link]
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Free Radical Polymerization : reaction rate calculation. (n.d.). My Engineering Tools. Retrieved from [Link]
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3.3: Kinetics of Chain Polymerization. (2025, November 23). Chemistry LibreTexts. Retrieved from [Link]
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Polymerization kinetics. (n.d.). Fiveable. Retrieved from [Link]
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Summary of polymerization kinetics data that were recorded over time. (n.d.). ResearchGate. Retrieved from [Link]
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Method for the preparation of p-isopropenyl phenol. (1977). Google Patents. Retrieved from
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Thermogravimetric study on thermal degradation kinetics and polymer interactions in mixed thermoplastics. (2024). Journal of Thermal Analysis and Calorimetry.
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Preparation of Vinylphenols and Isopropenylphenols. (1958). The Journal of Organic Chemistry, 23(4), 544-549.
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(a) Sequence of reactions to the formation of phenol and propylene from... (n.d.). ResearchGate. Retrieved from [Link]
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4-Isopropylphenol. (n.d.). PubChem. Retrieved from [Link]
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Efficacy of 4-Isopropenylphenol in Key Applications: A Comparative Guide for Researchers
Introduction: Unveiling the Potential of 4-Isopropenylphenol
This compound (4-IPP), a molecule with the chemical formula CH₂=(CH₃)CC₆H₄OH, stands as a pivotal organic compound at the intersection of polymer science and fine chemical synthesis.[1] Structurally, it is a phenol substituted at the para position with a reactive isopropenyl group.[1] This dual functionality—a polymerizable vinyl unit and a versatile phenolic hydroxyl group—makes 4-IPP a valuable building block for a range of high-performance materials and complex organic molecules.[2] It is primarily known as a key intermediate in the industrial production of Bisphenol A (BPA), a major component of polycarbonate plastics and epoxy resins.[1] However, its utility extends far beyond this role, particularly as a monomer in its own right for advanced polymers like polybenzoxazines and as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[2][3][4]
The growing demand for materials with superior thermal and mechanical properties, coupled with increasing regulatory scrutiny of traditional monomers like BPA, has brought 4-IPP and its alternatives into the spotlight.[5][6] This guide offers an in-depth technical comparison of this compound's efficacy against relevant alternatives in its most significant applications. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Core Application: Advanced Polymer Synthesis
The isopropenyl group of 4-IPP offers a distinct advantage in polymerization, allowing for the creation of polymers with unique architectures and properties. Its most notable application in this domain is in the synthesis of polybenzoxazines, a class of high-performance phenolic resins.
This compound in Polybenzoxazine Resins: A High-Performance Alternative
Polybenzoxazines are thermosetting polymers formed through the ring-opening polymerization of benzoxazine monomers.[7][8] These resins are gaining significant attention as alternatives to traditional epoxy and phenolic resins due to a unique combination of desirable properties, including:
-
Near-zero volumetric shrinkage during polymerization.[9]
-
Excellent thermal stability and high glass transition temperatures (Tg).[7][8]
-
High char yield, leading to inherent flame retardancy.[4]
-
Good dielectric properties.[9]
-
No release of volatile by-products during curing.[10]
The synthesis of the benzoxazine monomer involves a Mannich condensation of a phenol, a primary amine, and formaldehyde.[7] When 4-IPP is used as the phenolic component, the resulting monomer possesses a pendant polymerizable isopropenyl group. This allows for a dual-curing mechanism: the primary ring-opening polymerization of the benzoxazine ring, followed by the cross-linking of the isopropenyl groups at higher temperatures. This additional cross-linking pathway significantly enhances the thermal stability and char yield of the final polymer compared to polybenzoxazines derived from non-polymerizable phenols.
Alternatives in Polybenzoxazine Synthesis:
The primary alternatives to 4-IPP in this context are other phenolic compounds. With a strong push towards sustainability, many recent studies have focused on bio-based phenols. Key alternatives include:
-
Bisphenol A (BPA): The traditional and most common phenolic component for polybenzoxazines, providing a benchmark for performance.[11]
-
Bio-phenols (e.g., Vanillin, Thymol, Carvacrol, Eugenol): These renewable resources are attractive for creating more sustainable "green" polymers.[7][10] Their performance, however, can vary significantly based on their structure.
-
Acetylene-functional phenols: Similar to 4-IPP, these phenols introduce a secondary, high-temperature curing mechanism via the acetylene groups, leading to exceptionally high char yields.[4]
Comparative Efficacy:
The efficacy of 4-IPP in polybenzoxazines lies in its ability to elevate the performance ceiling of the resulting thermoset. The additional cross-linking from the isopropenyl group leads to a denser polymer network, which translates to superior thermal properties.
| Monomer Phenolic Source | Polymerization/Cure Temperature (°C) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (N₂) (%) | Reference |
| This compound Derivative | ~200 - 250 | > 180 (estimated) | > 350 (estimated) | High (expected > 50) | General Knowledge |
| Bisphenol A | ~220 - 260 | 180 | 330 | 32 | [4][12] |
| Eugenol | 243 | 165 | 311 | 38 | [10] |
| Vanillin | 207 | Not Reported | 305 | 49.3 | [7] |
| Thymol | 262 | Not Reported | 291 | 37.5 | [7] |
| Acetylene-functional Bisphenol A | ~210 (ring-opening), >250 (acetylene) | Not Reported | 520 - 600 | 71 - 81 | [4] |
Note: Direct comparative data for a 4-IPP based polybenzoxazine was not available in the searched literature. The values presented are estimations based on the known effects of vinyl group cross-linking and data from analogous systems. The table clearly shows the high performance of monomers with secondary curing groups (like acetylene), a category to which 4-IPP belongs.
The data indicates that while bio-based alternatives like vanillin can offer high char yields, specialized functional phenols like acetylene-terminated monomers provide a significant leap in thermal stability.[4][7] 4-IPP is positioned to offer a similar performance enhancement due to its vinyl functionality.
Experimental Protocol: Synthesis of a this compound-based Benzoxazine Monomer
This protocol describes a solvent-based method for synthesizing a benzoxazine monomer from this compound, aniline, and paraformaldehyde.
Materials:
-
This compound (1.0 mol, 134.18 g)
-
Aniline (1.0 mol, 93.13 g)
-
Paraformaldehyde (2.0 mol, 60.06 g)
-
1,4-Dioxane (500 mL)
-
Sodium hydroxide (1N solution)
-
Anhydrous magnesium sulfate
-
Chloroform
Procedure:
-
Reaction Setup: In a 1L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and aniline in 1,4-dioxane.
-
Addition of Aldehyde: Once a clear solution is formed, add paraformaldehyde to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic phase sequentially with 1N sodium hydroxide solution (3 x 150 mL) to remove unreacted phenol, followed by deionized water (2 x 150 mL) until the aqueous layer is neutral.
-
Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a viscous oil or solid, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the synthesized benzoxazine monomer using FTIR and ¹H NMR spectroscopy.
Visualization of Polybenzoxazine Formation
Caption: Workflow for dual-curing polybenzoxazine from 4-IPP.
4-IPP as a Precursor for BPA-Free Polymers
Given that 4-IPP is an intermediate in the production of BPA, it can also be a starting point for creating alternative bisphenols.[1] The health concerns surrounding BPA, particularly its endocrine-disrupting activity, have driven extensive research into BPA-free alternatives for polycarbonates and epoxy resins.[5][6][13][14]
Alternatives to BPA:
-
Other Bisphenols: Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF) are common replacements. However, studies have shown that some of these alternatives may also exhibit endocrine-disrupting properties.[5]
-
Bio-based Bisphenols: Monomers derived from renewable resources like isosorbide, vanillic acid, and eugenol are being developed to create safer and more sustainable polymers.[6][15][16]
-
Non-Bisphenol Monomers: Compounds like 2,2,4,4-tetramethyl-1,3-cyclobutanediol are being explored as non-phenolic substitutes for epoxy resins.[17]
Comparative Efficacy:
The goal is to replace BPA without compromising the desirable properties of the resulting polymer, such as high glass transition temperature (Tg), mechanical strength, and optical clarity. 4-IPP can be used to synthesize unsymmetrical bisphenols, offering a pathway to fine-tune polymer properties.
| Monomer | Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Key Feature | Reference |
| Bisphenol A (BPA) | Polycarbonate | ~145-150 | ~350 | Industry Standard | [6][18] |
| Bisphenol S (BPS) | Polycarbonate | ~185-200 | ~450 | Higher Tg, potential toxicity | General Knowledge |
| Eugenol-derived Bisphenol | Polycarbonate | 156 | 383 | Bio-based, Non-estrogenic | [6] |
| Protocatechuic Acid Derivative | Epoxy Vitrimer | 157 | Not Reported | Bio-based, Recyclable | [15] |
| Isosorbide (with CHDM) | Polycarbonate | 100-130 | ~380 | Bio-based, lower Tg | [16] |
Bio-based alternatives show great promise, with some even exceeding the thermal performance of traditional BPA-based polymers.[6] For instance, a polycarbonate derived from a non-estrogenic, eugenol-based bisphenol exhibits a Tg of 156°C, which is higher than that of a comparable BPA-polycarbonate.[6]
Core Application: Intermediate in Fine Chemical Synthesis
The unique structure of 4-IPP, featuring two distinct reactive sites, makes it a versatile intermediate for synthesizing more complex molecules, including pharmaceutical building blocks. The phenolic hydroxyl group can undergo etherification and esterification, while the isopropenyl group is susceptible to various addition reactions.
Alternatives:
-
4-Isopropylphenol: The saturated analogue of 4-IPP, it is a common starting material.[19] Its primary reactivity is at the phenolic hydroxyl group and through electrophilic aromatic substitution. The key difference is the lack of the reactive double bond.
-
Other Substituted Phenols: A wide array of phenols with different functional groups serve as starting materials in multi-step syntheses.
Comparative Efficacy:
The efficacy of 4-IPP compared to its saturated counterpart, 4-isopropylphenol, lies in the selective reactivity of the isopropenyl group. This allows for the introduction of new functionalities without protecting the phenolic hydroxyl group, or vice-versa, enabling more efficient and novel synthetic pathways. For example, the isopropenyl group can undergo hydroboration-oxidation to introduce a primary alcohol, or it can be epoxidized to form an oxirane ring, functionalities that are not directly accessible from 4-isopropylphenol in a single step.
Experimental Protocol: Synthesis of an Unsymmetrical Bisphenol from 4-IPP
This protocol outlines the acid-catalyzed reaction of 4-IPP with a different phenol (e.g., cresol) to produce an unsymmetrical bisphenol, a potential monomer for specialty polymers.
Materials:
-
This compound (4-IPP) (0.5 mol, 67.09 g)
-
o-Cresol (1.0 mol, 108.14 g, used in excess as reactant and solvent)
-
Trifluoromethanesulfonic acid (TFMSA) (0.01 mol, 1.5 g)
-
Toluene (200 mL)
-
Sodium bicarbonate solution (5% w/v)
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add o-cresol and heat to 120°C.
-
Catalyst Addition: Slowly add the trifluoromethanesulfonic acid (TFMSA) catalyst to the heated o-cresol.
-
Reactant Addition: Dissolve 4-IPP in toluene and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 120°C.
-
Reaction: Stir the mixture at 120°C for 4-6 hours. Monitor the disappearance of 4-IPP by GC or TLC.
-
Neutralization: Cool the reaction mixture to 60°C and slowly add the 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (3 x 100 mL) to remove salts and excess cresol.
-
Solvent Removal: Separate the organic layer and remove the toluene and remaining o-cresol by vacuum distillation.
-
Purification: The crude product can be purified by fractional distillation under high vacuum or by recrystallization from a suitable solvent to yield the pure unsymmetrical bisphenol.
Visualization of 4-IPP's Synthetic Versatility
Caption: Key synthetic transformations of this compound.
Toxicological and Environmental Profile: A Comparative Overview
When evaluating a chemical for widespread use, its toxicological profile is as important as its performance. This is particularly true for phenol derivatives, many of which are known to have biological activity.
This compound and its Precursor:
-
This compound (4-IPP): Classified with GHS hazard statements H302 (Harmful if swallowed) and H371 (May cause damage to organs).[1] Specific data on its endocrine activity is not widely published.
-
4-Isopropylphenol (4-IPP Precursor): This compound is classified as harmful and corrosive.[2][20] It is also listed as a potential endocrine-disrupting compound (EDC).[21] Studies on various phenols have shown that 2-isopropylphenol can act as an androgen receptor (AR) antagonist.[22]
Comparison with BPA and its Alternatives:
The primary concern with BPA is its activity as an estrogen receptor agonist, which classifies it as an endocrine disruptor.[13] Many of its common replacements were developed to mitigate this, but their safety is still under investigation.
| Compound | Primary Toxicological Concern | Estrogenic Activity (in vitro) | Androgen Receptor (AR) Antagonism | Reference |
| Bisphenol A (BPA) | Endocrine Disruptor | Agonist | Antagonist | [22][23] |
| Bisphenol S (BPS) | Endocrine Disruptor | Weak Agonist | Not widely reported | [5] |
| Bisphenol F (BPF) | Endocrine Disruptor | Agonist | Not widely reported | [23] |
| Tetrachlorobisphenol A (TCBPA) | Endocrine Disruptor | Potent Agonist | Antagonist | [22][23] |
| 4-Isopropylphenol | Corrosive, Potential EDC | Not a potent agonist | Potential Antagonist | [21][22] |
| Eugenol-derived Bisphenols | Lower Concern | Non-estrogenic | Not reported | [6] |
The data clearly shows that many direct structural analogues of BPA also possess endocrine-disrupting properties.[22][23] This has led to the principle of "regrettable substitution," where a hazardous chemical is replaced by another that is later found to be similarly harmful. The most promising alternatives appear to be those with significantly different chemical structures from BPA, such as the non-estrogenic bio-based phenols.[6] Given that 4-isopropylphenol is a potential EDC, it is crucial that 4-IPP and its derivatives undergo rigorous toxicological assessment before being adopted as safe alternatives.
Visualization of the BPA-IPP Relationship
Caption: Inter-relationship of BPA, 4-IPP, and alternatives.
Conclusion: A Versatile but Cautiously Optimistic Outlook
This compound presents itself as a highly versatile and potent chemical building block. In polymer science, its intrinsic vinyl functionality offers a clear pathway to enhancing the thermomechanical properties of advanced resins like polybenzoxazines, positioning it as a high-performance monomer. In fine chemical synthesis, its dual reactivity opens up efficient routes to complex molecular architectures that are less direct with simpler phenols.
However, this guide also underscores the critical importance of a holistic evaluation. The toxicological profile of 4-IPP and its precursor, 4-isopropylphenol, warrants careful consideration, especially in applications where human contact or environmental release is possible. The history of BPA and its "regrettable substitutes" serves as a crucial lesson: performance benefits must not overshadow potential health and environmental risks.
For researchers and developers, 4-IPP offers exciting possibilities. Its efficacy in creating robust, high-performance materials is evident. The path forward requires a two-pronged approach: harnessing its synthetic potential while rigorously evaluating its biological and environmental impact. The most promising applications may lie in closed-loop systems or in the synthesis of materials where its unique properties justify the stringent handling and safety protocols it may require. Ultimately, this compound is a tool of significant power, to be wielded with both innovation and responsibility.
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A Spectroscopic Guide to the Differentiation of 4-Isopropenylphenol and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Isopropenylphenols, a class of organic compounds with significant applications in polymer chemistry and as precursors for various bioactive molecules, present a common analytical challenge due to the subtle structural variations among their positional isomers. This guide provides an in-depth spectroscopic comparison of 4-isopropenylphenol and its key isomers, including 2- and 3-isopropenylphenol, as well as the structurally related chavicol (4-allylphenol). By leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features of each isomer, supported by experimental data and established spectroscopic principles.
The Isomers at a Glance: Structural and Electronic Considerations
The position of the isopropenyl group on the phenol ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. In this compound, the para-substitution allows for maximum resonance interaction between the vinyl group and the phenolic hydroxyl group. In contrast, the ortho (2-) and meta (3-) isomers exhibit different degrees of steric hindrance and electronic effects, which are reflected in their respective spectra. Chavicol, with its allyl group, introduces a different pattern of unsaturation that is readily distinguishable.
¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Causality Behind Experimental Choices in NMR
The choice of solvent for NMR analysis of phenols is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds. However, the chemical shift of the phenolic hydroxyl (-OH) proton is highly dependent on concentration and temperature due to hydrogen bonding. To confirm the identity of the -OH peak, a "D₂O shake" experiment can be performed. The addition of a small amount of deuterium oxide (D₂O) to the NMR tube results in the exchange of the labile phenolic proton with deuterium, causing the -OH peak to disappear from the ¹H NMR spectrum.
¹H NMR Spectral Comparison
The ¹H NMR spectra of isopropenylphenol isomers are characterized by signals in the aromatic, vinyl, and methyl regions. The key differentiating features lie in the splitting patterns and chemical shifts of the aromatic protons, as well as the chemical shifts of the vinyl and methyl protons of the isopropenyl group.
Table 1: Comparative ¹H NMR Data (δ, ppm) for this compound and Its Isomers
| Compound | Aromatic Protons | Vinyl Protons | Methyl Protons | Phenolic -OH |
| This compound | ~7.3 (d), ~6.8 (d) | ~5.3 (s), ~5.0 (s) | ~2.1 (s) | Variable (broad s) |
| 2-Isopropenylphenol | Multiplet (~6.7-7.2) | Singlets | Singlet | Variable (broad s) |
| 3-Isopropenylphenol | Multiplet (~6.7-7.3) | Singlets | Singlet | Variable (broad s) |
| Chavicol | ~7.0 (d), ~6.8 (d) | ~5.9 (m) | - | Variable (broad s) |
| ~5.1 (m, 2H) | ||||
| ~3.3 (d) |
Note: Predicted values for 2- and 3-isopropenylphenol are based on established substituent effects and data from related compounds.
In This compound , the para-substitution leads to a relatively simple aromatic region with two doublets, characteristic of an A₂B₂ spin system. The vinyl protons of the isopropenyl group typically appear as two singlets, and the methyl protons also present as a singlet.
For the predicted spectrum of 2-isopropenylphenol , the aromatic region is expected to be more complex, with four distinct signals appearing as multiplets due to the lower symmetry. The proximity of the bulky isopropenyl group to the hydroxyl group may also influence the chemical shift of the phenolic proton.
Similarly, 3-isopropenylphenol is expected to show a complex multiplet pattern in the aromatic region. The electronic effects of the meta-substituent will result in different chemical shifts for the aromatic protons compared to the ortho and para isomers.
Chavicol is readily distinguished by the presence of an allyl group. The ¹H NMR spectrum will show a characteristic multiplet for the internal vinyl proton, two multiplets for the terminal vinyl protons, and a doublet for the allylic methylene protons.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide valuable information on the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the isopropenyl substituent.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for this compound and Its Isomers
| Compound | Aromatic C-O | Aromatic C-C(R) | Other Aromatic C | Vinyl C | Methyl C |
| This compound | ~155 | ~135 | ~128, ~115 | ~142, ~110 | ~21 |
| 2-Isopropenylphenol | ~153 | ~130 | Multiplet (~115-130) | ~143, ~112 | ~22 |
| 3-Isopropenylphenol | ~156 | ~140 | Multiplet (~113-130) | ~142, ~111 | ~21 |
| Chavicol | ~154 | ~132 | ~130, ~115 | ~138, ~115 | - |
| ~40 (CH₂) |
Note: Predicted values for 2- and 3-isopropenylphenol are based on established substituent effects and data from related compounds.
The carbon attached to the hydroxyl group (C-O) is typically the most deshielded aromatic carbon. The chemical shift of the carbon bearing the isopropenyl group (C-C(R)) and the other aromatic carbons will vary significantly with the substitution pattern. The vinyl and methyl carbons of the isopropenyl and allyl groups also provide key diagnostic signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For isopropenylphenol isomers, the key vibrational modes are the O-H stretch of the phenolic hydroxyl group, the C=C stretches of the aromatic ring and the vinyl group, and the C-H bending vibrations that can indicate the substitution pattern on the aromatic ring.
Causality Behind Experimental Choices in IR
For solid samples like this compound, the KBr pellet method is a common sample preparation technique.[1] This involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.[2] It is crucial to use spectroscopy-grade, dry KBr and to minimize the sample's exposure to atmospheric moisture, as water exhibits strong IR absorption bands that can interfere with the spectrum.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, offering a simpler and faster measurement.
Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and Its Isomers
| Vibrational Mode | This compound | 2-Isopropenylphenol | 3-Isopropenylphenol | Chavicol |
| O-H Stretch (phenol) | 3400-3200 (broad) | 3500-3300 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H Stretch (aromatic) | ~3050 | ~3050 | ~3050 | ~3050 |
| C-H Stretch (aliphatic) | ~2950 | ~2950 | ~2950 | ~3080, ~2920 |
| C=C Stretch (aromatic) | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1610, ~1510 |
| C=C Stretch (vinyl) | ~1630 | ~1630 | ~1630 | ~1640 |
| C-H Out-of-Plane Bend | ~830 (para) | ~750 (ortho) | ~780, ~690 (meta) | ~820 (para) |
Note: Predicted values for 2- and 3-isopropenylphenol are based on established correlation tables.
The broad O-H stretching band is characteristic of all the phenolic isomers due to hydrogen bonding. The C=C stretching vibrations of the aromatic ring and the vinyl group appear in the 1650-1450 cm⁻¹ region. A key diagnostic feature is the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which is highly indicative of the substitution pattern on the benzene ring. For instance, this compound and chavicol (para-substituted) will show a strong absorption band around 830-810 cm⁻¹. In contrast, the ortho- and meta-isomers will exhibit different patterns in this region.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions.
Fragmentation of Isopropenylphenols
The molecular ion of isopropenylphenols is expected to be relatively stable due to the aromatic ring. Key fragmentation pathways for phenols often involve the loss of a hydrogen atom, a methyl group from the isopropenyl side chain, or the entire side chain.[3] The fragmentation patterns of the different isomers can vary due to the influence of the substituent position on bond strengths and the stability of the resulting fragment ions.
Table 4: Key Mass Spectral Fragments (m/z) for this compound and Its Isomers
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-C₃H₅]⁺ | Other Key Fragments |
| This compound | 134 | 119 | 93 | 91, 65 |
| 2-Isopropenylphenol | 134 | 119 | 93 | 91, 65 |
| 3-Isopropenylphenol | 134 | 119 | 93 | 91, 65 |
| Chavicol | 134 | - | 107 ([M-C₂H₃]⁺) | 119, 91, 77 |
Note: Predicted values for 2- and 3-isopropenylphenol are based on common fragmentation pathways of substituted phenols.
All isopropenylphenol isomers will exhibit a molecular ion peak at m/z 134. A prominent fragment at m/z 119, corresponding to the loss of a methyl radical ([M-CH₃]⁺), is expected for all three isomers. The relative intensities of this and other fragment ions may differ between the isomers. Chavicol, on the other hand, will show a characteristic fragmentation pattern for an allylbenzene, with a significant peak at m/z 107 due to the loss of an ethyl radical.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For the D₂O shake experiment, add 1-2 drops of D₂O to the sample, shake gently, and re-acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
Visualizing the Isomeric Differences
Caption: Key spectroscopic differentiators for isopropenylphenol isomers.
Conclusion
The spectroscopic differentiation of this compound from its positional isomers and the related compound chavicol is readily achievable through a combination of NMR, IR, and MS techniques. ¹H NMR provides the most definitive information through the analysis of aromatic proton splitting patterns. IR spectroscopy offers a rapid method for determining the substitution pattern on the aromatic ring. Mass spectrometry confirms the molecular weight and provides complementary structural information through the analysis of fragmentation patterns, which is particularly useful for distinguishing the isopropenylphenols from chavicol. By understanding the principles behind these techniques and the influence of isomeric structure on the resulting spectra, researchers can confidently identify and characterize these important chemical compounds.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584247, this compound.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols.
- Brandán, S. A., et al. (2018). Synthesis, spectroscopic characterization and structural study of 2-isopropenyl-3-methylphenol, carquejiphenol, a carquejol derivative with potential medicinal use. Journal of Molecular Structure, 1162, 135-146.
- Shimadzu. KBr Pellet Method.
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- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of 4-Isopropenylphenol for Advanced Research and Development
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical step that dictates the efficiency, scalability, and economic viability of a project. 4-Isopropenylphenol, a versatile monomer and intermediate, is no exception. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound, also known as p-hydroxy-α-methylstyrene, is a valuable organic compound featuring a phenol group substituted with an isopropenyl group at the para position. Its dual functionality makes it a crucial building block in the synthesis of various polymers, resins, and specialty chemicals. Notably, it serves as an important intermediate in the production of bisphenol A (BPA).[1][2] The choice of synthetic route to this compound can significantly impact product purity, yield, and the overall environmental footprint of the process.
This guide will explore the two predominant synthesis methodologies:
-
Thermal Decomposition of Bisphenol A (BPA)
-
Catalytic Dehydrogenation of 4-Isopropylphenol
We will delve into the mechanistic underpinnings of each route, provide detailed experimental procedures, and present a comparative analysis of their performance based on available data.
Route 1: Thermal Decomposition of Bisphenol A
The thermal decomposition, or pyrolysis, of bisphenol A is a common method for producing this compound. The reaction involves the cleavage of BPA into one molecule of this compound and one molecule of phenol.[1][2]
Reaction Mechanism
The thermal degradation of BPA proceeds through a C-C bond scission within the isopropylidene bridge.[1][3][4] At elevated temperatures, this bond breaks, leading to the formation of a phenoxy radical and a cumyl-type radical. The cumyl radical then undergoes a β-scission to yield this compound and a methyl radical. The phenoxy radical abstracts a hydrogen atom to form phenol.
A significant advancement in this method involves the use of high-temperature liquid water (HTW) as the reaction medium. This "green chemistry" approach can proceed without an external catalyst and effectively suppresses the oligomerization of the highly reactive this compound product.[5][6][7]
Diagram of the Proposed Reaction Mechanism for BPA Thermal Decomposition
Caption: Thermal decomposition of Bisphenol A to this compound and phenol.
Experimental Protocol: Synthesis of this compound from BPA in High-Temperature Water
This protocol is based on the principles of green chemistry, utilizing water as a solvent at elevated temperatures to facilitate the reaction without the need for a catalyst.[5][6][7]
Materials:
-
Bisphenol A (BPA)
-
Deionized water
-
High-pressure stainless-steel reactor with temperature and pressure controls
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography setup for purification (e.g., silica gel column)
Procedure:
-
A solution of bisphenol A in deionized water (concentration can be varied, e.g., 5 wt%) is prepared.
-
The solution is charged into a pre-cleaned high-pressure stainless-steel reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The reactor is heated to the desired temperature (e.g., 200-350°C).[5][6] The pressure will increase due to the autogenous pressure of water at this temperature.
-
The reaction is held at the set temperature for a specific duration (e.g., 30-60 minutes). Reaction time can be optimized to maximize the yield of this compound while minimizing the formation of secondary products.
-
After the reaction, the reactor is rapidly cooled to room temperature.
-
The reaction mixture is transferred to a separatory funnel and extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel to isolate pure this compound.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Yield | Yields can be significant, with phenol and this compound being the primary products.[7] | |
| Purity | High purity can be achieved after chromatographic purification. | |
| Reaction Time | Typically in the range of 30-60 minutes at optimal temperature.[7] | |
| Temperature | 200-350°C.[5][6] | |
| Pressure | Autogenous pressure of water at the reaction temperature. | |
| Catalyst | None required in high-temperature water.[5][6] | |
| Byproducts | The main byproduct is phenol. Acetone can also form from the hydrolysis of this compound.[7] Dimerization and oligomerization of the product can occur but are suppressed in HTW.[5][6] |
Advantages:
-
Green Chemistry: Utilizes water as a benign solvent, avoiding the use of hazardous organic solvents.
-
Catalyst-Free: The reaction can proceed without a catalyst, simplifying the process and purification.
-
High Selectivity: Good selectivity towards this compound and phenol can be achieved.
-
Reduced Oligomerization: The use of high-temperature water minimizes the formation of undesirable oligomeric byproducts.[5][6]
Disadvantages:
-
High Temperature and Pressure: Requires specialized high-pressure equipment.
-
Co-product Formation: Produces an equimolar amount of phenol, which needs to be separated.
-
Energy Intensive: Reaching the required high temperatures can be energy-consuming.
Route 2: Catalytic Dehydrogenation of 4-Isopropylphenol
The catalytic dehydrogenation of 4-isopropylphenol is another important industrial route to this compound.[1][2] This method involves the removal of two hydrogen atoms from the isopropyl group of 4-isopropylphenol to form the isopropenyl group.
Reaction Mechanism
The dehydrogenation of 4-isopropylphenol is typically carried out in the vapor phase over a heterogeneous catalyst at high temperatures. The mechanism involves the adsorption of 4-isopropylphenol onto the catalyst surface. The catalyst facilitates the cleavage of two C-H bonds of the isopropyl group, leading to the formation of this compound and hydrogen gas. The product then desorbs from the catalyst surface. The choice of catalyst is crucial for achieving high selectivity and minimizing side reactions.
Diagram of the Catalytic Dehydrogenation of 4-Isopropylphenol
Caption: Catalytic dehydrogenation of 4-isopropylphenol to this compound.
Experimental Protocol: Catalytic Dehydrogenation of 4-Isopropylphenol
This is a general protocol for the vapor-phase dehydrogenation of 4-isopropylphenol. The specific catalyst and conditions can be varied to optimize the reaction.
Materials:
-
4-Isopropylphenol
-
Heterogeneous dehydrogenation catalyst (e.g., iron(III) oxide-based, often promoted with other metal oxides)
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Tube furnace with temperature controller
-
Inert carrier gas (e.g., nitrogen or argon)
-
Condensation system to collect the product
-
Gas chromatograph (GC) for analyzing the product mixture
Procedure:
-
The dehydrogenation catalyst is packed into the fixed-bed reactor tube.
-
The catalyst is typically pre-treated in situ by heating under a flow of inert gas or a reducing atmosphere (e.g., hydrogen) to activate it.
-
The reactor is heated to the desired reaction temperature (typically in the range of 500-600°C).
-
4-Isopropylphenol is vaporized and fed into the reactor along with an inert carrier gas. The feed rate and the ratio of reactant to carrier gas are important parameters to control.
-
The vapor-phase reaction occurs as the reactants pass over the catalyst bed.
-
The product stream exiting the reactor is passed through a condenser to liquefy the organic products.
-
The collected liquid product is analyzed by GC to determine the conversion of 4-isopropylphenol and the selectivity to this compound.
-
The crude product can be purified by fractional distillation or crystallization.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Yield | Varies depending on catalyst, temperature, and contact time. | |
| Purity | Requires purification to remove unreacted starting material and byproducts. | |
| Reaction Time | Dependant on the flow rate and reactor volume (contact time). | |
| Temperature | High temperatures, typically 500-600°C, are required. | |
| Pressure | Typically carried out at or near atmospheric pressure. | |
| Catalyst | Iron oxide-based catalysts are common. | |
| Byproducts | Cracking of the isopropyl group can lead to the formation of phenol and propylene. Coking on the catalyst surface can also occur, leading to deactivation. |
Advantages:
-
Direct Route: A direct conversion of a readily available precursor.
-
No Co-product: Unlike the BPA route, it does not produce a significant co-product that requires separation.
Disadvantages:
-
High Temperatures: Requires very high reaction temperatures, which are energy-intensive and can lead to side reactions.
-
Catalyst Deactivation: The catalyst can be deactivated by coking, requiring periodic regeneration.
-
Byproduct Formation: Cracking and other side reactions can reduce the selectivity and complicate purification.
Comparative Analysis
| Feature | Thermal Decomposition of BPA (in HTW) | Catalytic Dehydrogenation of 4-Isopropylphenol |
| Starting Material | Bisphenol A | 4-Isopropylphenol |
| Key Reagents | Water | Heterogeneous Catalyst |
| Temperature | 200-350°C | 500-600°C |
| Pressure | High (autogenous) | Atmospheric |
| Catalyst | None | Required (e.g., Iron oxide-based) |
| Major Byproducts | Phenol, Acetone | Phenol, Propylene, Coke |
| Green Chemistry Aspects | Favorable (water as solvent, no catalyst) | Less favorable (high energy, potential for catalyst waste) |
| Scalability | Requires high-pressure equipment | More conventional fixed-bed reactor technology |
Characterization of this compound
Proper characterization of the synthesized this compound is essential to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30 (d, 2H, Ar-H)
-
δ 6.80 (d, 2H, Ar-H)
-
δ 5.35 (s, 1H, =CH₂)
-
δ 5.00 (s, 1H, =CH₂)
-
δ 4.90 (s, 1H, -OH)
-
δ 2.15 (s, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 155.0 (Ar-C-OH)
-
δ 142.0 (Ar-C)
-
δ 135.0 (C=CH₂)
-
δ 127.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 112.0 (=CH₂)
-
δ 22.0 (-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~3350 (br, O-H stretch)
-
~3080 (sp² C-H stretch)
-
~2970 (sp³ C-H stretch)
-
~1630 (C=C stretch)
-
~1610, 1510 (aromatic C=C stretch)
-
~1230 (C-O stretch)
-
~890 (=CH₂ bend)
-
Conclusion
The choice between the thermal decomposition of bisphenol A and the catalytic dehydrogenation of 4-isopropylphenol for the synthesis of this compound depends on several factors, including the available equipment, desired scale of production, and emphasis on green chemistry principles.
The thermal decomposition of BPA in high-temperature water presents a modern, greener alternative that avoids the use of catalysts and organic solvents, and minimizes the formation of oligomeric impurities. However, it requires specialized high-pressure reactors and produces phenol as a co-product.
The catalytic dehydrogenation of 4-isopropylphenol is a more traditional approach that avoids a major co-product but operates at significantly higher temperatures, leading to higher energy consumption and potential issues with catalyst deactivation and side reactions.
For laboratory-scale synthesis and research focused on sustainable methodologies, the high-temperature water-based pyrolysis of BPA is a highly attractive option. For larger-scale industrial production, a thorough economic and process safety analysis of both routes would be necessary to determine the most viable approach. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their project.
References
- Grassie, N., Guy, M. I., & Tennent, N. H. (1985). The thermal degradation of bisphenol-A diglycidyl ether.
- Wikipedia. (2023). This compound. [Link]
- Grassie, N., & Guy, M. I. (1985). Part 4 Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-225. [Link]
- Jang, B. N., & Wilkie, C. A. (2005). The thermal degradation of bisphenol A polycarbonate in air. Thermochimica Acta, 426(1-2), 73-82.
- PubChem. (n.d.). 4-Isopropylphenol.
- Li, W., et al. (2019). Theoretical studies on thermal degradation reaction mechanism of model compound of bisphenol A polycarbonate. Computational and Theoretical Chemistry, 1161, 60-68.
- Savage, P. E. (2009). A perspective on catalysis in sub-and supercritical water. The Journal of Supercritical Fluids, 47(3), 407-414.
- Supporting Information for various chemical syntheses.
- Hunter, S. E., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-225. [Link]
- Corson, B. B., et al. (1958). Preparation of Vinylphenols and Isopropenylphenols. The Journal of Organic Chemistry, 23(4), 544–549.
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Taylor & Francis Online. (n.d.). Green chemistry metrics – Knowledge and References. [Link]
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1283. [Link]
- ResearchGate. (n.d.). Metrics to 'Green' Chemistry—Which Are the Best?. [Link]
- Metin, Ö., et al. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Van Sickle, D. E. (1984). Process for preparation of 4-isopropylphenol. U.S.
- RSC Advances. (n.d.). [Title of a relevant article on this compound synthesis]. (Note: A specific article would be cited here). [Link]
- Wikipedia. (2023).
- ResearchGate. (n.d.). Schematic representation of the conversion of BPA to phenol, p-isopropenylphenol, and p-isopropylphenol.... [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). [Link]
- Kaushik, M., & Moores, A. (2016). Production of para-isopropylphenol. Green Chemistry, 18(11), 3048-3064.
- Hunter, S. E., Felczak, C. A., & Savage, P. E. (2004). Synthesis of p-isopropenylphenol in high-temperature water. Green Chemistry, 6(4), 222-225. [Link]
- Bartholomew, C. H. (2005). Dehydrogenation of isopropyl alcohol on carbon-supported Pt and Cu-Pt catalysts.
- Nelson, N. C., et al. (2015).
- Jiao, H., et al. (2018). Exploring the mechanisms of aqueous methanol dehydrogenation catalyzed by defined PNP Mn and Re pincer complexes under base-free as well as strong base conditions. Catalysis Science & Technology, 8(15), 3896-3907. [Link]
- NeuroQuantology. (2018). Industrial Chemistry: Innovations and Challenges. NeuroQuantology, 16(9). [Link]
- RSC Education. (2014). The challenge of turning industrial chemistry green.
- Choudhary, V. R., et al. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta. RSC Advances, 4(69), 36567-36576. [Link]
- ResearchGate. (n.d.). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. [Link]
- RSC Publishing. (n.d.). A proposed industrial scale-up of circular bisphenol-A (BPA) production. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropenylphenol
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 4-Isopropenylphenol demands not only procedural accuracy but a deep understanding of the causality behind each safety measure. This guide provides essential, field-proven procedures for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Profile & Hazard Recognition
Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. This compound, like many phenolic compounds, is not benign. It is a corrosive and toxic substance that requires meticulous handling.
Core Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2] Phenols are systemically toxic and can cause damage to the central nervous system, liver, and kidneys.[3]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2] Contact can be painless at first due to an anesthetic effect, which may delay response to exposure.[4]
-
Environmental Hazard: Harmful to aquatic life, necessitating containment and preventing release into drains or waterways.[1][5]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2] | Danger |
| Skin Corrosion / Irritation | Causes severe burns and tissue damage upon contact.[1][2] | Danger |
| Serious Eye Damage | Poses a high risk of irreversible eye damage.[1] | Danger |
| Aquatic Hazard | Toxic to aquatic organisms, with potential for long-lasting effects. | Exclamation mark, Corrosive |
Table 1: GHS Hazard Summary for this compound.
Pre-Disposal Planning: The First Line of Defense
Effective waste management begins before the first container is opened. A proactive approach minimizes waste generation and reduces risk.
-
Procurement: Purchase only the quantity of this compound required for your immediate experimental needs. This avoids the accumulation of surplus chemicals that will eventually require disposal.
-
Substitution: Where scientifically viable, consider if less hazardous alternatives can be used.
-
Designated Area: Establish a designated area within a certified chemical fume hood for handling this compound.[3][4][6] This contains potential spills and vapors, simplifying subsequent decontamination.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the corrosive and toxic nature of this compound, selecting the correct PPE is critical. Standard laboratory attire is insufficient. Employers are required by OSHA to provide and ensure the use of appropriate PPE based on a hazard assessment.[7]
| Body Part | Required PPE | Rationale & Expert Insight |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[4][8] | Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face. This combination is crucial when handling corrosive materials that can splash, especially during transfer or spill cleanup. |
| Hands | Double-gloving: Inner nitrile gloves with outer, thicker neoprene or butyl rubber gloves.[3][6][9] | Phenolic compounds can penetrate standard nitrile gloves.[10] A heavy-duty outer glove (neoprene/butyl) provides primary chemical resistance, while the inner nitrile glove offers protection in case the outer glove is breached during doffing. Gloves must be changed immediately upon contamination.[3] |
| Body | A fully buttoned, flame-resistant lab coat. A chemical-resistant apron (neoprene or butyl rubber) is required over the lab coat for splash hazards.[6][9] | Protects skin and personal clothing from splashes and contamination. An apron provides an additional impervious layer for torso protection. |
| Respiratory | Required when dusts are generated or when working outside of a fume hood. Use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[1][5] | Protects against the inhalation of harmful dusts or vapors.[7] All respirator use must be part of a formal respiratory protection program, including fit-testing and training.[8] |
| Feet | Closed-toe, chemical-resistant shoes.[4][8] | Protects feet from spills. |
Table 2: Mandatory PPE for Handling and Disposing of this compound.
Step-by-Step Waste Disposal Protocol
Disposal is a systematic process governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13] All chemical waste must be managed as hazardous waste.[6][14]
Step 1: Waste Segregation and Containerization
-
Select the Correct Waste Container: Use a dedicated, leak-proof, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.[3]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure/neat this compound, and materials heavily contaminated with it (e.g., weigh boats, spatulas), in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.
-
Trace Contamination: Items with trace contamination, such as used gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled, sealed plastic bag or container for disposal as hazardous waste.[6][14]
-
-
Maintain Chemical Compatibility: Crucially, do not mix phenolic waste with incompatible chemicals. Avoid mixing with strong oxidizers (e.g., nitric acid, perchlorates), strong bases, or acid chlorides, as this can cause violent reactions.[3][15]
Step 2: Labeling
Proper labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.
-
Fill Out Completely: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations). List all components and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and laboratory information.
-
Step 3: Temporary Storage
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[3][10] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Store in a Safe Location: Store the container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a vented cabinet, away from heat or ignition sources.[3] Ensure it is segregated from incompatible materials.[16]
Step 4: Arranging Final Disposal
-
Consult Institutional Policy: Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EHS) department.[16]
-
Schedule a Pickup: Submit a request for waste pickup well before the container is full (typically at 75% capacity) or before the regulatory accumulation time limit is reached.[16]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be poured down the sink.[1][10] This is illegal and environmentally damaging.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents happen. A clear, rehearsed emergency plan is your most critical asset.
Spill Response
The response protocol depends entirely on the scale of the spill.
Small Spill (<50 mL, contained in a fume hood):
-
Alert Personnel: Immediately alert others in the lab.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as detailed in Table 2.
-
Containment: Prevent the spread by circling the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[17] Do not use combustible materials like paper towels for the initial absorption.[3]
-
Absorption: Gently cover the spill with the absorbent, working from the outside in.[17][18]
-
Collection: Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[19]
-
Decontamination: Wipe the spill area with a soap and water solution, using fresh paper towels.[2][14]
-
Disposal: Place all cleanup materials (absorbent, towels, contaminated PPE) into a hazardous waste bag or container for disposal.
Large Spill (>50 mL or any spill outside a fume hood):
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.[3]
-
ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if there is an inhalation or fire risk.
-
CALL FOR HELP: Contact your institution's EHS emergency line (e.g., 911 from a campus phone) immediately.[3][14] Provide your name, location, and the identity of the spilled chemical.
-
DO NOT ATTEMPT TO CLEAN: A large spill requires response from trained emergency personnel with specialized equipment.
Caption: Logical flow for responding to a this compound spill.
Personnel Exposure
Immediate and thorough decontamination is critical to prevent severe injury.
-
Skin Contact:
-
Immediately go to the nearest safety shower or drench hose.[3][4]
-
Remove all contaminated clothing, shoes, and jewelry while under the shower.[3][4] This is essential.
-
Wash the affected area with copious amounts of cool water for at least 15 minutes.[4]
-
Seek immediate medical attention.[4] Provide the Safety Data Sheet (SDS) to the medical personnel.
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.[5]
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
References
- Phenol - OHS Information Sheet. (2023, June). Monash University Health Safety & Wellbeing. [Link]
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- 4-Isopropylphenol.Wikipedia. [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for 4-Isopropenylphenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond experimental outcomes to encompass the rigorous safety protocols that protect you and your team. This guide provides essential, actionable information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 4-Isopropenylphenol (CAS No. 4286-23-1). Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to make informed safety decisions rooted in scientific principles.
Understanding the Risks: The "Why" Behind the Protection
This compound is a valuable intermediate in chemical synthesis.[1] However, its utility is matched by specific health hazards that necessitate a robust PPE strategy. Unlike highly corrosive phenols that cause immediate, severe tissue destruction, the primary risks associated with this compound, as identified in its Safety Data Sheets (SDS), are irritation-based.[2][3]
-
Skin Irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[3]
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable. Exposure to dust or splashes can result in significant irritation, pain, and potential damage.[3]
-
Respiratory Irritation (H335): Inhalation of the solid as a dust or its vapors can irritate the nose, throat, and lungs, leading to respiratory discomfort.[3]
Therefore, our PPE strategy is not merely a barrier, but a targeted defense system designed to mitigate these specific irritant effects at all potential points of contact.
Core PPE Ensemble for Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood to control airborne dust and vapors.[4] The following PPE represents the minimum standard for any procedure involving this chemical.
Eye and Face Protection: The First Line of Defense
The risk of serious eye irritation necessitates stringent eye protection. Standard laboratory safety glasses provide a baseline, but for comprehensive protection against splashes and airborne particles, more is required.
-
Mandatory Equipment: Chemical splash goggles that form a seal around the eyes are required.
-
Procedural Causality: Goggles provide 360-degree protection, which is critical when handling solids that can become airborne as dust or when preparing solutions that can splash.[5] Standard safety glasses leave gaps at the sides, top, and bottom, offering insufficient protection from these hazards.
-
For High-Splash Risk Operations: When transferring large volumes of solutions or if there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[5]
Skin and Body Protection: A Resilient Barrier
A multi-component approach is essential to prevent skin contact and subsequent irritation.
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is the minimum requirement. For tasks with a higher potential for contamination, a chemically resistant apron over the lab coat is recommended.
-
-
Recommended Materials: Nitrile or Neoprene gloves are the preferred choices for incidental contact.[6][7] They offer a good balance of chemical resistance, dexterity, and tear indication.
-
Double Gloving: For procedures involving larger quantities or extended handling times, double-gloving (wearing two pairs of nitrile or neoprene gloves) provides an added layer of security. This practice allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Inspection is Key: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[5] Never use a compromised glove.
-
Respiratory Protection: Ensuring Clean Air
All work with solid this compound and its solutions should be performed within a properly functioning chemical fume hood.[4] This engineering control is the primary method for preventing respiratory exposure.
-
When is a Respirator Needed? In situations where a fume hood is not available or during a large-scale spill clean-up where dust or vapor concentrations may exceed safe limits, respiratory protection is mandatory.
-
Recommended Equipment: A NIOSH-approved air-purifying respirator with organic vapor cartridges, often combined with a particulate pre-filter (N95, R95, or P95), is necessary.[9]
-
Fit and Training: A respirator is only effective if it forms a tight seal with the user's face. Formal fit-testing and training on proper use, maintenance, and limitations are required by OSHA and are essential for user safety.[10]
Operational Plan: Step-by-Step Safety Protocols
Adherence to a systematic procedure for using and removing PPE is as critical as the equipment itself. Most exposures occur not during the handling of the chemical, but during the doffing (removal) process.[11]
Donning (Putting On) PPE Workflow
This sequence is designed to minimize the contamination of "clean" areas of the PPE.
-
Preparation: Visually inspect all PPE for damage before you begin.[11]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Respirator (if required): Perform a seal check to ensure a tight fit.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield (if required): Position the face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat. This creates a seal that prevents chemicals from running down the sleeve and onto the skin.
Diagram: PPE Donning Sequence A logical workflow for putting on personal protective equipment.
Doffing (Removing) PPE Workflow
The fundamental principle of doffing is "dirty-to-dirty, clean-to-clean." Assume the outside of your PPE is contaminated.
-
Designated Area: Perform doffing in a designated area, avoiding clean zones of the lab.
-
Outer Gloves: Remove the outer gloves first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[11]
-
Face Shield (if used): Remove the face shield by handling the "clean" headband.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold the contaminated outside inward and place it in the appropriate receptacle for laundering or disposal.
-
Goggles: Remove goggles by handling the "clean" strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
PPE Selection and Glove Compatibility Summary
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile or Neoprene | Lab Coat | Required (Work in Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile or Neoprene | Lab Coat | Required (Work in Fume Hood) |
| Large Volume Transfer | Face Shield + Goggles | Double Nitrile or Neoprene | Lab Coat + Apron | Required (Work in Fume Hood) |
| Spill Cleanup | Face Shield + Goggles | Heavy-duty Nitrile/Neoprene | Chemical Resistant Suit | NIOSH-approved Respirator |
Glove Material Guidance for Phenolic Compounds
| Glove Material | Performance Rating | Rationale & Cautions |
| Nitrile | Good | Provides good resistance to a range of chemicals, including phenols, for splash protection.[6][7] Always change immediately upon contamination. |
| Neoprene | Good | Offers good resistance to phenols, acids, and bases.[6] A robust choice for extended use. |
| Butyl Rubber | Excellent | Often recommended for phenols, but can be thicker, reducing dexterity.[12] |
| Latex | Poor | Generally offers poor resistance to many organic chemicals and is not recommended. |
| Vinyl (PVC) | Poor | Not recommended for use with most organic solvents.[6] |
Note: This data is based on general resistance to phenolic compounds. Since specific breakthrough time data for this compound is limited, all disposable gloves should be considered for splash protection only and must be replaced immediately upon contact with the chemical.
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final, critical step in the safety lifecycle. All materials contaminated with this compound are considered hazardous waste and must be managed accordingly.[4][13]
-
Waste Segregation: Establish a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes used gloves, disposable lab coats, weighing papers, and contaminated bench paper.
-
Container Requirements: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[13] It must be labeled "Hazardous Waste" and list the chemical constituents.
-
Liquid Waste: Unused solutions or rinsates should be collected in a separate, clearly labeled hazardous liquid waste container. Never pour this compound solutions down the drain.[14]
-
Full Containers: When a waste container is full, it should be securely sealed and moved to your institution's designated hazardous waste accumulation area for pickup by trained environmental health and safety personnel.[15] Follow your institution's specific procedures for waste pickup requests.
By integrating these principles and protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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- Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
- Phenol Gloves. (n.d.). SafetyGloves.co.uk.
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- How to Enhance Donning and Doffing of Chemical Safety Clothing. (n.d.). Lakeland Industries.
- Standard Operating Procedure Hazardous Waste Storage and Disposal. (2019). University of Toronto, Department of Chemistry.
- How to don and doff ppe - chemical protection clothing type 3B. (2018). uvex safety [Video]. YouTube. [Link]
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- Hazardous Waste Disposal Procedures. (n.d.). University of Chicago, Environmental Health and Safety.
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- Phenol - Hazardous Substance Fact Sheet. (2015). New Jersey Department of Health.
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- What kind of gloves are safe to use with phenol chloroform? (2024). Reddit.
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- CRESOL (all isomers) and PHENOL 2546. (1994). NIOSH Manual of Analytical Methods. Centers for Disease Control and Prevention.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, EHRS.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
